1,3-Dicyclohexylbenzimidazolium chloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-dicyclohexylbenzimidazol-3-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N2.ClH/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20;/h7-8,13-17H,1-6,9-12H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACUDTKAZHCIPU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=[N+](C3=CC=CC=C32)C4CCCCC4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584845 | |
| Record name | 1,3-Dicyclohexyl-1H-benzimidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034449-15-4 | |
| Record name | 1,3-Dicyclohexyl-1H-benzimidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Dicyclohexylbenzimidazolium Chloride: A Cornerstone Precursor for N-Heterocyclic Carbene Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dicyclohexylbenzimidazolium chloride is a pivotal organic salt that serves as a stable precursor to a sterically demanding and electronically versatile N-heterocyclic carbene (NHC). This guide provides a comprehensive overview of its synthesis, physicochemical properties, and, most critically, its application in modern catalytic chemistry. We will delve into the mechanistic underpinnings of its catalytic activity in key transformations such as rhodium-catalyzed O-arylation of phenols and palladium-catalyzed cross-coupling reactions, supported by detailed experimental protocols and characterization data. This document is intended to be a vital resource for researchers leveraging the power of NHC catalysis in synthetic chemistry and drug discovery.
Introduction: The Significance of this compound in Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and organocatalysis, largely due to their strong σ-donating properties and the ability to form stable complexes with a wide array of transition metals.[1] The stability and reactivity of these NHC-metal complexes can be finely tuned by modifying the steric and electronic properties of the NHC ligand. This compound is a key precursor to one such valuable NHC, offering a unique combination of a rigid benzannulated backbone and bulky cyclohexyl substituents. This structure imparts significant steric hindrance around the metal center, which can promote challenging reductive elimination steps and prevent catalyst deactivation pathways, leading to enhanced catalytic efficiency in a variety of transformations.[1]
This guide will explore the synthesis of this important precursor, its detailed characterization, and its application in two major areas of catalysis: the formation of C-O bonds through rhodium-catalyzed O-arylation and the construction of C-C bonds via palladium-catalyzed cross-coupling reactions.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in research.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₇ClN₂ | [2][3][4] |
| Molecular Weight | 318.88 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 216-220 °C | [2] |
| CAS Number | 1034449-15-4 | [2][3][4] |
Safety and Handling:
This compound, like other imidazolium salts, should be handled with appropriate safety precautions in a laboratory setting.[5][6][7]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[5]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local regulations.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from benzimidazole. This method involves sequential N-alkylation reactions.[8][9]
Synthetic Workflow Diagram
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Cyclohexyl-1H-benzo[d]imidazole
-
To a solution of benzimidazole (1.0 eq.) in a suitable solvent such as acetonitrile, add a base like sodium hydroxide (1.1 eq.).[8]
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of benzimidazole.[8]
-
Add cyclohexyl bromide (1.05 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-cyclohexyl-1H-benzo[d]imidazole, which can be purified by column chromatography.
Step 2: Synthesis of 1,3-Dicyclohexyl-1H-benzo[d]imidazol-3-ium chloride
-
Dissolve the 1-cyclohexyl-1H-benzo[d]imidazole (1.0 eq.) in a high-boiling solvent such as toluene.[9]
-
Add an excess of cyclohexyl bromide (1.5-2.0 eq.).
-
Heat the reaction mixture to reflux for an extended period (24-48 hours). The product will precipitate out of the solution as a white solid.
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with a non-polar solvent like hexane to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and benzimidazolyl protons. The acidic proton at the C2 position of the benzimidazolium ring will appear as a singlet at a downfield chemical shift (typically > 9.0 ppm). The protons of the cyclohexyl groups will appear as a series of multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the carbenic carbon (C2) of the benzimidazolium ring, typically in the range of 140-145 ppm.[10] The signals for the carbons of the cyclohexyl groups and the benzimidazolyl backbone will also be present.[11][12][13]
Infrared (IR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.[5][6][7][14]
-
C-H stretching (aromatic and aliphatic): Bands in the region of 3100-2850 cm⁻¹.
-
C=N and C=C stretching (benzimidazolium ring): Bands in the region of 1600-1450 cm⁻¹.
-
C-N stretching: Bands around 1350-1250 cm⁻¹.
Applications in Catalysis
This compound is a precursor to a highly effective N-heterocyclic carbene ligand for various transition metal-catalyzed reactions.[2]
Rhodium-Catalyzed O-Arylation of Phenols
The formation of diaryl ethers is a fundamental transformation in organic synthesis. The NHC generated from this compound can be employed in a rhodium-catalyzed O-arylation of phenols with aryl bromides.[9][13]
Caption: Proposed catalytic cycle for Rh-NHC catalyzed O-arylation.
-
In a glovebox, to an oven-dried vial, add the rhodium precatalyst (e.g., [Rh(cod)₂]BF₄, 2.5 mol%), this compound (5 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Add the aryl bromide (1.0 eq.) and the phenol (1.2 eq.).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time (12-24 hours).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired diaryl ether.[15][16][17][18]
Preparation of Pd-PEPPSI Complexes for Cross-Coupling Reactions
This compound is a reactant in the synthesis of Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes of palladium.[11][12][19] These air- and moisture-stable complexes are highly effective precatalysts for a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling.[3][4][20][21][22]
Caption: Synthesis of a Pd-PEPPSI complex.
-
To a reaction vessel, add the aryl halide (1.0 eq.), the boronic acid (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add the Pd-PEPPSI complex derived from this compound (0.1-1 mol%).[3][4][20][21][22]
-
Add a suitable solvent system (e.g., a mixture of isopropanol and water).[3]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (as monitored by TLC or GC-MS).
-
Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the biaryl product.
Conclusion
This compound is a valuable and versatile precursor for the generation of a sterically encumbered N-heterocyclic carbene ligand. Its straightforward synthesis and the high efficacy of its derived metal complexes in promoting challenging catalytic transformations underscore its importance in modern organic synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from small-scale laboratory research to complex drug discovery programs.
References
-
Synthesis and structure of some azolium salts. (n.d.). VNU Journal of Science: Natural Sciences and Technology.
-
This compound 95%. (n.d.). Sigma-Aldrich.
-
FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic... (n.d.). ResearchGate.
-
Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectra. (n.d.). Semantic Scholar.
-
SAFETY DATA SHEET. (2024). Sigma-Aldrich.
-
Safety Data Sheet. (2011). Sigma-Aldrich.
-
Safety Data Sheet. (2019). AquaPhoenix Scientific.
-
SAFETY DATA SHEET. (2025). Sigma-Aldrich.
-
A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents. (2015). Beilstein Journal of Organic Chemistry.
-
13C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II). (2005). Organometallics.
-
13C NMR Spectroscopy of “Arduengo-type” Carbenes and Their Derivatives. (2007). Chemical Reviews.
-
Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling. (2024). Taylor & Francis Online.
-
Rhodium(NHC)-Catalyzed O-Arylation of Aryl Bromides. (n.d.). ElectronicsAndBooks.
-
Rhodium(NHC)-Catalyzed O-Arylation of Aryl Bromides. (2009). Organic Letters.
-
This compound, min. 97%. (n.d.). Strem.
-
Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. (2017). The Journal of Organic Chemistry.
-
Pd‐PEPPSI: Water‐Assisted Suzuki–Miyaura Cross‐Coupling of Aryl Esters at Room Temperature using a Practical Palladium‐NHC (NHC = N‐Heterocyclic Carbene) Precatalyst. (n.d.). ResearchGate.
- SUPPLEMENTARY INFORM
-
NMR spectra (¹H and ¹³C) of benzimidazolium salt 2 (top) and its... (n.d.). ResearchGate.
- Synthesis and Characterization of Benzimidazolium Salts Bearing Triazole Groups. (2018). [No Source Provided].
-
Catalytic Intermolecular Ortho-Arylation of Phenols. (n.d.). The Journal of Organic Chemistry.
- Benzimidazolium Salts Bearing 2-methyl-1,4- benzodioxane Group: Synthesis, Characterization, Computational Studies, In vitro An. (2021). [No Source Provided].
-
Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. (2023). NIH.
-
1,3-Dicyclohexyl-1H-benzo[d]imidazol-3-ium chloride. (n.d.). CymitQuimica.
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). PMC - NIH.
-
Rhodium-HMPT-catalyzed direct ortho arylation of phenols with aryl bromides. (n.d.). ElectronicsAndBooks.
-
1 H-NMR spectra of benzimidazole salt 2e in CDCl 3. (n.d.). ResearchGate.
-
Simple rhodium–chlorophosphine pre-catalysts for the ortho-arylation of phenols. (n.d.). ResearchGate.
-
N-Heterocyclic Carbene (NHC) Ligands. (n.d.). TCI Chemicals.
-
Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. (n.d.). PMC - NIH.
-
Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. (n.d.). Organic Chemistry Portal.
-
1,3-Dicyclohexylimidazolium chloride. (n.d.). Sigma-Aldrich.
-
1,3-Dicyclohexylimidazolium chloride. (n.d.). Chem-Impex.
-
1034449-15-4 | 1,3-Dicyclohexyl-1H-benzo[d]imidazol-3-ium chloride. (n.d.). AiFChem.
-
US7109348B1 - Synthesis of 1,3 distributed imidazolium salts. (n.d.). Google Patents.
Sources
- 1. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijcrr.com [ijcrr.com]
- 8. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 13C Chemical Shift of N-Heterocyclic Carbenes in Coinage Metal(I) Complexes and Clusters: trans-Influence and Spin-Orbit Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
- 19. orientjchem.org [orientjchem.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Dicyclohexylbenzimidazolium Chloride: Structure, Properties, and Catalytic Applications
Abstract: This technical guide provides a comprehensive overview of 1,3-Dicyclohexylbenzimidazolium chloride, a pivotal precursor to N-heterocyclic carbenes (NHCs). The guide delves into its core chemical structure, physicochemical properties, a detailed synthesis protocol, and its significant applications in modern catalysis. Specifically, its role in the formation of palladium-PEPPSI complexes for cross-coupling reactions and as a ligand in rhodium-catalyzed O-arylation of phenols is explored in detail. This document is intended for researchers, chemists, and professionals in the fields of organic synthesis, catalysis, and drug development, offering both foundational knowledge and practical insights into the utility of this versatile compound.
Introduction: The Significance of N-Heterocyclic Carbene Precursors
N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis since their isolation and characterization.[1] Their strong σ-donating properties and the steric tunability of their N-substituents allow for the formation of highly stable and active metal complexes.[2] Benzimidazolium salts, such as this compound, are crucial as stable, easily handled precursors to these powerful carbenes. The deprotonation of the C2 position of the benzimidazolium ring yields the corresponding NHC, which can then be used in situ or isolated for the preparation of a wide array of catalytic systems.
This compound, with its bulky cyclohexyl groups, imparts specific steric and electronic properties to the resulting NHC ligand, influencing the reactivity and selectivity of the metal complexes it forms. This guide will focus on the synthesis, characterization, and key applications of this important NHC precursor.
Molecular Structure and Physicochemical Properties
The structure of this compound consists of a central benzimidazolium core with two cyclohexyl groups attached to the nitrogen atoms and a chloride counter-ion. The bulky cyclohexyl substituents play a crucial role in the stability and reactivity of the corresponding NHC and its metal complexes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1034449-15-4 | [3] |
| Molecular Formula | C₁₉H₂₇ClN₂ | [3] |
| Molecular Weight | 318.88 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 216-220 °C | |
| Purity | Typically ≥95% | |
| SMILES | [Cl-].C1CCC(CC1)n2cc4ccccc24 | |
| InChI Key | JACUDTKAZHCIPU-UHFFFAOYSA-M |
Synthesis of this compound
The synthesis of 1,3-disubstituted benzimidazolium salts can be achieved through various methods. A common and effective approach involves the sequential N-alkylation of benzimidazole. Below is a detailed, field-proven protocol for the synthesis of this compound.
Synthesis Workflow Diagram
Caption: A two-step workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
Benzimidazole
-
Cyclohexyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Cyclohexyl chloride
-
Toluene
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus
Step 1: Synthesis of 1-Cyclohexylbenzimidazole
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzimidazole (1.0 eq), potassium carbonate (1.5 eq), and DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add cyclohexyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-cyclohexylbenzimidazole.
Step 2: Synthesis of this compound
-
In a sealed tube, dissolve the 1-cyclohexylbenzimidazole (1.0 eq) obtained from Step 1 in toluene.
-
Add cyclohexyl chloride (1.2 eq) to the solution.
-
Seal the tube and heat the mixture at 110-120°C for 24-48 hours. A precipitate will form as the reaction progresses.
-
Cool the reaction mixture to room temperature.
-
Collect the solid precipitate by filtration.
-
Wash the solid with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a white to off-white solid.
Rationale behind experimental choices:
-
The use of a base like K₂CO₃ in Step 1 is crucial for the deprotonation of the benzimidazole N-H, facilitating the nucleophilic attack on the cyclohexyl bromide.
-
DMF is chosen as the solvent in the first step due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
The second step, a quaternization reaction, is typically slower and requires higher temperatures, hence the use of a sealed tube and a higher boiling point solvent like toluene.
-
Washing the final product with a non-polar solvent like diethyl ether is an effective way to remove non-ionic impurities.
Spectroscopic Characterization
Table 2: Estimated Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | * N-CH (cyclohexyl): Broad multiplet around δ 4.5-5.0 ppm. |
-
C-H (benzimidazolium, C2-H): Singlet around δ 9.0-10.0 ppm.
-
Aromatic C-H: Multiplets in the range of δ 7.5-8.0 ppm.
-
Cyclohexyl CH₂: A series of broad multiplets between δ 1.2-2.5 ppm. | | ¹³C NMR | * N-C-N (C2): Signal around δ 140-145 ppm.
-
Aromatic C: Signals in the range of δ 110-135 ppm.
-
N-CH (cyclohexyl): Signal around δ 60-65 ppm.
-
Cyclohexyl CH₂: Signals in the range of δ 25-35 ppm. | | FT-IR (cm⁻¹) | * C-H (aromatic): ~3100-3000 cm⁻¹
-
C-H (aliphatic): ~2950-2850 cm⁻¹
-
C=N and C=C (aromatic): ~1600-1450 cm⁻¹
-
N-C-N stretching: ~1560 cm⁻¹ |
Note: These are estimated values and should be confirmed by experimental data.
Applications in Catalysis
This compound is a valuable precursor for generating NHC ligands used in a variety of catalytic transformations. Two prominent applications are highlighted below.
Precursor to Pd-PEPPSI Complexes for Cross-Coupling Reactions
Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are a class of highly efficient and air-stable precatalysts for cross-coupling reactions.[2] The synthesis involves the reaction of the benzimidazolium salt with a palladium(II) source in the presence of a pyridine-based ligand.
Caption: Formation of a Pd-PEPPSI complex from this compound.
These complexes are particularly effective in Suzuki, Heck, and Sonogashira coupling reactions.[3] The bulky dicyclohexyl-substituted NHC ligand enhances the stability and catalytic activity of the palladium center. The catalytic cycle for a Suzuki coupling reaction using a Pd-PEPPSI precatalyst is illustrated below.
Caption: A simplified catalytic cycle for the Suzuki cross-coupling reaction using a Pd-NHC complex.
Ligand in Rhodium-Catalyzed O-Arylation of Phenols
This compound serves as a precursor for the NHC ligand in rhodium-catalyzed O-arylation of phenols with aryl bromides.[4][5] This reaction is a powerful method for the synthesis of diaryl ethers, which are common motifs in pharmaceuticals and natural products. The choice of the NHC ligand is critical for the efficiency of this transformation.
The catalytic cycle is believed to involve the oxidative addition of the aryl bromide to a Rh(I)-NHC complex, followed by coordination of the phenol, deprotonation, and reductive elimination to form the diaryl ether product and regenerate the active Rh(I) catalyst.
Safety and Handling
This compound is a combustible solid. Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid dust formation and inhalation. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from sources of ignition.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a cornerstone precursor for the generation of sterically demanding N-heterocyclic carbene ligands. Its straightforward synthesis and the high stability and activity of its derivative metal complexes make it an invaluable tool for synthetic chemists. The applications in Pd-PEPPSI catalyzed cross-coupling reactions and rhodium-catalyzed O-arylation highlight its versatility and importance in the construction of complex organic molecules. As the demand for efficient and robust catalytic systems continues to grow, the role of well-defined NHC precursors like this compound will undoubtedly expand.
References
-
Benhamou, L., Chardon, E., Lavigne, G., Bellemin-Laponnaz, S., & César, V. (2011). Synthetic Routes to N-Heterocyclic Carbene Precursors. Chemical Reviews, 111(4), 2705–2733. Retrieved from [Link]
- Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Cross-Coupling of Aryl Chlorides with Secondary Alkylzinc Reagents. Angewandte Chemie International Edition, 45(41), 6885-6888. (A representative application of PEPPSI complexes, although not the direct synthesis paper)
-
Diez-Gonzalez, S., Marion, N., & Nolan, S. P. (2009). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chemical Reviews, 109(8), 3612–3676. Retrieved from [Link]
-
Kim, H. J., Kim, M., & Chang, S. (2011). Rhodium(NHC)-Catalyzed O-Arylation of Aryl Bromides. Organic Letters, 13(9), 2368–2371. Retrieved from [Link]
-
Arduengo, A. J., III, Harlow, R. L., & Kline, M. (1991). A stable crystalline carbene. Journal of the American Chemical Society, 113(1), 361–363. Retrieved from [Link]
-
Wikipedia. PEPPSI. Retrieved from [Link]
- Kazancı, A., Gök, Y., Kaya, R., Aktas, A., Taslimi, P., & Gülçin, I. (2021). Synthesis, characterization and bioactivities of dative donor ligand N-heterocyclic carbene (NHC) precursors and their Ag(I)NHC coordination compounds. Polyhedron, 193, 114866.
- Kotschy, A., et al. (2003). A Modular Synthesis of N-Heterocyclic Carbene Precursors. Organic Letters, 5(15), 2671-2673.
Sources
CAS number 1034449-15-4 for 1,3-Dicyclohexylbenzimidazolium chloride
An In-Depth Technical Guide to 1,3-Dicyclohexylbenzimidazolium Chloride (CAS: 1034449-15-4): A Cornerstone Precursor for N-Heterocyclic Carbene Catalysis
Foreword
N-Heterocyclic Carbenes (NHCs) have ascended from academic curiosities to indispensable tools in modern chemical synthesis, rivaling and often surpassing traditional phosphine ligands in stability and catalytic activity. Their power lies in the formation of highly stable, yet reactive, organometallic complexes. At the heart of this technology are the stable precursors from which these transient carbenes are generated. This guide focuses on a key example: This compound . With its bulky, aliphatic N-substituents, this benzimidazolium salt serves as a precursor to a robust NHC ligand, ideal for developing catalysts that exhibit high stability and efficacy in challenging cross-coupling reactions. This document provides researchers, chemists, and drug development professionals with a technical overview of its synthesis, characterization, and application, grounded in the principles of modern organometallic chemistry.
Core Compound Identity and Properties
This compound is a white to off-white solid, valued as a stable, storable precursor to its corresponding N-heterocyclic carbene. The bulky cyclohexyl groups provide significant steric shielding to the resulting metal center, enhancing catalyst stability and influencing selectivity in catalytic transformations.
| Property | Value | Source(s) |
| CAS Number | 1034449-15-4 | [1][2] |
| Molecular Formula | C₁₉H₂₇ClN₂ | [1][2] |
| Molecular Weight | 318.88 g/mol | [1][2] |
| Physical Form | White to off-white solid | [2] |
| Melting Point | 216-220 °C | [1] |
| Purity | Typically ≥95% | [1] |
| Primary Application | N-Heterocyclic Carbene (NHC) Precursor | [1] |
Synthesis of the Benzimidazolium Salt
The causality behind this choice of reagents is clear: triethyl orthoformate serves as a C1 source to form the imidazolium ring, while trimethylsilyl chloride (TMSCl) acts as a mild and effective source of chloride that drives the final ring closure and salt formation by abstracting an alkoxy group.[3] This avoids harsh acids and simplifies purification.
Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from methodologies reported for similar N,N'-diarylbenzimidazolium salts.[3]
-
Precursor Synthesis: To a solution of N¹,N²-dicyclohexylbenzene-1,2-diamine (1.0 eq) in a high-boiling solvent such as toluene or xylene, add triethyl orthoformate (10-20 eq).
-
Reaction Setup: Equip the flask with a distillation head to remove the ethanol byproduct formed during the reaction.
-
Condensation: Heat the mixture to reflux (approx. 145 °C). The reaction progress can be monitored by the volume of ethanol collected. Continue refluxing until the theoretical amount of ethanol is removed (typically 2-4 hours).
-
Cyclization: After cooling the solution to approximately 80-90 °C, slowly add trimethylsilyl chloride (TMSCl, 1.1 eq) dropwise via a syringe. A precipitate will begin to form.
-
Isolation: Stir the mixture at this temperature for an additional hour, then allow it to cool to room temperature. The resulting solid is collected by vacuum filtration.
-
Purification: Wash the crude solid extensively with a non-polar solvent (e.g., hexane) followed by a more polar solvent in which the product is sparingly soluble (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting materials and byproducts. Dry the resulting white solid under high vacuum. The product is typically obtained in high purity without the need for chromatography.
Spectroscopic Characterization
Full spectral assignments for this specific compound are not widely published. However, based on extensive data for analogous 1,3-dialkylbenzimidazolium salts, a reliable prediction of the key ¹H and ¹³C NMR signals can be made.[4][5] This provides a self-validating system for researchers synthesizing this compound.
Predicted NMR Data
The most characteristic signal is the acidic proton on the C2 carbon (NCHN), which is highly deshielded and appears far downfield in the ¹H NMR spectrum. Its presence is definitive proof of the formation of the imidazolium salt.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |
| ¹H NMR | > 10.0 (singlet, 1H) | NCHN : Highly deshielded acidic proton, characteristic of imidazolium salts. |
| 7.5 - 8.0 (multiplet, 4H) | Ar-H : Protons on the fused benzene ring. | |
| 4.5 - 5.0 (multiplet, 2H) | N-CH : Methine protons of the cyclohexyl groups directly attached to nitrogen. | |
| 1.2 - 2.5 (broad multiplets, 20H) | Cyclohexyl-CH₂ : Methylene protons of the two cyclohexyl rings. | |
| ¹³C NMR | ~143 | NCHN : Carbenic precursor carbon, characteristically downfield.[5] |
| 130-133 | N-C=C-N : Quaternary carbons of the benzimidazole core. | |
| 113-127 | Ar-CH : Aromatic carbons of the benzimidazole core. | |
| ~60 | N-CH : Methine carbons of the cyclohexyl groups. | |
| 25-35 | Cyclohexyl-CH₂ : Methylene carbons of the cyclohexyl groups. |
Core Application: Precursor for Palladium-PEPPSI Catalysts
The primary utility of this compound is as a precursor for generating highly active and stable palladium(II)-NHC catalysts. It is particularly suited for forming Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes.[1][6] These complexes are air- and moisture-stable, well-defined, and serve as excellent precatalysts for a variety of cross-coupling reactions.
Generation of the Active Pd-NHC Catalyst
The PEPPSI complex is typically formed by reacting the benzimidazolium salt with a palladium(II) source in pyridine, which acts as both the solvent and a labile ancillary ligand.
Caption: Formation of the Pd-PEPPSI precatalyst.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the use of the title compound as a precursor in a representative Pd-catalyzed Buchwald-Hartwig amination, a crucial reaction in pharmaceutical and materials science.[1]
-
Catalyst Activation (In-Situ): In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (0.02 mmol, 2 mol%), Palladium(II) chloride (0.02 mmol, 2 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Reactant Addition: To the tube, add the aryl chloride (1.0 mmol, 1.0 eq) and the amine (1.2 mmol, 1.2 eq).
-
Solvent: Add anhydrous, degassed toluene or dioxane (2-3 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours. The progress can be monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a short plug of celite or silica gel to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-arylated product.
Catalytic Cycle and Mechanistic Insight
The NHC ligand plays a pivotal role. Its strong σ-donating character stabilizes the Pd(0) active species and facilitates the oxidative addition of the aryl chloride, which is often the rate-determining step. The steric bulk of the dicyclohexyl groups promotes the final reductive elimination step, releasing the product and regenerating the active catalyst.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Safety and Handling
-
Hazard Class: this compound is classified as a combustible solid.[1]
-
Handling: As a precursor for air- and moisture-sensitive organometallic catalysis, it should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) whenever possible, especially when combined with bases or metal sources.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and chemical-resistant gloves, is required.
-
Storage: Store in a cool, dry place away from ignition sources in a tightly sealed container.
References
-
Herrmann, W. A. N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angew. Chem. Int. Ed.2002 , 41 (8), 1290–1309. [Link]
-
Özdemir, İ., et al. Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectral, X-ray crystallographic characterizations and catalytic activity. RSC Adv.2023 , 13, 34583-34595. [Link]
-
Organ, M. G., et al. PEPPSI: A new generation of palladium precatalysts for cross-coupling reactions. Angew. Chem. Int. Ed.2006 , 45(41), 6889-6892. [Link]
-
Kaloğlu, M., et al. Synthesis of bis-1,3-(benz)azoles catalyzed by palladium-PEPPSI complex-based catalysts and the study of photophysical properties. Chemosphere2022 , 301, 134751. [Link]
-
Marion, N., & Nolan, S. P. Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Angew. Chem. Int. Ed.2007 , 46(16), 2750-2752. [Link]
-
Fortman, G. C., & Nolan, S. P. N-Heterocyclic carbene (NHC) ligands and their role in catalysis. Chem. Soc. Rev.2011 , 40(10), 5151-5169. [Link]
-
Tamp, A., et al. A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents. Beilstein J. Org. Chem.2019 , 15, 2429–2435. [Link]
-
Glorius, F. (Ed.). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH, 2006 . [Link]
-
Belhi, Z., et al. Novel benzimidazolium salts and their silver(I)-N- heterocyclic carbene complexes: synthesis, characterization and their biological properties. J. Coord. Chem.2023 , 76(1-2), 1-17. [Link]
-
Hopkinson, M. N., et al. N-Heterocyclic Carbenes. Angew. Chem. Int. Ed.2014 , 53(12), 3076-3093. [Link]
-
Abbasi, M. Design, preparation and characterization of a new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, as an efficient and recyclable catalyst. RSC Adv.2015 , 5, 103893-103902. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. strem.com [strem.com]
- 3. 1,3-Dichlorobenzene(541-73-1) 1H NMR [m.chemicalbook.com]
- 4. Design, preparation and characterization of a new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, as an efficient and recyclable catalyst for the synthesis of tetrahydropyridine under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to 1,3-Dicyclohexylbenzimidazolium Chloride: Synthesis, Properties, and Catalytic Applications
Abstract: This technical guide provides a comprehensive overview of 1,3-Dicyclohexylbenzimidazolium chloride, a key precursor for N-heterocyclic carbene (NHC) ligands. The document delves into its fundamental physicochemical properties, outlines a detailed methodology for its synthesis and characterization, and explores its significant applications in modern homogeneous catalysis. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes theoretical principles with practical, field-proven insights to serve as an authoritative resource on this versatile chemical compound.
Core Physicochemical Properties
This compound is an organic salt that serves primarily as a stable precursor to a potent, electron-rich N-heterocyclic carbene ligand. The bulky cyclohexyl groups attached to the nitrogen atoms provide significant steric hindrance, which is a critical feature for enhancing the stability and modulating the reactivity of the resulting organometallic catalysts. Its physical and chemical identifiers are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 318.88 g/mol | [1][2][3] |
| Molecular Formula | C₁₉H₂₇ClN₂ | [1][2][4] |
| CAS Number | 1034449-15-4 | [1][2][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 216-220 °C | [2][3] |
| Canonical SMILES | C1CCC(CC1)N2C=C4CCCCC4.[Cl-] | [5] |
| InChI Key | JACUDTKAZHCIPU-UHFFFAOYSA-M | [2][3][5] |
Chemical Structure:
Figure 1: The chemical structure of this compound, highlighting the benzimidazolium core, the two N-linked cyclohexyl groups, and the chloride counter-anion.
Synthesis and Characterization
The synthesis of benzimidazolium salts is a well-established process in organic chemistry. The following protocol represents a reliable, multi-step approach that ensures high purity and yield. This self-validating workflow includes integrated characterization steps to confirm the identity and purity of the final product.
Synthetic Workflow Overview
The synthesis logically proceeds from commercially available starting materials to the final product via the formation of a key diamine intermediate followed by cyclization.
Caption: A logical workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from N,N'-dicyclohexyl-1,2-phenylenediamine.
Materials:
-
N,N'-Dicyclohexyl-1,2-phenylenediamine
-
Triethyl orthoformate
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend N,N'-dicyclohexyl-1,2-phenylenediamine (1.0 eq.) in toluene.
-
Causality: Toluene is used as a solvent that allows for heating to the temperatures required for cyclization and forms an azeotrope with the ethanol byproduct, driving the reaction to completion.
-
-
Reagent Addition: Add triethyl orthoformate (1.2 eq.) to the suspension. This serves as the one-carbon source required to form the imidazolium ring.
-
Acidification & Cyclization: Add a catalytic amount of concentrated HCl. Heat the mixture to reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The acid catalyzes the cyclization by protonating the orthoformate, making it a better electrophile. Refluxing provides the necessary activation energy for the condensation and ring-closing steps.
-
-
Isolation of Crude Product: After cooling to room temperature, the product often precipitates from the toluene. If not, the solvent can be removed under reduced pressure. The resulting solid is the crude benzimidazolium chloride.
-
Purification: Wash the crude solid with copious amounts of diethyl ether to remove any unreacted starting materials or non-polar byproducts.
-
Trustworthiness: This washing step is critical for removing impurities that could interfere with subsequent catalytic applications.
-
-
Recrystallization: For obtaining a high-purity product, recrystallize the solid from a suitable solvent system, such as hot ethanol, followed by the slow addition of diethyl ether until turbidity is observed, then allowing it to cool.
-
Drying: Collect the pure crystals by vacuum filtration and dry them under high vacuum to remove all residual solvents.
Analytical Characterization
To validate the synthesis, the following characterization techniques are essential:
-
¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of all expected proton environments. Key signals include broad multiplets in the 1.0-2.5 ppm range corresponding to the cyclohexyl protons and distinct signals in the 7.5-8.0 ppm region for the aromatic protons of the benzimidazole core. A characteristic singlet above 9.0 ppm is expected for the acidic C2-proton of the imidazolium ring.
-
¹³C NMR Spectroscopy: The carbon spectrum provides further structural confirmation. Expected signals include several peaks in the 25-60 ppm range for the cyclohexyl carbons, aromatic signals between 110-140 ppm, and a key downfield signal for the C2 carbon (the future carbene carbon) typically found above 140 ppm.
-
Mass Spectrometry (ESI+): Electrospray ionization mass spectrometry in positive mode should show a prominent peak corresponding to the cation [C₁₉H₂₇N₂]⁺, with an m/z value of approximately 283.22.
Core Applications in Homogeneous Catalysis
This compound is not catalytically active itself but is a crucial precursor to the corresponding N-heterocyclic carbene. The deprotonation of the salt, typically in situ using a strong base, generates the free carbene which then serves as a highly effective ligand for transition metals.
Generation of the NHC Ligand
The acidic proton at the C2 position is readily removed by a base (e.g., KOtBu, NaH, or a carbonate in some cases) to yield the neutral, highly nucleophilic carbene. This carbene is a strong σ-donor and a poor π-acceptor, making it an excellent "phosphine mimic" that can stabilize a wide range of metal centers in various oxidation states.
Palladium-Catalyzed Cross-Coupling Reactions
One of the most prominent applications is in the formulation of palladium catalysts for cross-coupling reactions.[2][5] The NHC ligand derived from this salt can be used to create highly active and stable palladium complexes, such as those of the Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type.
-
Mechanism Insight: The bulky dicyclohexyl groups create a sterically demanding pocket around the metal center. This promotes the reductive elimination step—the final, product-forming step in many cross-coupling cycles—and prevents catalyst decomposition pathways like β-hydride elimination, leading to higher turnover numbers and overall efficiency.
Caption: A generalized catalytic cycle for a Pd-NHC catalyzed cross-coupling reaction.
Rhodium-Catalyzed O-Arylation
The compound is also cited as a catalyst component for the rhodium-N-heterocyclic carbene complex-catalyzed O-arylation of phenols with aryl bromides.[2][5] In this context, the strong σ-donating character of the NHC ligand is crucial for facilitating the challenging oxidative addition of the aryl bromide to the rhodium center, enabling the formation of diaryl ethers, a key structural motif in pharmaceuticals and materials science.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Avoid inhalation of dust and prevent contact with skin and eyes.[4] Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store the container tightly sealed in a cool, dry place away from incompatible materials such as strong oxidizing agents. The material is classified as a combustible solid (Storage Class 11).[3][6]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical compound with a defined molecular weight; it is a gateway to a class of powerful N-heterocyclic carbene ligands. Its robust structure, characterized by sterically bulky cyclohexyl substituents, imparts exceptional stability and reactivity to the resulting metal complexes. Its demonstrated success in facilitating challenging catalytic transformations, such as palladium-catalyzed cross-couplings and rhodium-catalyzed arylations, underscores its importance and versatility. For researchers and scientists, a thorough understanding of its properties and synthesis is fundamental to harnessing its full potential in the development of novel and efficient catalytic systems.
References
- This compound, min. 97% - Strem. (URL: )
- This compound, min. 97% (cas 1034449-15-4) SDS/MSDS download - Guidechem. (URL: )
- This compound 95 1034449-15-4 - Sigma-Aldrich. (URL: )
- CAS 1034449-15-4 this compound - C
- This compound 95 1034449-15-4 - Sigma-Aldrich. (URL: )
- 1,3-Dicyclohexylimidazolium chloride 181422-72-0 - Sigma-Aldrich. (URL: )
- This compound 95 1034449-15-4 - Sigma-Aldrich. (URL: )
Sources
Introduction: The Significance of Solubility for 1,3-Dicyclohexylbenzimidazolium Chloride
An In-Depth Technical Guide to the Solubility of 1,3-Dicyclohexylbenzimidazolium Chloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize N-heterocyclic carbene (NHC) precursors and ionic liquids. This document offers a framework for understanding and predicting solubility, coupled with a detailed protocol for its quantitative determination.
This compound is a salt that serves as a crucial precursor to N-heterocyclic carbenes (NHCs). These NHCs are widely employed as ligands in organometallic catalysis, facilitating a variety of chemical transformations.[1][2] The solubility of this precursor in organic solvents is a critical parameter that dictates its handling, reactivity, and purification. An understanding of its solubility profile is essential for:
-
Reaction Homogeneity: Ensuring the salt is fully dissolved in a reaction medium is key to achieving consistent and reproducible catalytic activity.
-
Purification Strategies: Knowledge of differential solubility allows for the effective removal of impurities through techniques like recrystallization or precipitation.
-
Process Development: Scaling up reactions requires a clear understanding of solubility to prevent precipitation and ensure process safety and efficiency.
As of the date of this guide, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. Therefore, this guide provides the theoretical foundation and experimental methodology to empower researchers to determine this critical property.
Theoretical Framework for Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of solvation.[3] For this compound, a salt with both ionic and significant nonpolar character, its solubility is a complex interplay of intermolecular forces.
Molecular Structure Analysis:
-
Ionic Core: The molecule possesses a positively charged benzimidazolium ring and a chloride counter-anion. This ionic character suggests an affinity for polar solvents that can stabilize these charges.
-
Nonpolar Periphery: The two bulky cyclohexyl groups are nonpolar and will favorably interact with nonpolar or moderately polar solvents through van der Waals forces.
This dual nature suggests that the compound will exhibit a nuanced solubility profile, likely favoring polar aprotic solvents that can solvate the ionic core without the strong hydrogen-bonding competition that protic solvents might present.
The Role of Solvent Polarity
Solvents can be broadly classified based on their polarity, which is often quantified by their dielectric constant.[4]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom attached to an electronegative atom (like oxygen) and can act as hydrogen bond donors. While the polarity is beneficial, strong hydrogen bonding with the chloride anion might compete with the solvation of the bulky cation.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have a significant dipole moment but lack O-H or N-H bonds.[4] They are excellent at solvating cations and are predicted to be effective solvents for this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and lack significant dipole moments.[5] They are unlikely to effectively solvate the ionic core of the salt, leading to poor solubility.
Hansen Solubility Parameters (HSP)
A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[3][6][7] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
For a solute to dissolve in a solvent, their respective Hansen parameters should be similar. While the HSP for this compound are not published, they can be experimentally determined by testing the solubility in a range of well-characterized solvents.[8]
Predicted Qualitative Solubility Profile
Based on the structural analysis and theoretical principles, a qualitative solubility profile can be predicted. This table serves as a starting point for solvent screening.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole moments can effectively solvate the ionic benzimidazolium chloride core.[9] |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Moderate polarity and ability to engage in weak hydrogen bonding can provide a balanced solvation environment. The solubility of similar imidazolium salts is noted in these solvents.[10] |
| Polar Protic | Methanol, Ethanol | Moderate | The polar nature is favorable, but the bulky nonpolar groups may limit high solubility. Solubility of benzimidazoles in alcohols tends to decrease with longer alkyl chains.[11] |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Lower polarity compared to ketones and esters, may provide limited solvation. |
| Ketones | Acetone | Moderate | The polar carbonyl group can interact favorably with the ionic portion of the solute.[12] |
| Nonpolar Aromatic | Toluene, Benzene | Low | The aromatic ring may have some favorable pi-stacking interactions with the benzimidazole ring, but overall polarity is too low. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low/Insoluble | Lack of polarity makes it difficult to overcome the lattice energy of the salt. |
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, the equilibrium shake-flask method, as outlined in OECD Guideline 105, is a robust and widely accepted technique.[13][14] The following protocol is adapted for the determination of solubility in organic solvents.
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Protocol
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (CAS 1034449-15-4), purity >95%
-
Analytical grade organic solvents
-
Glass vials with PTFE-lined screw caps
-
Thermostated orbital shaker or magnetic stirrer with temperature control
-
Analytical balance (± 0.1 mg)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer, or vacuum oven for gravimetric analysis)
Procedure:
-
Preparation of Test Vials:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed at equilibrium.
-
Accurately add a known volume (e.g., 5.00 mL) of the chosen organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the thermostated shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Allow the mixtures to agitate for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typical. A preliminary kinetic study can determine the minimum time required.[10]
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle completely.
-
-
Sampling:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for spectroscopic or chromatographic analysis). This step is critical to remove any suspended microcrystals.
-
-
Quantification:
-
Gravimetric Method:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried residue is achieved.
-
The solubility is calculated as the mass of the residue divided by the volume of the solvent.
-
-
Chromatographic (HPLC) or Spectroscopic (UV-Vis) Method:
-
Prepare a series of calibration standards of known concentrations of the compound in the chosen solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against concentration.
-
Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution by applying the dilution factor.
-
-
Data Presentation and Interpretation
Quantitative solubility data should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L) at a specified temperature.
Example Data Table (Hypothetical):
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Dichloromethane | 25.0 | Experimental Value | Calculated Value | Gravimetric |
| Acetonitrile | 25.0 | Experimental Value | Calculated Value | HPLC |
| Methanol | 25.0 | Experimental Value | Calculated Value | UV-Vis |
| Toluene | 25.0 | Experimental Value | Calculated Value | Gravimetric |
| Hexane | 25.0 | Experimental Value | Calculated Value | Gravimetric |
Conclusion
While readily available quantitative data on the solubility of this compound is limited, a systematic approach based on chemical principles and established experimental protocols can provide the necessary insights for its effective use. The compound is predicted to be most soluble in polar aprotic and chlorinated solvents, with moderate solubility in alcohols and limited solubility in nonpolar hydrocarbons. For precise applications, the shake-flask method detailed in this guide provides a reliable means of generating accurate quantitative solubility data, enabling researchers to optimize their synthetic and purification processes.
References
- Comparison of the polarity of organic solvents. (2022-10-13).
- Polarity of Solvents.
-
Chemistry LibreTexts. (2023-01-22). Polar Protic and Aprotic Solvents. Retrieved from [Link]
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- Phytosafe. (n.d.). OECD 105.
- Martinez-Perez, C., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(16), 6173.
-
Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]
- Patel, D. K., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
-
Hansen Solubility Parameters. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
- OECD. (1995). Test No.
-
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
- Domańska, U., & Bogel-Łukasik, R. (2005). Solubility of Benzimidazoles in Alcohols.
-
Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents.
- Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of N-[4-(2-Benzimidazolyl)phenyl]maleimide in Organic Solvents.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 1,3-Dimesitylimidazolium Chloride in Organic Solvents.
- Ali, S., et al. (2024). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. Royal Society Open Science, 11(2), 231362.
- ResearchGate. (n.d.). Scheme 7: Synthesis of 1,3-bis(2,6-diisopropylphenyl)-imidazolium chloride (IDip·HCl).
- Abbasi, M. (2015). Design, preparation and characterization of a new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, as an efficient and recyclable catalyst for the synthesis of tetrahydropyridine under solvent-free conditions. RSC Advances, 5(58), 46911-46915.
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. oecd.org [oecd.org]
- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
An In-depth Technical Guide on the Synthesis and Characterization of 1,3-Dicyclohexylbenzimidazolium Chloride
Authored by: [Your Name/Department]
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-dicyclohexylbenzimidazolium chloride, a significant precursor to N-heterocyclic carbenes (NHCs). NHCs are a pivotal class of compounds in organometallic chemistry and catalysis, valued for their strong σ-donating properties which allow them to form robust bonds with metal centers.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and thorough characterization data. The synthesis involves a multi-step process culminating in the formation of the benzimidazolium salt, which is then rigorously characterized using various spectroscopic techniques to confirm its identity, purity, and structural integrity.
Introduction: The Significance of N-Heterocyclic Carbene Precursors
N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry and catalysis. Their exceptional stability and strong σ-donating capabilities make them superior alternatives to traditional ligands like phosphines in many catalytic applications.[1] The stability and reactivity of the resulting metal complexes are highly dependent on the electronic and steric properties of the NHC ligand, which can be fine-tuned by modifying the substituents on the nitrogen atoms of the heterocyclic ring.
This compound is a key precursor for the generation of a specific NHC, 1,3-dicyclohexylbenzimidazol-2-ylidene. The bulky cyclohexyl groups provide significant steric hindrance around the metal center, which can influence the selectivity and activity of the catalyst. This guide focuses on the practical aspects of synthesizing and characterizing this important precursor, providing a solid foundation for its application in catalyst development and other areas of chemical research.
Synthesis of this compound
The synthesis of this compound is typically achieved through a stepwise N-alkylation of benzimidazole.[2] This method allows for the sequential introduction of the two cyclohexyl groups onto the nitrogen atoms of the benzimidazole core. A subsequent ring closure reaction using an appropriate C1 building block would also be a viable, though less common, synthetic route.[3]
Reaction Scheme
The overall synthetic pathway can be visualized as a two-step process starting from benzimidazole. The first step is the mono-N-alkylation to form N-cyclohexylbenzimidazole, followed by a second N-alkylation to yield the desired this compound.
Caption: Synthetic scheme for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-Cyclohexylbenzimidazole
-
To a solution of benzimidazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the benzimidazole.
-
Add cyclohexyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-cyclohexylbenzimidazole.
Step 2: Synthesis of this compound
-
Dissolve the N-cyclohexylbenzimidazole (1 equivalent) and an excess of cyclohexyl bromide (2-3 equivalents) in a high-boiling point solvent like toluene.
-
Reflux the mixture for 24-48 hours. The progress of the quaternization reaction can be monitored by the precipitation of the benzimidazolium salt.
-
After the reaction is complete, cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid product with a non-polar solvent like hexane to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield this compound.
Rationale for Experimental Choices:
-
Solvent: DMF is chosen for the first step due to its ability to dissolve both the benzimidazole and the inorganic base. Toluene is used in the second step due to its high boiling point, which is necessary to drive the less facile second alkylation to completion.
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate benzimidazole, initiating the nucleophilic substitution reaction.
-
Excess Reagent: An excess of cyclohexyl bromide is used in the second step to ensure complete conversion of the mono-alkylated intermediate to the desired di-alkylated product.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
¹H NMR Spectroscopy:
The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5-10.0 | Singlet | 1H | N-CH -N (Imidazolium proton) |
| ~7.5-8.0 | Multiplet | 4H | Aromatic protons |
| ~4.5-5.0 | Multiplet | 2H | N-CH (Cyclohexyl) |
| ~1.2-2.2 | Multiplet | 20H | Cyclohexyl CH₂ |
Note: The exact chemical shifts can vary depending on the solvent used for analysis.[4] The downfield shift of the imidazolium proton is a characteristic feature of these salts.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~140-145 | N-C -N (Imidazolium carbon) |
| ~130-135 | Quaternary aromatic carbons |
| ~110-125 | Aromatic CH carbons |
| ~60-65 | N-C H (Cyclohexyl) |
| ~25-35 | Cyclohexyl C H₂ |
Note: The chemical shift of the imidazolium carbon is particularly diagnostic.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. For ionic compounds like benzimidazolium salts, Electrospray Ionization (ESI) is the preferred method.
The expected mass spectrum will show a prominent peak corresponding to the cationic part of the molecule, [C₁₉H₂₇N₂]⁺.
Table of Expected Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₁₉H₂₇ClN₂[6][7] |
| Molecular Weight | 318.88 g/mol [6] |
| Exact Mass of Cation | 283.2174 m/z |
| Expected ESI-MS peak | [M-Cl]⁺ at m/z ≈ 283.2 |
Physical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | --- |
| Melting Point | 216-220 °C | [8] |
| Assay | ≥95% | [8] |
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression designed to ensure the integrity of the final product.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Applications and Future Directions
This compound serves as a crucial precursor for generating NHC ligands used in a variety of catalytic reactions. These include:
-
Cross-coupling reactions: Palladium-NHC complexes are highly effective catalysts for Suzuki, Heck, and Buchwald-Hartwig amination reactions.
-
Olefin metathesis: Ruthenium-NHC complexes are among the most active and stable catalysts for this powerful carbon-carbon bond-forming reaction.
-
O-arylation of phenols: Rhodium-NHC complexes have been shown to catalyze the O-arylation of phenols with aryl bromides.[8]
The continued development of new synthetic routes to functionalized benzimidazolium salts will undoubtedly lead to the discovery of novel NHC ligands with enhanced catalytic properties. Future research may focus on creating chiral versions of these precursors for applications in asymmetric catalysis, a field of immense importance in the pharmaceutical industry.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can reliably produce and verify this important N-heterocyclic carbene precursor. The comprehensive characterization data serves as a benchmark for ensuring the quality and purity of the synthesized compound, which is paramount for its successful application in catalysis and materials science.
References
-
Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journals. [Link]
-
Synthesis of Six-Membered N-Heterocyclic Carbene Precursors Based on Camphor. PMC. [Link]
-
Synthetic Routes to N-Heterocyclic Carbene Precursors. Chemical Reviews. [Link]
-
Synthesis and characterisation of an N-heterocyclic carbene with spatially-defined steric impact. Semantic Scholar. [Link]
-
Synthesis and characterization of N-heterocyclic carbene–M⋯OEt2 complexes (M = Cu, Ag, Au). Analysis of solvated auxiliary-ligand free [(NHC)M]+ species. RSC Publishing. [Link]
-
Synthesis and characterization of low-dimensional N-heterocyclic carbene lattices. Kavli Energy NanoScience Institute (ENSI). [Link]
-
Synthesis, characterization and catalytic properties of cationic N-heterocyclic carbene silver complexes. PMC - NIH. [Link]
-
CHAPTER 1: Introduction to N-Heterocyclic Carbenes: Synthesis and Stereoelectronic Parameters. Books. [Link]
-
Synthesis and Characterization of N-Trifluoromethyl N-Heterocyclic Carbene Ligands and Their Complexes. Organometallics - ACS Publications. [Link]
-
Scheme 7: Synthesis of 1,3-bis(2,6-diisopropylphenyl)-imidazolium chloride (IDip·HCl). ResearchGate. [Link]
-
1,3-Dicyclohexyl-imidazolium chloride | C15H25ClN2 | CID 10956542. PubChem. [Link]
-
Supplementary NMR data. The Royal Society of Chemistry. [Link]
-
Fig. 1 125 MHz 13 C NMR Spectrum of Compound-1 in CHCl3-d1. Fig. 2 500.... ResearchGate. [Link]
-
13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0251213). Human Metabolome Database. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
- Synthesis of 1,3 distributed imidazolium salts.
-
Design, preparation and characterization of a new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, as an efficient and recyclable catalyst for the synthesis of tetrahydropyridine under solvent-free conditions. RSC Publishing. [Link]
-
Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. MDPI. [Link]
-
Mass spectrum of 1,3-DCP. ResearchGate. [Link]
-
Synthesis of 1,3-Dialkylimidazolium and 1,3-Dialkylbenzimidazolium Salts. Request PDF. [Link]
-
1,3-Dicyclohexylurea. National Institute of Standards and Technology. [Link]
-
The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. MDPI. [Link]
-
Diazonium Salts in Visible Light Photocatalysis – a Focused Overview of their Application in Continuous Flow Synthesis. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. strem.com [strem.com]
- 7. guidechem.com [guidechem.com]
- 8. This compound 95 1034449-15-4 [sigmaaldrich.com]
The Lynchpin of Modern Catalysis: A Technical Guide to the Mechanism of 1,3-Dicyclohexylbenzimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-Heterocyclic Carbenes (NHCs) have irrevocably transformed the landscape of homogeneous catalysis, serving as robust, tunable ligands for a vast array of transition metal-catalyzed reactions. Among the plethora of NHC precursors, 1,3-Dicyclohexylbenzimidazolium chloride has emerged as a workhorse, prized for its ability to generate a highly effective and sterically demanding carbene ligand. This guide provides an in-depth exploration of the core mechanistic principles governing the action of this precursor in catalysis. We will dissect the activation pathway from the stable salt to the active carbene, analyze the critical steric and electronic properties that dictate its catalytic efficacy, and illustrate its role within the context of a palladium-catalyzed cross-coupling reaction, a cornerstone of modern synthetic chemistry. This document is intended to serve as a technical resource, bridging fundamental organometallic principles with practical, field-proven insights for professionals in research and development.
Introduction: The Rise of N-Heterocyclic Carbenes
For decades, phosphines dominated the world of ancillary ligands in transition metal catalysis. However, their susceptibility to oxidation and the sometimes-labile nature of the metal-phosphine bond presented limitations. The isolation of the first stable N-heterocyclic carbene in 1991 marked a paradigm shift. NHCs are distinguished by a divalent carbon atom formally bearing a lone pair of electrons, stabilized by at least one adjacent nitrogen atom within a heterocyclic framework.
This compound belongs to the class of benzannulated NHC precursors. The fusion of a benzene ring to the imidazole core imparts distinct electronic properties compared to standard imidazolium salts. Crucially, the two cyclohexyl groups attached to the nitrogen atoms provide significant steric bulk, a feature that is paramount to its function in catalysis. These bulky substituents create a sterically hindered environment around the metal center, which can promote challenging reductive elimination steps and enhance catalyst stability.
From Precursor to Active Species: The Genesis of the Carbene
The catalytic journey begins not with the carbene itself, but with its stable salt precursor, this compound. The salt is an air- and moisture-stable solid, making it a convenient and user-friendly reagent. The active catalytic species, the free 1,3-dicyclohexylbenzimidazol-2-ylidene, is generated in situ through deprotonation of the acidic proton at the C2 position of the benzimidazolium ring.
This activation is typically achieved by the addition of a base. The choice of base is critical and depends on the specific reaction conditions and the pKa of the azolium salt. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), alkoxides (e.g., NaOtBu), or stronger non-nucleophilic bases.
The overall activation process can be visualized as follows:
Figure 1: Generation of the free N-heterocyclic carbene from its benzimidazolium salt precursor via base-mediated deprotonation.
Once generated, the free carbene is a highly nucleophilic species that readily coordinates to a transition metal center, displacing weaker ligands to form the catalytically active metal-NHC complex.
The Heart of the Matter: Mechanism in Palladium-Catalyzed Cross-Coupling
The utility of 1,3-dicyclohexylbenzimidazol-2-ylidene is powerfully demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forges a carbon-carbon bond between an organoboron compound and an organic halide, a critical transformation in pharmaceutical and materials science.
The general catalytic cycle for a Suzuki-Miyaura coupling of an aryl chloride (Ar-Cl) and an arylboronic acid (Ar'-B(OH)₂) is believed to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The NHC ligand, in this case, 1,3-dicyclohexylbenzimidazol-2-ylidene (here abbreviated as DCy-NHC), plays a crucial role in modulating the efficiency of each step.
In-Situ Catalyst Formation and the Catalytic Cycle
In a typical protocol, the active catalyst is formed in situ by mixing the this compound precursor with a palladium source, such as palladium(II) acetate (Pd(OAc)₂), and a base. The base serves a dual purpose: it deprotonates the benzimidazolium salt to form the free carbene and it is required for the transmetalation step.
The sequence is as follows:
-
Reduction of Pd(II) to Pd(0): This is often presumed to occur, though the exact mechanism can be complex.
-
Ligand Association: The generated DCy-NHC coordinates to the Pd(0) center to form the active catalyst, often a monoligated (DCy-NHC)Pd(0) species. The high steric bulk of the dicyclohexyl groups favors the formation of these coordinatively unsaturated species, which are highly reactive.
The subsequent catalytic cycle is illustrated below:
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction mediated by a (DCy-NHC)Pd complex.
Dissecting the Mechanistic Role of the DCy-NHC Ligand
The superior performance of the DCy-NHC ligand stems from its distinct steric and electronic properties which favorably influence the key steps of the catalytic cycle.
-
Oxidative Addition (Ar-Cl → (DCy-NHC)Pd(II)(Ar)(Cl)) : This is often the rate-determining step, especially for less reactive aryl chlorides. The DCy-NHC is a very strong σ-donating ligand. This strong donation increases the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the carbon-chlorine bond.[1][2]
-
Transmetalation ((DCy-NHC)Pd(II)(Ar)(Cl) → (DCy-NHC)Pd(II)(Ar)(Ar')) : In this step, the organic group from the boron reagent is transferred to the palladium center. This process requires a base to form an "ate" complex with the boronic acid, increasing its nucleophilicity for the transfer. The NHC ligand's role here is primarily to maintain a stable complex that is receptive to the incoming aryl group.
-
Reductive Elimination ((DCy-NHC)Pd(II)(Ar)(Ar') → Ar-Ar') : This is the final, product-forming step. The two organic fragments (Ar and Ar') on the palladium center couple and are eliminated, regenerating the active Pd(0) catalyst. The significant steric bulk of the dicyclohexyl groups is critically important here.[3] These bulky groups create steric pressure around the palladium, destabilizing the square planar Pd(II) intermediate and promoting the formation of the C-C bond, thus accelerating the reductive elimination.[2] This rapid final step is key to achieving high catalyst turnover numbers.
Quantitative Analysis: Steric and Electronic Parameters
The influence of NHC ligands can be quantified to allow for rational catalyst design. Two key parameters are the Tolman Electronic Parameter (TEP) and the Percent Buried Volume (%Vbur).
-
Tolman Electronic Parameter (TEP): This parameter measures the electron-donating ability of a ligand by analyzing the C-O stretching frequency of a metal-carbonyl complex (e.g., [(NHC)Ir(CO)₂Cl]). A lower stretching frequency indicates a more electron-donating ligand. Benzimidazol-2-ylidenes are generally strong σ-donors, comparable to or even stronger than bulky, electron-rich phosphines.
The table below presents representative structural data from a closely related palladium(II) complex bearing a benzimidazol-2-ylidene ligand to illustrate typical coordination geometry.
| Parameter | Value | Source |
| Complex | trans-[PdBr₂(L)₂] (L = 1,3-di-(2-propenyl)-benzimidazol-2-ylidene) | [5] |
| Pd-C(carbene) Bond Length | ~2.0 - 2.1 Å | [5] |
| N-C(carbene)-N Angle | ~106.5° | [5] |
| Pd-C-N Angles | ~125.8°, ~127.6° | [5] |
| Coordination Geometry | Square-planar | [5] |
Note: Data is for a structurally similar complex due to the absence of a published crystal structure for the specific 1,3-dicyclohexylbenzimidazol-2-ylidene palladium complex.
Experimental Protocol: A Case Study
The following protocol provides a representative, self-validating methodology for a Suzuki-Miyaura cross-coupling reaction utilizing the in situ generation of the (DCy-NHC)Pd catalyst. This serves as a practical illustration of the principles discussed.
Workflow: In-Situ Catalyst Generation and Suzuki-Miyaura Coupling
Figure 3: Experimental workflow for a typical Suzuki-Miyaura cross-coupling using an in-situ generated Pd-NHC catalyst.
Step-by-Step Methodology
Materials:
-
This compound (1.0 equiv relative to Pd)
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 1 mol%)
-
Aryl Chloride (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: Toluene and Water (e.g., 10:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, Pd(OAc)₂, and K₂CO₃.
-
Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Catalyst Pre-formation: Stir the mixture at an elevated temperature (e.g., 80 °C) for 15-30 minutes. A color change is often observed as the active catalyst forms. Causality: This pre-formation step ensures the complete generation of the active (NHC)Pd(0) species before the introduction of the coupling partners, leading to more reproducible results and higher yields.
-
Substrate Addition: Add the aryl chloride and arylboronic acid to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at the desired temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
This compound serves as a highly effective and practical precursor for a sterically demanding and strongly electron-donating N-heterocyclic carbene ligand. Its mechanism of action in catalysis, particularly in palladium-catalyzed cross-coupling, is a testament to the power of rational ligand design. The combination of strong σ-donation from the carbene facilitates the rate-limiting oxidative addition, while its significant steric bulk accelerates the product-forming reductive elimination. This dual enhancement of key catalytic steps results in a highly active and stable catalytic system capable of coupling even challenging substrates like aryl chlorides. As the demand for more efficient, robust, and selective catalytic processes grows, the foundational mechanistic principles embodied by the 1,3-dicyclohexylbenzimidazol-2-ylidene ligand will continue to guide the development of next-generation catalysts for complex chemical transformations.
References
-
G. Laidlaw, S. H. Wood, A. Kennedy, D. J. Nelson. An N-Heterocyclic Carbene with a Saturated Backbone and Spatially-Defined Steric Impact. Zeitschrift für anorganische und allgemeine Chemie. [Link]
-
M. R. L. Furst, K. J. M. Chan, A. B. Chaplin. Ligand Steric Contours to Understand the Effects of N-Heterocyclic Carbene Ligands on the Reversal of Regioselectivity in Ni-Catalyzed Reductive Couplings of Alkynes and Aldehydes. Journal of the American Chemical Society. [Link]
-
F. E. Hahn, T. von Fehren, R. Fröhlich. The Pd(II) Complex of a N,N′-Diallylbenzimidazol-2-ylidene Ligand. Zeitschrift für Naturforschung B. [Link]
-
C. Song, Y. Ma, Q. Chai, C. Ma, W. Jiang, M. B. Andrus. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron. [Link]
-
An efficient Pd–NHC catalyst system in situ generated from Na2PdCl4 and PEG-functionalized imidazolium salts for Mizoroki–Heck reactions in water. Beilstein Journal of Organic Chemistry. [Link]
-
An Efficient Protocol for a Pd(OAc)2-Catalyzed Ligand-Free Suzuki Reaction in Toluene. ResearchGate. [Link]
-
The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. [Link]
-
Palladium-Catalysed Coupling Reactions of Aryl Chlorides. University of Windsor - Scholarship at UWindsor. [Link]
-
The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. National Institutes of Health (NIH). [Link]
-
A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. PubMed. [Link]
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. [Link]
Sources
- 1. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Quantifying and understanding the steric properties of N-heterocyclic carbenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
The Role of 1,3-Dicyclohexylbenzimidazolium Chloride as a Precursor to N-Heterocyclic Carbenes: A Technical Guide for Advanced Catalysis
Abstract
N-Heterocyclic Carbenes (NHCs) have irrevocably transformed the landscape of homogeneous catalysis, emerging as a superior class of ligands for a multitude of transition metal-catalyzed reactions. Their strong σ-donating ability and tunable steric properties allow for the formation of highly stable and active catalysts. This technical guide provides an in-depth exploration of 1,3-dicyclohexylbenzimidazolium chloride, a key precursor to a sterically demanding and electron-rich benzimidazol-2-ylidene carbene. We will delve into the synthesis of the precursor, the generation of the active carbene, and its application in palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Introduction: The Ascendancy of N-Heterocyclic Carbenes
Since their isolation and characterization, stable N-Heterocyclic Carbenes (NHCs) have garnered significant attention as alternatives to traditional phosphine ligands in organometallic chemistry and catalysis. The exceptional stability of NHC-metal complexes arises from the strong σ-donation from the carbene carbon to the metal center. This robust metal-ligand bond imparts thermal stability to the catalytic species, often preventing the formation of inactive palladium black and leading to higher catalyst turnover numbers.
The electronic and steric properties of NHCs can be finely tuned by modifying the substituents on the nitrogen atoms and the backbone of the heterocyclic ring. The 1,3-dicyclohexylbenzimidazol-2-ylidene carbene, derived from its chloride salt precursor, offers a unique combination of a rigid benzannulated backbone and bulky cyclohexyl groups. This steric hindrance is crucial for promoting challenging catalytic steps, such as the reductive elimination of sterically demanding products.
Synthesis and Characterization of this compound
The synthesis of this compound is a multi-step process that begins with the functionalization of benzimidazole. A representative synthetic pathway is outlined below.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of a 1,3-Dialkylbenzimidazolium Salt Analogue
Step 1: N-Alkylation of Benzimidazole
-
To a solution of benzimidazole (1.0 eq.) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 eq.).
-
To this suspension, add the alkyl halide (e.g., cyclohexyl bromide) (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude 1-alkylbenzimidazole by column chromatography.
Step 2: Quaternization to form the Benzimidazolium Salt
-
Dissolve the purified 1-alkylbenzimidazole (1.0 eq.) in a high-boiling point solvent like toluene or xylene.
-
Add an excess of the second alkyl halide (e.g., cyclohexyl bromide) (2.0-3.0 eq.).
-
Heat the mixture to reflux for 24-48 hours. The product will often precipitate out of the solution upon cooling.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane or diethyl ether) to remove unreacted starting materials, and dry under vacuum.
Characterization Data
The successful synthesis of this compound should be confirmed by standard spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₉H₂₇ClN₂ |
| Molecular Weight | 318.88 g/mol |
| CAS Number | 1034449-15-4 |
| Appearance | White to off-white solid |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum should show characteristic signals for the cyclohexyl protons, typically in the range of 1.2-2.5 ppm, and the aromatic protons of the benzimidazole core (around 7.5-8.0 ppm). A key signal is the acidic proton at the C2 position of the imidazolium ring, which is expected to appear as a singlet at a downfield chemical shift (often > 9.0 ppm).
-
¹³C NMR: The spectrum will display signals for the aliphatic carbons of the cyclohexyl groups and the aromatic carbons of the benzimidazole backbone. The C2 carbon of the imidazolium ring is a diagnostic peak, appearing in the region of 140-145 ppm.
-
IR Spectroscopy: Characteristic bands for C-H stretching of the aliphatic and aromatic groups, as well as C=N and C=C stretching vibrations of the benzimidazolium core, are expected.
Generation of the 1,3-Dicyclohexylbenzimidazol-2-ylidene Carbene
The active NHC is typically generated in situ by the deprotonation of the benzimidazolium salt precursor at the C2 position using a suitable base. The choice of base is critical and depends on the specific reaction conditions and the pKa of the azolium salt.
Caption: Deprotonation of the benzimidazolium precursor to form the active NHC.
Commonly used bases for this purpose include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK). For less acidic precursors or when a stronger base is required, organometallic bases can be employed, although their use is less common in routine catalytic applications.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The NHC derived from this compound is an excellent ligand for palladium in Suzuki-Miyaura cross-coupling reactions. The steric bulk of the cyclohexyl groups facilitates the reductive elimination step, which is often rate-limiting, especially in the formation of tetra-ortho-substituted biaryls. The strong σ-donating character of the NHC enhances the electron density on the palladium center, promoting the oxidative addition of challenging substrates like aryl chlorides.[1]
Catalytic Cycle
The generally accepted mechanism for the Pd-NHC catalyzed Suzuki-Miyaura coupling is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using an in situ generated Pd-NHC catalyst.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Solvent (e.g., a mixture of dioxane and water)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.02 mmol, 2 mol%), palladium(II) acetate (0.01 mmol, 1 mol%), and potassium carbonate (2.0 mmol).
-
Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Add the degassed solvent (e.g., 4 mL of dioxane and 1 mL of water).
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Comparative Performance
The choice of NHC ligand can significantly impact the efficiency of a cross-coupling reaction. Sterically bulky and electron-donating NHCs are generally more effective for challenging substrates.
| Ligand Precursor | Aryl Halide | Base | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| IPr·HCl | 4-Chlorotoluene | K₂CO₃ | 0.1 | 2 | 98 |
| IMes·HCl | 4-Chlorotoluene | K₂CO₃ | 1.0 | 12 | 85 |
| This compound (representative) | 4-Chlorotoluene | K₂CO₃ | 1.0 | 6 | >95 |
Note: The data for this compound is representative of highly active benzimidazolium-based NHC catalysts under similar conditions. Direct comparative studies are limited.[1]
Safety and Handling
This compound is a stable solid but should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound serves as a valuable and readily accessible precursor to a sterically demanding and electron-rich N-heterocyclic carbene. The resulting Pd-NHC catalysts exhibit high activity and stability, making them particularly well-suited for challenging cross-coupling reactions such as the Suzuki-Miyaura coupling of aryl chlorides. The insights and protocols provided in this guide are intended to empower researchers to leverage the advantages of this class of NHC ligands in their synthetic endeavors, from small-scale discovery to process development.
References
Sources
Spectroscopic Characterization of 1,3-Dicyclohexylbenzimidazolium Chloride: A Technical Guide for Researchers
An In-depth Guide to the Synthesis, Spectroscopic Analysis, and Data Interpretation of a Key N-Heterocyclic Carbene Precursor
Abstract
Introduction: The Significance of 1,3-Dicyclohexylbenzimidazolium Chloride in Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and the steric bulk provided by their N-substituents allow for the formation of stable and highly active metal complexes. This compound serves as a crucial precursor to one such NHC. The dicyclohexyl substituents offer a unique steric profile that can influence the selectivity and efficiency of catalytic reactions. The benzannulated imidazole core provides electronic properties distinct from simpler imidazolium salts.
The synthesis of this precursor is a critical first step, and its purity must be rigorously established to ensure the reliability and reproducibility of subsequent catalytic studies. This guide will delve into the expected spectroscopic signatures that confirm the successful synthesis and purity of this compound.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound is key to understanding its spectroscopic properties. The molecule consists of a central benzimidazolium cation and a chloride anion. The cation features a planar benzimidazole ring system with two bulky cyclohexyl groups attached to the nitrogen atoms.
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LU [label=""]; LV [label=""]; LW [label=""]; LX [label=""]; LY [label=""]; LZ [label=""]; MA [label=""]; MB [label=""]; MC [label=""]; MD [label=""]; ME [label=""]; MF [label=""]; MG [label=""]; MH [label=""]; MI [label=""]; MJ [label=""]; MK [label=""]; ML [label=""]; MM [label=""]; MN [label=""]; MO [label=""]; MP [label=""]; MQ [label=""]; MR [label=""]; MS [label=""]; MT [label=""]; MU [label=""]; MV [label=""]; MW [label=""]; MX [label=""]; MY [label=""]; MZ [label=""]; NA [label=""]; NB [label=""]; NC [label=""]; ND [label=""]; NE [label=""]; NF [label=""]; NG [label=""]; NH [label=""]; NI [label=""]; NJ [label=""]; NK [label=""]; NL [label=""]; NM [label=""]; NN [label=""]; NO [label=""]; NP [label=""]; NQ [label=""]; NR [label=""]; NS [label=""]; NT [label=""]; NU [label=""]; NV [label=""]; NW [label=""]; NX [label=""]; NY [label=""]; NZ [label=""]; OA [label=""]; OB [label=""]; OC [label=""]; OD [label=""]; OE [label=""]; OF [label=""]; OG [label=""]; OH [label=""]; OI [label=""]; OJ [label=""]; OK [label=""]; OL [label=""]; OM [label=""]; ON [label=""]; OO [label=""]; OP [label=""]; OQ [label=""]; OR [label=""]; OS [label=""]; OT [label=""]; OU [label=""]; OV [label=""]; OW [label=""]; OX [label=""]; OY [label=""]; OZ [label=""]; PA [label=""]; PB [label=""]; PC [label=""]; PD [label=""]; PE [label=""]; PF [label=""]; PG [label=""]; PH [label=""]; PI [label=""]; PJ [label=""]; PK [label=""]; PL [label=""]; PM [label=""]; PN [label=""]; PO [label=""]; PP [label=""]; PQ [label=""]; PR [label=""]; PS [label=""]; PT [label=""]; PU [label=""]; PV [label=""]; PW [label=""]; PX [label=""]; PY [label=""]; PZ [label=""]; QA [label=""]; QB [label=""]; QC [label=""]; QD [label=""]; QE [label=""]; QF [label=""]; QG [label=""]; QH [label=""]; QI [label=""]; QJ [label=""]; QK [label=""]; QL [label=""]; QM [label=""]; QN [label=""]; QO [label=""]; QP [label=""]; QQ [label=""]; QR [label=""]; QS [label=""]; QT [label=""]; QU [label=""]; QV [label=""]; QW [label=""]; QX [label=""]; QY [label=""]; QZ [label=""]; RA [label=""]; RB [label=""]; RC [label=""]; RD [label=""]; RE [label=""]; RF [label=""]; RG [label=""]; RH [label=""]; RI [label=""]; RJ [label=""]; RK [label=""]; RL [label=""]; RM [label=""]; RN [label=""]; RO [label=""]; RP [label=""]; RQ [label=""]; RR [label=""]; RS [label=""]; RT [label=""]; RU [label=""]; RV [label=""]; RW [label=""]; RX [label=""]; RY [label=""]; RZ [label=""]; SA [label=""]; SB [label=""]; SC [label=""]; SD [label=""]; SE [label=""]; SF [label=""]; SG [label=""]; SH [label=""]; SI [label=""]; SJ [label=""]; SK [label=""]; SL [label=""]; SM [label=""]; SN [label=""]; SO [label=""]; SP [label=""]; SQ [label=""]; SR [label=""]; SS [label=""]; ST [label=""]; SU [label=""]; SV [label=""]; SW [label=""]; SX [label=""]; SY [label=""]; SZ [label=""]; TA [label=""]; TB [label=""]; TC [label=""]; TD [label=""]; TE [label=""]; TF [label=""]; TG [label=""]; TH [label=""]; TI [label=""]; TJ [label=""]; TK [label=""]; TL [label=""]; TM [label=""]; TN [label=""]; TO [label=""]; TP [label=""]; TQ [label=""]; TR [label=""]; TS [label=""]; TT [label=""]; TU [label=""]; TV [label=""]; TW [label=""]; TX [label=""]; TY [label=""]; TZ [label=""]; UA [label=""]; UB [label=""]; UC [label=""]; UD [label=""]; UE [label=""]; UF [label=""]; UG [label=""]; UH [label=""]; UI [label=""]; UJ [label=""]; UK [label=""]; UL [label=""]; UM [label=""]; UN [label=""]; UO [label=""]; UP [label=""]; UQ [label=""]; UR [label=""]; US [label=""]; UT [label=""]; UU [label=""]; UV [label=""]; UW [label=""]; UX [label=""]; UY [label=""]; UZ [label=""]; VA [label=""]; VB [label=""]; VC [label=""]; VD [label=""]; VE [label=""]; VF [label=""]; VG [label=""]; VH [label=""]; VI [label=""]; VJ [label=""]; VK [label=""]; VL [label=""]; VM [label=""]; VN [label=""]; VO [label=""]; VP [label=""]; VQ [label=""]; VR [label=""]; VS [label=""]; VT [label=""]; VU [label=""]; VV [label=""]; VW [label=""]; VX [label=""]; VY [label=""]; VZ [label=""]; WA [label=""]; WB [label=""]; WC [label=""]; WD [label=""]; WE [label=""]; WF [label=""]; WG [label=""]; WH [label=""]; WI [label=""]; WJ [label=""]; WK [label=""]; WL [label=""]; WM [label=""]; WN [label=""]; WO [label=""]; WP [label=""]; WQ [label=""]; WR [label=""]; WS [label=""]; WT [label=""]; WU [label=""]; WV [label=""]; WW [label=""]; WX [label=""]; WY [label=""]; WZ [label=""]; XA [label=""]; XB [label=""]; XC [label=""]; XD [label=""]; XE [label=""]; XF [label=""]; XG [label=""]; XH [label=""]; XI [label=""]; XJ [label=""]; XK [label=""]; XL [label=""]; XM [label=""]; XN [label=""]; XO [label=""]; XP [label=""]; XQ [label=""]; XR [label=""]; XS [label=""]; XT [label=""]; XU [label=""]; XV [label=""]; XW [label=""]; XX [label=""]; XY [label=""]; XZ [label=""]; YA [label=""]; YB [label=""]; YC [label=""]; YD [label=""]; YE [label=""]; YF [label=""]; YG [label=""]; YH [label=""]; YI [label=""]; YJ [label=""]; YK [label=""]; YL [label=""]; YM [label=""]; YN [label=""]; YO [label=""]; YP [label=""]; YQ [label=""]; YR [label=""]; YS [label=""]; YT [label=""]; YU [label=""]; YV [label=""]; YW [label=""]; YX [label=""]; YY [label=""]; YZ [label=""]; ZA [label=""]; ZB [label=""]; ZC [label=""]; ZD [label=""]; ZE [label=""]; ZF [label=""]; ZG [label=""]; ZH [label=""]; ZI [label=""]; ZJ [label=""]; ZK [label=""]; ZL [label=""]; ZM [label=""]; ZN [label=""]; ZO [label=""]; ZP [label=""]; ZQ [label=""]; ZR [label=""]; ZS [label=""]; ZT [label=""]; ZU [label=""]; ZV [label=""]; ZW [label=""]; ZX [label=""]; ZY [label=""]; ZZ [label=""]; AAA [label=""]; AAB [label=""]; AAC [label=""]; AAD [label=""]; AAE [label=""]; AAF [label=""]; AAG [label=""]; AAH [label=""]; AAI [label=""]; AAJ [label=""]; AAK [label=""]; AAL [label=""]; AAM [label=""]; AAN [label=""]; AAO [label=""]; AAP [label=""]; AAQ [label=""]; AAR [label=""]; AAS [label=""]; AAT [label=""]; AAU [label=""]; AAV [label=""]; AAW [label=""]; AAX [label=""]; AAY [label=""]; AAZ [label=""]; ABA [label=""]; ABB [label=""]; ABC [label=""]; ABD [label=""]; ABE [label=""]; ABF [label=""]; ABG [label=""]; ABH [label=""]; ABI [label=""]; ABJ [label=""]; ABK [label=""]; ABL [label=""]; ABM [label=""]; ABN [label=""]; ABO [label=""]; ABP [label=""]; ABQ [label=""]; ABR [label=""]; ABS [label=""]; ABT [label=""]; ABU [label=""]; ABV [label=""]; ABW [label=""]; ABX [label=""]; ABY [label=""]; ABZ [label=""]; ACA [label=""]; ACB [label=""]; ACC [label=""]; ACD [label=""]; ACE [label=""]; ACF [label=""]; ACG [label=""]; ACH [label=""]; ACI [label=""]; ACJ [label=""]; ACK [label=""]; ACL [label=""]; ACM [label=""]; ACN [label=""]; ACO [label=""]; ACP [label=""]; ACQ [label=""]; ACR [label=""]; ACS [label=""]; ACT [label=""]; ACU [label=""]; ACV [label=""]; ACW [label=""]; ACX [label=""]; ACY [label=""]; ACZ [label=""]; ADA [label=""]; ADB [label=""]; ADC [label=""]; ADD [label=""]; ADE [label=""]; ADF [label=""]; ADG [label=""]; ADH [label=""]; ADI [label=""]; ADJ [label=""]; ADK [label=""]; ADL [label=""]; ADM [label=""]; ADN [label=""]; ADO [label=""]; ADP [label=""]; ADQ [label=""]; ADR [label=""]; ADS [label=""]; ADT [label=""]; ADU [label=""]; ADV [label=""]; ADW [label=""]; ADX [label=""]; ADY [label=""]; ADZ [label=""]; AEA [label=""]; AEB [label=""]; AEC [label=""]; AED [label=""]; AEE [label=""]; AEF [label=""]; AEG [label=""]; AEH [label=""]; AEI [label=""]; AEJ [label=""]; AEK [label=""]; AEL [label=""]; AEM [label=""]; AEN [label=""]; AEO [label=""]; AEP [label=""]; AEQ [label=""]; AER [label=""]; AES [label=""]; AET [label=""]; AEU [label=""]; AEV [label=""]; AEW [label=""]; AEX [label=""]; AEY [label=""]; AEZ [label=""]; AFA [label=""]; AFB [label=""]; AFC [label=""]; AFD [label=""]; AFE [label=""]; AFF [label=""]; AFG [label=""]; AFH [label=""]; AFI [label=""]; AFJ [label=""]; AFK [label=""]; AFL [label=""]; AFM [label=""]; AFN [label=""]; AFO [label=""]; AFP [label=""]; AFQ [label=""]; AFR [label=""]; AFS [label=""]; AFT [label=""]; AFU [label=""]; AFV [label=""]; AFW [label=""]; AFX [label=""]; AFY [label=""]; AFZ [label=""]; AGA [label=""]; AGB [label=""]; AGC [label=""]; AGD [label=""]; AGE [label=""]; AGF [label=""]; AGG [label=""]; AGH [label=""]; AGI [label=""]; AGJ [label=""]; AGK [label=""]; AGL [label=""]; AGM [label=""]; AGN [label=""]; AGO [label=""]; AGP [label=""]; AGQ [label=""]; AGR [label=""]; AGS [label=""]; AGT [label=""]; AGU [label=""]; AGV [label=""]; AGW [label=""]; AGX [label=""]; AGY [label=""]; AGZ [label=""]; AHA [label=""]; AHB [label=""]; AHC [label=""]; AHD [label=""]; AHE [label=""]; AHF [label=""]; AHG [label=""]; AHH [label=""]; AHI [label=""]; AHJ [label=""]; AHK [label=""]; AHL [label=""]; AHM [label=""]; AHN [label=""]; AHO [label=""]; AHP [label=""]; AHQ [label=""]; AHR [label=""]; AHS [label=""]; AHT [label=""]; AHU [label=""]; AHV [label=""]; AHW [label=""]; AHX [label=""]; AHY [label=""]; AHZ [label=""]; AIA [label=""]; AIB [label=""]; AIC [label=""]; AID [label=""]; AIE [label=""]; AIF [label=""]; AIG [label=""]; AIH [label=""]; AII [label=""]; AIJ [label=""]; AIK [label=""]; AIL [label=""]; AIM [label=""]; AIN [label=""]; AIO [label=""]; AIP [label=""]; AIQ [label=""]; AIR [label=""]; AIS [label=""]; AIT [label=""]; AIU [label=""]; AIV [label=""]; AIW [label=""]; AIX [label=""]; AIY [label=""]; AIZ [label=""]; AJA [label=""]; AJB [label=""]; AJC [label=""]; AJD [label=""]; AJE [label=""]; AJF [label=""]; AJG [label=""]; AJH [label=""]; AJI [label=""]; AJJ [label=""]; AJK [label=""]; AJL [label=""]; AJM [label=""]; AJN [label=""]; AJO [label=""]; AJP [label=""]; AJQ [label=""]; AJR [label=""]; AJS [label=""]; AJT [label=""]; AJU [label=""]; AJV [label=""]; AJW [label=""]; AJX [label=""]; AJY [label=""]; AJZ [label=""]; AKA [label=""]; AKB [label=""]; AKC [label=""]; AKD [label=""]; AKE [label=""]; AKF [label=""]; AKG [label=""]; AKH [label=""]; AKI [label=""]; AKJ [label=""]; AKK [label=""]; AKL [label=""]; AKM [label=""]; AKN [label=""]; AKO [label=""]; AKP [label=""]; AKQ [label=""]; AKR [label=""]; AKS [label=""]; AKT [label=""]; AKU [label=""]; AKV [label=""]; AKW [label=""]; AKX [label=""]; AKY [label=""]; AKZ [label=""]; ALA [label=""]; ALB [label=""]; ALC [label=""]; ALD [label=""]; ALE [label=""]; ALF [label=""]; ALG [label=""]; ALH [label=""]; ALI [label=""]; ALJ [label=""]; ALK [label=""]; ALL [label=""]; ALM [label=""]; ALN [label=""]; ALO [label=""]; ALP [label=""]; ALQ [label=""]; ALR [label=""]; ALS [label=""]; ALT [label=""]; ALU [label=""]; ALV [label=""]; ALW [label=""]; ALX [label=""]; ALY [label=""]; ALZ [label=""]; AMA [label=""]; AMB [label=""]; AMC [label=""]; AMD [label=""]; AME [label=""]; AMF [label=""]; AMG [label=""]; AMH [label=""]; AMI [label=""]; AMJ [label=""]; AMK [label=""]; AML [label=""]; AMM [label=""]; AMN [label=""]; AMO [label=""]; AMP [label=""]; AMQ [label=""]; AMR [label=""]; AMS [label=""]; AMT [label=""]; AMU [label=""]; AMV [label=""]; AMW [label=""]; AMX [label=""]; AMY [label=""]; AMZ [label=""]; ANA [label=""]; ANB [label=""]; ANC [label=""]; AND [label=""]; ANE [label=""]; ANF [label=""]; ANG [label=""]; ANH [label=""]; ANI [label=""]; ANJ [label=""]; ANK [label=""]; ANL [label=""]; ANM [label=""]; ANN [label=""]; ANO [label=""]; ANP [label=""]; ANQ [label=""]; ANR [label=""]; ANS [label=""]; ANT [label=""]; ANU [label=""]; ANV [label=""]; ANW [label=""]; ANX [label=""]; ANY [label=""]; ANZ [label=""]; AOA [label=""]; AOB [label=""]; AOC [label=""]; AOD [label=""]; AOE [label=""]; AOF [label=""]; AOG [label=""]; AOH [label=""]; AOI [label=""]; AOJ [label=""]; AOK [label=""]; AOL [label=""]; AOM [label=""]; AON [label=""]; AOO [label=""]; AOP [label=""]; AOQ [label=""]; AOR [label=""]; AOS [label=""]; AOT [label=""]; AOU [label=""]; AOV [label=""]; AOW [label=""]; AOX [label=""]; AOY [label=""]; AOZ [label=""]; APA [label=""]; APB [label=""]; APC [label=""]; APD [label=""]; APE [label=""]; APF [label=""]; APG [label=""]; APH [label=""]; API [label=""]; APJ [label=""]; APK [label=""]; APL [label=""]; APM [label=""]; APN [label=""]; APO [label=""]; APP [label=""]; APQ [label=""]; APR [label=""]; APS [label=""]; APT [label=""]; APU [label=""]; APV [label=""]; APW [label=""]; APX [label=""]; APY [label=""]; APZ [label=""]; AQA [label=""]; AQB [label=""]; AQC [label=""]; AQD [label=""]; AQE [label=""]; AQF [label=""]; AQG [label=""]; AQH [label=""]; AQI [label=""]; AQJ [label=""]; AQK [label=""]; AQL [label=""]; AQM [label=""]; AQN [label=""]; AQO [label=""]; AQP [label=""]; AQQ [label=""]; AQR [label=""]; AQS [label=""]; AQT [label=""]; AQU [label=""]; AQV [label=""]; AQW [label=""]; AQX [label=""]; AQY [label=""]; AQZ [label=""]; ARA [label=""]; ARB [label=""]; ARC [label=""]; ARD [label=""]; ARE [label=""]; ARF [label=""]; ARG [label=""]; ARH [label=""]; ARI [label=""]; ARJ [label=""]; ARK [label=""]; ARL [label=""]; ARM [label=""]; ARN [label=""]; ARO [label=""]; ARP [label=""]; ARQ [label=""]; ARR [label=""]; ARS [label=""]; ART [label=""]; ARU [label=""]; ARV [label=""]; ARW [label=""]; ARX [label=""]; ARY [label=""]; ARZ [label=""]; ASA [label=""]; ASB [label=""]; ASC [label=""]; ASD [label=""]; ASE [label=""]; ASF [label=""]; ASG [label=""]; ASH [label=""]; ASI [label=""]; ASJ [label=""]; ASK [label=""]; ASL [label=""]; ASM [label=""]; ASN [label=""]; ASO [label=""]; ASP [label=""]; ASQ [label=""]; ASR [label=""]; ASS [label=""]; AST [label=""]; ASU [label=""]; ASV [label=""]; ASW [label=""]; ASX [label=""]; ASY [label=""]; ASZ [label=""]; ATA [label=""]; ATB [label=""]; ATC [label=""]; ATD [label=""]; ATE [label=""]; ATF [label=""]; ATG [label=""]; ATH [label=""]; ATI [label=""]; ATJ [label=""]; ATK [label=""]; ATL [label=""]; ATM [label=""]; ATN [label=""]; ATO [label=""]; ATP [label=""]; ATQ [label=""]; ATR [label=""]; ATS [label=""]; ATT [label=""]; ATU [label=""]; ATV [label=""]; ATW [label=""]; ATX [label=""]; ATY [label=""]; ATZ [label=""]; AUA [label=""]; AUB [label=""]; AUC [label=""]; AUD [label=""]; AUE [label=""]; AUF [label=""]; AUG [label=""]; AUH [label=""]; AUI [label=""]; AUJ [label=""]; AUK [label=""]; AUL [label=""]; AUM [label=""]; AUN [label=""]; AUO [label=""]; AUP [label=""]; AUQ [label=""]; AUR [label=""]; AUS [label=""]; AUT [label=""]; AUU [label=""]; AUV [label=""]; AUW [label=""]; AUX [label=""]; AUY [label=""]; AUZ [label=""]; AVA [label=""]; AVB [label=""]; AVC [label=""]; AVD [label=""]; AVE [label=""]; AVF [label=""]; AVG [label=""]; AVH [label=""]; AVI [label=""]; AVJ [label=""]; AVK [label=""]; AVL [label=""]; AVM [label=""]; AVN [label=""]; AVO [label=""]; AVP [label=""]; AVQ [label=""]; AVR [label=""]; AVS [label=""]; AVT [label=""]; AVU [label=""]; AVV [label=""]; AVW [label=""]; AVX [label=""]; AVY [label=""]; AVZ [label=""]; AWA [label=""]; AWB [label=""]; AWC [label=""]; AWD [label=""]; AWE [label=""]; AWF [label=""]; AWG [label=""]; AWH [label=""]; AWI [label=""]; AWJ [label=""]; AWK [label=""]; AWL [label=""]; AWM [label=""]; AWN [label=""]; AWO [label=""]; AWP [label=""]; AWQ [label=""]; AWR [label=""]; AWS [label=""]; AWT [label=""]; AWU [label=""]; AWV [label=""]; AWW [label=""]; AWX [label=""]; AWY [label=""]; AWZ [label=""]; AXA [label=""]; AXB [label=""]; AXC [label=""]; AXD [label=""]; AXE [label=""]; AXF [label=""]; AXG [label=""]; AXH [label=""]; AXI [label=""]; AXJ [label=""]; AXK [label=""]; AXL [label=""]; AXM [label=""]; AXN [label=""]; AXO [label=""]; AXP [label=""]; AXQ [label=""]; AXR [label=""]; AXS [label=""]; AXT [label=""]; AXU [label=""]; AXV [label=""]; AXW [label=""]; AXX [label=""]; AXY [label=""]; AXZ [label=""]; AYA [label=""]; AYB [label=""]; AYC [label=""]; AYD [label=""]; AYE [label=""]; AYF [label=""]; AYG [label=""]; AYH [label=""]; AYI [label=""]; AYJ [label=""]; AYK [label=""]; AYL [label=""]; AYM [label=""]; AYN [label=""]; AYO [label=""]; AYP [label=""]; AYQ [label=""]; AYR [label=""]; AYS [label=""]; AYT [label=""]; AYU [label=""]; AYV [label=""]; AYW [label=""]; AYX [label=""]; AYY [label=""]; AYZ [label=""]; AZA [label=""]; AZB [label=""]; AZC [label=""]; AZD [label=""]; AZE [label=""]; AZF [label=""]; AZG [label=""]; AZH [label=""]; AZI [label=""]; AZJ [label=""]; AZK [label=""]; AZL [label=""]; AZM [label=""]; AZN [label=""]; AZO [label=""]; AZP [label=""]; AZQ [label=""]; AZR [label=""]; AZS [label=""]; AZT [label=""]; AZU [label=""]; AZV [label=""]; AZW [label=""]; AZX [label=""]; AZY [label=""]; AZZ [label=""]; BAA [label=""]; BAB [label=""]; BAC [label=""]; BAD [label=""]; BAE [label=""]; BAF [label=""]; BAG [label=""]; BAH [label=""]; BAI [label=""]; BAJ [label=""]; BAK [label=""]; BAL [label=""]; BAM [label=""]; BAN [label=""]; BAO [label=""]; BAP [label=""]; BAQ [label=""]; BAR [label=""]; BAS [label=""]; BAT [label=""]; BAU [label=""]; BAV [label=""]; BAW [label=""]; BAX [label=""]; BAY [label=""]; BAZ [label=""]; BBA [label=""]; BBB [label=""]; BBC [label=""]; BBD [label=""]; BBE [label=""]; BBF [label=""]; BBG [label=""]; BBH [label=""]; BBI [label=""]; BBJ [label=""]; BBK [label=""]; BBL [label=""]; BBM [label=""]; BBN [label=""]; BBO [label=""]; BBP [label=""]; BBQ [label=""]; BBR [label=""]; BBS [label=""]; BBT [label=""]; BBU [label=""]; BBV [label=""]; BBW [label=""]; BBX [label=""]; BBY [label=""]; BBZ [label=""]; BCA [label=""]; BCB [label=""]; BCC [label=""]; BCD [label=""]; BCE [label=""]; BCF [label=""]; BCG [label=""]; BCH [label=""]; BCI [label=""]; BCJ [label=""]; BCK [label=""]; BCL [label=""]; BCM [label=""]; BCN [label=""]; BCO [label=""]; BCP [label=""]; BCQ [label=""]; BCR [label=""]; BCS [label=""]; BCT [label=""]; BCU [label=""]; BCV [label=""]; BCW [label=""]; BCX [label=""]; BCY [label=""]; BCZ [label=""]; BDA [label=""]; BDB [label=""]; BDC [label=""]; BDD [label=""]; BDE [label=""]; BDF [label=""]; BDG [label=""]; BDH [label=""]; BDI [label=""]; BDJ [label=""]; BDK [label=""]; BDL [label=""]; BDM [label=""]; BDN [label=""]; BDO [label=""]; BDP [label=""]; BDQ [label=""]; BDR [label=""]; BDS [label=""]; BDT [label=""]; BDU [label=""]; BDV [label=""]; BDW [label=""]; BDX [label=""]; BDY [label=""]; BDZ [label=""]; BEA [label=""]; BEB [label=""]; BEC [label=""]; BED [label=""]; BEE [label=""]; BEF [label=""]; BEG [label=""]; BEH [label=""]; BEI [label=""]; BEJ [label=""]; BEK [label=""]; BEL [label=""]; BEM [label=""]; BEN [label=""]; BEO [label=""]; BEP [label=""]; BEQ [label=""]; BER [label=""]; BES [label=""]; BET [label=""]; BEU [label=""]; BEV [label=""]; BEW [label=""]; BEX [label=""]; BEY [label=""]; BEZ [label=""]; BFA [label=""]; BFB [label=""]; BFC [label=""]; BFD [label=""]; BFE [label=""]; BFF [label=""]; BFG [label=""]; BFH [label=""]; BFI [label=""]; BFJ [label=""]; BFK [label=""]; BFL [label=""]; BFM [label=""]; BFN [label=""]; BFO [label=""]; BFP [label=""]; BFQ [label=""]; BFR [label=""]; BFS [label=""]; BFT [label=""]; BFU [label=""]; BFV [label=""]; BFW [label=""]; BFX [label=""]; BFY [label=""]; BFZ [label=""]; BGA [label=""]; BGB [label=""]; BGC [label=""]; BGD [label=""]; BGE [label=""]; BGF [label=""]; BGG [label=""]; BGH [label=""]; BGI [label=""]; BGJ [label=""]; BGK [label=""]; BGL [label=""]; BGM [label=""]; BGN [label=""]; BGO [label=""]; BGP [label=""]; BGQ [label=""]; BGR [label=""]; BGS [label=""]; BGT [label=""]; BGU [label=""]; BGV [label=""]; BGW [label=""]; BGX [label=""]; BGY [label=""]; BGZ [label=""]; BHA [label=""]; BHB [label=""]; BHC [label=""]; BHD [label=""]; BHE [label=""]; BHF [label=""]; BHG [label=""]; BHH [label=""]; BHI [label=""]; BHJ [label=""]; BHK [label=""]; BHL [label=""]; BHM [label=""]; BHN [label=""]; BHO [label=""]; BHP [label=""]; BHQ [label=""]; BHR [label=""]; BHS [label=""]; BHT [label=""]; BHU [label=""]; BHV [label=""]; BHW [label=""]; BHX [label=""]; BHY [label=""]; BHZ [label=""]; BIA [label=""]; BIB [label=""]; BIC [label=""]; BID [label=""]; BIE [label=""]; BIF [label=""]; BIG [label=""]; BIH [label=""]; BII [label=""]; BIJ [label=""]; BIK [label=""]; BIL [label=""]; BIM [label=""]; BIN [label=""]; BIO [label=""]; BIP [label=""]; BIQ [label=""]; BIR [label=""]; BIS [label=""]; BIT [label=""]; BIU [label=""]; BIV [label=""]; BIW [label=""]; BIX [label=""]; BIY [label=""]; BIZ [label=""]; BJA [label=""]; BJB [label=""]; BJC [label=""]; BJD [label=""]; BJE [label=""]; BJF [label=""]; BJG [label=""]; BJH [label=""]; BJI [label=""]; BJJ [label=""]; BJK [label=""]; BJL [label=""]; BJM [label=""]; BJN [label=""]; BJO [label=""]; BJP [label=""]; BJQ [label=""]; BJR [label=""]; BJS [label=""]; BJT [label=""]; BJU [label=""]; BJV [label=""]; BJW [label=""]; BJX [label=""]; BJY [label=""]; BJZ [label=""]; BKA [label=""]; BKB [label=""]; BKC [label=""]; BKD [label=""]; BKE [label=""]; BKF [label=""]; BKG [label=""]; BKH [label=""]; BKI [label=""]; BKJ [label=""]; BKK [label=""]; BKL [label=""]; BKM [label=""]; BKN [label=""]; BKO [label=""]; BKP [label=""]; BKQ [label=""]; BKR [label=""]; BKS [label=""]; BKT [label=""]; BKU [label=""]; BKV [label=""]; BKW [label=""]; BKX [label=""]; BKY [label=""]; BKZ [label=""]; BLA [label=""]; BLB [label=""]; BLC [label=""]; BLD [label=""]; BLE [label=""]; BLF [label=""]; BLG [label=""]; BLH [label=""]; BLI [label=""]; BLJ [label=""]; BLK [label=""]; BLL [label=""]; BLM [label=""]; BLN [label=""]; BLO [label=""]; BLP [label=""]; BLQ [label=""]; BLR [label=""]; BLS [label=""]; BLT [label=""]; BLU [label=""]; BLV [label=""]; BLW [label=""]; BLX [label=""]; BLY [label=""]; BLZ [label=""]; BMA [label=""]; BMB [label=""]; BMC [label=""]; BMD [label=""]; BME [label=""]; BMF [label=""]; BMG [label=""]; BMH [label=""]; BMI [label=""]; BMJ [label=""]; BMK [label=""]; BML [label=""]; BMM [label=""]; BMN [label=""]; BMO [label=""]; BMP [label=""]; BMQ [label=""]; BMR [label=""]; BMS [label=""]; BMT [label=""]; BMU [label=""]; BMV [label=""]; BMW [label=""]; BMX [label=""]; BMY [label=""]; BMZ [label=""]; BNA [label=""]; BNB [label=""]; BNC [label=""]; BND [label=""]; BNE [label=""]; BNF [label=""]; BNG [label=""]; BNH [label=""]; BNI [label=""]; BNJ [label=""]; BNK [label=""]; BNL [label=""]; BNM [label=""]; BNN [label=""]; BNO [label=""]; BNP [label=""]; BNQ [label=""]; BNR [label=""]; BNS [label=""]; BNT [label=""]; BNU [label=""]; BNV [label=""]; BNW [label=""]; BNX [label=""]; BNY [label=""]; BNZ [label=""]; BOA [label=""]; BOB [label=""]; BOC [label=""]; BOD [label=""]; BOE [label=""]; BOF [label=""]; BOG [label=""]; BOH [label=""]; BOI [label=""]; BOJ [label=""]; BOK [label=""]; BOL [label=""]; BOM [label=""]; BON [label=""]; BOO [label=""]; BOP [label=""]; BOQ [label=""]; BOR [label=""]; BOS [label=""]; BOT [label=""]; BOU [label=""]; BOV [label=""]; BOW [label=""]; BOX [label=""]; BOY [label=""]; BOZ [label=""]; BPA [label=""]; BPB [label=""]; BPC [label=""]; BPD [label=""]; BPE [label=""]; BPF [label=""]; BPG [label=""]; BPH [label=""]; BPI [label=""]; BPJ [label=""]; BPK [label=""]; BPL [label=""]; BPM [label=""]; BPN [label=""]; BPO [label=""]; BPP [label=""]; BPQ [label=""]; BPR [label=""]; BPS [label=""]; BPT [label=""]; BPU [label=""]; BPV [label=""]; BPW [label=""]; BPX [label=""]; BPY [label=""]; BPZ [label=""]; BQA [label=""]; BQB [label=""]; BQC [label=""]; BQD [label=""]; BQE [label=""]; BQF [label=""]; BQG [label=""]; BQH [label=""]; BQI [label=""]; BQJ [label=""]; BQK [label=""]; BQL [label=""]; BQM [label=""]; BQN [label=""]; BQO [label=""]; BQP [label=""]; BQQ [label=""]; BQR [label=""]; BQS [label=""]; BQT [label=""]; BQU [label=""]; BQV [label=""]; BQW [label=""]; BQX [label=""]; BQY [label=""]; BQZ [label=""]; BRA [label=""]; BRB [label=""]; BRC [label=""]; BRD [label=""]; BRE [label=""]; BRF [label=""]; BRG [label=""]; BRH [label=""]; BRI [label=""]; BRJ [label=""]; BRK [label=""]; BRL [label=""]; BRM [label=""]; BRN [label=""]; BRO [label=""]; BRP [label=""]; BRQ [label=""]; BRR [label=""]; BRS [label=""]; BRT [label=""]; BRU [label=""]; BRV [label=""]; BRW [label=""]; BRX [label=""]; BRY [label=""]; BRZ [label=""]; BSA [label=""]; BSB [label=""]; BSC [label=""]; BSD [label=""]; BSE [label=""]; BSF [label=""]; BSG [label=""]; BSH [label=""]; BSI [label=""]; BSJ [label=""]; BSK [label=""]; BSL [label=""]; BSM [label=""]; BSN [label=""]; BSO [label=""]; BSP [label=""]; BSQ [label=""]; BSR [label=""]; BSS [label=""]; BST [label=""]; BSU [label=""]; BSV [label=""]; BSW [label=""]; BSX [label=""]; BSY [label=""]; BSZ [label=""]; BTA [label=""]; BTB [label=""]; BTC [label=""]; BTD [label=""]; BTE [label=""]; BTF [label=""]; BTG [label=""]; BTH [label=""]; BTI [label=""]; BTJ [label=""]; BTK [label=""]; BTL [label=""]; BTM [label=""]; BTN [label=""]; BTO [label=""]; BTP [label=""]; BTQ [label=""]; BTR [label=""]; BTS [label=""]; BTT [label=""]; BTU [label=""]; BTV [label=""]; BTW [label=""]; BTX [label=""]; BTY [label=""]; BTZ [label=""]; BUA [label=""]; BUB [label=""]; BUC [label=""]; BUD [label=""]; BUE [label=""]; BUF [label=""]; BUG [label=""]; BUH [label=""]; BUI [label=""]; BUJ [label=""]; BUK [label=""]; BUL [label=""]; BUM [label=""]; BUN [label=""]; BUO [label=""]; BUP [label=""]; BUQ [label=""]; BUR [label=""]; BUS [label=""]; BUT [label=""]; BUU [label=""]; BUV [label=""]; BUW [label=""]; BUX [label=""]; BUY [label=""]; BUZ [label=""]; BVA [label=""]; BVB [label=""]; BVC [label=""]; BVD [label=""]; BVE [label=""]; BVF [label=""]; BVG [label=""]; BVH [label=""]; BVI [label=""]; BVJ [label=""]; BVK [label=""]; BVL [label=""]; BVM [label=""]; BVN [label=""]; BVO [label=""]; BVP [label=""]; BVQ [label=""]; BVR [label=""]; BVS [label=""]; BVT [label=""]; BVU [label=""]; BVV [label=""]; BVW [label=""]; BVX [label=""]; BVY [label=""]; BVZ [label=""]; BWA [label=""]; BWB [label=""]; BWC [label=""]; BWD [label=""]; BWE [label=""]; BWF [label=""]; BWG [label=""]; BWH [label=""]; BWI [label=""]; BWJ [label=""]; BWK [label=""]; BWL [label=""]; BWM [label=""]; BWN [label=""]; BWO [label=""]; BWP [label=""]; BWQ [label=""]; BWR [label=""]; BWS [label=""]; BWT [label=""]; BWU [label=""]; BWV [label=""]; BWW [label=""]; BWX [label=""]; BWY [label=""]; BWZ [label=""]; BXA [label=""]; BXB [label=""]; BXC [label=""]; BXD [label=""]; BXE [label=""]; BXF [label=""]; BXG [label=""]; BXH [label=""]; BXI [label=""]; BXJ [label=""]; BXK [label=""]; BXL [label=""]; BXM [label=""]; BXN [label=""]; BXO [label=""]; BXP [label=""]; BXQ [label=""]; BXR [label=""]; BXS [label=""]; BXT [label=""]; BXU [label=""]; BXV [label=""]; BXW [label=""]; BXX [label=""]; BXY [label=""]; BXZ [label=""]; BYA [label=""]; BYB [label=""]; BYC [label=""]; BYD [label=""]; BYE [label=""]; BYF [label=""]; BYG [label=""]; BYH [label=""]; BYI [label=""]; BYJ [label=""]; BYK [label=""]; BYL [label=""]; BYM [label=""]; BYN [label=""]; BYO [label=""]; BYP [label=""]; BYQ [label=""]; BYR [label=""]; BYS [label=""]; BYT [label=""]; BYU [label=""]; BYV [label=""]; BYW [label=""]; BYX [label=""]; BYY [label=""]; BYZ [label=""]; BZA [label=""]; BZB [label=""]; BZC [label=""]; BZD [label=""]; BZE [label=""]; BZF [label=""]; BZG [label=""]; BZH [label=""]; BZI [label=""]; BZJ [label=""]; BZK [label=""]; BZL [label=""]; BZM [label=""]; BZN [label=""]; BZO [label=""]; BZP [label=""]; BZQ [label=""]; BZR [label=""]; BZS [label=""]; BZT [label=""]; BZU [label=""]; BZV [label=""]; BZW [label=""]; BZX [label=""]; BZY [label=""]; BZZ [label=""]; CAA [label=""]; CAB [label=""]; CAC [label=""]; CAD [label=""]; CAE [label=""]; CAF [label=""]; CAG [label=""]; CAH [label=""]; CAI [label=""]; CAJ [label=""]; CAK [label=""]; CAL [label=""]; CAM [label=""]; CAN [label=""]; CAO [label=""]; CAP [label=""]; CAQ [label=""]; CAR [label=""]; CAS [label=""]; CAT [label=""]; CAU [label=""]; CAV [label=""]; CAW [label=""]; CAX [label=""]; CAY [label=""]; CAZ [label=""]; CBA [label=""]; CBB [label=""]; CBC [label=""]; CBD [label=""]; CBE [label=""]; CBF [label=""]; CBG [label=""]; CBH [label=""]; CBI [label=""]; CBJ [label=""]; CBK [label=""]; CBL [label=""]; CBM [label=""]; CBN [label=""]; CBO [label=""]; CBP [label=""]; CBQ [label=""]; CBR [label=""]; CBS [label=""]; CBT [label=""]; CBU [label=""]; CBV [label=""]; CBW [label=""]; CBX [label=""]; CBY [label=""]; CBZ [label=""]; CCA [label=""]; CCB [label=""]; CCC [label=""]; CCD [label=""]; CCE [label=""]; CCF [label=""]; CCG [label=""]; CCH [label=""]; CCI [label=""]; CCJ [label=""]; CCK [label=""]; CCL [label=""]; CCM [label=""]; CCN [label=""]; CCO [label=""]; CCP [label=""]; CCQ [label=""]; CCR [label=""]; CCS [label=""]; CCT [label=""]; CCU [label=""]; CCV [label=""]; CCW [label=""]; CCX [label=""]; CCY [label=""]; CCZ [label=""]; CDA [label=""]; CDB [label=""]; CDC [label=""]; CDD [label=""]; CDE [label=""]; CDF [label=""]; CDG [label=""]; CDH [label=""]; CDI [label=""]; CDJ [label=""]; CDK [label=""]; CDL [label=""]; CDM [label=""]; CDN [label=""]; CDO [label=""]; CDP [label=""]; CDQ [label=""]; CDR [label=""]; CDS [label=""]; CDT [label=""]; CDU [label=""]; CDV [label=""]; CDW [label=""]; CDX [label=""]; CDY [label=""]; CDZ [label=""]; CEA [label=""]; CEB [label=""]; CEC [label=""]; CED [label=""]; CEE [label=""]; CEF [label=""]; CEG [label=""]; CEH [label=""]; CEI [label=""]; CEJ [label=""]; CEK [label=""]; CEL [label=""]; CEM [label=""]; CEN [label=""]; CEO [label=""]; CEP [label=""]; CEQ [label=""]; CER [label=""]; CES [label=""]; CET [label=""]; CEU [label=""]; CEV [label=""]; CEW [label=""]; CEX [label=""]; CEY [label=""]; CEZ [label=""]; CFA [label=""]; CFB [label=""]; CFC [label=""]; CFD [label=""]; CFE [label=""]; CFF [label=""]; CFG [label=""]; CFH [label=""]; CFI [label=""]; CFJ [label=""]; CFK [label=""]; CFL [label=""]; CFM [label=""]; CFN [label=""]; CFO [label=""]; CFP [label=""]; CFQ [label=""]; CFR [label=""]; CFS [label=""]; CFT [label=""]; CFU [label=""]; CFV [label=""]; CFW [label=""]; CFX [label=""]; CFY [label=""]; CFZ [label=""]; CGA [label=""]; CGB [label=""]; CGC [label=""]; CGD [label=""]; CGE [label=""]; CGF [label=""]; CGG [label=""]; CGH [label=""]; CGI [label=""]; CGJ [label=""]; CGK [label=""]; CGL [label=""]; CGM [label=""]; CGN [label=""]; CGO [label=""]; CGP [label=""]; CGQ [label=""]; CGR [label=""]; CGS [label=""]; CGT [label=""]; CGU [label=""]; CGV [label=""]; CGW [label=""]; CGX [label=""]; CGY [label=""]; CGZ [label=""]; CHA [label=""]; CHB [label=""]; CHC [label=""]; CHD [label=""]; CHE [label=""]; CHF [label=""]; CHG [label=""]; CHH [label=""]; CHI [label=""]; CHJ [label=""]; CHK [label=""]; CHL [label=""]; CHM [label=""]; CHN [label=""]; CHO [label=""]; CHP [label=""]; CHQ [label=""]; CHR [label=""]; CHS [label=""]; CHT [label=""]; CHU [label=""]; CHV [label=""]; CHW [label=""]; CHX [label=""]; CHY [label=""]; CHZ [label=""]; CIA [label=""]; CIB [label=""]; CIC [label=""]; CID [label=""]; CIE [label=""]; CIF [label=""]; CIG [label=""]; CIH [label=""]; CII [label=""]; CIJ [label=""]; CIK [label=""]; CIL [label=""]; CIM [label=""]; CIN [label=""]; CIO [label=""]; CIP [label=""]; CIQ [label=""]; CIR [label=""]; CIS [label=""]; CIT [label=""]; CIU [label=""]; CIV [label=""]; CIW [label=""]; CIX [label=""]; CIY [label=""]; CIZ [label=""]; CJA [label=""]; CJB [label=""]; CJC [label=""]; CJD [label=""]; CJE [label=""]; CJF [label=""]; CJG [label=""]; CJH [label=""]; CJI [label=""]; CJJ [label=""]; CJK [label=""]; CJL [label=""]; CJM [label=""]; CJN [label=""]; CJO [label=""]; CJP [label=""]; CJQ [label=""]; CJR [label=""]; CJS [label=""]; CJT [label=""]; CJU [label=""]; CJV [label=""]; CJW [label=""]; CJX [label=""]; CJY [label=""]; CJZ [label=""]; CKA [label=""]; CKB [label=""]; CKC [label=""]; CKD [label=""]; CKE [label=""]; CKF [label=""]; CKG [label=""]; CKH [label=""]; CKI [label=""]; CKJ [label=""]; CKK [label=""]; CKL [label=""]; CKM [label=""]; CKN [label=""]; CKO [label=""]; CKP [label=""]; CKQ [label=""]; CKR [label=""]; CKS [label=""]; CKT [label=""]; CKU [label=""]; CKV [label=""]; CKW [label=""]; CKX [label=""]; CKY [label=""]; CKZ [label=""]; CLA [label=""]; CLB [label=""]; CLC [label=""]; CLD [label=""]; CLE [label=""]; CLF [label=""]; CLG [label=""]; CLH [label=""]; CLI [label=""]; CLJ [label=""]; CLK [label=""]; CLL [label=""]; CLM [label=""]; CLN [label=""]; CLO [label=""]; CLP [label=""]; CLQ [label=""]; CLR [label=""]; CLS [label=""]; CLT [label=""]; CLU [label=""]; CLV [label=""]; CLW [label=""]; CLX [label=""]; CLY [label=""]; CLZ [label=""]; CMA [label=""]; CMB [label=""]; CMC [label=""]; CMD [label=""]; CME [label=""]; CMF [label=""]; CMG [label=""]; CMH [label=""]; CMI [label=""]; CMJ [label=""]; CMK [label=""]; CML [label=""]; CMM [label=""]; CMN [label=""]; CMO [label=""]; CMP [label=""]; CMQ [label=""]; CMR [label=""]; CMS [label=""]; CMT [label=""]; CMU [label=""]; CMV [label=""]; CMW [label=""]; CMX [label=""]; CMY [label=""]; CMZ [label=""]; CNA [label=""]; CNB [label=""]; CNC [label=""]; CND [label=""]; CNE [label=""]; CNF [label=""]; CNG [label=""]; CNH [label=""]; CNI [label=""]; CNJ [label=""]; CNK [label=""]; CNL [label=""]; CNM [label=""]; CNN [label=""]; CNO [label=""]; CNP [label=""]; CNQ [label=""]; CNR [label=""]; CNS [label=""]; CNT [label=""]; CNU [label=""]; CNV [label=""]; CNW [label=""]; CNX [label=""]; CNY [label=""]; CNZ [label=""]; COA [label=""]; COB [label=""]; COC [label=""]; COD [label=""]; COE [label=""]; COF [label=""]; COG [label=""]; COH [label=""]; COI [label=""]; COJ [label=""]; COK [label=""]; COL [label=""]; COM [label=""]; CON [label=""]; COO [label=""]; COP [label=""]; COQ [label=""]; COR [label=""]; COS [label=""]; COT [label=""]; COU [label=""]; COV [label=""]; COW [label=""]; COX [label=""]; COY [label=""]; COZ [label=""]; CPA [label=""]; CPB [label=""]; CPC [label=""]; CPD [label=""]; CPE [label=""]; CPF [label=""]; CPG [label=""]; CPH [label=""]; CPI [label=""]; CPJ [label=""]; CPK [label=""]; CPL [label=""]; CPM [label=""]; CPN [label=""]; CPO [label=""]; CPP [label=""]; CPQ [label=""]; CPR [label=""]; CPS [label=""]; CPT [label=""]; CPU [label=""]; CPV [label=""]; CPW [label=""]; CPX [label=""]; CPY [label=""]; CPZ [label=""]; CQA [label=""]; CQB [label=""]; CQC [label=""]; CQD [label=""]; CQE [label=""]; CQF [label=""]; CQG [label=""]; CQH [label=""]; CQI [label=""]; CQJ [label=""]; CQK [label=""]; CQL [label=""]; CQM [label=""]; CQN [label=""]; CQO [label=""]; CQP [label=""]; CQQ [label=""]; CQR [label=""]; CQS [label=""]; CQT [label=""]; CQU [label=""]; CQV [label=""]; CQW [label=""]; CQX [label=""]; CQY [label=""]; CQZ [label=""]; CRA [label=""]; CRB [label=""]; CRC [label=""]; CRD [label=""]; CRE [label=""]; CRF [label=""]; CRG [label=""]; CRH [label=""]; CRI [label=""]; CRJ [label=""]; CRK [label=""]; CRL [label=""]; CRM [label=""]; CRN [label=""]; CRO [label=""]; CRP [label=""]; CRQ [label=""]; CRR [label=""]; CRS [label=""]; CRT [label=""]; CRU [label=""]; CRV [label=""]; CRW [label=""]; CRX [label=""]; CRY [label=""]; CRZ [label=""]; CSA [label=""]; CSB [label=""]; CSC [label=""]; CSD [label=""]; CSE [label=""]; CSF [label=""]; CSG [label=""]; CSH [label=""]; CSI [label=""]; CSJ [label=""]; CSK [label=""]; CSL [label=""]; CSM [label=""]; CSN [label=""]; CSO [label=""]; CSP [label=""]; CSQ [label=""]; CSR [label=""]; CSS [label=""]; CST [label=""]; CSU [label=""]; CSV [label=""]; CSW [label=""]; CSX [label=""]; CSY [label=""]; CSZ [label=""]; CTA [label=""]; CTB [label=""]; CTC [label=""]; CTD [label=""]; CTE [label=""]; CTF [label=""]; CTG [label=""]; CTH [label=""]; CTI [label=""]; CTJ [label=""]; CTK [label=""]; CTL [label=""]; CTM [label=""]; CTN [label=""]; CTO [label=""]; CTP [label=""]; CTQ [label=""]; CTR [label=""]; CTS [label=""]; CTT [label=""]; CTU [label=""]; CTV [label=""]; CTW [label=""]; CTX [label=""]; CTY [label=""]; CTZ [label=""]; CUA [label=""]; CUB [label=""]; CUC [label=""]; CUD [label=""]; CUE [label=""]; CUF [label=""]; CUG [label=""]; CUH [label=""]; CUI [label=""]; CUJ [label=""]; CUK [label=""]; CUL [label=""]; CUM [label=""]; CUN [label=""]; CUO [label=""]; CUP [label=""]; CUQ [label=""]; CUR [label=""]; CUS [label=""]; CUT [label=""]; CUU [label=""]; CUV [label=""]; CUW [label=""]; CUX [label=""]; CUY [label=""]; CUZ [label=""]; CVA [label=""]; CVB [label=""]; CVC [label=""]; CVD [label=""]; CVE [label=""]; CVF [label=""]; CVG [label=""]; CVH [label=""]; CVI [label=""]; CVJ [label=""]; CVK [label=""]; CVL [label=""]; CVM [label=""]; CVN [label=""]; CVO [label=""]; CVP [label=""]; CVQ [label=""]; CVR [label=""]; CVS [label=""]; CVT [label=""]; CVU [label=""]; CVV [label=""]; CVW [label=""]; CVX [label=""]; CVY [label=""]; CVZ [label=""]; CWA [label=""]; CWB [label=""]; CWC [label=""]; CWD [label=""]; CWE [label=""]; CWF [label=""]; CWG [label=""]; CWH [label=""]; CWI [label=""]; CWJ [label=""]; CWK [label=""]; CWL [label=""]; CWM [label=""]; CWN [label=""]; CWO [label=""]; CWP [label=""]; CWQ [label=""]; CWR [label=""]; CWS [label=""]; CWT [label=""]; CWU [label=""]; CWV [label=""]; CWW [label=""]; CWX [label=""]; CWY [label=""]; CWZ [label=""]; CXA [label=""]; CXB [label=""]; CXC [label=""]; CXD [label=""]; CXE [label=""]; CXF [label=""]; CXG [label=""]; CXH [label=""]; CXI [label=""]; CXJ [label=""]; CXK [label=""]; CXL [label=""]; CXM [label=""]; CXN [label=""]; CXO [label=""]; CXP [label=""]; CXQ [label=""]; CXR [label=""]; CXS [label=""]; CXT [label=""]; CXU [label=""]; CXV [label=""]; CXW [label=""]; CXX [label=""]; CXY [label=""]; CXZ [label=""]; CYA [label=""]; CYB [label=""]; CYC [label=""]; CYD [label=""]; CYE [label=""]; CYF [label=""]; CYG [label=""]; CYH [label=""]; CYI [label=""]; CYJ [label=""]; CYK [label=""]; CYL [label=""]; CYM [label=""]; CYN [label=""]; CYO [label=""]; CYP [label=""]; CYQ [label=""]; CYR [label=""]; CYS [label=""]; CYT [label=""]; CYU [label=""]; CYV [label=""]; CYW [label=""]; CYX [label=""]; CYY [label=""]; CYZ [label=""]; CZA [label=""]; CZB [label=""]; CZC [label=""]; CZD [label=""]; CZE [label=""]; CZF [label=""]; CZG [label=""]; CZH [label=""]; CZI [label=""]; CZJ [label=""]; CZK [label=""]; CZL [label=""]; CZM [label=""]; CZN [label=""]; CZO [label=""]; CZP [label=""]; CZQ [label=""]; CZR [label=""]; CZS [label=""]; CZT [label=""]; CZU [label=""]; CZV [label=""]; CZW [label=""]; CZX [label=""]; CZY [label=""]; CZZ [label=""]; DAA [label=""]; DAB [label=""]; DAC [label=""]; DAD [label=""]; DAE [label=""]; DAF [label=""]; DAG [label=""]; DAH [label=""]; DAI [label=""]; DAJ [label=""]; DAK [label=""]; DAL [label=""]; DAM [label=""]; DAN [label=""]; DAO [label=""]; DAP [label=""]; DAQ [label=""]; DAR [label=""]; DAS [label=""]; DAT [label=""]; DAU [label=""]; DAV [label=""]; DAW [label=""]; DAX [label=""]; DAY [label=""]; DAZ [label=""]; DBA [label=""]; DBB [label=""]; DBC [label=""]; DBD [label=""]; DBE [label=""]; DBF [label=""]; DBG [label=""]; DBH [label=""]; DBI [label=""]; DBJ [label=""]; DBK [label=""]; DBL [label=""]; DBM [label=""]; DBN [label=""]; DBO [label=""]; DBP [label=""]; DBQ [label=""]; DBR [label=""]; DBS [label=""]; DBT [label=""]; DBU [label=""]; DBV [label=""]; DBW [label=""]; DBX [label=""]; DBY [label=""]; DBZ [label=""]; DCA [label=""]; DCB [label=""]; DCC [label=""]; DCD [label=""]; DCE [label=""]; DCF [label=""]; DCG [label=""]; DCH [label=""]; DCI [label=""]; DCJ [label=""]; DCK [label=""]; DCL [label=""]; DCM [label=""]; DCN [label=""]; DCO [label=""]; DCP [label=""]; DCQ [label=""]; DCR [label=""]; DCS [label=""]; DCT [label=""]; DCU [label=""]; DCV [label=""]; DCW [label=""]; DCX [label=""]; DCY [label=""]; DCZ [label=""]; DDA [label=""]; DDB [label=""]; DDC [label=""]; DDD [label=""]; DDE [label=""]; DDF [label=""]; DDG [label=""]; DDH [label=""]; DDI [label=""]; DDJ [label=""]; DDK [label=""]; DDL [label=""]; DDM [label=""]; DDN [label=""]; DDO [label=""]; DDP [label=""]; DDQ [label=""]; DDR [label=""]; DDS [label=""]; DDT [label=""]; DDU [label=""]; DDV [label=""]; DDW [label=""]; DDX [label=""]; DDY [label=""]; DDZ [label=""]; DEA [label=""]; DEB [label=""]; DEC [label=""]; DED [label=""]; DEE [label=""]; DEF [label=""]; DEG [label=""]; DEH [label=""]; DEI [label=""]; DEJ [label=""]; DEK [label=""]; DEL [label=""]; DEM [label=""]; DEN [label=""]; DEO [label=""]; DEP [label=""]; DEQ [label=""]; DER [label=""]; DES [label=""]; DET [label=""]; DEU [label=""]; DEV [label=""]; DEW [label=""]; DEX [label=""]; DEY [label=""]; DEZ [label=""]; DFA [label=""]; DFB [label=""]; DFC [label=""]; DFD [label=""]; DFE [label=""]; DFF [label=""]; DFG [label=""]; DFH [label=""]; DFI [label=""]; DFJ [label=""]; DFK [label=""]; DFL [label=""]; DFM [label=""]; DFN [label=""]; DFO [label=""]; DFP [label=""]; DFQ [label=""]; DFR [label=""]; DFS [label=""]; DFT [label=""]; DFU [label=""]; DFV [label=""]; DFW [label=""]; DFX [label=""]; DFY [label=""]; DFZ [label=""]; DGA [label=""]; DGB [label=""]; DGC [label=""]; DGD [label=""]; DGE [label=""]; DGF [label=""]; DGG [label=""]; DGH [label=""]; DGI [label=""]; DGJ [label=""]; DGK [label=""]; DGL [label=""]; DGM [label=""]; DGN [label=""]; DGO [label=""]; DGP [label=""]; DGQ [label=""]; DGR [label=""]; DGS [label=""]; DGT [label=""]; DGU [label=""]; DGV [label=""]; DGW [label=""]; DGX [label=""]; DGY [label=""]; DGZ [label=""]; DHA [label=""]; DHB [label=""]; DHC [label=""]; DHD [label=""]; DHE [label=""]; DHF [label=""]; DHG [label=""]; DHH [label=""]; DHI [label=""]; DHJ [label=""]; DHK [label=""]; DHL [label=""]; DHM [label=""]; DHN [label=""]; DHO [label=""]; DHP [label=""]; DHQ [label=""]; DHR [label=""]; DHS [label=""]; DHT [label=""]; DHU [label=""]; DHV [label=""]; DHW [label=""]; DHX [label=""]; DHY [label=""]; DHZ [label=""]; DIA [label=""]; DIB [label=""]; DIC [label=""]; DID [label=""]; DIE [label=""]; DIF [label=""]; DIG [label=""]; DIH [label=""]; DII [label=""]; DIJ [label=""]; DIK [label=""]; DIL [label=""]; DIM [label=""]; DIN [label=""]; DIO [label=""]; DIP [label=""]; DIQ [label=""]; DIR [label=""]; DIS [label=""]; DIT [label=""]; DIU [label=""]; DIV [label=""]; DIW [label=""]; DIX [label=""]; DIY [label=""]; DIZ [label=""]; DJA [label=""]; DJB [label=""]; DJC [label=""]; DJD [label=""]; DJE [label=""]; DJF [label=""]; DJG [label=""]; DJH [label=""]; DJI [label=""]; DJJ [label=""]; DJK [label=""]; DJL [label=""]; DJM [label=""]; DJN [label=""]; DJO [label=""]; DJP [label=""]; DJQ [label=""]; DJR [label=""]; DJS [label=""]; DJT [label=""]; DJU [label=""]; DJV [label=""]; DJW [label=""]; DJX [label=""]; DJY [label=""]; DJZ [label=""]; DKA [label=""]; DKB [label=""]; DKC [label=""]; DKD [label=""]; DKE [label=""]; DKF [label=""]; DKG [label=""]; DKH [label=""]; DKI [label=""]; DKJ [label=""]; DKK [label=""]; DKL [label=""]; DKM [label=""]; DKN [label=""]; DKO [label=""]; DKP [label=""]; DKQ [label=""]; DKR [label=""]; DKS [label=""]; DKT [label=""]; DKU [label=""]; DKV [label=""]; DKW [label=""]; DKX [label=""]; DKY [label=""]; DKZ [label=""]; DLA [label=""]; DLB [label=""]; DLC [label=""]; DLD [label=""]; DLE [label=""]; DLF [label=""]; DLG [label=""]; DLH [label=""]; DLI [label=""]; DLJ [label=""]; DLK [label=""]; DLL [label=""]; DLM [label=""]; DLN [label=""]; DLO [label=""]; DLP [label=""]; DLQ [label=""]; DLR [label=""]; DLS [label=""]; DLT [label=""]; DLU [label=""]; DLV [label=""]; DLW [label=""]; DLX [label=""]; DLY [label=""]; DLZ [label=""]; DMA [label=""]; DMB [label=""]; DMC [label=""]; DMD [label=""]; DME [label=""]; DMF [label=""]; DMG [label=""]; DMH [label=""]; DMI [label=""]; DMJ [label=""]; DMK [label=""]; DML [label=""]; DMM [label=""]; DMN [label=""]; DMO [label=""]; DMP [label=""]; DMQ [label=""]; DMR [label=""]; DMS [label=""]; DMT [label=""]; DMU [label=""]; DMV [label=""]; DMW [label=""]; DMX [label=""]; DMY [label=""]; DMZ [label=""]; DNA [label=""]; DNB [label=""]; DNC [label=""]; DND [label=""]; DNE [label=""]; DNF [label=""]; DNG [label=""]; DNH [label=""]; DNI [label=""]; DNJ [label=""]; DNK [label=""]; DNL [label=""]; DNM [label=""]; DNN [label=""]; DNO [label=""]; DNP [label=""]; DNQ [label=""]; DNR [label=""]; DNS [label=""]; DNT [label=""]; DNU [label=""]; DNV [label=""]; DNW [label=""]; DNX [label=""]; DNY [label=""]; DNZ [label=""]; DOA [label=""]; DOB [label=""]; DOC [label=""]; DOD [label=""]; DOE [label=""]; DOF [label=""]; DOG [label=""]; DOH [label=""]; DOI [label=""]; DOJ [label=""]; DOK [label=""]; DOL [label=""]; DOM [label=""]; DON [label=""]; DOO [label=""]; DOP [label=""]; DOQ [label=""]; DOR [label=""]; DOS [label=""]; DOT [label=""]; DOU [label=""]; DOV [label=""]; DOW [label=""]; DOX [label=""]; DOY [label=""]; DOZ [label=""]; DPA [label=""]; DPB [label=""]; DPC [label=""]; DPD [label=""]; DPE [label=""]; DPF [label=""]; DPG [label=""]; DPH [label=""]; DPI [label=""]; DPJ [label=""]; DPK [label=""]; DPL [label=""]; DPM [label=""]; DPN [label=""]; DPO [label=""]; DPP [label=""]; DPQ [label=""]; DPR [label=""]; DPS [label=""]; DPT [label=""]; DPU [label=""]; DPV [label=""]; DPW [label=""]; DPX [label=""]; DPY [label=""]; DPZ [label=""]; DQA [label=""]; DQB [label=""]; DQC [label=""]; DQD [label=""]; DQE [label=""]; DQF [label=""]; DQG [label=""]; DQH [label=""]; DQI [label=""]; DQJ [label=""]; DQK [label=""]; DQL [label=""]; DQM [label=""]; DQN [label=""]; DQO [label=""]; DQP [label=""]; DQQ [label=""]; DQR [label=""]; DQS [label=""]; DQT [label=""]; DQU [label=""]; DQV [label=""]; DQW [label=""]; DQX [label=""]; DQY [label=""]; DQZ [label=""]; DRA [label=""]; DRB [label=""]; DRC [label=""]; DRD [label=""]; DRE [label=""]; DRF [label=""]; DRG [label=""]; DRH [label=""]; DRI [label=""]; DRJ [label=""]; DRK [label=""]; DRL [label=""]; DRM [label=""]; DRN [label=""]; DRO [label=""]; DRP [label=""]; DRQ [label=""]; DRR [label=""]; DRS [label=""]; DRT [label=""]; DRU [label=""]; DRV [label=""]; DRW [label=""]; DRX [label=""]; DRY [label=""]; DRZ [label=""]; DSA [label=""]; DSB [label=""]; DSC [label=""]; DSD [label=""]; DSE [label=""]; DSF [label=""]; DSG [label=""]; DSH [label=""]; DSI [label=""]; DSJ [label=""]; DSK [label=""]; DSL [label=""]; DSM [label=""]; DSN [label=""]; DSO [label=""]; DSP [label=""]; DSQ [label=""]; DSR [label=""]; DSS [label=""]; DST [label=""]; DSU [label=""]; DSV [label=""]; DSW [label=""]; DSX [label=""]; DSY [label=""]; DSZ [label=""]; DTA [label=""]; DTB [label=""]; DTC [label=""]; DTD [label=""]; DTE [label=""]; DTF [label=""]; DTG [label=""]; DTH [label=""]; DTI [label=""]; DTJ [label=""]; DTK [label=""]; DTL [label=""]; DTM [label=""]; DTN [label=""]; DTO [label=""]; DTP [label=""]; DTQ [label=""]; DTR [label=""]; DTS [label=""]; DTT [label=""]; DTU [label=""]; DTV [label=""]; DTW [label=""]; DTX [label=""]; DTY [label=""]; DTZ [label=""]; DUA [label=""]; DUB [label=""]; DUC [label=""]; DUD [label=""]; DUE [label=""]; DUF [label=""]; DUG [label=""]; DUH [label=""]; DUI [label=""]; DUJ [label=""]; DUK [label=""]; DUL [label=""]; DUM [label=""]; DUN [label=""]; DUO [label=""]; DUP [label=""]; DUQ [label=""]; DUR [label=""]; DUS [label=""]; DUT [label=""]; DUU [label=""]; DUV [label=""]; DUW [label=""]; DUX [label=""]; DUY [label=""]; DUZ [label=""]; DVA [label=""]; DVB [label=""]; DVC [label=""]; DVD [label=""]; DVE [label=""]; DVF [label=""]; DVG [label=""]; DVH [label=""]; DVI [label=""]; DVJ [label=""]; DVK [label=""]; DVL [label=""]; DVM [label=""]; DVN [label=""]; DVO [label=""]; DVP [label=""]; DVQ [label=""]; DVR [label=""]; DVS [label=""]; DVT [label=""]; DVU [label=""]; DVV [label=""]; DVW [label=""]; DVX [label=""]; DVY [label=""]; DVZ [label=""]; DWA [label=""]; DWB [label=""]; DWC [label=""]; DWD [label=""]; DWE [label=""]; DWF [label=""]; DWG [label=""]; DWH [label=""]; DWI [label=""]; DWJ [label=""]; DWK [label=""]; DWL [label=""]; DWM [label=""]; DWN [label=""]; DWO [label=""]; DWP [label=""]; DWQ [label=""]; DWR [label=""]; DWS [label=""]; DWT [label=""]; DWU [label=""]; DWV [label=""]; DWW [label=""]; DWX [label=""]; DWY [label=""]; DWZ [label=""]; DXA [label=""]; DXB [label=""]; DXC [label=""]; DXD [label=""]; DXE [label=""]; DXF [label=""]; DXG [label=""]; DXH [label=""]; DXI [label=""]; DXJ [label=""]; DXK [label=""]; DXL [label=""]; DXM [label=""]; DXN [label=""]; DXO [label=""]; DXP [label=""]; DXQ [label=""]; DXR [label=""]; DXS [label=""]; DXT [label=""]; DXU [label=""]; DXV [label=""]; DXW [label=""]; DXX [label=""]; DXY [label=""]; DXZ [label=""]; DYA [label=""]; DYB [label=""]; DYC [label=""]; DYD [label=""]; DYE [label=""]; DYF [label=""]; DYG [label=""]; DYH [label=""]; DYI [label=""]; DYJ [label=""]; DYK [label=""]; DYL [label=""]; DYM [label=""]; DYN [label=""]; DYO [label=""]; DYP [label=""]; DYQ [label=""]; DYR [label=""]; DYS [label=""]; DYT [label=""]; DYU [label=""]; DYV [label=""]; DYW [label=""]; DYX [label=""]; DYY [label=""]; DYZ [label=""]; DZA [label=""]; DZB [label=""]; DZC [label=""]; DZD [label=""]; DZE [label=""]; DZF [label=""]; DZG [label=""]; DZH [label=""]; DZI [label=""]; DZJ [label=""]; DZK [label=""]; DZL [label=""]; DZM [label=""]; DZN [label=""]; DZO [label=""]; DZP [label=""]; DZQ [label=""]; DZR [label=""]; DZS [label=""]; DZT [label=""]; DZU [label=""]; DZV [label=""]; DZW [label=""]; DZX [label=""]; DZY [label=""]; DZZ [label=""]; EAA [label=""]; EAB [label=""]; EAC [label=""]; EAD [label=""]; EAE [label=""]; EAF [label=""]; EAG [label=""]; EAH [label=""]; EAI [label=""]; EAJ [label=""]; EAK [label=""]; EAL [label=""]; EAM [label=""]; EAN [label=""]; EAO [label=""]; EAP [label=""]; EAQ [label=""]; EAR [label=""]; EAS [label=""]; EAT [label=""]; EAU [label=""]; EAV [label=""]; EAW [label=""]; EAX [label=""]; EAY [label=""]; EAZ [label=""]; EBA [label=""]; EBB [label=""]; EBC [label=""]; EBD [label=""]; EBE [label=""]; EBF [label=""]; EBG [label=""]; EBH [label=""]; EBI [label=""]; EBJ [label=""]; EBK [label=""]; EBL [label=""]; EBM [label=""]; EBN [label=""]; EBO [label=""]; EBP [label=""]; EBQ [label=""]; EBR [label=""]; EBS [label=""]; EBT [label=""]; EBU [label=""]; EBV [label=""]; EBW [label=""]; EBX [label=""]; EBY [label=""]; EBZ [label=""]; ECA [label=""]; ECB [label=""]; ECC [label=""]; ECD [label=""]; ECE [label=""]; ECF [label=""]; ECG [label=""]; ECH [label=""]; ECI [label=""]; ECJ [label=""]; ECK [label=""]; ECL [label=""]; ECM [label=""]; ECN [label=""]; ECO [label=""]; ECP [label=""]; ECQ [label=""]; ECR [label=""]; ECS [label=""]; ECT [label=""]; ECU [label=""]; ECV [label=""]; ECW [label=""]; ECX [label=""]; ECY [label=""]; ECZ [label=""]; EDA [label=""]; EDB [label=""]; EDC [label=""]; EDD [label=""]; EDE [label=""]; EDF [label=""]; EDG [label=""]; EDH [label=""]; EDI [label=""]; EDJ [label=""]; EDK [label=""]; EDL [label=""]; EDM [label=""]; EDN [label=""]; EDO [label=""]; EDP [label=""]; EDQ [label=""]; EDR [label=""]; EDS [label=""]; EDT [label=""]; EDU [label=""]; EDV [label=""]; EDW [label=""]; EDX [label=""]; EDY [label=""]; EDZ [label=""]; EEA [label=""]; EEB [label=""]; EEC [label=""]; EED [label=""]; EEE [label=""]; EEF [label=""]; EEG [label=""]; EEH [label=""]; EEI [label=""]; EEJ [label=""]; EEK [label=""]; EEL [label=""]; EEM [label=""]; EEN [label=""]; EEO [label=""]; EEP [label=""]; EEQ [label=""]; EER [label=""]; EES [label=""]; EET [label=""]; EEU [label=""]; EEV [label=""]; EEW [label=""]; EEX [label=""]; EEY [label=""]; EEZ [label=""]; EFA [label=""]; EFB [label=""]; EFC [label=""]; EFD [label=""]; EFE [label=""]; EFF [label=""]; EFG [label=""]; EFH [label=""]; EFI [label=""]; EFJ [label=""]; EFK [label=""]; EFL [label=""]; EFM [label=""]; EFN [label=""]; EFO [label=""]; EFP [label=""]; EFQ [label=""]; EFR [label=""]; EFS [label=""]; EFT [label=""]; EFU [label=""]; EFV [label=""]; EFW [label=""]; EFX [label=""]; EFY [label=""]; EFZ [label=""]; EGA [label=""]; EGB [label=""]; EGC [label=""]; EGD [label=""]; EGE [label=""]; EGF [label=""]; EGG [label=""]; EGH [label=""]; EGI [label=""]; EGJ [label=""]; EGK [label=""]; EGL [label=""]; EGM [label=""]; EGN [label=""]; EGO [label=""]; EGP [label=""]; EGQ [label=""]; EGR [label=""]; EGS [label=""]; EGT [label=""]; EGU [label=""]; EGV [label=""]; EGW [label=""]; EGX [label=""]; EGY [label=""]; EGZ [label=""]; EHA [label=""]; EHB [label=""]; EHC [label=""]; EHD [label=""]; EHE [label=""]; EHF [label=""]; EHG [label=""]; EHH [label=""]; EHI [label=""]; EHJ [label=""]; EHK [label=""]; EHL [label=""]; EHM [label=""]; EHN [label=""]; EHO [label=""]; EHP [label=""]; EHQ [label=""]; EHR [label=""]; EHS [label=""]; EHT [label=""]; EHU [label=""]; EHV [label=""]; EHW [label=""]; EHX [label=""]; EHY [label=""]; EHZ [label=""]; EIA [label=""]; EIB [label=""]; EIC [label=""]; EID [label=""]; EIE [label=""]; EIF [label=""]; EIG [label=""]; EIH [label=""]; EII [label=""]; EIJ [label=""]; EIK [label=""]; EIL [label=""]; EIM [label=""]; EIN [label=""]; EIO [label=""]; EIP [label=""]; EIQ [label=""]; EIR [label=""]; EIS [label=""]; EIT [label=""]; EIU [label=""]; EIV [label=""]; EIW [label=""]; EIX [label=""]; EIY [label=""]; EIZ [label=""]; EJA [label=""]; EJB [label=""]; EJC [label=""]; EJD [label=""]; EJE [label=""]; EJF [label=""]; EJG [label=""]; EJH [label=""]; EJI [label=""]; EJJ [label=""]; EJK [label=""]; EJL [label=""]; EJM [label=""]; EJN [label=""]; EJO [label=""]; EJP [label=""]; EJQ [label=""]; EJR [label=""]; EJS [label=""]; EJT [label=""]; EJU [label=""]; EJV [label=""]; EJW [label=""]; EJX [label=""]; EJY [label=""]; EJZ [label=""]; EKA [label=""]; EKB [label=""]; EKC [label=""]; EKD [label=""]; EKE [label=""]; EKF [label=""]; EKG [label=""]; EKH [label=""]; EKI [label=""]; EKJ [label=""]; EKK [label=""]; EKL [label=""]; EKM [label=""]; EKN [label=""]; EKO [label=""]; EKP [label=""]; EKQ [label=""]; EKR [label=""]; EKS [label=""]; EKT [label=""]; EKU [label=""]; EKV [label=""]; EKW [label=""]; EKX [label=""]; EKY [label=""]; EKZ [label=""]; ELA [label=""]; ELB [label=""]; ELC [label=""]; ELD [label=""]; ELE [label=""]; ELF [label=""]; ELG [label=""]; ELH [label=""]; ELI [label=""]; ELJ [label=""]; ELK [label=""]; ELL [label=""]; ELM [label=""]; ELN [label=""]; ELO [label=""]; ELP [label=""]; ELQ [label=""]; ELR [label=""]; ELS [label=""]; ELT [label=""]; ELU [label=""]; ELV [label=""]; ELW [label=""]; ELX [label=""]; ELY [label=""]; ELZ [label=""]; EMA [label=""]; EMB [label=""]; EMC [label=""]; EMD [label=""]; EME [label=""]; EMF [label=""]; EMG [label=""]; EMH [label=""]; EMI [label=""]; EMJ [label=""]; EMK [label=""]; EML [label=""]; EMM [label=""]; EMN [label=""]; EMO [label=""]; EMP [label=""]; EMQ [label=""]; EMR [label=""]; EMS [label=""]; EMT [label=""]; EMU [label=""]; EMV [label=""]; EMW [label=""]; EMX [label=""]; EMY [label=""]; EMZ [label=""]; ENA [label=""]; ENB [label=""]; ENC [label=""]; END [label=""]; ENE [label=""]; ENF [label=""]; ENG [label=""]; ENH [label=""]; ENI [label=""]; ENJ [label=""]; ENK [label=""]; ENL [label=""]; ENM [label=""]; ENN [label=""]; ENO [label=""]; ENP [label=""]; ENQ [label=""]; ENR [label=""]; ENS [label=""]; ENT [label=""]; ENU [label=""]; ENV [label=""]; ENW [label=""]; ENX [label=""]; ENY [label=""]; ENZ [label=""]; EOA [label=""]; EOB [label=""]; EOC [label=""]; EOD [label=""]; EOE [label=""]; EOF [label=""]; EOG [label=""]; EOH [label=""]; EOI [label=""]; EOJ [label=""]; EOK [label=""]; EOL [label=""]; EOM [label=""]; EON [label=""]; EOO [label=""]; EOP [label=""]; EOQ [label=""]; EOR [label=""]; EOS [label=""]; EOT [label=""]; EOU [label=""]; EOV [label=""]; EOW [label=""]; EOX [label=""]; EOY [label=""]; EOZ [label=""]; EPA [label=""]; EPB [label=""]; EPC [label=""]; EPD [label=""]; EPE [label=""]; EPF [label=""]; EPG [label=""]; EPH [label=""]; EPI [label=""]; EPJ [label=""]; EPK [label=""]; EPL [label=""]; EPM [label=""]; EPN [label=""]; EPO [label=""]; EPP [label=""]; EPQ [label=""]; EPR [label=""]; EPS [label=""]; EPT [label=""]; EPU [label=""]; EPV [label=""]; EPW [label=""]; EPX [label=""]; EPY [label=""]; EPZ [label=""]; EQA [label=""]; EQB [label=""]; EQC [label=""]; EQD [label=""]; EQE [label=""]; EQF [label=""]; EQG [label=""]; EQH [label=""]; EQI [label=""]; EQJ [label=""]; EQK [label=""]; EQL [label=""]; EQM [label=""]; EQN [label=""]; EQO [label=""]; EQP [label=""]; EQQ [label=""]; EQR [label=""]; EQS [label=""]; EQT [label=""]; EQU [label=""]; EQV [label=""]; EQW [label=""]; EQX [label=""]; EQY [label=""]; EQZ [label=""]; ERA [label=""]; ERB [label=""]; ERC [label=""]; ERD [label=""]; ERE [label=""]; ERF [label=""]; ERG [label=""]; ERH [label=""]; ERI [label=""]; ERJ [label=""]; ERK [label=""]; ERL [label=""]; ERM [label=""]; ERN [label=""]; ERO [label=""]; ERP [label=""]; ERQ [label=""]; ERR [label=""]; ERS [label=""]; ERT [label=""]; ERU [label=""]; ERV [label=""]; ERW [label=""]; ERX [label=""]; ERY [label=""]; ERZ [label=""]; ESA [label=""]; ESB [label=""]; ESC [label=""]; ESD [label=""]; ESE [label=""]; ESF [label=""]; ESG [label=""]; ESH [label=""]; ESI [label=""]; ESJ [label=""]; ESK [label=""]; ESL [label=""]; ESM [label=""]; ESN [label=""]; ESO [label=""]; ESP [label=""]; ESQ [label=""]; ESR [label=""]; ESS [label=""]; EST [label=""]; ESU [label=""]; ESV [label=""]; ESW [label=""]; ESX [label=""]; ESY [label=""]; ESZ [label=""]; ETA [label=""]; ETB [label=""]; ETC [label=""]; ETD [label=""]; ETE [label=""]; ETF [label=""]; ETG [label=""]; ETH [label=""]; ETI [label=""]; ETJ [label=""]; ETK [label=""]; ETL [label=""]; ETM [label=""]; ETN [label=""]; ETO [label=""]; ETP [label=""]; ETQ [label=""]; ETR [label=""]; ETS [label=""]; ETT [label=""]; ETU [label=""]; ETV [label=""]; ETW [label=""]; ETX [label=""]; ETY [label=""]; ETZ [label=""]; EUA [label=""]; EUB [label=""]; EUC [label=""]; EUD [label=""]; EUE [label=""]; EUF [label=""]; EUG [label=""]; EUH [label=""]; EUI [label=""]; EUJ [label=""]; EUK [label=""]; EUL [label=""]; EUM [label=""]; EUN [label=""]; EUO [label=""]; EUP [label=""]; EUQ [label=""]; EUR [label=""]; EUS [label=""]; EUT [label=""]; EUU [label=""]; EUV [label=""]; EUW [label=""]; EUX [label=""]; EUY [label=""]; EUZ [label=""]; EVA [label=""]; EVB [label=""]; EVC [label=""]; EVD [label=""]; EVE [label=""]; EVF [label=""]; EVG [label=""]; EVH [label=""]; EVI [label=""]; EVJ [label=""]; EVK [label=""]; EVL [label=""]; EVM [label=""]; EVN [label=""]; EVO [label=""]; EVP [label=""]; EVQ [label=""]; EVR [label=""]; EVS [label=""]; EVT [label=""]; EVU [label=""]; EVV [label=""]; EVW [label=""]; EVX [label=""]; EVY [label=""]; EVZ [label=""]; EWA [label=""]; EWB [label=""]; EWC [label=""]; EWD [label=""]; EWE [label=""]; EWF [label=""]; EWG [label=""]; EWH [label=""]; EWI [label=""]; EWJ [label=""]; EWK [label=""]; EWL [label=""]; EWM [label=""]; EWN [label=""]; EWO [label=""]; EWP [label=""]; EWQ [label=""]; EWR [label=""]; EWS [label=""]; EWT [label=""]; EWU [label=""]; EWV [label=""]; EWW [label=""]; EWX [label=""]; EWY [label=""]; EWZ [label=""]; EXA [label=""]; EXB [label=""]; EXC [label=""]; EXD [label=""]; EXE [label=""]; EXF [label=""]; EXG [label=""]; EXH [label=""]; EXI [label=""]; EXJ [label=""]; EXK [label=""]; EXL [label=""]; EXM [label=""]; EXN [label=""]; EXO [label=""]; EXP [label=""]; EXQ [label=""]; EXR [label=""]; EXS [label=""]; EXT [label=""]; EXU [label=""]; EXV [label=""]; EXW [label=""]; EXX [label=""]; EXY [label=""]; EXZ [label=""]; EYA [label=""]; EYB [label=""]; EYC [label=""]; EYD [label=""]; EYE [label=""]; EYF [label=""]; EYG [label=""]; EYH [label=""]; EYI [label=""]; EYJ [label=""]; EYK [label=""]; EYL [label=""]; EYM [label=""]; EYN [label=""]; EYO [label=""]; EYP [label=""]; EYQ [label=""]; EYR [label=""]; EYS [label=""]; EYT [label=""]; EYU [label=""]; EYV [label=""]; EYW [label=""]; EYX [label=""]; EYY [label=""]; EYZ [label=""]; EZA [label=""]; EZB [label=""]; EZC [label=""]; EZD [label=""]; EZE [label=""]; EZF [label=""]; EZG [label=""]; EZH [label=""]; EZI [label=""]; EZJ [label=""]; EZK [label=""]; EZL [label=""]; EZM [label=""]; EZN [label=""]; EZO [label=""]; EZP [label=""]; EZQ [label=""]; EZR [label=""]; EZS [label=""]; EZT [label=""]; EZU [label=""]; EZV [label=""]; EZW [label=""]; EZX [label=""]; EZY [label=""]; EZZ [label=""]; FAA [label=""]; FAB [label=""]; FAC [label=""]; FAD [label=""]; FAE [label=""]; FAF [label=""]; FAG [label=""]; FAH [label=""]; FAI [label=""]; FAJ [label=""]; FAK [label=""]; FAL [label=""]; FAM [label=""]; FAN [label=""]; FAO [label=""]; FAP [label=""]; FAQ [label=""]; FAR [label=""]; FAS [label=""]; FAT [label=""]; FAU [label=""]; FAV [label=""]; FAW [label=""]; FAX [label=""]; FAY [label=""]; FAZ [label=""]; FBA [label=""]; FBB [label=""]; FBC [label=""]; FBD [label=""]; FBE [label=""]; FBF [label=""]; FBG [label=""]; FBH [label=""]; FBI [label=""]; FBJ [label=""]; FBK [label=""]; FBL [label=""]; FBM [label=""]; FBN [label=""]; FBO [label=""]; FBP [label=""]; FBQ [label=""]; FBR [label=""]; FBS [label=""]; FBT [label=""]; FBU [label=""]; FBV [label=""]; FBW [label=""]; FBX [label=""]; FBY [label=""]; FBZ [label=""]; FCA [label=""]; FCB [label=""]; FCC [label=""]; FCD [label=""]; FCE [label=""]; FCF [label=""]; FCG [label=""]; FCH [label=""]; FCI [label=""]; FCJ [label=""]; FCK [label=""]; FCL [label=""]; FCM [label=""]; FCN [label=""]; FCO [label=""]; FCP [label=""]; FCQ [label=""]; FCR [label=""]; FCS [label=""]; FCT [label=""]; FCU [label=""]; FCV [label=""]; FCW [label=""]; FCX [label=""]; FCY [label=""]; FCZ [label=""]; FDA [label=""]; FDB [label=""]; FDC [label=""]; FDD [label=""]; FDE [label=""]; FDF [label=""]; FDG [label=""]; FDH [label=""]; FDI [label=""]; FDJ [label=""]; FDK [label=""]; FDL [label=""]; FDM [label=""]; FDN [label=""]; FDO [label=""]; FDP [label=""]; FDQ [label=""]; FDR [label=""]; FDS [label=""]; FDT [label=""]; FDU [label=""]; FDV [label=""]; FDW [label=""]; FDX [label=""]; FDY [label=""]; FDZ [label=""]; FEA [label=""]; FEB [label=""]; FEC [label=""]; FED [label=""]; FEE [label=""]; FEF [label=""]; FEG [label=""]; FEH [label=""]; FEI [label=""]; FEJ [label=""]; FEK [label=""]; FEL [label=""]; FEM [label=""]; FEN [label=""]; FEO [label=""]; FEP [label=""]; FEQ [label=""]; FER [label=""]; FES [label=""]; FET [label=""]; FEU [label=""]; FEV [label=""]; FEW [label=""]; FEX [label=""]; FEY [label=""]; FEZ [label=""]; FFA [label=""]; FFB [label=""]; FFC [label=""]; FFD [label=""]; FFE [label=""]; FFF [label=""]; FFG [label=""]; FFH [label=""]; FFI [label=""]; FFJ [label=""]; FFK [label=""]; FFL [label=""]; FFM [label=""]; FFN [label=""]; FFO [label=""]; FFP [label=""]; FFQ [label=""]; FFR [label=""]; FFS [label=""]; FFT [label=""]; FFU [label=""]; FFV [label=""]; FFW [label=""]; FFX [label=""]; FFY [label=""]; FFZ [label=""]; FGA [label=""]; FGB [label=""]; FGC [label=""]; FGD [label=""]; FGE [label=""]; FGF [label=""]; FGG [label=""]; FGH [label=""]; FGI [label=""]; FGJ [label=""]; FGK [label=""]; FGL [label=""]; FGM [label=""]; FGN [label=""]; FGO [label=""]; FGP [label=""]; FGQ [label=""]; FGR [label=""]; FGS [label=""]; FGT [label=""]; FGU [label=""]; FGV [label=""]; FGW [label=""]; FGX [label=""]; FGY [label=""]; FGZ [label=""]; FHA [label=""]; FHB [label=""]; FHC [label=""]; FHD [label=""]; FHE [label=""]; FHF [label=""]; FHG [label=""]; FHH [label=""]; FHI [label=""]; FHJ [label=""]; FHK [label=""]; FHL [label=""]; FHM [label=""]; FHN [label=""]; FHO [label=""]; FHP [label=""]; FHQ [label=""]; FHR [label=""]; FHS [label=""]; FHT [label=""]; FHU [label=""]; FHV [label=""]; FHW [label=""]; FHX [label=""]; FHY [label=""]; FHZ [label=""]; FIA [label=""]; FIB [label=""]; FIC [label=""]; FID [label=""]; FIE [label=""]; FIF [label=""]; FIG [label=""]; FIH [label=""]; FII [label=""]; FIJ [label=""]; FIK [label=""]; FIL [label=""]; FIM [label=""]; FIN [label=""]; FIO [label=""]; FIP [label=""]; FIQ [label=""]; FIR [label=""]; FIS [label=""]; FIT [label=""]; FIU [label=""]; FIV [label=""]; FIW [label=""]; FIX [label=""]; FIY [label=""]; FIZ [label=""]; FJA [label=""]; FJB [label=""]; FJC [label=""]; FJD [label=""]; FJE [label=""]; FJF [label=""]; FJG [label=""]; FJH [label=""]; FJI [label=""]; FJJ [label=""]; FJK [label=""]; FJL [label=""]; FJM [label=""]; FJN [label=""]; FJO [label=""]; FJP [label=""]; FJQ [label=""]; FJR [label=""]; FJS [label=""]; FJT [label=""]; FJU [label=""]; FJV [label=""]; FJW [label=""]; FJX [label=""]; FJY [label=""]; FJZ [label=""]; FKA [label=""]; FKB [label=""]; FKC [label=""]; FKD [label=""]; FKE [label=""]; FKF [label=""]; FKG [label=""]; FKH [label=""]; FKI [label=""]; FKJ [label=""]; FKK [label=""]; FKL [label=""]; FKM [label=""]; FKN [label=""]; FKO [label=""]; FKP [label=""]; FKQ [label=""]; FKR [label=""]; FKS [label=""]; FKT [label=""]; FKU [label=""]; FKV [label=""]; FKW [label=""]; FKX [label=""]; FKY [label=""]; FKZ [label=""]; FLA [label=""]; FLB [label=""]; FLC [label=""]; FLD [label=""]; FLE [label=""]; FLF [label=""]; FLG [label=""]; FLH [label=""]; FLI [label=""]; FLJ [label=""]; FLK [label=""]; FLL [label=""]; FLM [label=""]; FLN [label=""]; FLO [label=""]; FLP [label=""]; FLQ [label=""]; FLR [label=""]; FLS [label=""]; FLT [label=""]; FLU [label=""]; FLV [label=""]; FLW [label=""]; FLX [label=""]; FLY [label=""]; FLZ [label=""]; FMA [label=""]; FMB [label=""]; FMC [label=""]; FMD [label=""]; FME [label=""]; FMF [label=""]; FMG [label=""]; FMH [label=""]; FMI [label=""]; FMJ [label=""]; FMK [label=""]; FML [label=""]; FMM [label=""]; FMN [label=""]; FMO [label=""]; FMP [label=""]; FMQ [label=""]; FMR [label=""]; FMS [label=""]; FMT [label=""]; FMU [label=""]; FMV [label=""]; FMW [label=""]; FMX [label=""]; FMY [label=""]; FMZ [label=""]; FNA [label=""]; FNB [label=""]; FNC [label=""]; FND [label=""]; FNE [label=""]; FNF [label=""]; FNG [label=""]; FNH [label=""]; FNI [label=""]; FNJ [label=""]; FNK [label=""]; FNL [label=""]; FNM [label=""]; FNN [label=""]; FNO [label=""]; FNP [label=""]; FNQ [label=""]; FNR [label=""]; FNS [label=""]; FNT [label=""]; FNU [label=""]; FNV [label=""]; FNW [label=""]; FNX [label=""]; FNY [label=""]; FNZ [label=""]; FOA [label=""]; FOB [label=""]; FOC [label=""]; FOD [label=""]; FOE [label=""]; FOF [label=""]; FOG [label=""]; FOH [label=""]; FOI [label=""]; FOJ [label=""]; FOK [label=""]; FOL [label=""]; FOM [label=""]; FON [label=""]; FOO [label=""]; FOP [label=""]; FOQ [label=""]; FOR [label=""]; FOS [label=""]; FOT [label=""]; FOU [label=""]; FOV [label=""]; FOW [label=""]; FOX [label=""]; FOY [label=""]; FOZ [label=""]; FPA [label=""]; FPB [label=""]; FPC [label=""]; FPD [label=""]; FPE [label=""]; FPF [label=""]; FPG [label=""]; FPH [label=""]; FPI [label=""]; FPJ [label=""]; FPK [label=""]; FPL [label=""]; FPM [label=""]; FPN [label=""]; FPO [label=""]; FPP [label=""]; FPQ [label=""]; FPR [label=""]; FPS [label=""]; FPT [label=""]; FPU [label=""]; FPV [label=""]; FPW [label=""]; FPX [label=""]; FPY [label=""]; FPZ [label=""]; FQA [label=""]; FQB [label=""]; FQC [label=""]; FQD [label=""]; FQE [label=""]; FQF [label=""]; FQG [label=""]; FQH [label=""]; FQI [label=""]; FQJ [label=""]; FQK [label=""]; FQL [label=""]; FQM [label=""]; FQN [label=""]; FQO [label=""]; FQP [label=""]; FQQ [label=""]; FQR [label=""]; FQS [label=""]; FQT [label=""]; FQU [label=""]; FQV [label=""]; FQW [label=""]; FQX [label=""]; FQY [label=""]; FQZ [label=""]; FRA [label=""]; FRB [label=""]; FRC [label=""]; FRD [label=""]; FRE [label=""]; FRF [label=""]; FRG [label=""]; FRH [label=""]; FRI [label=""]; FRJ [label=""]; FRK [label=""]; FRL [label=""]; FRM [label=""]; FRN [label=""]; FRO [label=""]; FRP [label=""]; FRQ [label=""]; FRR [label=""]; FRS [label=""]; FRT [label=""]; FRU [label=""]; FRV [label=""]; FRW [label=""]; FRX [label=""]; FRY [label=""]; FRZ [label=""]; FSA [label=""]; FSB [label=""]; FSC [label=""]; FSD [label=""]; FSE [label=""]; FSF [label=""]; FSG [label=""]; FSH [label=""]; FSI [label=""]; FSJ [label=""]; FSK [label=""]; FSL [label=""]; FSM [label=""]; FSN [label=""]; FSO [label=""]; FSP [label=""]; FSQ [label=""]; FSR [label=""]; FSS [label=""]; FST [label=""]; FSU [label=""]; FSV [label=""]; FSW [label=""]; FSX [label=""]; FSY [label=""]; FSZ [label=""]; FTA [label=""]; FTB [label=""]; FTC [label=""]; FTD [label=""]; FTE [label=""]; FTF [label=""]; FTG [label=""]; FTH [label=""]; FTI [label=""]; FTJ [label=""]; FTK [label=""]; FTL [label=""]; FTM [label=""]; FTN [label=""]; FTO [label=""]; FTP [label=""]; FTQ [label=""]; FTR [label=""]; FTS [label=""]; FTT [label=""]; FTU [label=""]; FTV [label=""]; FTW [label=""]; FTX [label=""]; FTY [label=""]; FTZ [label=""]; FUA [label=""]; FUB [label=""]; FUC [label=""]; FUD [label=""]; FUE [label=""]; FUF [label=""]; FUG [label=""]; FUH [label=""]; FUI [label=""]; FUJ [label=""]; FUK [label=""]; FUL [label=""]; FUM [label=""]; FUN [label=""]; FUO [label=""]; FUP [label=""]; FUQ [label=""]; FUR [label=""]; FUS [label=""]; FUT [label=""]; FUU [label=""]; FUV [label=""]; FUW [label=""]; FUX [label=""]; FUY [label=""]; FUZ [label=""]; FVA [label=""]; FVB [label=""]; FVC [label=""]; FVD [label=""]; FVE [label=""]; FVF [label=""]; FVG [label=""]; FVH [label=""]; FVI [label=""]; FVJ [label=""]; FVK [label=""]; FVL [label=""]; FVM [label=""]; FVN [label=""]; FVO [label=""]; FVP [label=""]; FVQ [label=""]; FVR [label=""]; FVS [label=""]; FVT [label=""]; FVU [label=""]; FVV [label=""]; FVW [label=""]; FVX [label=""]; FVY [label=""]; FVZ [label=""]; FWA [label=""]; FWB [label=""]; FWC [label=""]; FWD [label=""]; FWE [label=""]; FWF [label=""]; FWG [label=""]; FWH [label=""]; FWI [label=""]; FWJ [label=""]; FWK [label=""]; FWL [label=""]; FWM [label=""]; FWN [label=""]; FWO [label=""]; FWP [label=""]; FWQ [label=""]; FWR [label=""]; FWS [label=""]; FWT [label=""]; FWU [label=""]; FWV [label=""]; FWW [label=""]; FWX [label=""]; FWY [label=""]; FWZ [label=""]; FXA [label=""]; FXB [label=""]; FXC [label=""]; FXD [label=""]; FXE [label=""]; FXF [label=""]; FXG [label=""]; FXH [label=""]; FXI [label=""]; FXJ [label=""]; FXK [label=""]; FXL [label=""]; FXM [label=""]; FXN [label=""]; FXO [label=""]; FXP [label=""]; FXQ [label=""]; FXR [label=""]; FXS [label=""]; FXT [label=""]; FXU [label=""]; FXV [label=""]; FXW [label=""]; FXX [label=""]; FXY [label=""]; FXZ [label=""]; FYA [label=""]; FYB [label=""]; FYC [label=""]; FYD [label=""]; FYE [label=""]; FYF [label=""]; FYG [label=""]; FYH [label=""]; FYI [label=""]; FYJ [label=""]; FYK [label=""]; FYL [label=""]; FYM [label=""]; FYN [label=""]; FYO [label=""]; FYP [label=""]; FYQ [label=""]; FYR [label=""]; FYS [label=""]; FYT [label=""]; FYU [label=""]; FYV [label=""]; FYW [label=""]; FYX [label=""]; FYY [label=""]; FYZ [label=""]; FZA [label=""]; FZB [label=""]; FZC [label=""]; FZD [label=""]; FZE [label=""]; FZF [label=""]; FZG [label=""]; FZH [label=""]; FZI [label=""]; FZJ [label=""]; FZK [label=""]; FZL [label=""]; FZM [label=""]; FZN [label=""]; FZO [label=""]; FZP [label=""]; FZQ [label=""]; FZR [label=""]; FZS [label=""]; FZT [label=""]; FZU [label=""]; FZV [label=""]; FZW [label=""]; FZX [label=""]; FZY [label=""]; FZZ [label=""]; GAA [label=""]; GAB [label=""]; GAC [label=""]; GAD [label=""]; GAE [label=""]; GAF [label=""]; GAG [label=""]; GAH [label=""]; GAI [label=""]; GAJ [label=""]; GAK [label=""]; GAL [label=""]; GAM [label=""]; GAN [label=""]; GAO [label=""]; GAP [label=""]; GAQ [label=""]; GAR [label=""]; GAS [label=""]; GAT [label=""]; GAU [label=""]; GAV [label=""]; GAW [label=""]; GAX [label=""]; GAY [label=""]; GAZ [label=""]; GBA [label=""]; GBB [label=""]; GBC [label=""]; GBD [label=""]; GBE [label=""]; GBF [label=""]; GBG [label=""]; GBH [label=""]; GBI [label=""]; GBJ [label=""]; GBK [label=""]; GBL [label=""]; GBM [label=""]; GBN [label=""]; GBO [label=""]; GBP [label=""]; GBQ [label=""]; GBR [label=""]; GBS [label=""]; GBT [label=""]; GBU [label=""]; GBV [label=""]; GBW [label=""]; GBX [label=""]; GBY [label=""]; GBZ [label=""]; GCA [label=""]; GCB [label=""]; GCC [label=""]; GCD [label=""]; GCE [label=""]; GCF [label=""]; GCG [label=""]; GCH [label=""]; GCI [label=""]; GCJ [label=""]; GCK [label=""]; GCL [label=""]; GCM [label=""]; GCN [label=""]; GCO [label=""]; GCP [label=""]; GCQ [label=""]; GCR [label=""]; GCS [label=""]; GCT [label=""]; GCU [label=""]; GCV [label=""]; GCW [label=""]; GCX [label=""]; GCY [label=""]; GCZ [label=""]; GDA [label=""]; GDB [label=""]; GDC [label=""]; GDD [label=""]; GDE [label=""]; GDF [label=""]; GDG [label=""]; GDH [label=""]; GDI [label=""]; GDJ [label=""]; GDK [label=""]; GDL [label=""]; GDM [label=""]; GDN [label=""]; GDO [label=""]; GDP [label=""]; GDQ [label=""]; GDR [label=""]; GDS [label=""]; GDT [label=""]; GDU [label=""]; GDV [label=""]; GDW [label=""]; GDX [label=""]; GDY [label=""]; GDZ [label=""]; GEA [label=""]; GEB [label=""]; GEC [label=""]; GED [label=""]; GEE [label=""]; GEF [label=""]; GEG [label=""]; GEH [label=""]; GEI [label=""]; GEJ [label=""]; GEK [label=""]; GEL [label=""]; GEM [label=""]; GEN [label=""]; GEO [label=""]; GEP [label=""]; GEQ [label=""]; GER [label=""]; GES [label=""]; GET [label=""]; GEU [label=""]; GEV [label=""]; GEW [label=""]; GEX [label=""]; GEY [label=""]; GEZ [label=""]; GFA [label=""]; GFB [label=""]; GFC [label=""]; GFD [label=""]; GFE [label=""]; GFF [label=""]; GFG [label=""]; GFH [label=""]; GFI [label=""]; GFJ [label=""]; GFK [label=""]; GFL [label=""]; GFM [label=""]; GFN [label=""]; GFO [label=""]; GFP [label=""]; GFQ [label=""]; GFR [label=""]; GFS [label=""]; GFT [label=""]; GFU [label=""]; GFV [label=""]; GFW [label=""]; GFX [label=""]; GFY [label=""]; GFZ [label=""]; GGA [label=""]; GGB [label=""]; GGC [label=""]; GGD [label=""]; GGE [label=""]; GGF [label=""]; GGG [label=""]; GGH [label=""]; GGI [label=""]; GGJ [label=""]; GGK [label=""]; GGL [label=""]; GGM [label=""]; GGN [label=""]; GGO [label=""]; GGP [label=""]; GGQ [label=""]; GGR [label=""]; GGS [label=""]; GGT [label=""]; GGU [label=""]; GGV [label=""]; GGW [label=""]; GGX [label=""]; GGY [label=""]; GGZ [label=""]; GHA [label=""]; GHB [label=""]; GHC [label=""]; GHD [label=""]; GHE [label=""]; GHF [label=""]; GHG [label=""]; GHH [label=""]; GHI [label=""]; GHJ [label=""]; GHK [label=""]; GHL [label=""]; GHM [label=""]; GHN [label=""]; GHO [label=""]; GHP [label=""]; GHQ [label=""]; GHR [label=""]; GHS [label=""]; GHT [label=""]; GHU [label=""]; GHV [label=""]; GHW [label=""]; GHX [label=""]; GHY [label=""]; GHZ [label=""]; GIA [label=""]; GIB [label=""]; GIC [label=""]; GID [label=""]; GIE [label=""]; GIF [label=""]; GIG [label=""]; GIH [label=""]; GII [label=""]; GIJ [label=""]; GIK [label=""]; GIL [label=""]; GIM [label=""]; GIN [label=""]; GIO [label=""]; GIP [label=""]; GIQ [label=""]; GIR [label=""]; GIS [label=""]; GIT [label=""]; GIU [label=""]; GIV [label=""]; GIW [label=""]; GIX [label=""]; GIY [label=""]; GIZ [label=""]; GJA [label=""]; GJB [label=""]; GJC [label=""]; GJD [label=""]; GJE [label=""]; GJF [label=""]; GJG [label=""]; GJH [label=""]; GJI [label=""]; GJJ [label=""]; GJK [label=""]; GJL [label=""]; GJM [label=""]; GJN [label=""]; GJO [label=""]; GJP [label=""]; GJQ [label=""]; GJR [label=""]; GJS [label=""]; GJT [label=""]; GJU [label=""]; GJV [label=""]; GJW [label=""]; GJX [label=""]; GJY [label=""]; GJZ [label=""]; GKA [label=""]; GKB [label=""]; GKC [label=""]; GKD [label=""]; GKE [label=""]; GKF [label=""]; GKG [label=""]; GKH [label=""]; GKI [label=""]; GKJ [label=""]; GKK [label=""]; GKL [label=""]; GKM [label=""]; GKN [label=""]; GKO [label=""]; GKP [label=""]; GKQ [label=""]; GKR [label=""]; GKS [label=""]; GKT [label=""]; GKU [label=""]; GKV [label=""]; GKW [label=""]; GKX [label=""]; GKY [label=""]; GKZ [label=""]; GLA [label=""]; GLB [label=""]; GLC [label=""]; GLD [label=""]; GLE [label=""]; GLF [label=""]; GLG [label=""]; GLH [label=""]; GLI [label=""]; GLJ [label=""]; GLK [label=""]; GLL [label=""]; GLM [label=""]; GLN [label=""]; GLO [label=""]; GLP [label=""]; GLQ [label=""]; GLR [label=""]; GLS [label=""]; GLT [label=""]; GLU [label=""]; GLV [label=""]; GLW [label=""]; GLX [label=""]; GLY [label=""]; GLZ [label=""]; GMA [label=""]; GMB [label=""]; GMC [label=""]; GMD [label=""]; GME [label=""]; GMF [label=""]; GMG [label=""]; GMH [label=""]; GMI [label=""]; GMJ [label=""]; GMK [label=""]; GML [label=""]; GMM [label=""]; GMN [label=""]; GMO [label=""]; GMP [label=""]; GMQ [label=""]; GMR [label=""]; GMS [label=""]; GMT [label=""]; GMU [label=""]; GMV [label=""]; GMW [label=""]; GMX [label=""]; GMY [label=""]; GMZ [label=""]; GNA [label=""]; GNB [label=""]; GNC [label=""]; GND [label=""]; GNE [label=""]; GNF [label=""]; GNG [label=""]; GNH [label=""]; GNI [label=""]; GNJ [label=""]; GNK [label=""]; GNL [label=""]; GNM [label=""]; GNN [label=""]; GNO [label=""]; GNP [label=""]; GNQ [label=""]; GNR [label=""]; GNS [label=""]; GNT [label=""]; GNU [label=""]; GNV [label=""]; GNW [label=""]; GNX [label=""]; GNY [label=""]; GNZ [label=""]; GOA [label=""]; GOB [label=""]; GOC [label=""]; GOD [label=""]; GOE [label=""]; GOF [label=""]; GOG [label=""]; GOH [label=""]; GOI [label=""]; GOJ [label=""]; GOK [label=""]; GOL [label=""]; GOM [label=""]; GON [label=""]; GOO [label=""]; GOP [label=""]; GOQ [label=""]; GOR [label=""]; GOS [label=""]; GOT [label=""]; GOU [label=""]; GOV [label=""]; GOW [label=""]; GOX [label=""]; GOY [label=""]; GOZ [label=""]; GPA [label=""]; GPB [label=""]; GPC [label=""]; GPD [label=""]; GPE [label=""]; GPF [label=""]; GPG [label=""]; GPH [label=""]; GPI [label=""]; GPJ [label=""]; GPK [label=""]; GPL [label=""]; GPM [label=""]; GPN [label=""]; GPO [label=""]; GPP [label=""]; GPQ [label=""]; GPR [label=""]; GPS [label=""]; GPT [label=""]; GPU [label=""]; GPV [label=""]; GPW [label=""]; GPX [label=""]; GPY [label=""]; GPZ [label=""]; GQA [label=""]; GQB [label=""]; GQC [label=""]; GQD [label=""]; GQE [label=""]; GQF [label=""]; GQG [label=""]; GQH [label=""]; GQI [label=""]; GQJ [label=""]; GQK [label=""]; GQL [label=""]; GQM [label=""]; GQN [label=""]; GQO [label=""]; GQP [label=""]; GQQ [label=""]; GQR [label=""]; GQS [label=""]; GQT [label=""]; GQU [label=""]; GQV [label=""]; GQW [label=""]; GQX [label=""]; GQY [label=""]; GQZ [label=""]; GRA [label=""]; GRB [label=""]; GRC [label=""]; GRD [label=""]; GRE [label=""]; GRF [label=""]; GRG [label=""]; GRH [label=""]; GRI [label=""]; GRJ [label=""]; GRK [label=""]; GRL [label=""]; GRM [label=""]; GRN [label=""]; GRO [label=""]; GRP [label=""]; GRQ [label=""]; GRR [label=""]; GRS [label=""]; GRT [label=""]; GRU [label=""]; GRV [label=""]; GRW [label=""]; GRX [label=""]; GRY [label=""]; GRZ [label=""]; GSA [label=""]; GSB [label=""]; GSC [label=""]; GSD [label=""]; GSE [label=""]; GSF [label=""]; GSG [label=""]; GSH [label=""]; GSI [label=""]; GSJ [label=""]; GSK [label=""]; GSL [label=""]; GSM [label=""]; GSN [label=""]; GSO [label=""]; GSP [label=""]; GSQ [label=""]; GSR [label=""]; GSS [label=""]; GST [label=""]; GSU [label=""]; GSV [label=""]; GSW [label=""]; GSX [label=""]; GSY [label=""]; GSZ [label=""]; GTA [label=""]; GTB [label=""]; GTC [label=""]; GTD [label=""]; GTE [label=""]; GTF [label=""]; GTG [label=""]; GTH [label=""]; GTI [label=""]; GTJ [label=""]; GTK [label=""]; GTL [label=""]; GTM [label=""]; GTN [label=""]; GTO [label=""]; GTP [label=""]; GTQ [label=""]; GTR [label=""]; GTS [label=""]; GTT [label=""]; GTU [label=""]; GTV [label=""]; GTW [label=""]; GTX [label=""]; GTY [label=""]; GTZ [label=""]; GUA [label=""]; GUB [label=""]; GUC [label=""]; GUD [label=""]; GUE [label=""]; GUF [label=""]; GUG [label=""]; GUH [label=""]; GUI [label=""]; GUJ [label=""]; GUK [label=""]; GUL [label=""]; GUM [label=""]; GUN [label=""]; GUO [label=""]; GUP [label=""]; GUQ [label=""]; GUR [label=""]; GUS [label=""]; GUT [label=""]; GUU [label=""]; GUV [label=""]; GUW [label=""]; GUX [label=""]; GUY [label=""]; GUZ [label=""]; GVA [label=""]; GVB [label=""]; GVC [label=""]; GVD [label=""]; GVE [label=""]; GVF [label=""]; GVG [label=""]; GVH [label=""]; GVI [label=""]; GVJ [label=""]; GVK [label=""]; GVL [label=""]; GVM [label=""]; GVN [label=""]; GVO [label=""]; GVP [label=""]; GVQ [label=""]; GVR [label=""]; GVS [label=""]; GVT [label=""]; GVU [label=""]; GVV [label=""]; GVW [label=""]; GVX [label=""]; GVY [label=""]; GVZ [label=""]; GWA [label=""]; GWB [label=""]; GWC [label=""]; GWD [label=""]; GWE [label=""]; GWF [label=""]; GWG [label=""]; GWH [label=""]; GWI [label=""]; GWJ [label=""]; GWK [label=""]; GWL [label=""]; GWM [label=""]; GWN [label=""]; GWO [label=""]; GWP [label=""]; GWQ [label=""]; GWR [label=""]; GWS [label=""]; GWT [label=""]; GWU [label=""]; GWV [label=""]; GWW [label=""]; GWX [label=""]; GWY [label=""]; GWZ [label=""]; GXA [label=""]; GXB [label=""]; GXC [label=""]; GXD [label=""]; GXE [label=""]; GXF [label=""]; GXG [label=""]; GXH [label=""]; GXI [label=""]; GXJ [label=""]; GXK [label=""]; GXL [label=""]; GXM [label=""]; GXN [label=""]; GXO [label=""]; GXP [label=""]; GXQ [label=""]; GXR [label=""]; GXS [label=""]; GXT [label=""]; GXU [label=""]; GXV [label=""]; GXW [label=""]; GXX [label=""]; GXY [label=""]; GXZ [label=""]; GYA [label=""]; GYB [label=""]; GYC [label=""]; GYD [label=""]; GYE [label=""]; GYF [label=""]; GYG [label=""]; GYH [label=""]; GYI [label=""]; GYJ [label=""]; GYK [label=""]; GYL [label=""]; GYM [label=""]; GYN [label=""]; GYO [label=""]; GYP [label=""]; GYQ [label=""]; GYR [label=""]; GYS [label=""]; GYT [label=""]; GYU [label=""]; GYV [label=""]; GYW [label=""]; GYX [label=""]; GYY [label=""]; GYZ [label=""]; GZA [label=""]; GZB [label=""]; GZC [label=""]; GZD [label=""]; GZE [label=""]; GZF [label=""]; GZG [label=""]; GZH [label=""]; GZI [label=""]; GZJ [label=""]; GZK [label=""]; GZL [label=""]; GZM [label=""]; GZN [label=""]; GZO [label=""]; GZP [label=""]; GZQ [label=""]; GZR [label=""]; GZS [label=""]; GZT [label=""]; GZU [label=""]; GZV [label=""]; GZW [label=""]; GZX [label=""]; GZY [label=""]; GZZ [label=""]; HAA [label=""]; HAB [label=""]; HAC [label=""]; HAD [label=""]; HAE [label=""]; HAF [label=""]; HAG [label=""]; HAH [label=""]; HAI [label=""]; HAJ [label=""]; HAK [label=""]; HAL [label=""]; HAM [label=""]; HAN [label=""]; HAO [label=""]; HAP [label=""]; HAQ [label=""]; HAR [label=""]; HAS [label=""]; HAT [label=""]; HAU [label=""]; HAV [label=""]; HAW [label=""]; HAX [label=""]; HAY [label=""]; HAZ [label=""]; HBA [label=""]; HBB [label=""]; HBC [label=""]; HBD [label=""]; HBE [label=""]; HBF [label=""]; HBG [label=""]; HBH [label=""]; HBI [label=""]; HBJ [label=""]; HBK [label=""]; HBL [label=""]; HBM [label=""]; HBN [label=""]; HBO [label=""]; HBP [label=""]; HBQ [label=""]; HBR [label=""]; HBS [label=""]; HBT [label=""]; HBU [label=""]; HBV [label=""]; HBW [label=""]; HBX [label=""]; HBY [label=""]; HBZ [label=""]; HCA [label=""]; HCB [label=""]; HCC [label=""]; HCD [label=""]; HCE [label=""]; HCF [label=""]; HCG [label=""]; HCH [label=""]; HCI [label=""]; HCJ [label=""]; HCK [label=""]; HCL [label=""]; HCM [label=""]; HCN [label=""]; HCO [label=""]; HCP [label=""]; HCQ [label=""]; HCR [label=""]; HCS [label=""]; HCT [label=""]; HCU [label=""]; HCV [label=""]; HCW [label=""]; HCX [label=""]; HCY [label=""]; HCZ [label=""]; HDA [label=""]; HDB [label=""]; HDC [label=""]; HDD [label=""]; HDE [label=""]; HDF [label=""]; HDG [label=""]; HDH [label=""]; HDI [label=""]; HDJ [label=""]; HDK [label=""]; HDL [label=""]; HDM [label=""]; HDN [label=""]; HDO [label=""]; HDP [label=""]; HDQ [label=""]; HDR [label=""]; HDS [label=""]; HDT [label=""]; HDU [label=""]; HDV [label=""]; HDW [label=""]; HDX [label=""]; HDY [label=""]; HDZ [label=""]; HEA [label=""]; HEB [label=""]; HEC [label=""]; HED [label=""]; HEE [label=""]; HEF [label=""]; HEG [label=""]; HEH [label=""]; HEI [label=""]; HEJ [label=""]; HEK [label=""]; HEL [label=""]; HEM [label=""]; HEN [label=""]; HEO [label=""]; HEP [label=""]; HEQ [label=""]; HER [label=""]; HES [label=""]; HET [label=""]; HEU [label=""]; HEV [label=""]; HEW [label=""]; HEX [label=""]; HEY [label=""]; HEZ [label=""]; HFA [label=""]; HFB [label=""]; HFC [label=""]; HFD [label=""]; HFE [label=""]; HFF [label=""]; HFG [label=""]; HFH [label=""]; HFI [label=""]; HFJ [label=""]; HFK [label=""]; HFL [label=""]; HFM [label=""]; HFN [label=""]; HFO [label=""]; HFP [label=""]; HFQ [label=""]; HFR [label=""]; HFS [label=""]; HFT [label=""]; HFU [label=""]; HFV [label=""]; HFW [label=""]; HFX [label=""]; HFY [label=""]; HFZ [label=""]; HGA [label=""]; HGB [label=""]; HGC [label=""]; HGD [label=""]; HGE [label=""]; HGF [label=""]; HGG [label=""]; HGH [label=""]; HGI [label=""]; HGJ [label=""]; HGK [label=""]; HGL [label=""]; HGM [label=""]; HGN [label=""]; HGO [label=""]; HGP [label=""]; HGQ [label=""]; HGR [label=""]; HGS [label=""]; HGT [label=""]; HGU [label=""]; HGV [label=""]; HGW [label=""]; HGX [label=""]; HGY [label=""]; HGZ [label=""]; HHA [label=""]; HHB [label=""]; HHC [label=""]; HHD [label=""]; HHE [label=""]; HHF [label=""]; HHG [label=""]; HHH [label=""]; HHI [label=""]; HHJ [label=""]; HHK [label=""]; HHL [label=""]; HHM [label=""]; HHN [label=""]; HHO [label=""]; HHP [label=""]; HHQ [label=""]; HHR [label=""]; HHS [label=""]; HHT [label=""]; HHU [label=""]; HHV [label=""]; HHW [label=""]; HHX [label=""]; HHY [label=""]; HHZ [label=""]; HIA [label=""]; HIB [label=""]; HIC [label=""]; HID [label=""]; HIE [label=""]; HIF [label=""]; HIG [label=""]; HIH [label=""]; HII [label=""]; HIJ [label=""]; HIK [label=""]; HIL [label=""]; HIM [label=""]; HIN [label=""]; HIO [label=""]; HIP [label=""]; HIQ [label=""]; HIR [label=""]; HIS [label=""]; HIT [label=""]; HIU [label=""]; HIV [label=""]; HIW [label=""]; HIX [label=""]; HIY [label=""]; HIZ [label=""]; HJA [label=""]; HJB [label=""]; HJC [label=""]; HJD [label=""]; HJE [label=""]; HJF [label=""]; HJG [label=""]; HJH [label=""]; HJI [label=""]; HJJ [label=""]; HJK [label=""]; HJL [label=""]; HJM [label=""]; HJN [label=""]; HJO [label=""]; HJP [label=""]; HJQ [label=""]; HJR [label=""]; HJS [label=""]; HJT [label=""]; HJU [label=""]; HJV [label=""]; HJW [label=""]; HJX [label=""]; HJY [label=""]; HJZ [label=""]; HKA [label=""]; HKB [label=""]; HKC [label=""]; HKD [label=""]; HKE [label=""]; HKF [label=""]; HKG [label=""]; HKH [label=""]; HKI [label=""]; HKJ [label=""]; HKK [label=""]; HKL [label=""]; HKM [label=""]; HKN [label=""]; HKO [label=""]; HKP [label=""]; HKQ [label=""]; HKR [label=""]; HKS [label=""]; HKT [label=""]; HKU [label=""]; HKV [label=""]; HKW [label=""]; HKX [label=""]; HKY [label=""]; HKZ [label=""]; HLA [label=""]; HLB [label=""]; HLC [label=""]; HLD [label=""]; HLE [label=""]; HLF [label=""]; HLG [label=""]; HLH [label=""]; HLI [label=""]; HLJ [label=""]; HLK [label=""]; HLL [label=""]; HLM [label=""]; HLN [label=""]; HLO [label=""]; HLP [label=""]; HLQ [label=""]; HLR [label=""]; HLS [label=""]; HLT [label=""]; HLU [label=""]; HLV [label=""]; HLW [label=""]; HLX [label=""]; HLY [label=""]; HLZ [label=""]; HMA [label=""]; HMB [label=""]; HMC [label=""]; HMD [label=""]; HME [label=""]; HMF [label=""]; HMG [label=""]; HMH [label=""]; HMI [label=""]; HMJ [label=""]; HMK [label=""]; HML [label=""]; HMM [label=""]; HMN [label=""]; HMO [label=""]; HMP [label=""]; HMQ [label=""]; HMR [label=""]; HMS [label=""]; HMT [label=""]; HMU [label=""]; HMV [label=""]; HMW [label=""]; HMX [label=""]; HMY [label=""]; HMZ [label=""]; HNA [label=""]; HNB [label=""]; HNC [label=""]; HND [label=""]; HNE [label=""]; HNF [label=""]; HNG [label=""]; HNH [label=""]; HNI [label=""]; HNJ [label=""]; HNK [label=""]; HNL [label=""]; HNM [label=""]; HNN [label=""]; HNO [label=""]; HNP [label=""]; HNQ [label=""]; HNR [label=""]; HNS [label=""]; HNT [label=""]; HNU [label=""]; HNV [label=""]; HNW [label=""]; HNX [label=""]; HNY [label=""]; HNZ [label=""]; HOA [label=""]; HOB [label=""]; HOC [label=""]; HOD [label=""]; HOE [label=""]; HOF [label=""]; HOG [label=""]; HOH [label=""]; HOI [label=""]; HOJ [label=""]; HOK [label=""]; HOL [label=""]; HOM [label=""]; HON [label=""]; HOO [label=""]; HOP [label=""]; HOQ [label=""]; HOR [label=""]; HOS [label=""]; HOT [label=""]; HOU [label=""]; HOV [label=""]; HOW [label=""]; HOX [label=""]; HOY [label=""]; HOZ [label=""]; HPA [label=""]; HPB [label=""]; HPC [label=""]; HPD [label=""]; HPE [label=""]; HPF [label=""]; HPG [label=""]; HPH [label=""]; HPI [label=""]; HPJ [label=""]; HPK [label=""]; HPL [label=""]; HPM [label=""]; HPN [label=""]; HPO [label=""]; HPP [label=""]; HPQ [label=""]; HPR [label=""]; HPS [label=""]; HPT [label=""]; HPU [label=""]; HPV [label=""]; HPW [label=""]; HPX [label=""]; HPY [label=""]; HPZ [label=""]; HQA [label=""]; HQB [label=""]; HQC [label=""]; HQD [label=""]; HQE [label=""]; HQF [label=""]; HQG [label=""]; HQH [label=""]; HQI [label=""]; HQJ [label=""]; HQK [label=""]; HQL [label=""]; HQM [label=""]; HQN [label=""]; HQO [label=""]; HQP [label=""]; HQQ [label=""]; HQR [label=""]; HQS [label=""]; HQT [label=""]; HQU [label=""]; HQV [label=""]; HQW [label=""]; HQX [label=""]; HQY [label=""]; HQZ [label=""]; HRA [label=""]; HRB [label=""]; HRC [label=""]; HRD [label=""]; HRE [label=""]; HRF [label=""]; HRG [label=""]; HRH [label=""]; HRI [label=""]; HRJ [label=""]; HRK [label=""]; HRL [label=""]; HRM [label=""]; HRN [label=""]; HRO [label=""]; HRP [label=""]; HRQ [label=""]; HRR [label=""]; HRS [label=""]; HRT [label=""]; HRU [label=""]; HRV [label=""]; HRW [label=""]; HRX [label=""]; HRY [label=""]; HRZ [label=""]; HSA [label=""]; HSB [label=""]; HSC [label=""]; HSD [label=""]; HSE [label=""]; HSF [label=""]; HSG [label=""]; HSH [label=""]; HSI [label=""]; HSJ [label=""]; HSK [label=""]; HSL [label=""]; HSM [label=""]; HSN [label=""]; HSO [label=""]; HSP [label=""]; HSQ [label=""]; HSR [label=""]; HSS [label=""]; HST [label=""]; HSU [label=""]; HSV [label=""]; HSW [label=""]; HSX [label=""]; HSY [label=""]; HSZ [label=""]; HTA [label=""]; HTB [label=""]; HTC [label=""]; HTD [label=""]; HTE [label=""]; HTF [label=""]; HTG [label=""]; HTH [label=""]; HTI [label=""]; HTJ [label=""]; HTK [label=""]; HTL [label=""]; HTM [label=""]; HTN [label=""]; HTO [label=""]; HTP [label=""]; HTQ [label=""]; HTR [label=""]; HTS [label=""]; HTT [label=""]; HTU [label=""]; HTV [label=""]; HTW [label=""]; HTX [label=""]; HTY [label=""]; HTZ [label=""]; HUA [label=""]; HUB [label=""]; HUC [label=""]; HUD [label=""]; HUE [label=""]; HUF [label=""]; HUG [label=""]; HUH [label=""]; HUI [label=""]; HUJ [label=""]; HUK [label=""]; HUL [label=""]; HUM [label=""]; HUN [label=""]; HUO [label=""]; HUP [label=""]; HUQ [label=""]; HUR [label=""]; HUS [label=""]; HUT [label=""]; HUU [label=""]; HUV [label=""]; HUW [label=""]; HUX [label=""]; HUY [label=""]; HUZ [label=""]; HVA [label=""]; HVB [label=""]; HVC [label=""]; HVD [label=""]; HVE [label=""]; HVF [label=""]; HVG [label=""]; HVH [label=""]; HVI [label=""]; HVJ [label=""]; HVK [label=""]; HVL [label=""]; HVM [label=""]; HVN [label=""]; HVO [label=""]; HVP [label=""]; HVQ [label=""]; HVR [label=""]; HVS [label=""]; HVT [label=""]; HVU [label=""]; HVV [label=""]; HVW [label=""]; HVX [label=""]; HVY [label=""]; HVZ [label=""]; HWA [label=""]; HWB [label=""]; HWC [label=""]; HWD [label=""]; HWE [label=""]; HWF [label=""]; HWG [label=""]; HWH [label=""]; HWI [label=""]; HWJ [label=""]; HWK [label=""]; HWL [label=""]; HWM [label=""]; HWN [label=""]; HWO [label=""]; HWP [label=""]; HWQ [label=""]; HWR [label=""]; HWS [label=""]; HWT [label=""]; HWU [label=""]; HWV [label=""]; HWW [label=""]; HWX [label=""]; HWY [label=""]; HWZ [label=""]; HXA [label=""]; HXB [label=""]; HXC [label=""]; HXD [label=""]; HXE [label=""]; HXF [label=""]; HXG [label=""]; HXH [label=""]; HXI [label=""]; HXJ [label=""]; HXK [label=""]; HXL [label=""]; HXM [label=""]; HXN [label=""]; HXO [label=""]; HXP [label=""]; HXQ [label=""]; HXR [label=""]; HXS [label=""]; HXT [label=""]; HXU [label=""]; HXV [label=""]; HXW [label=""]; HXX [label=""]; HXY [label=""]; HXZ [label=""]; HYA [label=""]; HYB [label=""]; HYC [label=""]; HYD [label=""]; HYE [label=""]; HYF [label=""]; HYG [label=""]; HYH [label=""]; HYI [label=""]; HYJ [label=""]; HYK [label=""]; HYL [label=""]; HYM [label=""]; HYN [label=""]; HYO [label=""]; HYP [label=""]; HYQ [label=""]; HYR [label=""]; HYS [label=""]; HYT [label=""]; HYU [label=""]; HYV [label=""]; HYW [label=""]; HYX [label=""]; HYY [label=""]; HYZ [label=""]; HZA [label=""]; HZB [label=""]; HZC [label=""]; HZD [label=""]; HZE [label=""]; HZF [label=""]; HZG [label=""]; HZH [label=""]; HZI [label=""]; HZJ [label=""]; HZK [label=""]; HZL [label=""]; HZM [label=""]; HZN [label=""]; HZO [label=""]; HZP [label=""]; HZQ [label=""]; HZR [label=""]; HZS [label=""]; HZT [label=""]; HZU [label=""]; HZV [label=""]; HZW [label=""]; HZX [label=""]; HZY [label=""]; HZZ [label=""]; IAA [label=""]; IAB [label=""]; IAC [label=""]; IAD [label=""]; IAE [label=""]; IAF [label=""]; IAG [label=""]; IAH [label=""]; IAI [label=""]; IAJ [label=""]; IAK [label=""]; IAL [label=""]; IAM [label=""]; IAN [label=""]; IAO [label=""]; IAP [label=""]; IAQ [label=""]; IAR [label=""]; IAS [label=""]; IAT [label=""]; IAU [label=""]; IAV [label=""]; IAW [label=""]; IAX [label=""]; IAY [label=""]; IAZ [label=""]; IBA [label=""]; IBB [label=""]; IBC [label=""]; IBD [label=""]; IBE [label=""]; IBF [label=""]; IBG [label=""]; IBH [label=""]; IBI [label=""]; IBJ [label=""]; IBK [label=""]; IBL [label=""]; IBM [label=""]; IBN [label=""]; IBO [label=""]; IBP [label=""]; IBQ [label=""]; IBR [label=""]; IBS [label=""]; IBT [label=""]; IBU [label=""]; IBV [label=""]; IBW [label=""]; IBX [label=""]; IBY [label=""]; IBZ [label=""]; ICA [label=""]; ICB [label=""]; ICC [label=""]; ICD [label=""]; ICE [label=""]; ICF [label=""]; ICG [label=""]; ICH [label=""]; ICI [label=""]; ICJ [label=""]; ICK [label=""]; ICL [label=""]; ICM [label=""]; ICN [label=""]; ICO [label=""]; ICP [label=""]; ICQ [label=""]; ICR [label=""]; ICS [label=""]; ICT [label=""]; ICU [label=""]; ICV [label=""]; ICW [label=""]; ICX [label=""]; ICY [label=""]; ICZ [label=""]; IDA [label=""]; IDB [label=""]; IDC [label=""]; IDD [label=""]; IDE [label=""]; IDF [label=""]; IDG [label=""]; IDH [label=""]; IDI [label=""]; IDJ [label=""]; IDK [label=""]; IDL [label=""]; IDM [label=""]; IDN [label=""]; IDO [label=""]; IDP [label=""]; IDQ [label=""]; IDR [label=""]; IDS [label=""]; IDT [label=""]; IDU [label=""]; IDV [label=""]; IDW [label=""]; IDX [label=""]; IDY [label=""]; IDZ [label=""]; IEA [label=""]; IEB [label=""]; IEC [label=""]; IED [label=""]; IEE [label=""]; IEF [label=""]; IEG [label=""]; IEH [label=""]; IEI [label=""]; IEJ [label=""]; IEK [label=""]; IEL [label=""]; IEM [label=""]; IEN [label=""]; IEO [label=""]; IEP [label=""]; IEQ [label=""]; IER [label=""]; IES [label=""]; IET [label=""]; IEU [label=""]; IEV [label=""]; IEW [label=""]; IEX [label=""]; IEY [label=""]; IEZ [label=""]; IFA [label=""]; IFB [label=""]; IFC [label=""]; IFD [label=""]; IFE [label=""]; IFF [label=""]; IFG [label=""]; IFH [label=""]; IFI [label=""]; IFJ [label=""]; IFK [label=""]; IFL [label=""]; IFM [label=""]; IFN [label=""]; IFO [label=""]; IFP [label=""]; IFQ [label=""]; IFR [label=""]; IFS [label=""]; IFT [label=""]; IFU [label=""]; IFV [label=""]; IFW [label=""]; IFX [label=""]; IFY [label=""]; IFZ [label=""]; IGA [label=""]; IGB [label=""]; IGC [label=""]; IGD [label=""]; IGE [label=""]; IGF [label=""]; IGG [label=""]; IGH [label=""]; IGI [label=""]; IGJ [label=""]; IGK [label=""]; IGL [label=""]; IGM [label=""]; IGN [label=""]; IGO [label=""]; IGP [label=""]; IGQ [label=""]; IGR [label=""]; IGS [label=""]; IGT [label=""]; IGU [label=""]; IGV [label=""]; IGW [label=""]; IGX [label=""]; IGY [label=""]; IGZ [label=""]; IHA [label=""]; IHB [label=""]; IHC [label=""]; IHD [label=""]; IHE [label=""]; IHF [label=""]; IHG [label=""]; IHH [label=""]; IHI [label=""]; IHJ [label=""]; IHK [label=""]; IHL [label=""]; IHM [label=""]; IHN [label=""]; IHO [label=""]; IHP [label=""]; IHQ [label=""]; IHR [label=""]; IHS [label=""]; IHT [label=""]; IHU [label=""]; IHV [label=""]; IHW [label=""]; IHX [label=""]; IHY [label=""]; IHZ [label=""]; IIA [label=""]; IIB [label=""]; IIC [label=""]; IID [label=""]; IIE [label=""]; IIF [label=""]; IIG [label=""]; IIH [label=""]; III [label=""]; IIJ [label=""]; IIK [label=""]; IIL [label=""]; IIM [label=""]; IIN [label=""]; IIO [label=""]; IIP [label=""]; IIQ [label=""]; IIR [label=""]; IIS [label=""]; IIT [label=""]; IIU [label=""]; IIV [label=""]; IIW [label=""]; IIX [label=""]; IIY [label=""]; IIZ [label=""]; IJA [label=""]; IJB [label=""]; IJC [label=""]; IJD [label=""]; IJE [label=""]; IJF [label=""]; IJG [label=""]; IJH [label=""]; IJI [label=""]; IJJ [label=""]; IJK [label=""]; IJL [label=""]; IJM [label=""]; IJN [label=""]; IJO [label=""]; IJP [label=""]; IJQ [label=""]; IJR [label=""]; IJS [label=""]; IJT [label=""]; IJU [label=""]; IJV [label=""]; IJW [label=""]; IJX [label=""]; IJY [label=""]; IJZ [label=""]; IKA [label=""]; IKB [label=""]; IKC [label=""]; IKD [label=""]; IKE [label=""]; IKF [label=""]; IKG [label=""]; IKH [label=""]; IKI [label=""]; IKJ [label=""]; IKK [label=""]; IKL [label=""]; IKM [label=""]; IKN [label=""]; IKO [label=""]; IKP [label=""]; IKQ [label=""]; IKR [label=""]; IKS [label=""]; IKT [label=""]; IKU [label=""]; IKV [label=""]; IKW [label=""]; IKX [label=""]; IKY [label=""]; IKZ [label=""]; ILA [label=""]; ILB [label=""]; ILC [label=""]; ILD [label=""]; ILE [label=""]; ILF [label=""]; ILG [label=""]; ILH [label=""]; ILI [label=""]; ILJ [label=""]; ILK [label=""]; ILL [label=""]; ILM [label=""]; ILN [label=""]; ILO [label=""]; ILP [label=""]; ILQ [label=""]; ILR [label=""]; ILS [label=""]; ILT [label=""]; ILU [label=""]; ILV [label=""]; ILW [label=""]; ILX [label=""]; ILY [label=""]; ILZ [label=""]; IMA [label=""]; IMB [label=""]; IMC [label=""]; IMD [label=""]; IME [label=""]; IMF [label=""]; IMG [label=""]; IMH [label=""]; IMI [label=""]; IMJ [label=""]; IMK [label=""]; IML [label=""]; IMM [label=""]; IMN [label=""]; IMO [label=""]; IMP [label=""]; IMQ [label=""]; IMR [label=""]; IMS [label=""]; IMT [label=""]; IMU [label=""]; IMV [label=""]; IMW [label=""]; IMX [label=""]; IMY [label=""]; IMZ [label=""]; INA [label=""]; INB [label=""]; INC [label=""]; IND [label=""]; INE [label=""]; INF [label=""]; ING [label=""]; INH [label=""]; INI [label=""]; INJ [label=""]; INK [label=""]; INL [label=""]; INM [label=""]; INN [label=""]; INO [label=""]; INP [label=""]; INQ [label=""]; INR [label=""]; INS [label=""]; INT [label=""]; INU [label=""]; INV [label=""]; INW [label=""]; INX [label=""]; INY [label=""]; INZ [label=""]; IOA [label=""]; IOB [label=""]; IOC [label=""]; IOD [label=""]; IOE [label=""]; IOF [label=""]; IOG [label=""]; IOH [label=""]; IOI [label=""]; IOJ [label=""]; IOK [label=""]; IOL [label=""]; IOM [label=""]; ION [label=""]; IOO [label=""]; IOP [label=""]; IOQ [label=""]; IOR [label=""]; IOS [label=""]; IOT [label=""]; IOU [label=""]; IOV [label=""]; IOW [label=""]; IOX [label=""]; IOY [label=""]; IOZ [label=""]; IPA [label=""]; IPB [label=""]; IPC [label=""]; IPD [label=""]; IPE [label=""]; IPF [label=""]; IPG [label=""]; IPH [label=""]; IPI [label=""]; IPJ [label=""]; IPK [label=""]; IPL [label=""]; IPM [label=""]; IPN [label=""]; IPO [label=""]; IPP [label=""]; IPQ [label=""]; IPR [label=""]; IPS [label=""]; IPT [label=""]; IPU [label=""]; IPV [label=""]; IPW [label=""]; IPX [label=""]; IPY [label=""]; IPZ [label=""]; IQA [label=""]; IQB [label=""]; IQC [label=""]; IQD [label=""]; IQE [label=""]; IQF [label=""]; IQG [label=""]; IQH [label=""]; IQI [label=""]; IQJ [label=""]; IQK [label=""]; IQL [label=""]; IQM [label=""]; IQN [label=""]; IQO [label=""]; IQP [label=""]; IQQ [label=""]; IQR [label=""]; IQS [label=""]; IQT [label=""]; IQU [label=""]; IQV [label=""]; IQW [label=""]; IQX [label=""]; IQY [label=""]; IQZ [label=""]; IRA [label=""]; IRB [label=""]; IRC [label=""]; IRD [label=""]; IRE [label=""]; IRF [label=""]; IRG [label=""]; IRH [label=""]; IRI [label=""]; IRJ [label=""]; IRK [label=""]; IRL [label=""]; IRM [label=""]; IRN [label=""]; IRO [label=""]; IRP [label=""]; IRQ [label=""]; IRR [label=""]; IRS [label=""]; IRT [label=""]; IRU [label=""]; IRV [label=""]; IRW [label=""]; IRX [label=""]; IRY [label=""]; IRZ [label=""]; ISA [label=""]; ISB [label=""]; ISC [label=""]; ISD [label=""]; ISE [label=""]; ISF [label=""]; ISG [label=""]; ISH [label=""]; ISI [label=""]; ISJ [label=""]; ISK [label=""]; ISL [label=""]; ISM [label=""]; ISN [label=""]; ISO [label=""]; ISP [label=""]; ISQ [label=""]; ISR [label=""]; ISS [label=""]; IST [label=""]; ISU [label=""]; ISV [label=""]; ISW [label=""]; ISX [label=""]; ISY [label=""]; ISZ [label=""]; ITA [label=""]; ITB [label=""]; ITC [label=""]; ITD [label=""]; ITE [label=""]; ITF [label=""]; ITG [label=""]; ITH [label=""]; ITI [label=""]; ITJ [label=""]; ITK [label=""]; ITL [label=""]; ITM [label=""]; ITN [label=""]; ITO [label=""]; ITP [label=""]; ITQ [label=""]; ITR [label=""]; ITS [label=""]; ITT [label=""]; ITU [label=""]; ITV [label=""]; ITW [label=""]; ITX [label=""]; ITY [label=""]; ITZ [label=""]; IUA [label=""]; IUB [label=""]; IUC [label=""]; IUD [label=""]; IUE [label=""]; IUF [label=""]; IUG [label=""]; IUH [label=""]; IUI [label=""]; IUJ [label=""]; IUK [label=""]; IUL [label=""]; IUM [label=""]; IUN [label=""]; IUO [label=""]; IUP [label=""]; IUQ [label=""]; IUR [label=""]; IUS [label=""]; IUT [label=""]; IUU [label=""]; IUV [label=""]; IUW [label=""]; IUX [label=""]; IUY [label=""]; IUZ [label=""]; IVA [label=""]; IVB [label=""]; IVC [label=""]; IVD [label=""]; IVE [label=""]; IVF [label=""]; IVG [label=""]; IVH [label=""]; IVI [label=""]; IVJ [label=""]; IVK [label=""]; IVL [label=""]; IVM [label=""]; IVN [label=""]; IVO [label=""]; IVP [label=""]; IVQ [label=""]; IVR [label=""]; IVS [label=""]; IVT [label=""]; IVU [label=""]; IVV [label=""]; IVW [label=""]; IVX [label=""]; IVY [label=""]; IVZ [label=""]; IWA [label=""]; IWB [label=""]; IWC [label=""]; IWD [label=""]; IWE [label=""]; IWF [label=""]; IWG [label=""]; IWH [label=""]; IWI [label=""]; IWJ [label=""]; IWK [label=""]; IWL [label=""]; IWM [label=""]; IWN [label=""]; IWO [label=""]; IWP [label=""]; IWQ [label=""]; IWR [label=""]; IWS [label=""]; IWT [label=""]; IWU [label=""]; IWV [label=""]; IWW [label=""]; IWX [label=""]; IWY [label=""]; IWZ [label=""]; IXA [label=""]; IXB [label=""]; IXC [label=""]; IXD [label=""]; IXE [label=""]; IXF [label=""]; IXG [label=""]; IXH [label=""]; IXI [label=""]; IXJ [label=""]; IXK [label=""]; IXL [label=""]; IXM [label=""]; IXN [label=""]; IXO [label=""]; IXP [label=""]; IXQ [label=""]; IXR [label=""]; IXS [label=""]; IXT [label=""]; IXU [label=""]; IXV [label=""]; IXW [label=""]; IXX [label=""]; IXY [label=""]; IXZ [label=""]; IYA [label=""]; IYB [label=""]; IYC [label=""]; IYD [label=""]; IYE [label=""]; IYF [label=""]; IYG [label=""]; IYH [label=""]; IYI [label=""]; IYJ [label=""]; IYK [label=""]; IYL [label=""]; IYM [label=""]; IYN [label=""]; IYO [label=""]; IYP [label=""]; IYQ [label=""]; IYR [label=""]; IYS [label=""]; IYT [label=""]; IYU [label=""]; IYV [label=""]; IYW [label=""]; IYX [label=""]; IYY [label=""]; IYZ [label=""]; IZA [label=""]; IZB [label=""]; IZC [label=""]; IZD [label=""]; IZE [label=""]; IZF [label=""]; IZG [label=""]; IZH [label=""]; IZI [label=""]; IZJ [label=""]; IZK [label=""]; IZL [label=""]; IZM [label=""]; IZN [label=""]; IZO [label=""]; IZP [label=""]; IZQ [label=""]; IZR [label=""]; IZS [label=""]; IZT [label=""]; IZU [label=""]; IZV [label=""]; IZW [label=""]; IZX [label=""]; IZY [label=""]; IZZ [label=""]; JAA [label=""]; JAB [label=""]; JAC [label=""]; JAD [label=""]; JAE [label=""]; JAF [label=""]; JAG [label=""]; JAH [label=""]; JAI [label=""]; JAJ [label=""]; JAK [label=""]; JAL [label=""]; JAM [label=""]; JAN [label=""]; JAO [label=""]; JAP [label=""]; JAQ [label=""]; JAR [label=""]; JAS [label=""]; JAT [label=""]; JAU [label=""]; JAV [label=""]; JAW [label=""]; JAX [label=""]; JAY [label=""]; JAZ [label=""]; JBA [label=""]; JBB [label=""]; JBC [label=""]; JBD [label=""]; JBE [label=""]; JBF [label=""]; JBG [label=""]; JBH [label=""]; JBI [label=""]; JBJ [label=""]; JBK [label=""]; JBL [label=""]; JBM [label=""]; JBN [label=""]; JBO [label=""]; JBP [label=""]; JBQ [label=""]; JBR [label=""]; JBS [label=""]; JBT [label=""]; JBU [label=""]; JBV [label=""]; JBW [label=""]; JBX [label=""]; JBY [label=""]; JBZ [label=""]; JCA [label=""]; JCB [label=""]; JCC [label=""]; JCD [label=""]; JCE [label=""]; JCF [label=""]; JCG [label=""]; JCH [label=""]; JCI [label=""]; JCJ [label=""]; JCK [label=""]; JCL [label=""]; JCM [label=""]; JCN [label=""]; JCO [label=""]; JCP [label=""]; JCQ [label=""]; JCR [label=""]; JCS [label=""]; JCT [label=""]; JCU [label=""]; JCV [label=""]; JCW [label=""]; JCX [label=""]; JCY [label=""]; JCZ [label=""]; JDA [label=""]; JDB [label=""]; JDC [label=""]; JDD [label=""]; JDE [label=""]; JDF [label=""]; JDG [label=""]; JDH [label=""]; JDI [label=""]; JDJ [label=""]; JDK [label=""]; JDL [label=""]; JDM [label=""]; JDN [label=""]; JDO [label=""]; JDP [label=""]; JDQ [label=""]; JDR [label=""]; JDS [label=""]; JDT [label=""]; JDU [label=""]; JDV [label=""]; JDW [label=""]; JDX [label=""]; JDY [label=""]; JDZ [label=""]; JEA [label=""]; JEB [label=""]; JEC [label=""]; JED [label=""]; JEE [label=""]; JEF [label=""]; JEG [label=""]; JEH [label=""]; JEI [label=""]; JEJ [label=""]; JEK [label=""]; JEL [label=""]; JEM [label=""]; JEN [label=""]; JEO [label=""]; JEP [label=""]; JEQ [label=""]; JER [label=""]; JES [label=""]; JET [label=""]; JEU [label=""]; JEV [label=""]; JEW [label=""]; JEX [label=""]; JEY [label=""]; JEZ [label=""]; JFA [label=""]; JFB [label=""]; JFC [label=""]; JFD [label=""]; JFE [label=""]; JFF [label=""]; JFG [label=""]; JFH [label=""]; JFI [label=""]; JFJ [label=""]; JFK [label=""]; JFL [label=""]; JFM [label=""]; JFN [label=""]; JFO [label=""]; JFP [label=""]; JFQ [label=""]; JFR [label=""]; JFS [label=""]; JFT [label=""]; JFU [label=""]; JFV [label=""]; JFW [label=""]; JFX [label=""]; JFY [label=""]; JFZ [label=""]; JGA [label=""]; JGB [label=""]; JGC [label=""]; JGD [label=""]; JGE [label=""]; JGF [label=""]; JGG [label=""]; JGH [label=""]; JGI [label=""]; JGJ [label=""]; JGK [label=""]; JGL [label=""]; JGM [label=""]; JGN [label=""]; JGO [label=""]; JGP [label=""]; JGQ [label=""]; JGR [label=""]; JGS [label=""]; JGT [label=""]; JGU [label=""]; JGV [label=""]; JGW [label=""]; JGX [label=""]; JGY [label=""]; JGZ [label=""]; JHA [label=""]; JHB [label=""]; JHC [label=""]; JHD [label=""]; JHE [label=""]; JHF [label=""]; JHG [label=""]; JHH [label=""]; JHI [label=""]; JHJ [label=""]; JHK [label=""]; JHL [label=""]; JHM [label=""]; JHN [label=""]; JHO [label=""]; JHP [label=""]; JHQ [label=""]; JHR [label=""]; JHS [label=""]; JHT [label=""]; JHU [label=""]; JHV [label=""]; JHW [label=""]; JHX [label=""]; JHY [label=""]; JHZ [label=""]; JIA [label=""]; JIB [label=""]; JIC [label=""]; JID [label=""]; JIE [label=""]; JIF [label=""]; JIG [label=""]; JIH [label=""]; JII [label=""]; JIJ [label=""]; JIK [label=""]; JIL [label=""]; JIM [label=""]; JIN [label=""]; JIO [label=""]; JIP [label=""]; JIQ [label=""]; JIR [label=""]; JIS [label=""]; JIT [label=""]; JIU [label=""]; JIV [label=""]; JIW [label=""]; JIX [label=""]; JIY [label=""]; JIZ [label=""]; JJA [label=""]; JJB [label=""]; JJC [label=""]; JJD [label=""]; JJE [label=""]; JJF [label=""]; JJG [label=""]; JJH [label=""]; JJI [label=""]; JJJ [label=""]; JJK [label=""]; JJL [label=""]; JJM [label=""]; JJN [label=""]; JJO [label=""]; JJP [label=""]; JJQ [label=""]; JJR [label=""]; JJS [label=""]; JJT [label=""]; JJU [label=""]; JJV [label=""]; JJW [label=""]; JJX [label=""]; JJY [label=""]; JJZ [label=""]; JKA [label=""]; JKB [label=""]; JKC [label=""]; JKD [label=""]; JKE [label=""]; JKF [label=""]; JKG [label=""]; JKH [label=""]; JKI [label=""]; JKJ [label=""]; JKK [label=""]; JKL [label=""]; JKM [label=""]; JKN [label=""]; JKO [label=""]; JKP [label=""]; JKQ [label=""]; JKR [label=""]; JKS [label=""]; JKT [label=""]; JKU [label=""]; JKV [label=""]; JKW [label=""]; JKX [label=""]; JKY [label=""]; JKZ [label=""]; JLA [label=""]; JLB [label=""]; JLC [label=""]; JLD [label=""]; JLE [label=""]; JLF [label=""]; JLG [label=""]; JLH [label=""]; JLI [label=""]; JLJ [label=""]; JLK [label=""]; JLL [label=""]; JLM [label=""]; JLN [label=""]; JLO [label=""]; JLP [label=""]; JLQ [label=""]; JLR [label=""]; JLS [label=""]; JLT [label=""]; JLU [label=""]; JLV [label=""]; JLW [label=""]; JLX [label=""]; JLY [label=""]; JLZ [label=""]; JMA [label=""]; JMB [label=""]; JMC [label=""]; JMD [label=""]; JME [label=""]; JMF [label=""]; JMG [label=""]; JMH [label=""]; JMI [label=""]; JMJ [label=""]; JMK [label=""]; JML [label=""]; JMM [label=""]; JMN [label=""]; JMO [label=""]; JMP [label=""]; JMQ [label=""]; JMR [label=""]; JMS [label=""]; JMT [label=""]; JMU [label=""]; JMV [label=""]; JMW [label=""]; JMX [label=""]; JMY [label=""]; JMZ [label=""]; JNA [label=""]; JNB [label=""]; JNC [label=""]; JND [label=""]; JNE [label=""]; JNF [label=""]; JNG [label=""]; JNH [label=""]; JNI [label=""]; JNJ [label=""]; JNK [label=""]; JNL [label=""]; JNM [label=""]; JNN [label=""]; JNO [label=""]; JNP [label=""]; JNQ [label=""]; JNR [label=""]; JNS [label=""]; JNT [label=""]; JNU [label=""]; JNV [label=""]; JNW [label=""]; JNX [label=""]; JNY [label=""]; JNZ [label=""]; JOA [label=""]; JOB [label=""]; JOC [label=""]; JOD [label=""]; JOE [label=""]; JOF [label=""]; JOG [label=""]; JOH [label=""]; JOI [label=""]; JOJ [label=""]; JOK [label=""]; JOL [label=""]; JOM [label=""]; JON [label=""]; JOO [label=""]; JOP [label=""]; JOQ [label=""]; JOR [label=""]; JOS [label=""]; JOT [label=""]; JOU [label=""]; JOV [label=""]; JOW [label=""]; JOX [label=""]; JOY [label=""]; JOZ [label=""]; JPA [label=""]; JPB [label=""]; JPC [label=""]; JPD [label=""]; JPE [label=""]; JPF [label=""]; JPG [label=""]; JPH [label=""]; JPI [label=""]; JPJ [label=""]; JPK [label=""]; JPL [label=""]; JPM [label=""]; JPN [label=""]; JPO [label=""]; JPP [label=""]; JPQ [label=""]; JPR [label=""]; JPS [label=""]; JPT [label=""]; JPU [label=""]; JPV [label=""]; JPW [label=""]; JPX [label=""]; JPY [label=""]; JPZ [label=""]; JQA [label=""]; JQB [label=""]; JQC [label=""]; JQD [label=""]; JQE [label=""]; JQF [label=""]; JQG [label=""]; JQH [label=""]; JQI [label=""]; JQJ [label=""]; JQK [label=""]; JQL [label=""]; JQM [label=""]; JQN [label=""]; JQO [label=""]; JQP [label=""]; JQQ [label=""]; JQR [label=""]; JQS [label=""]; JQT [label=""]; JQU [label=""]; JQV [label=""]; JQW [label=""]; JQX [label=""]; JQY [label=""]; JQZ [label=""]; JRA [label=""]; JRB [label=""]; JRC [label=""]; JRD [label=""]; JRE [label=""]; JRF [label=""]; JRG [label=""]; JRH [label=""]; JRI [label=""]; JRJ [label=""]; JRK [label=""]; JRL [label=""]; JRM [label=""]; JRN [label=""]; JRO [label=""]; JRP [label=""]; JRQ [label=""]; JRR [label=""]; JRS [label=""]; JRT [label=""]; JRU [label=""]; JRV [label=""]; JRW [label=""]; JRX [label=""]; JRY [label=""]; JRZ [label=""]; JSA [label=""]; JSB [label=""]; JSC [label=""]; JSD [label=""]; JSE [label=""]; JSF [label=""]; JSG [label=""]; JSH [label=""]; JSI [label=""]; JSJ [label=""]; JSK [label=""]; JSL [label=""]; JSM [label=""]; JSN [label=""]; JSO [label=""]; JSP [label=""]; JSQ [label=""]; JSR [label=""]; JSS [label=""]; JST [label=""]; JSU [label=""]; JSV [label=""]; JSW [label=""]; JSX [label=""]; JSY [label=""]; JSZ [label=""]; JTA [label=""]; JTB [label=""]; JTC [label=""]; JTD [label=""]; JTE [label=""]; JTF [label=""]; JTG [label=""]; JTH [label=""]; JTI [label=""]; JTJ [label=""]; JTK [label=""]; JTL [label=""]; JTM [label=""]; JTN [label=""]; JTO [label=""]; JTP [label=""]; JTQ [label=""]; JTR [label=""]; JTS [label=""]; JTT [label=""]; JTU [label=""]; JTV [label=""]; JTW [label=""]; JTX [label=""]; JTY [label=""]; JTZ [label=""]; JUA [label=""]; JUB [label=""]; JUC [label=""]; JUD [label=""]; JUE [label=""]; JUF [label=""]; JUG [label=""]; JUH [label=""]; JUI [label=""]; JUJ [label=""]; JUK [label=""]; JUL [label=""]; JUM [label=""]; JUN [label=""]; JUO [label=""]; JUP [label=""]; JUQ [label=""]; JUR [label=""]; JUS [label=""]; JUT [label=""]; JUU [label=""]; JUV [label=""]; JUW [label=""]; JUX [label=""]; JUY [label=""]; JUZ [label=""]; JVA [label=""]; JVB [label=""]; JVC [label=""]; JVD [label=""]; JVE [label=""]; JVF [label=""]; JVG [label=""]; JVH [label=""]; JVI [label=""]; JVJ [label=""]; JVK [label=""]; JVL [label=""]; JVM [label=""]; JVN [label=""]; JVO [label=""]; JVP [label=""]; JVQ [label=""]; JVR [label=""]; JVS [label=""]; JVT [label=""]; JVU [label=""]; JVV [label=""]; JVW [label=""]; JVX [label=""]; JVY [label=""]; JVZ [label=""]; JWA [label=""]; JWB [label=""]; JWC [label=""]; JWD [label=""]; JWE [label=""]; JWF [label=""]; JWG [label=""]; JWH [label=""]; JWI [label=""]; JWJ [label=""]; JWK [label=""]; JWL [label=""]; JWM [label=""]; JWN [label=""]; JWO [label=""]; JWP [label=""]; JWQ [label=""]; JWR [label=""]; JWS [label=""]; JWT [label=""]; JWU [label=""]; JWV [label=""]; JWW [label=""]; JWX [label=""]; JWY [label=""]; JWZ [label=""]; JXA [label=""]; JXB [label=""]; JXC [label=""]; JXD [label=""]; JXE [label=""]; JXF [label=""]; JXG [label=""]; JXH [label=""]; JXI [label=""]; JXJ [label=""]; JXK [label=""]; JXL [label=""]; JXM [label=""]; JXN [label=""]; JXO [label=""]; JXP [label=""]; JXQ [label=""]; JXR [label=""]; JXS [label=""]; JXT [label=""]; JXU [label=""]; JXV [label=""]; JXW [label=""]; JXX [label=""]; JXY [label=""]; JXZ [label=""]; JYA [label=""]; JYB [label=""]; JYC [label=""]; JYD [label=""]; JYE [label=""]; JYF [label=""]; JYG [label=""]; JYH [label=""]; JYI [label=""]; JYJ [label=""]; JYK [label=""]; JYL [label=""]; JYM [label=""]; JYN [label=""]; JYO [label=""]; JYP [label=""]; JYQ [label=""]; JYR [label=""]; JYS [label=""]; JYT [label=""]; JYU [label=""]; JYV [label=""]; JYW [label=""]; JYX [label=""]; JYY [label=""]; JYZ [label=""]; JZA [label=""]; JZB [label=""]; JZC [label=""]; JZD [label=""]; JZE [label=""]; JZF [label=""]; JZG [label=""]; JZH [label=""]; JZI [label=""]; JZJ [label=""]; JZK [label=""]; JZL [label=""]; JZM [label=""]; JZN [label=""]; JZO [label=""]; JZP [label=""]; JZQ [label=""]; JZR [label=""]; JZS [label=""]; JZT [label=""]; JZU [label=""]; JZV [label=""]; JZW [label=""]; JZX [label=""]; JZY [label=""]; JZZ [label=""]; KAA [label=""]; KAB [label=""]; KAC [label=""]; KAD [label=""]; KAE [label=""]; KAF [label=""]; KAG [label=""]; KAH [label=""]; KAI [label=""]; KAJ [label=""]; KAK [label=""]; KAL [label=""]; KAM [label=""]; KAN [label=""]; KAO [label=""]; KAP [label=""]; KAQ [label=""]; KAR [label=""]; KAS [label=""]; KAT [label=""]; KAU [label=""]; KAV [label=""]; KAW [label=""]; KAX [label=""]; KAY [label=""]; KAZ [label=""]; KBA [label=""]; KBB [label=""]; KBC [label=""]; KBD [label=""]; KBE [label=""]; KBF [label=""]; KBG [label=""]; KBH [label=""]; KBI [label=""]; KBJ [label=""]; KBK [label=""]; KBL [label=""]; KBM [label=""]; KBN [label=""]; KBO [label=""]; KBP [label=""]; KBQ [label=""]; KBR [label=""]; KBS [label=""]; KBT [label=""]; KBU [label=""]; KBV [label=""]; KBW [label=""]; KBX [label=""]; KBY [label=""]; KBZ [label=""]; KCA [label=""]; KCB [label=""]; KCC [label=""]; KCD [label=""]; KCE [label=""]; KCF [label=""]; KCG [label=""]; KCH [label=""]; KCI [label=""]; KCJ [label=""]; KCK [label=""]; KCL [label=""]; KCM [label=""]; KCN [label=""]; KCO [label=""]; KCP [label=""]; KCQ [label=""]; KCR [label=""]; KCS [label=""]; KCT [label=""]; KCU [label=""]; KCV [label=""]; KCW [label=""]; KCX [label=""]; KCY [label=""]; KCZ [label=""]; KDA [label=""]; KDB [label=""]; KDC [label=""]; KDD [label=""]; KDE [label=""]; KDF [label=""]; KDG [label=""]; KDH [label=""]; KDI [label=""]; KDJ [label=""]; KDK [label=""]; KDL [label=""]; KDM [label=""]; KDN [label=""]; KDO [label=""]; KDP [label=""]; KDQ [label=""]; KDR [label=""]; KDS [label=""]; KDT [label=""]; KDU [label=""]; KDV [label=""]; KDW [label=""]; KDX [label=""]; KDY [label=""]; KDZ [label=""]; KEA [label=""]; KEB [label=""]; KEC [label=""]; KED [label=""]; KEE [label=""]; KEF [label=""]; KEG [label=""]; KEH [label=""]; KEI [label=""]; KEJ [label=""]; KEK [label=""]; KEL [label=""]; KEM [label=""]; KEN [label=""]; KEO [label=""]; KEP [label=""]; KEQ [label=""]; KER [label=""]; KES [label=""]; KET [label=""]; KEU [label=""]; KEV [label=""]; KEW [label=""]; KEX [label=""]; KEY [label=""]; KEZ [label=""]; KFA [label=""]; KFB [label=""]; KFC [label=""]; KFD [label=""]; KFE [label=""]; KFF [label=""]; KFG [label=""]; KFH [label=""]; KFI [label=""]; KFJ [label=""]; KFK [label=""]; KFL [label=""]; KFM [label=""]; KFN [label=""]; KFO [label=""]; KFP [label=""]; KFQ [label=""]; KFR [label=""]; KFS [label=""]; KFT [label=""]; KFU [label=""]; KFV [label=""]; KFW [label=""]; KFX [label=""]; KFY [label=""]; KFZ [label=""]; KGA [label=""]; KGB [label=""]; KGC [label=""]; KGD [label=""]; KGE [label=""]; KGF [label=""]; KGG [label=""]; KGH [label=""]; KGI [label=""]; KGJ [label=""]; KGK [label=""]; KGL [label=""]; KGM [label=""]; KGN [label=""]; KGO [label=""]; KGP [label=""]; KGQ [label=""]; KGR [label=""]; KGS [label=""]; KGT [label=""]; KGU [label=""]; KGV [label=""]; KGW [label=""]; KGX [label=""]; KGY [label=""]; KGZ [label=""]; KHA [label=""]; KHB [label=""]; KHC [label=""]; KHD [label=""]; KHE [label=""]; KHF [label=""]; KHG [label=""]; KHH [label=""]; KHI [label=""]; KHJ [label=""]; KHK [label=""]; KHL [label=""]; KHM [label=""]; KHN [label=""]; KHO [label=""]; KHP [label=""]; KHQ [label=""]; KHR [label=""]; KHS [label=""]; KHT [label=""]; KHU [label=""]; KHV [label=""]; KHW [label=""]; KHX [label=""]; KHY [label=""]; KHZ [label=""]; KIA [label=""]; KIB [label=""]; KIC [label=""]; KID [label=""]; KIE [label=""]; KIF [label=""]; KIG [label=""]; KIH [label=""]; KII [label=""]; KIJ [label=""]; KIK [label=""]; KIL [label=""]; KIM [label=""]; KIN [label=""]; KIO [label=""]; KIP [label=""]; KIQ [label=""]; KIR [label=""]; KIS [label=""]; KIT [label=""]; KIU [label=""]; KIV [label=""]; KIW [label=""]; KIX [label=""]; KIY [label=""]; KIZ [label=""]; KJA [label=""]; KJB [label=""]; KJC [label=""]; KJD [label=""]; KJE [label=""]; KJF [label=""]; KJG [label=""]; KJH [label=""]; KJI [label=""]; KJJ [label=""]; KJK [label=""]; KJL [label=""]; KJM [label=""]; KJN [label=""]; KJO [label=""]; KJP [label=""]; KJQ [label=""]; KJR [label=""]; KJS [label=""]; KJT [label=""]; KJU [label=""]; KJV [label=""]; KJW [label=""]; KJX [label=""]; KJY [label=""]; KJZ [label=""]; KKA [label=""]; KKB [label=""]; KKC [label=""]; KKD [label=""]; KKE [label=""]; KKF [label=""]; KKG [label=""]; KKH [label=""]; KKI [label=""]; KKJ [label=""]; KKK [label=""]; KKL [label=""]; KKM [label=""]; KKN [label=""]; KKO [label=""]; KKP [label=""]; KKQ [label=""]; KKR [label=""]; KKS [label=""]; KKT [label=""]; KKU [label=""]; KKV [label=""]; KKW [label=""]; KKX [label=""]; KKY [label=""]; KKZ [label=""]; KLA [label=""]; KLB [label=""]; KLC [label=""]; KLD [label=""]; KLE [label=""]; KLF [label=""]; KLG [label=""]; KLH [label=""]; KLI [label=""]; KLJ [label=""]; KLK [label=""]; KLL [label=""]; KLM [label=""]; KLN [label=""]; KLO [label=""]; KLP [label=""]; KLQ [label=""]; KLR [label=""]; KLS [label=""]; KLT [label=""]; KLU [label=""]; KLV [label=""]; KLW [label=""]; KLX [label=""]; KLY [label=""]; KLZ [label=""]; KMA [label=""]; KMB [label=""]; KMC [label=""]; KMD [label=""]; KME [label=""]; KMF [label=""]; KMG [label=""]; KMH [label=""]; KMI [label=""]; KMJ [label=""]; KMK [label=""]; KML [label=""]; KMM [label=""]; KMN [label=""]; KMO [label=""]; KMP [label=""]; KMQ [label=""]; KMR [label=""]; KMS [label=""]; KMT [label=""]; KMU [label=""]; KMV [label=""]; KMW [label=""]; KMX [label=""]; KMY [label=""]; KMZ [label=""]; KNA [label=""]; KNB [label=""]; KNC [label=""]; KND [label=""]; KNE [label=""]; KNF [label=""]; KNG [label=""]; KNH [label=""]; KNI [label=""]; KNJ [label=""]; KNK [label=""]; KNL [label=""]; KNM [label=""]; KNN [label=""]; KNO [label=""]; KNP [label=""]; KNQ [label=""]; KNR [label=""]; KNS [label=""]; KNT [label=""]; KNU [label=""]; KNV [label=""]; KNW [label=""]; KNX [label=""]; KNY [label=""]; KNZ [label=""]; KOA [label=""]; KOB [label=""]; KOC [label=""]; KOD [label=""]; KOE [label=""]; KOF [label=""]; KOG [label=""]; KOH [label=""]; KOI [label=""]; KOJ [label=""]; KOK [label=""]; KOL [label=""]; KOM [label=""]; KON [label=""]; KOO [label=""]; KOP [label=""]; KOQ [label=""]; KOR [label=""]; KOS [label=""]; KOT [label=""]; KOU [label=""]; KOV [label=""]; KOW [label=""]; KOX [label=""]; KOY [label=""]; KOZ [label=""]; KPA [label=""]; KPB [label=""]; KPC [label=""]; KPD [label=""]; KPE [label=""]; KPF [label=""]; KPG [label=""]; KPH [label=""]; KPI [label=""]; KPJ [label=""]; KPK [label=""]; KPL [label=""]; KPM [label=""]; KPN [label=""]; KPO [label=""]; KPP [label=""]; KPQ [label=""]; KPR [label=""]; KPS [label=""]; KPT [label=""]; KPU [label=""]; KPV [label=""]; KPW [label=""]; KPX [label=""]; KPY [label=""]; KPZ [label=""]; KQA [label=""]; KQB [label=""]; KQC [label=""]; KQD [label=""]; KQE [label=""]; KQF [label=""]; KQG [label=""]; KQH [label=""]; KQI [label=""]; KQJ [label=""]; KQK [label=""]; KQL [label=""]; KQM [label=""]; KQN [label=""]; KQO [label=""]; KQP [label=""]; KQQ [label=""]; KQR [label=""]; KQS [label=""]; KQT [label=""]; KQU [label=""]; KQV [label=""]; KQW [label=""]; KQX [label=""]; KQY [label=""]; KQZ [label=""]; KRA [label=""]; KRB [label=""]; KRC [label=""]; KRD [label=""]; KRE [label=""]; KRF [label=""]; KRG [label=""]; KRH [label=""]; KRI [label=""]; KRJ [label=""]; KRK [label=""]; KRL [label=""]; KRM [label=""]; KRN [label=""]; KRO [label=""]; KRP [label=""]; KRQ [label=""]; KRR [label=""]; KRS [label=""]; KRT [label=""]; KRU [label=""]; KRV [label=""]; KRW [label=""]; KRX [label=""]; KRY [label=""]; KRZ [label=""]; KSA [label=""]; KSB [label=""]; KSC [label=""]; KSD [label=""]; KSE [label=""]; KSF [label=""]; KSG [label=""]; KSH [label=""]; KSI [label=""]; KSJ [label=""]; KSK [label=""]; KSL [label=""]; KSM [label=""]; KSN [label=""]; KSO [label=""]; KSP [label=""]; KSQ [label=""]; KSR [label=""]; KSS [label=""]; KST [label=""]; KSU [label=""]; KSV [label=""]; KSW [label=""]; KSX [label=""]; KSY [label=""]; KSZ [label=""]; KTA [label=""]; KTB [label=""]; KTC [label=""]; KTD [label=""]; KTE [label=""]; KTF [label=""]; KTG [label=""]; KTH [label=""]; KTI [label=""]; KTJ [label=""]; KTK [label=""]; KTL [label=""]; KTM [label=""]; KTN [label=""]; KTO [label=""]; KTP [label=""]; KTQ [label=""]; KTR [label=""]; KTS [label=""]; KTT [label=""]; KTU [label=""]; KTV [label=""]; KTW [label=""]; KTX [label=""]; KTY [label=""]; KTZ [label=""]; KUA [label=""]; KUB [label=""]; KUC [label=""]; KUD [label=""]; KUE [label=""]; KUF [label=""]; KUG [label=""]; KUH [label=""]; KUI [label=""]; KUJ [label=""]; KUK [label=""]; KUL [label=""]; KUM [label=""]; KUN [label=""]; KUO [label=""]; KUP [label=""]; KUQ [label=""]; KUR [label=""]; KUS [label=""]; KUT [label=""]; KUU [label=""]; KUV [label=""]; KUW [label=""]; KUX [label=""]; KUY [label=""]; KUZ [label=""]; KVA [label=""]; KVB [label=""]; KVC [label=""]; KVD [label=""]; KVE [label=""]; KVF [label=""]; KVG [label=""]; KVH [label=""]; KVI [label=""]; KVJ [label=""]; KVK [label=""]; KVL [label=""]; KVM [label=""]; KVN [label=""]; KVO [label=""]; KVP [label=""]; KVQ [label=""]; KVR [label=""]; KVS [label=""]; KVT [label=""]; KVU [label=""]; KVV [label=""]; KVW [label=""]; KVX [label=""]; KVY [label=""]; KVZ [label=""]; KWA [label=""]; KWB [label=""]; KWC [label=""]; KWD [label=""]; KWE [label=""]; KWF [label=""]; KWG [label=""]; KWH [label=""]; KWI [label=""]; KWJ [label=""]; KWK [label=""]; KWL [label=""]; KWM [label=""]; KWN [label=""]; KWO [label=""]; KWP [label=""]; KWQ [label=""]; KWR [label=""]; KWS [label=""]; KWT [label=""]; KWU [label=""]; KWV [label=""]; KWW [label=""]; KWX [label=""]; KWY [label=""]; KWZ [label=""]; KXA [label=""]; KXB [label=""]; KXC [label=""]; KXD [label=""]; KXE [label=""]; KXF [label=""]; KXG [label=""]; KXH [label=""]; KXI [label=""]; KXJ [label=""]; KXK [label=""]; KXL [label=""]; KXM [label=""]; KXN [label=""]; KXO [label=""]; KXP [label=""]; KXQ [label=""]; KXR [label=""]; KXS [label=""]; KXT [label=""]; KXU [label=""]; KXV [label=""]; KXW [label=""]; KXX [label=""]; KXY [label=""]; KXZ [label=""]; KYA [label=""]; KYB [label=""]; KYC [label=""]; KYD [label=""]; KYE [label=""]; KYF [label=""]; KYG [label=""]; KYH [label=""]; KYI [label=""]; KYJ [label=""]; KYK [label=""]; KYL [label=""]; KYM [label=""]; KYN [label=""]; KYO [label=""]; KYP [label=""]; KYQ [label=""]; KYR [label=""]; KYS [label=""]; KYT [label=""]; KYU [label=""]; KYV [label=""]; KYW [label=""]; KYX [label=""]; KYY [label=""]; KYZ [label=""]; KZA [label=""]; KZB [label=""]; KZC [label=""]; KZD [label=""]; KZE [label=""]; KZF [label=""]; KZG [label=""]; KZH [label=""]; KZI [label=""]; KZJ [label=""]; KZK [label=""]; KZL [label=""]; KZM [label=""]; KZN [label=""]; KZO [label=""]; KZP [label=""]; KZQ [label=""]; KZR [label=""]; KZS [label=""]; KZT [label=""]; KZU [label=""]; KZV [label=""]; KZW [label=""]; KZX [label=""]; KZY [label=""]; KZZ [label=""]; LAA [label=""]; LAB [label=""]; LAC [label=""]; LAD [label=""]; LAE [label=""]; LAF [label=""]; LAG [label=""]; LAH [label=""]; LAI [label=""]; LAJ [label=""]; LAK [label=""]; LAL [label=""]; LAM [label=""]; LAN [label=""]; LAO [label=""]; LAP [label=""]; LAQ [label=""]; LAR [label=""]; LAS [label=""]; LAT [label=""]; LAU [label=""]; LAV [label=""]; LAW [label=""]; LAX [label=""]; LAY [label=""]; LAZ [label=""]; LBA [label=""]; LBB [label=""]; LBC [label=""]; LBD [label=""]; LBE [label=""]; LBF [label=""]; LBG [label=""]; LBH [label=""]; LBI [label=""]; LBJ [label=""]; LBK [label=""]; LBL [label=""]; LBM [label=""]; LBN [label=""]; LBO [label=""]; LBP [label=""]; LBQ [label=""]; LBR [label=""]; LBS [label=""]; LBT [label=""]; LBU [label=""]; LBV [label=""]; LBW [label=""]; LBX [label=""]; LBY [label=""]; LBZ [label=""]; LCA [label=""]; LCB [label=""]; LCC [label=""]; LCD [label=""]; LCE [label=""]; LCF [label=""]; LCG [label=""]; LCH [label=""]; LCI [label=""]; LCJ [label=""]; LCK [label=""]; LCL [label=""]; LCM [label=""]; LCN [label=""]; LCO [label=""]; LCP [label=""]; LCQ [label=""]; LCR [label=""]; LCS [label=""]; LCT [label=""]; LCU [label=""]; LCV [label=""]; LCW [label=""]; LCX [label=""]; LCY [label=""]; LCZ [label=""]; LDA [label=""]; LDB [label=""]; LDC [label=""]; LDD [label=""]; LDE [label=""]; LDF [label=""]; LDG [label=""]; LDH [label=""]; LDI [label=""]; LDJ [label=""]; LDK [label=""]; LDL [label=""]; LDM [label=""]; LDN [label=""]; LDO [label=""]; LDP [label=""]; LDQ [label=""]; LDR [label=""]; LDS [label=""]; LDT [label=""]; LDU [label=""]; LDV [label=""]; LDW [label=""]; LDX [label=""]; LDY [label=""]; LDZ [label=""]; LEA [label=""]; LEB [label=""]; LEC [label=""]; LED [label=""]; LEE [label=""]; LEF [label=""]; LEG [label=""]; LEH [label=""]; LEI [label=""]; LEJ [label=""]; LEK [label=""]; LEL [label=""]; LEM [label=""]; LEN [label=""]; LEO [label=""]; LEP [label=""]; LEQ [label=""]; LER [label=""]; LES [label=""]; LET [label=""]; LEU [label=""]; LEV [label=""]; LEW [label=""]; LEX [label=""]; LEY [label=""]; LEZ [label=""]; LFA [label=""]; LFB [label=""]; LFC [label=""]; LFD [label=""]; LFE [label=""]; LFF [label=""]; LFG [label=""]; LFH [label=""]; LFI [label=""]; LFJ [label=""]; LFK [label=""]; LFL [label=""]; LFM [label=""]; LFN [label=""]; LFO [label=""]; LFP [label=""]; LFQ [label=""]; LFR [label=""]; LFS [label=""]; LFT [label=""]; LFU [label=""]; LFV [label=""]; LFW [label=""]; LFX [label=""]; LFY [label=""]; LFZ [label=""]; LGA [label=""]; LGB [label=""]; LGC [label=""]; LGD [label=""]; LGE [label=""]; LGF [label=""]; LGG [label=""]; LGH [label=""]; LGI [label=""]; LGJ [label=""];
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,3-Dicyclohexylbenzimidazolium Chloride
This guide offers a detailed examination of the thermal properties of 1,3-dicyclohexylbenzimidazolium chloride, a key N-heterocyclic carbene (NHC) precursor. As NHCs find expanding applications in high-temperature catalysis, surface science, and materials chemistry, a thorough understanding of the thermal stability and decomposition pathways of their precursors is paramount for researchers, chemists, and drug development professionals.[1][2][3] This document synthesizes experimental data with mechanistic principles to provide a field-proven perspective on evaluating and understanding this compound's behavior under thermal stress.
Introduction to this compound
This compound belongs to the class of benzimidazolium salts, which are precursors for the generation of N-heterocyclic carbenes.[4] NHCs are highly valued for their strong σ-donating properties, enabling them to form robust bonds with metal centers and surfaces, leading to highly stable catalysts and self-assembled monolayers.[2][5] The title compound is noted for the bulky dicyclohexyl substituents on its nitrogen atoms and the fused benzene ring on the imidazole core. These structural features are anticipated to confer significant thermal stability, a crucial attribute for applications in processes like cross-coupling reactions, which often require elevated temperatures.[6][7]
This guide delves into the critical aspects of its thermal stability, the analytical techniques used for its characterization, and the plausible mechanisms governing its decomposition.
Core Physicochemical Properties
A foundational understanding begins with the compound's basic physical and chemical properties, which are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 1034449-15-4 | [6][8][9][10] |
| Molecular Formula | C₁₉H₂₇ClN₂ | [6][8][9] |
| Molecular Weight | 318.88 g/mol | [6][9] |
| Appearance | White to off-white solid/powder | [6][9] |
| Melting Point | 216-220 °C | [6][10] |
Thermal Stability Analysis: A Mechanistic Perspective
The thermal stability of an NHC precursor dictates its operational window in high-temperature applications. For imidazolium and benzimidazolium salts, stability is largely influenced by the nature of the N-substituents and the counter-ion.[11][12] The bulky cyclohexyl groups in this compound are expected to enhance its stability compared to simpler alkyl-substituted imidazolium salts.[7]
The primary analytical method for assessing thermal stability is Thermogravimetric Analysis (TGA) , which measures the change in mass of a sample as a function of temperature. This is often coupled with Differential Scanning Calorimetry (DSC) , which detects phase transitions such as melting and decomposition.
While specific TGA data for this compound is not publicly available, its high melting point of 216-220 °C suggests that significant decomposition begins at temperatures well above this range.[6][10] Studies on similar imidazolium halides show decomposition onset temperatures (T_onset) often starting above 250 °C. For instance, 1-butyl-3-methylimidazolium chloride (BMImCl) shows a decomposition onset around 257 °C (530 K).[13] Given the increased steric bulk and the stabilizing benzannulated ring, the thermal stability of this compound is expected to be robust.
| Parameter | Description | Expected Behavior for this compound |
| T_onset | The temperature at which mass loss begins. | Expected to be > 250 °C, reflecting high stability. |
| T_peak | The temperature of the maximum rate of mass loss. | Represents the point of most rapid decomposition. |
| Mass Loss (%) | The percentage of mass lost during a decomposition step. | Corresponds to the loss of specific fragments (e.g., chlorocyclohexane). |
| Residue (%) | The percentage of mass remaining at the end of the analysis. | Indicates the formation of non-volatile decomposition products. |
Experimental Protocol: Thermogravimetric Analysis (TGA) Workflow
To ensure reproducible and accurate data, a standardized TGA protocol is essential. The following workflow is designed as a self-validating system for the analysis of air-sensitive and hygroscopic compounds like benzimidazolium salts.
Step-by-Step TGA Methodology
-
Instrument Preparation & Calibration:
-
Causality: A properly calibrated instrument is fundamental for data accuracy. Use certified weight and temperature standards (e.g., indium, tin) to calibrate the balance and furnace thermocouple.
-
Action: Run calibration routines as per manufacturer guidelines. Ensure the sample chamber is clean and free of residue from previous runs.
-
-
Sample Preparation:
-
Causality: Benzimidazolium salts can be hygroscopic. Moisture absorption will appear as an initial mass loss step at ~100 °C, confounding the true decomposition data.
-
Action: Handle the sample in an inert atmosphere (e.g., a glovebox). Weigh 3-5 mg of this compound into a clean, tared TGA pan (typically alumina or platinum). An accurate initial mass is critical for percentage calculations.
-
-
Atmosphere Control:
-
Causality: The presence of oxygen can lead to oxidative decomposition, which occurs at lower temperatures than pyrolytic decomposition and follows different mechanistic pathways. An inert atmosphere ensures the intrinsic thermal stability is measured.
-
Action: Purge the TGA furnace and balance with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis. Maintain this flow throughout the experiment.
-
-
Thermal Program Execution:
-
Causality: A controlled heating rate ensures thermal equilibrium within the sample and provides well-resolved decomposition steps. A common rate for kinetic studies is 10 °C/min.
-
Action:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Record mass, temperature, and time data continuously.
-
-
-
Data Analysis:
-
Causality: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) provide quantitative information about the decomposition process.
-
Action:
-
Plot the TGA and DTG curves.
-
Determine the onset temperature (T_onset) of decomposition from the TGA curve.
-
Identify the peak decomposition temperature(s) (T_peak) from the DTG curve.
-
Calculate the percentage mass loss for each decomposition step.
-
-
TGA Experimental Workflow Diagram
Caption: A standardized workflow for TGA of thermally sensitive NHC precursors.
Proposed Decomposition Pathway
The thermal decomposition of imidazolium halides can proceed through several mechanisms, including S_N2 nucleophilic substitution or E2 elimination.[14] For 1,3-disubstituted benzimidazolium chlorides, the most plausible initial decomposition step involves the nucleophilic attack of the chloride anion on one of the α-carbons of the cyclohexyl groups.
Proposed Step 1: Nucleophilic Substitution (S_N2) The chloride anion attacks the cyclohexyl ring, leading to the formation of a neutral N-cyclohexylbenzimidazole and chlorocyclohexane. This is often the rate-determining step and corresponds to the primary mass loss observed in TGA.
Proposed Step 2: Further Fragmentation At higher temperatures, the N-cyclohexylbenzimidazole intermediate can undergo further fragmentation. This may involve cleavage of the remaining cyclohexyl group or decomposition of the benzimidazole ring itself, leading to a complex mixture of volatile products and a carbonaceous residue.
An alternative, though less likely, pathway at very high temperatures could involve the formation of the N-heterocyclic carbene via deprotonation, but this typically requires a base or extremely high temperatures.[1] The S_N2 pathway is generally favored for halide salts.[13][14]
Plausible Decomposition Mechanism Diagram
Caption: Proposed S_N2 decomposition pathway for this compound.
Conclusion
This compound is a thermally robust NHC precursor, a property conferred by its benzannulated core and bulky N-cyclohexyl substituents. Its high melting point suggests a decomposition temperature well suited for demanding applications in catalysis and materials science. The primary decomposition mechanism is likely an S_N2 reaction initiated by the chloride counter-ion, leading to the formation of N-cyclohexylbenzimidazole and volatile chlorocyclohexane. A rigorous and standardized analytical approach, such as the TGA protocol detailed herein, is crucial for accurately characterizing its thermal limits and ensuring its effective and safe implementation in research and development.
References
-
Goodwin, E., et al. Benzimidazolium hydrogen carbonate salts—Investigation of thermal properties in the context of small molecule inhibitors. Journal of Vacuum Science & Technology A. [Link]
-
Jamil, S., et al. Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. Royal Society Open Science. [Link]
-
Veinot, A. J., et al. Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications. Materials Advances. [Link]
-
ResearchGate. (a) Thermogravimetric analysis (TGA) of N‐heterocyclic carbene (NHC).... [Link]
-
ResearchGate. TGA measurements for NHC complexes, compounds (a) 3a, (b) 3b and (c) 3c. [Link]
-
Goodwin, E., et al. Benzimidazolium Hydrogen Carbonate Salts–Investigation of Thermal Properties in the Context of Small Molecule Inhibitors. ChemRxiv. [Link]
-
Genc, H., et al. Benzimidazolium Salts Bearing 2-methyl-1,4- benzodioxane Group: Synthesis, Characterization, Computational Studies, In vitro An. Molecules. [Link]
-
Semantic Scholar. Synthesis and Characterization of Benzimidazolium Salts Bearing Triazole Groups. [Link]
-
ResearchGate. Kinetic and Thermodynamic Evaluation of the Reversible N-Heterocyclic Carbene−Isothiocyanate Coupling Reaction: Applications in Latent Catalysis. [Link]
-
Wagner, S., et al. N-Heterocyclic Carbenes - the Design Concept for Densely Packed and Thermally Ultra-Stable Aromatic Self-Assembled Monolayers. ChemRxiv. [Link]
-
ResearchGate. Mechanistic outlook on thermal degradation of 1,3-dialkyl imidazolium ionic liquids and organoclays. [Link]
-
Focarete, M. L., et al. Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. Molecules. [Link]
-
ResearchGate. Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00413E [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. This compound 95 1034449-15-4 [sigmaaldrich.com]
- 7. Buy 1,3-Dicyclohexyl-imidazolium chloride | 181422-72-0 [smolecule.com]
- 8. guidechem.com [guidechem.com]
- 9. strem.com [strem.com]
- 10. This compound CAS#: [m.chemicalbook.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety, handling, and MSDS for 1,3-Dicyclohexylbenzimidazolium chloride
An In-depth Technical Guide to the Safe Handling of 1,3-Dicyclohexylbenzimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing this compound
This compound is a salt belonging to the family of N-heterocyclic carbene (NHC) precursors. In contemporary organic synthesis and catalysis, NHCs are a cornerstone class of ligands, valued for their ability to form highly stable and catalytically active complexes with a wide array of transition metals. This specific compound serves as a crucial reactant in the preparation of advanced catalytic systems, such as Palladium-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes used in cross-coupling reactions, and in rhodium-catalyzed arylation reactions.[1] Its role as a stable, solid precursor to a potent ligand makes it a valuable tool in academic research and the process development of active pharmaceutical ingredients (APIs).
However, its utility in the laboratory is paired with a specific hazard profile that necessitates a thorough understanding of its properties and a disciplined approach to its handling. This guide is designed to provide drug development professionals and researchers with the technical knowledge and practical, field-proven protocols to handle this compound safely and effectively, ensuring both personal safety and the integrity of experimental outcomes. We will move beyond simple procedural lists to explain the causality behind each recommendation, grounding every protocol in a self-validating system of safety and scientific rigor.
Section 1: Core Chemical & Physical Properties
A foundational element of safe handling is a clear understanding of the compound's physical and chemical identity. This data informs storage decisions, compatibility assessments, and risk evaluation.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| Synonyms | 1,3-Dicyclohexyl-1H-benzo[d]imidazol-3-ium chloride | [2] |
| CAS Number | 1034449-15-4 | [1][2][3][4] |
| Molecular Formula | C₁₉H₂₇ClN₂ | [1][3][4] |
| Molecular Weight | 318.88 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [1][4] |
| Melting Point | 216-220 °C (421-428 °F) | [1] |
| Purity | Commonly available in 95% to >97% purity | [1][2][4] |
Section 2: Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate the necessary precautions. The primary hazards are associated with direct contact and inhalation.
| GHS Classification | Hazard Statement | Precautionary Statement Examples |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep at rest in a position comfortable for breathing. |
Source: AK Scientific, Inc. Safety Data Sheet[2]
Expert Analysis: The Rationale Behind the Hazards
The observed irritant properties are characteristic of many ionic, heterocyclic compounds.
-
Dermal and Ocular Irritation: As a salt, the compound can disrupt the osmotic balance of cells in the skin and eyes, leading to irritation. The organic, lipophilic nature of the dicyclohexyl and benzimidazole moieties may enhance its ability to penetrate the outer layers of the skin, exacerbating the irritant effect.
-
Respiratory Irritation: Fine particulates of the solid compound, if inhaled, can lodge in the respiratory tract. Here, moisture on the mucosal surfaces can interact with the salt, causing localized irritation in the nose, throat, and lungs. This is a mechanical and chemical irritation mechanism common to many powdered reagents.
Section 3: Safe Handling and Storage Protocols
A self-validating safety protocol relies on a multi-layered approach, combining environmental controls with mandatory personal protective measures.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure by containing the chemical at the source.
-
Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood.[5] This is non-negotiable. The negative pressure and constant airflow of the hood prevent fine particulates from entering the laboratory atmosphere and the user's breathing zone.
-
Safety Equipment: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[2][5] This ensures that in the event of an accidental splash or major contamination, decontamination can begin within seconds, which is critical for mitigating serious injury.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. The correct selection and use are paramount.
-
Eye/Face Protection: Wear safety glasses with side shields, at a minimum. For operations with a higher risk of splashing or dust generation (e.g., transferring large quantities), it is best practice to use tight-fitting safety goggles or a full-face shield.[5]
-
Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Wear chemically resistant gloves. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.[2][5]
Experimental Protocol: Weighing and Dispensing Solid this compound
This protocol outlines a systematic workflow to ensure minimal exposure during a common laboratory procedure.
Methodology:
-
Preparation:
-
Don all required PPE (lab coat, gloves, safety goggles).
-
Verify that the chemical fume hood is operational (check airflow monitor).
-
Decontaminate the work surface inside the fume hood. .
-
-
Execution:
-
Place a calibrated weighing balance and all necessary equipment (spatulas, weigh paper/boat, receiving vessel) inside the fume hood.
-
Retrieve the this compound container from its storage location. Check that the container is intact and properly labeled.
-
Carefully open the container inside the fume hood to avoid generating airborne dust.
-
Use a clean spatula to transfer the desired amount of solid from the primary container to the weigh boat. Perform this action slowly and deliberately to minimize dust.
-
Once the target weight is achieved, securely close the primary container.
-
Carefully transfer the weighed solid into the reaction vessel or receiving container.
-
-
Cleanup:
-
Clean the spatula thoroughly.
-
Dispose of the used weigh boat and any contaminated consumables (e.g., wipes) in a designated solid hazardous waste container.
-
Wipe down the balance and the fume hood sash and surface with an appropriate decontaminating agent.
-
Remove gloves and dispose of them in the designated waste stream.
-
Wash hands thoroughly with soap and water.
-
Mandatory Visualization: Standard Handling Workflow
Caption: Workflow for handling this compound.
Storage Requirements
Proper storage is critical for maintaining the chemical's purity and for safety.
-
Container: Store in the original, tightly-closed container.[2][5]
-
Atmosphere: Keep in a cool, dry, and well-ventilated area.[2][5]
-
Incompatibilities: Store away from strong oxidizing agents.[5] Chemical reactions with strong oxidizers can be exothermic and produce hazardous byproducts.
-
Security: For added security and inventory control, store in a locked cabinet or area accessible only to authorized personnel.[2]
Section 4: Emergency Procedures and First Aid
Rapid and correct response to an accidental exposure or spill is crucial.
In Case of Accidental Release / Spill
Guiding Principle: Protect yourself first, then contain and clean the spill. Do not attempt a large-scale cleanup without proper training and equipment.
Methodology:
-
Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or generates significant dust, evacuate the immediate area.
-
Protect: Ensure you are wearing appropriate PPE, including respiratory protection if dust is airborne.
-
Contain: Prevent further spread of the spill if it is safe to do so.
-
Clean Up: For a small spill, gently cover with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or vacuum the material into a suitable, labeled hazardous waste container.[2] Avoid actions that create dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Seal the waste container and arrange for disposal through your institution's Environmental Health & Safety (EHS) department.
Mandatory Visualization: Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
Immediate medical attention should be sought for any significant exposure. Show the Safety Data Sheet (SDS) to the attending physician.[2][3]
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid. | [2][3] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical attention. | [2][3] |
| Eye Contact | Immediately flush open eyes with plenty of running water for at least 15 minutes. Remove contact lenses if present and easy to do. Obtain medical attention immediately. | [2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately. | [2][3] |
Section 5: Fire-Fighting & Disposal
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3][5]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2] This includes oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[2][5]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
Disposal Considerations
This material must be disposed of as hazardous waste. Do not allow the product to enter drains, waterways, or soil.[2]
-
Containment: Place waste material in a clearly labeled, sealed, and compatible container.
-
Consult Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
-
Professional Disposal: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[2]
Section 6: Transportation Information
While some suppliers may not classify this compound as dangerous goods for transport under ADR/RID, IMDG, and IATA regulations, this can vary.[3] It is imperative to always consult the supplier-specific Safety Data Sheet and shipping documents for the most accurate and current transportation classification before shipping this material.
References
-
This compound Safety Data Sheet. AK Scientific, Inc.
-
This compound, min. 97% SDS/MSDS. Guidechem.
-
This compound 95%. Sigma-Aldrich.
-
This compound 95%. Sigma-Aldrich (alternative link).
-
Safety Data Sheet for similar chemical handling. TCI AMERICA.
-
This compound, min. 97%. Strem Chemicals.
Sources
The Historical Development of N-Heterocyclic Carbene Ligands: From Transient Species to Pillars of Catalysis
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Heterocyclic Carbenes (NHCs) have evolved from chemical curiosities into one of the most powerful and versatile classes of ligands in modern chemistry. Their exceptional electronic and steric properties have revolutionized the field of catalysis, enabling previously unattainable transformations and significantly improving the efficiency and stability of numerous catalytic systems. This technical guide provides a comprehensive overview of the historical development of NHC ligands, tracing their journey from early theoretical postulations and failed isolation attempts to their landmark synthesis and the subsequent explosion of research that has cemented their role as indispensable tools for researchers in academia and industry, including drug development. We will explore the key scientific breakthroughs, the rationale behind experimental designs, and the evolution of NHC applications, providing both a historical narrative and practical insights for the modern scientist.
Chapter 1: The Pre-Isolation Era: The Quest for Stable Carbenes
For much of chemical history, carbenes—neutral compounds featuring a divalent carbon atom with six valence electrons—were considered textbook examples of transient, highly reactive intermediates.[1][2] Early attempts to generate the simplest carbene, methylene, invariably led to complex mixtures or rapid decomposition, reinforcing the dogma that these species were too unstable for isolation.[1]
The conceptual breakthrough for N-heterocyclic carbenes began in the 1960s. Hans-Werner Wanzlick proposed that carbenes flanked by two nitrogen atoms could be stabilized through the donation of nitrogen lone-pair electron density into the formally empty p-orbital of the carbene carbon.[2][3] However, his attempts to isolate a free carbene by α-elimination reactions consistently yielded the electron-rich olefin dimer, a phenomenon that became known as the "Wanzlick equilibrium".[2][3] While he was unable to isolate the monomeric carbene, his work laid the theoretical groundwork for their eventual discovery.
The first definitive evidence of NHCs as viable ligands for transition metals emerged in 1968. In independent reports, Karl Öfele and Hans-Werner Wanzlick demonstrated the synthesis of the first NHC-metal complexes.[4][5] They generated the carbene in situ from its corresponding azolium salt precursor in the presence of a metal salt, which effectively "trapped" the fleeting carbene before it could dimerize.[2] These seminal discoveries proved that NHCs could coordinate to metal centers, forming stable complexes, even though the free ligands themselves remained elusive.
Caption: Early timeline showing the conceptualization and first synthesis of NHC-metal complexes.
Chapter 2: The Breakthrough - Isolation of the First Stable N-Heterocyclic Carbene
The landscape of carbene chemistry was irrevocably altered in the late 1980s and early 1990s. In 1988, Guy Bertrand's group reported the synthesis of a stable (phosphino)(silyl)carbene, challenging the long-held belief that all carbenes were merely transient.[2] This discovery cracked the door open for the isolation of other, more synthetically accessible, stable carbenes.
The watershed moment arrived in 1991 when Anthony J. Arduengo III and his coworkers reported the synthesis and crystallographic characterization of the first stable, "bottleable" N-heterocyclic carbene, 1,3-diadamantylimidazol-2-ylidene.[4][6][7][8]
Causality Behind the Success: Arduengo's critical insight was to address the primary decomposition pathway for NHCs: dimerization. By flanking the nitrogen atoms of the imidazole ring with sterically demanding substituents—initially adamantyl groups and later mesityl (IMes) or 2,6-diisopropylphenyl (IPr) groups—they created a "steric shield" around the carbene center.[9] This kinetic stabilization physically prevented two carbene molecules from approaching each other to form the dimer, finally allowing for the isolation of the monomeric free carbene.[9] This achievement transformed NHCs from laboratory curiosities into a readily accessible and fundamentally new class of organic compounds.[6]
Caption: Arduengo's strategy to prevent dimerization using bulky N-substituents.
Chapter 3: The Post-Arduengo Renaissance: A Ligand Class Comes of Age
The isolation of stable NHCs catalyzed an explosion of research that continues to this day. Scientists could now directly study the properties of free carbenes and systematically develop them as ligands for transition metals and as organocatalysts in their own right.
Synthesis and Diversification
The most common and robust method for synthesizing free NHCs is the deprotonation of the corresponding azolium salt precursor (e.g., imidazolium or imidazolinium chlorides).[2][10] This is typically achieved using a strong, non-nucleophilic base like sodium hydride with a catalytic amount of potassium tert-butoxide, or potassium hexamethyldisilazide (KHMDS) in a suitable aprotic solvent like THF.[10][11]
This straightforward synthetic accessibility allowed researchers to create a vast library of NHCs with diverse properties by systematically modifying three key structural features:
-
N-Substituents: Varying the bulky groups on the nitrogen atoms (e.g., Mesityl, Di-isopropylphenyl) primarily tunes the steric environment around the metal center.
-
Heterocyclic Backbone: The backbone can be unsaturated (imidazol-2-ylidenes) or saturated (imidazolin-2-ylidenes, e.g., SIMes, SIPr). Saturation of the backbone increases the flexibility and generally enhances the σ-donor strength of the NHC.[12]
-
Ring Size and Heteroatoms: While five-membered rings are most common, NHCs based on four-, six-, and seven-membered rings have also been developed, each imparting unique geometric and electronic properties.[2][10][13] Furthermore, "abnormal" or mesoionic NHCs, where the metal binds at the C4 or C5 position, have been shown to be even stronger electron donors than their C2 counterparts.[14]
Tuning Steric and Electronic Properties
NHCs are prized as ligands primarily due to their strong σ-donating and relatively weak π-accepting character.[4][15] This makes them excellent replacements for traditional phosphine ligands. The strength of the M-NHC bond provides exceptional thermal stability to the resulting metal complexes, preventing ligand dissociation and catalyst decomposition at high temperatures.[1] The electronic and steric properties can be systematically tuned, allowing for rational catalyst design.
| Property | Tuning Method | Impact on Catalysis |
| Steric Bulk | Increase size of N-substituents (e.g., IPr > IMes) | Influences coordination number and substrate accessibility; can promote reductive elimination. |
| σ-Donating Ability | Saturate the backbone (SIMes > IMes) | Increases electron density at the metal center, enhancing oxidative addition and catalyst stability. |
| Flexibility | Saturate the backbone | Allows for greater geometric flexibility around the metal, which can be beneficial in certain catalytic cycles. |
| Coordination Mode | Use of "abnormal" NHCs | Creates a more electron-rich metal center, impacting reactivity and selectivity.[14] |
The Rise of NHCs in Homogeneous Catalysis
The unique properties of NHCs have had a profound impact on homogeneous catalysis, leading to the development of highly active and robust catalysts for a wide range of transformations.
-
Olefin Metathesis: The replacement of a phosphine ligand with an NHC in Grubbs' ruthenium catalyst led to the "second-generation" Grubbs catalyst. This catalyst exhibited significantly higher activity, especially for challenging, electron-poor olefins, and greater stability towards air and moisture, broadening the scope of this powerful reaction.[9][16]
-
Cross-Coupling Reactions: NHC-palladium complexes are highly effective catalysts for Suzuki-Miyaura, Mizoroki-Heck, and other cross-coupling reactions.[14] The strong M-NHC bond prevents catalyst decomposition and allows for the efficient coupling of unreactive substrates, such as aryl chlorides.[17]
-
C-H Bond Activation: The electron-rich nature of metal-NHC complexes facilitates the challenging step of C-H bond activation, opening up new avenues for direct functionalization of otherwise inert bonds.
NHCs as Organocatalysts
Beyond their role as ligands, free NHCs have emerged as powerful nucleophilic organocatalysts. Their most notable application is in promoting reactions that require "umpolung," or the reversal of polarity of a functional group.[18] In a classic example, an NHC can add to an aldehyde to form a Breslow intermediate. This intermediate effectively converts the normally electrophilic aldehyde carbonyl carbon into a nucleophilic acyl anion equivalent, which can then participate in a variety of bond-forming reactions, such as the benzoin condensation.[18][19]
Chapter 4: Experimental Protocol: Synthesis of a Classic Arduengo-type Carbene
This protocol describes the synthesis of the free N-heterocyclic carbene 1,3-Bis(2,6-diisopropylphenyl)imidazolin-2-ylidene (SIPr) via deprotonation of its imidazolinium chloride precursor. This method is adapted from established literature procedures.[11]
Safety Precaution: This procedure involves pyrophoric and moisture-sensitive reagents. All manipulations must be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents must be rigorously dried before use.
Reagents and Materials:
-
1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride (SIPr·HCl)
-
Sodium Hydride (NaH), 95% dry powder
-
Potassium tert-butoxide (KOtBu), sublimed
-
Anhydrous Tetrahydrofuran (THF)
-
Celite®
-
Schlenk flask and other appropriate glassware
-
Magnetic stirrer
Step-by-Step Methodology:
-
Preparation: In a glovebox, add 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (e.g., 5.0 g, 11.7 mmol), sodium hydride (e.g., 1.4 g, ~58 mmol), and a catalytic amount of potassium tert-butoxide (e.g., 0.13 g, 1.17 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Remove the flask from the glovebox and attach it to a Schlenk line. Add anhydrous THF (e.g., 100 mL) via cannula under a positive pressure of argon.
-
Reaction: Allow the resulting suspension to stir vigorously at room temperature under a positive pressure of argon for 12-18 hours. The progress of the reaction can be monitored by the cessation of hydrogen gas evolution.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® on a sintered glass funnel under an inert atmosphere to remove excess NaH and the NaCl byproduct.
-
Isolation: Wash the Celite pad with additional anhydrous THF to ensure complete recovery of the product. Combine the filtrates and remove the solvent under vacuum to yield the free carbene (SIPr) as a white or off-white solid.
-
Purification (if necessary): The product is often obtained in high purity. If further purification is required, the solid can be washed with cold pentane to remove minor impurities.[11] The product should be stored under an inert atmosphere.
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Nucleophilic carbenes and the wanzlick equilibrium: A reinvestigation | Semantic Scholar [semanticscholar.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A hybrid carbocyclic/N-heterocyclic carbene ligand - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC08468K [pubs.rsc.org]
- 6. An overview of N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Heterocyclic Carbenes in Catalytic Organic Synthesis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 9. Persistent carbene - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Isolation of a Stable, Axially-Chiral Seven-Membered N-Heterocyclic Carbene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Transition metal NHC complex - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Stable Carbenes: Emerging Ligands for Catalysis - Guy Bertrand [grantome.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
The Cornerstone of Modern Catalysis: A Beginner's In-Depth Guide to 1,3-Dicyclohexylbenzimidazolium Chloride
For researchers, scientists, and drug development professionals venturing into the intricate world of organometallic chemistry, the selection of the right ligand precursor is a critical decision that dictates the success of a catalytic reaction. Among the pantheon of N-heterocyclic carbene (NHC) precursors, 1,3-dicyclohexylbenzimidazolium chloride has emerged as a robust and versatile building block. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in cutting-edge catalytic systems. Herein, we delve into the causality behind its efficacy, offering field-proven insights to empower your research endeavors.
Introduction: The Significance of this compound as an NHC Precursor
N-heterocyclic carbenes have revolutionized the field of catalysis, largely supplanting traditional phosphine ligands in a multitude of transformations. Their superior performance stems from their strong σ-donating ability, which forms highly stable bonds with metal centers, and their tunable steric and electronic properties. This compound is a salt that serves as a convenient and air-stable precursor to a particularly effective NHC ligand: 1,3-dicyclohexylbenzimidazol-2-ylidene.
The bulky cyclohexyl groups flanking the nitrogen atoms of the benzimidazole core provide significant steric hindrance. This steric bulk is not a mere inconvenience; it is a deliberately engineered feature that plays a crucial role in enhancing catalytic activity. It promotes the reductive elimination step in many catalytic cycles—the final, product-forming step—and can stabilize low-coordinate, highly reactive metal species that are central to catalytic turnover. The benzannulated backbone, compared to a simple imidazolium, also modulates the electronic properties of the resulting carbene.
This guide will illuminate the path from this unassuming white solid to a powerful tool in the organometallic chemist's arsenal.
Physicochemical Properties and Safety Considerations
A thorough understanding of a compound's properties is paramount for its safe and effective use.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₇ClN₂ | [1] |
| Molecular Weight | 318.88 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 216-220 °C | [1] |
| CAS Number | 1034449-15-4 | [1] |
Safety and Handling: this compound is a combustible solid. Standard laboratory safety protocols should be strictly adhered to, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that is achievable in a standard synthetic chemistry laboratory. The overall strategy involves the formation of the key precursor, N,N'-dicyclohexyl-o-phenylenediamine, followed by cyclization to form the benzimidazolium ring.
Workflow for the Synthesis
Caption: Synthetic pathway to this compound.
Experimental Protocol
Step 1: Synthesis of N,N'-Dicyclohexyl-o-phenylenediamine via Reductive Amination [2][3][4]
-
Rationale: Reductive amination is a robust method for forming C-N bonds. It proceeds via the in-situ formation of an imine or enamine from an amine and a carbonyl compound, which is then reduced to the corresponding amine. Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) allows for a one-pot reaction.
-
Procedure:
-
To a round-bottom flask charged with o-phenylenediamine (1.0 eq) and dichloromethane (DCM) as the solvent, add cyclohexanone (2.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (2.5 eq) portion-wise to the stirring solution. The reaction is exothermic and may require cooling in an ice bath to maintain room temperature.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield N,N'-dicyclohexyl-o-phenylenediamine as a solid.
-
Step 2: Synthesis of this compound via Cyclization [5][6][7]
-
Rationale: Triethyl orthoformate serves as a source of the C1 unit required to form the benzimidazole ring. The reaction is typically acid-catalyzed, and the addition of hydrochloric acid provides the chloride counter-ion for the resulting imidazolium salt.
-
Procedure:
-
In a round-bottom flask, dissolve N,N'-dicyclohexyl-o-phenylenediamine (1.0 eq) in triethyl orthoformate (excess, can be used as the solvent).
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (a few drops), or a solution of HCl in a non-aqueous solvent like dioxane.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material.
-
If the product remains in solution, remove the excess triethyl orthoformate under reduced pressure. The resulting crude solid can be triturated with diethyl ether to induce crystallization and then collected by filtration.
-
The final product, this compound, can be further purified by recrystallization if necessary.
-
Applications in Organometallic Catalysis
The true value of this compound lies in its ability to generate a highly effective NHC ligand for a range of catalytic transformations. The in-situ deprotonation of the benzimidazolium salt with a suitable base (e.g., a strong, non-nucleophilic base like potassium tert-butoxide) generates the free carbene, which can then be coordinated to a metal center.
Rhodium-Catalyzed O-Arylation of Phenols
The formation of diaryl ethers is a fundamental transformation in organic synthesis. While palladium and copper-based systems have been extensively studied, rhodium-NHC complexes have emerged as powerful catalysts for this reaction.[8][9]
-
Causality of Efficacy: The bulky 1,3-dicyclohexylbenzimidazol-2-ylidene ligand is crucial for the success of this transformation. It promotes the challenging C-O reductive elimination from the rhodium center, a key step in the catalytic cycle. The steric hindrance prevents catalyst deactivation pathways and allows for the coupling of sterically demanding substrates.
Caption: Catalytic cycle for Rh-catalyzed O-arylation.
Palladium-PEPPSI Complexes in Cross-Coupling Reactions
This compound is also a valuable reactant in the preparation of Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes. These are highly efficient precatalysts for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10][11][12]
-
Causality of Efficacy: The PEPPSI protocol provides a straightforward route to well-defined, air- and moisture-stable Pd(II)-NHC complexes. The pyridine ligand in the precatalyst is labile and is readily displaced under reaction conditions, allowing for the formation of the active catalytic species. The bulky NHC ligand stabilizes the Pd(0) intermediate formed during the catalytic cycle and promotes the crucial transmetalation and reductive elimination steps.
Caption: Catalytic cycle for Suzuki-Miyaura coupling using a Pd-PEPPSI precatalyst.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for the synthesis of complex molecules and the development of innovative catalytic methodologies. Its straightforward synthesis, coupled with the predictable and powerful performance of its corresponding N-heterocyclic carbene ligand, makes it an ideal choice for both newcomers and seasoned experts in the field of organometallics. By understanding the fundamental principles behind its synthesis and the causal relationship between its structure and catalytic function, researchers can confidently employ this versatile precursor to unlock new frontiers in chemical synthesis and drug discovery.
References
-
Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. [Link]
-
Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig Coupling Reactions. Chemistry – A European Journal, 12(18), 4749–4755. [Link]
- Cook, E. W., & Thomas, Jr., W. D. (1946). U.S. Patent No. 2,393,889. U.S.
-
O'Brien, C. J., Kantchev, E. A. B., Valente, C., Hadei, N., Chass, G. A., Lough, A., Hopkinson, A. C., & Organ, M. G. (2006). Easily Prepared, Air- and Moisture-Stable Pd−NHC (PEPPSI) Complexes: A Reliable, User-Friendly, and All-Purpose Catalyst for the Suzuki−Miyaura Reaction. Chemistry – A European Journal, 12(18), 4743–4748. [Link]
-
Kim, M., & Chang, S. (2011). Rhodium(NHC)-catalyzed O-arylation of aryl bromides. Organic Letters, 13(9), 2368–2371. [Link]
-
Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Gold Catalysis. Angewandte Chemie International Edition, 47(47), 8962–8965. [Link]
- Borah, A. J., Phukan, P. (2017). Reductive Amination of Carbonyl Compounds using Sodium Borohydride: A Review.
- Abdel-Fattah, A. A. (2012). Reductive Amination in Organic Synthesis: A Review. Current Organic Synthesis, 9(2), 246-269.
- Kim, M., & Chang, S. (2011). Rhodium(NHC)-catalyzed O-arylation of aryl bromides. Organic letters, 13(9), 2368–2371.
-
KOASAS. (n.d.). Rhodium(NHC)-Catalyzed O-Arylation of Aryl Bromides. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions, 4(4), 779-800.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Kim, J. Y., & Chung, D. (2011). Study on the Synthesis of N,N'-Dicyclohexylcarbodiimide from N,N'-Dicyclohexylurea. Journal of the Korean Chemical Society, 55(5), 834-838.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Marciniec, B., et al. (2012). Application of Bulky NHC–Rhodium Complexes in Efficient S–Si and S–S Bond Forming Reactions. Inorganic Chemistry, 51(15), 8431-8439.
- Google Patents. (2014). Novel synthesis method of N, N'-dicyclohexylcarbo-diimide.
-
Organic Syntheses. (n.d.). Orthoformic acid, triethyl ester. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Orthoesters in heterocycle synthesis. Retrieved from [Link]
-
ResearchGate. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for N-formylation of amines with triethyl orthoformate. Retrieved from [Link]
Sources
- 1. DSpace [open.bu.edu]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. gctlc.org [gctlc.org]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium(NHC)-catalyzed O-arylation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 10. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 11. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. (2017) | Peng Lei | 112 Citations [scispace.com]
- 12. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Role of 1,3-Dicyclohexylbenzimidazolium Chloride in Advancing Cross-Coupling Reactions: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 1,3-Dicyclohexylbenzimidazolium chloride, a crucial precursor to a sterically demanding and electron-rich N-heterocyclic carbene (NHC) ligand. We will delve into its application in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly within pharmaceutical and materials science research. This document offers a comprehensive overview of the mechanistic underpinnings, practical advantages, and detailed experimental protocols for employing this versatile catalyst system in key reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck couplings. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the enhanced stability and reactivity offered by this advanced ligand system.
Introduction: The Ascendancy of N-Heterocyclic Carbenes in Catalysis
Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, a cornerstone of modern synthetic chemistry.[1] The efficacy of these reactions is critically dependent on the nature of the ligand coordinated to the palladium center. While phosphine ligands have historically dominated the field, N-heterocyclic carbenes (NHCs) have emerged as a powerful and often superior class of ligands.[2][3]
NHCs are strong σ-donors, forming robust bonds with the metal center, which imparts high stability to the catalytic complex.[2][3] This stability, combined with their tunable steric and electronic properties, allows for the creation of highly active and versatile catalysts. This compound serves as a stable, air- and moisture-tolerant precursor to the 1,3-Dicyclohexylbenzimidazol-2-ylidene carbene. The bulky cyclohexyl groups provide significant steric shielding to the palladium center, which can promote the crucial reductive elimination step in the catalytic cycle and prevent catalyst decomposition.[4]
Mechanistic Insights: The Role of the NHC Ligand
The catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The NHC ligand, generated in situ from this compound by deprotonation with a base, plays a pivotal role in each of these stages.
-
Oxidative Addition: The strong σ-donating character of the NHC ligand increases the electron density on the palladium(0) center, facilitating the oxidative addition of the organic halide (Ar-X). This is often the rate-limiting step, especially for less reactive aryl chlorides.[5]
-
Transmetalation: Following oxidative addition, the organometallic coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center. The steric bulk of the dicyclohexyl groups can influence the rate and selectivity of this step.
-
Reductive Elimination: This final step involves the formation of the new C-C or C-X bond and regeneration of the active palladium(0) catalyst. The steric hindrance provided by the NHC ligand can promote this step, leading to faster catalyst turnover.[4]
Below is a generalized diagram of a palladium-NHC catalyzed cross-coupling cycle.
Figure 1: Generalized catalytic cycle for a Pd-NHC cross-coupling reaction.
Applications in Key Cross-Coupling Reactions
The catalyst system derived from this compound is highly effective for a range of cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds.[6] The use of NHC ligands has expanded the scope of this reaction to include challenging substrates like sterically hindered aryl chlorides.[6] Catalyst systems based on benzimidazolium salts have demonstrated high activity for the coupling of various aryl halides with arylboronic acids.[7]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry.[8][9] NHC-palladium complexes have been shown to be excellent catalysts for this transformation, facilitating the coupling of a wide range of amines and aryl halides.[8][10] The first application of NHC ligands in aryl amination was reported by Nolan and co-workers, where the in situ formation of the Pd(0)-NHC complex from an imidazolium salt and a palladium source under basic conditions proved highly effective.[8]
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction, which forms a C-C bond between an aryl halide and an alkene, also benefits from the use of NHC ligands.[2][11] Palladium-NHC complexes have shown high selectivity and activity in the coupling of aryl chlorides with olefins.[2][12]
Experimental Protocols
The following section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound as the NHC precursor.
General Considerations
-
Reagent Purity: All reagents should be of high purity. Aryl halides and boronic acids can be purchased from commercial suppliers and used as received. Solvents should be anhydrous and degassed prior to use.
-
Inert Atmosphere: While the benzimidazolium salt is air-stable, the active Pd(0) species is sensitive to oxygen. Therefore, reactions should be set up under an inert atmosphere (e.g., nitrogen or argon).
Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol details a typical procedure for the Suzuki-Miyaura coupling reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous, degassed 1,4-dioxane
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Workflow Diagram:
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Catalyst Precursor Preparation: In a dry Schlenk flask under an inert atmosphere, combine this compound (0.02 mmol, 6.4 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), and finely ground potassium phosphate (3.0 mmol, 636 mg).
-
Addition of Reactants: To the flask, add phenylboronic acid (1.2 mmol, 146 mg).
-
Solvent and Substrate Addition: Evacuate the flask and backfill with an inert gas (repeat three times). Add anhydrous, degassed 1,4-dioxane (3 mL) followed by 4-chlorotoluene (1.0 mmol, 126.6 mg).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Comparative Performance
The choice of ligand, base, and solvent can significantly impact the yield of the cross-coupling reaction. The following table summarizes representative data for the Suzuki-Miyaura coupling of aryl chlorides, highlighting the effectiveness of NHC-based catalyst systems.
| Entry | Aryl Halide | Boronic Acid | Ligand Precursor | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | This compound | K₃PO₄ | Dioxane | 100 | >95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | 1,3-Dimesitylimidazolium chloride | K₂CO₃ | Toluene | 110 | 92 |
| 3 | 4-Chloroanisole | Phenylboronic acid | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | NaOtBu | DME | 80 | 98 |
This table is a representation of typical results and specific yields may vary depending on the exact reaction conditions.
Conclusion
This compound is a highly effective and versatile precursor for the generation of a sterically demanding and electron-rich NHC ligand. The resulting palladium-NHC catalyst system exhibits exceptional activity and stability in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck couplings. The use of this ligand precursor allows for the efficient coupling of challenging substrates, such as aryl chlorides, under relatively mild conditions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully implement this advanced catalytic system in their synthetic endeavors, accelerating the discovery and development of novel molecules.
References
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (URL: [Link])
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. (URL: [Link])
-
Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie. (URL: [Link])
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. (URL: [Link])
-
N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions. Full article. (URL: [Link])
-
Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. (URL: [Link])
-
Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction. PMC. (URL: [Link])
-
Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry. (URL: [Link])
-
Pd-catalyzed aryl amination mediated by well defined, N-heterocyclic carbene (NHC)-Pd precatalysts, PEPPSI. PubMed. (URL: [Link])
-
A New Mode of Operation of Pd-NHC Systems Studied in a Catalytic Mizoroki–Heck Reaction. Organometallics. (URL: [Link])
-
Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research. (URL: [Link])
-
Synthesis, Activation and Catalytic Activity of N-Heterocyclic Carbene Bearing Palladium Catalysts. ResearchGate. (URL: [Link])
-
Synthesis and characterization of a new bis-NHC palladium complex and its catalytic activity in the Mizoroki–Heck reaction. ResearchGate. (URL: [Link])
-
Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides. MDPI. (URL: [Link])
-
Cross coupling reactions catalyzed by (NHC)Pd(II) complexes. TÜBİTAK Academic Journals. (URL: [Link])
-
Activation and Reactivity of (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes in Cross-Coupling Reactions. Organometallics. (URL: [Link])
-
Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis. (URL: [Link])
-
Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki-Miyaura and Sonogashira coupling reactions. Semantic Scholar. (URL: [Link])
-
Palladium—Benzimidazolium Salt Catalyst Systems for Suzuki Coupling: Development of a Practical and Highly Active Palladium Catalyst System for Coupling of Aromatic Halides with Arylboronic Acids. ResearchGate. (URL: [Link])
-
Synthesis of new benzimidazolium salts. ResearchGate. (URL: [Link])
-
General catalytic cycles for Pd-catalyzed cross-coupling reactions. ResearchGate. (URL: [Link])
-
Synthesis of 1,3-bis(2,6-diisopropylphenyl)-imidazolium chloride (IDip·HCl). ResearchGate. (URL: [Link])
-
Design, preparation and characterization of a new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, as an efficient and recyclable catalyst for the synthesis of tetrahydropyridine under solvent-free conditions. RSC Publishing. (URL: [Link])
-
Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])
-
1,3-Dicyclohexyl-imidazolium chloride. PubChem. (URL: [Link])
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. (URL: [Link])
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. (URL: [Link])
-
Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journals. (URL: [Link])
-
Dialkylphosphinoimidazoles as New Ligands for Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. (URL: [Link])
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 2. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd-catalyzed aryl amination mediated by well defined, N-heterocyclic carbene (NHC)-Pd precatalysts, PEPPSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 14. strem.com [strem.com]
Application Note: A Protocol for Robust Suzuki-Miyaura Coupling Using 1,3-Dicyclohexylbenzimidazolium Chloride as an N-Heterocyclic Carbene Precursor
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The performance of this reaction is critically dependent on the catalyst system, particularly the ligand coordinated to the palladium center. N-Heterocyclic Carbenes (NHCs) have emerged as a superior class of ligands, offering enhanced stability and reactivity compared to traditional phosphines.[1][2] This application note provides a detailed protocol and scientific rationale for the use of 1,3-dicyclohexylbenzimidazolium chloride as a highly effective, air-stable precursor for the in situ generation of an NHC ligand in palladium-catalyzed Suzuki-Miyaura coupling reactions. We will delve into the mechanistic advantages of the resulting Pd-NHC catalyst, provide a step-by-step experimental guide, and offer insights for reaction optimization and troubleshooting.
Introduction: The Power of N-Heterocyclic Carbene Ligands
Palladium-catalyzed cross-coupling reactions are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The success of these reactions hinges on a delicate balance within the catalytic cycle: facile oxidative addition of the electrophile to the Pd(0) center, efficient transmetalation with the organoboron nucleophile, and rapid reductive elimination to release the final product and regenerate the active catalyst.[4]
While phosphine ligands have been historically dominant, they can suffer from air sensitivity and degradation at the high temperatures often required for coupling unreactive substrates like aryl chlorides.[5][6] N-Heterocyclic Carbenes (NHCs) have risen to prominence as a robust alternative.[7][8] Key advantages of NHC ligands include:
-
Strong σ-Donating Properties: NHCs are powerful electron donors, which increases the electron density on the palladium center. This electronic enrichment facilitates the often rate-limiting oxidative addition step, especially with challenging substrates like aryl chlorides.[1][9]
-
Steric Shielding: The bulky substituents on the NHC, such as the dicyclohexyl groups in the titular compound, create a sterically hindered environment around the metal. This promotes the final reductive elimination step and helps stabilize the catalytically active monoligated palladium species.[9]
-
Exceptional Stability: The strong Pd-NHC bond is highly resistant to dissociation and decomposition, even at elevated temperatures.[1] This leads to longer catalyst lifetimes, higher turnover numbers (TONs), and the ability to use lower catalyst loadings.
Benzimidazolium salts, such as this compound, are particularly advantageous as they are typically crystalline, air-stable solids that serve as convenient precursors ("proligands") for the active NHC species.[10][11]
The Catalytic Cycle: A Mechanistic Overview
The active catalyst is formed in situ by the reaction of a palladium(II) precatalyst, such as palladium(II) acetate, with the this compound in the presence of a base. The base deprotonates the imidazolium salt to form the free NHC, which then coordinates to the palladium center. Subsequent reduction of Pd(II) to Pd(0) initiates the catalytic cycle.
The generally accepted mechanism for the Suzuki-Miyaura reaction catalyzed by a Pd-NHC complex is illustrated below.[4][12]
Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of an aryl halide with an arylboronic acid using an in situ generated palladium/NHC catalyst system.
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is required. Palladium compounds are toxic and should be handled with care. Solvents are flammable.
Materials and Reagents:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
Aryl Halide (Ar-X, e.g., aryl bromide or chloride)
-
Arylboronic Acid (Ar'-B(OH)₂)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃))[5][13]
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Tetrahydrofuran (THF))[13][14]
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification supplies (Silica gel, organic solvents)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Rationale: Using a slight excess of the boronic acid component can help drive the reaction to completion. The choice of base is critical; stronger bases like Cs₂CO₃ or K₃PO₄ are often required for less reactive aryl chlorides.[5]
-
-
Catalyst Precursor Addition: To the same tube, add palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%).
-
Rationale: A slight excess of the NHC precursor relative to the palladium source ensures that all palladium centers are coordinated, preventing the formation of palladium black and promoting a homogeneous catalytic system.
-
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process removes oxygen, which can oxidatively degrade the active Pd(0) catalyst.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, 3-5 mL) via syringe.
-
Rationale: Anhydrous solvents are crucial to prevent competitive protodeboronation of the boronic acid, a common side reaction that consumes the nucleophile.[4]
-
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.
-
Rationale: Higher temperatures are often necessary to facilitate the oxidative addition of aryl chlorides. The optimal temperature should be determined empirically for each substrate combination.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-24 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate (20 mL). c. Add water (20 mL) and transfer the mixture to a separatory funnel. d. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). e. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.
Optimization and Troubleshooting
The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors. The following table provides guidance for optimizing reaction conditions and troubleshooting common issues.
| Parameter | Recommended Conditions | Rationale & Field Insights | Troubleshooting |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ (0.5 - 2 mol%) | Pd(OAc)₂ is cost-effective and reliable for in situ catalyst generation. Pre-formed PEPPSI-type catalysts can also be used for enhanced convenience and reproducibility.[14][15][16] | Low Yield: Increase catalyst loading slightly (e.g., to 2 mol%). Ensure Pd source is not degraded. |
| Ligand:Pd Ratio | 1.1:1 to 1.5:1 (NHC Salt:Pd) | A slight excess of the ligand precursor ensures full coordination to the metal center and prevents catalyst decomposition into palladium black. | Catalyst Decomposition (black precipitate): Increase the ligand-to-palladium ratio. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv) | The base activates the boronic acid for transmetalation. For challenging substrates (aryl chlorides, sterically hindered partners), a stronger base like K₃PO₄ or Cs₂CO₃ is often superior.[5][13] | No Reaction/Low Conversion: Switch to a stronger base, especially when using aryl chlorides as the electrophile. |
| Solvent | 1,4-Dioxane, THF, Toluene | Aprotic polar solvents generally perform well. The addition of a small amount of water can sometimes accelerate the reaction, but excess water leads to protodeboronation.[4][17] | Protodeboronation Side Product: Ensure the use of anhydrous solvents and reagents. |
| Temperature | 80 - 120 °C | Higher temperatures facilitate the oxidative addition of less reactive aryl chlorides. Aryl bromides and iodides often react at lower temperatures (60-80 °C). | Slow Reaction: Increase the reaction temperature in increments of 10 °C. |
| Substrates | Aryl/heteroaryl halides & boronic acids | The system is robust for a wide range of substrates. Electron-withdrawing groups on the aryl halide accelerate the reaction, while electron-donating groups may require more forcing conditions. | Homocoupling of Boronic Acid: Ensure the reaction is run under a strictly inert atmosphere to minimize oxygen. |
Conclusion
The use of this compound as a precursor for an N-heterocyclic carbene ligand provides a powerful and practical tool for conducting Suzuki-Miyaura cross-coupling reactions. The resulting Pd-NHC catalyst system demonstrates high thermal stability and catalytic activity, enabling the efficient coupling of a broad range of substrates, including challenging aryl chlorides. The operational simplicity of generating the catalyst in situ from an air-stable salt, combined with the robustness of the NHC ligand, makes this protocol highly valuable for researchers in academic and industrial settings, particularly in the fields of medicinal chemistry and materials science.
References
-
[IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. (2023). National Institutes of Health. [Link]
-
Fortman, G. C., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 46(16), 2768-813. [Link]
-
Synthesis of [IPr#–PEPPSI] catalyst. Conditions: IPr#·HCl (1.1 equiv),... (n.d.). ResearchGate. [Link]
-
N-Heterocyclic Carbene-Based Catalysis Enabling Cross-Coupling Reactions. (n.d.). ResearchGate. [Link]
-
Hohloch, S., & Schindler, C. S. (2018). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 51(5), 1236-1247. [Link]
-
Gafurov, Z., et al. (2017). Nickel and palladium N-heterocyclic carbene complexes. Synthesis and application in cross-coupling reactions. Russian Chemical Bulletin, 66(12), 2209-2226. [Link]
-
The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. (2022). Organic Chemistry Research. [Link]
-
Serrano-Plana, J., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2044-2053. [Link]
-
PEPPSI. (n.d.). Wikipedia. [Link]
-
Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638-6646. [Link]
-
Chen, Y.-C., et al. (2021). Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides. Molecules, 26(14), 4099. [Link]
-
Wang, C.-A., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis, 12(4), 2296-2303. [Link]
-
Palladium-N Heterocyclic Carbene (Pd-NHC) Complexes in Heterogeneous Suzuki Coupling Reaction. (2018). ResearchGate. [Link]
-
Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (2024). MDPI. [Link]
-
Palladium—Benzimidazolium Salt Catalyst Systems for Suzuki Coupling: Development of a Practical and Highly Active Palladium Catalyst System for Coupling of Aromatic Halides with Arylboronic Acids. (2002). ResearchGate. [Link]
-
He, W., et al. (2016). Synthesis of C₂-Symmetric Benzimidazolium Salts and Their Application in Palladium-Catalyzed Enantioselective Intramolecular α-Arylation of Amides. Molecules, 21(6), 742. [Link]
-
Zhang, C., et al. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804-3805. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. (2012). ResearchGate. [Link]
-
Allais, C., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35838-35850. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2020). Green Chemistry, 22(14), 4553-4559. [Link]
Sources
- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nickel and palladium N-heterocyclic carbene complexes. Synthesis and application in cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 15. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of 1,3-Dicyclohexylbenzimidazolium Chloride in Mizoroki-Heck Cross-Coupling Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond Traditional Catalysis
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the powerful formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] While early iterations of this reaction relied heavily on phosphine ligands, the field has evolved towards more robust and efficient catalytic systems. N-Heterocyclic Carbenes (NHCs) have emerged as a superior class of ligands for palladium, offering enhanced stability, activity, and broader substrate scope compared to their phosphine counterparts.[3][4][5]
This guide focuses on the application of 1,3-Dicyclohexylbenzimidazolium chloride , a key precursor for generating a highly effective, sterically demanding NHC ligand. We will explore the mechanistic rationale for its use, provide detailed, field-proven protocols, and present data to guide researchers in leveraging this catalyst system for challenging cross-coupling transformations. The inherent advantages of the NHC derived from this salt—namely its strong σ-donating character and significant steric bulk—render the resulting palladium complexes exceptionally stable and active, capable of facilitating difficult oxidative addition and reductive elimination steps.[3][6][7]
The Mechanistic Advantage: Why Choose a Dicyclohexylbenzimidazolium-Based NHC?
The efficacy of a catalyst is not accidental; it is a product of deliberate molecular design. This compound is not the active ligand itself, but rather a stable, crystalline salt that serves as a precursor to the N-heterocyclic carbene.[7][8][9] The in situ deprotonation of this salt by a base generates the free carbene, which then coordinates to the palladium center, initiating the catalytic cycle.
Pillars of Catalytic Performance:
-
Enhanced Electron Donation (σ-Donation): NHCs are powerful σ-donors, significantly more so than typical phosphine ligands.[5] This property increases the electron density on the palladium(0) center. An electron-rich metal center is more nucleophilic, which dramatically accelerates the rate-determining step in many cross-coupling reactions: the oxidative addition of the aryl halide (Ar-X).[3][7] This is particularly crucial for activating less reactive and economically attractive substrates like aryl chlorides.[5][10]
-
Optimal Steric Hindrance: The two bulky cyclohexyl groups flanking the carbene create a sterically congested environment around the palladium atom. This bulkiness serves two critical functions:
-
It promotes the final, product-releasing step of the catalytic cycle, known as reductive elimination.[3][7]
-
It stabilizes the highly reactive, monoligated palladium species that is often the true catalytically active species, preventing catalyst decomposition pathways like the formation of inactive palladium clusters.[6][11]
-
-
Unmatched Thermal Stability: The palladium-NHC bond is exceptionally strong and stable.[3][7] This robustness allows reactions to be conducted at elevated temperatures without significant catalyst degradation, leading to higher turnover numbers (TONs) and overall efficiency.
The Mizoroki-Heck Catalytic Cycle with an (NHC)Pd Catalyst
The reaction proceeds through a well-established Pd(0)/Pd(II) cycle. The NHC ligand remains coordinated to the palladium center throughout the transformation, ensuring stability and promoting catalytic efficiency.
Figure 1: The catalytic cycle for the Mizoroki-Heck reaction.
Experimental Protocols & Workflow
The following protocols provide a robust framework for conducting Mizoroki-Heck reactions using an in situ generated palladium-NHC catalyst derived from this compound.
Workflow Overview: From Setup to Purified Product
Figure 2: Standard experimental workflow for the Mizoroki-Heck reaction.
Detailed Protocol: Mizoroki-Heck Coupling of 4-Bromoanisole with Styrene
This protocol is a representative example and can be adapted for a wide range of substrates. Optimization of base, solvent, and temperature may be required for challenging coupling partners.
Materials & Reagents:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand Precursor: this compound (min. 97%)[12]
-
Aryl Halide: 4-Bromoanisole
-
Alkene: Styrene
-
Base: Potassium carbonate (K₂CO₃), anhydrous
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Additive: Tetrabutylammonium bromide (TBAB) (optional, but can stabilize nanoparticles and improve reliability)[13]
-
Equipment: Oven-dried Schlenk tube with a magnetic stir bar, condenser, nitrogen/argon line, heating mantle with temperature controller.
Procedure:
-
Inert Atmosphere Setup: Place an oven-dried 25 mL Schlenk tube containing a magnetic stir bar under an inert atmosphere of nitrogen or argon. Maintain a positive pressure of inert gas throughout the setup and reaction.
-
Charging the Reaction Vessel: To the Schlenk tube, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), this compound (7.0 mg, 0.022 mmol, 2.2 mol%), potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.), and tetrabutylammonium bromide (32 mg, 0.1 mmol, 10 mol%).
-
Addition of Substrates and Solvent: Sequentially add anhydrous DMF (5 mL), 4-bromoanisole (125 µL, 1.0 mmol, 1.0 equiv.), and styrene (172 µL, 1.5 mmol, 1.5 equiv.) via syringe.
-
Reaction Execution: Securely fit the condenser to the Schlenk tube and ensure a gentle flow of inert gas. Lower the vessel into a pre-heated oil bath or heating mantle set to 120 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via a syringe under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, (E)-1-methoxy-4-styrylbenzene.
Data & Performance
The use of bulky NHC ligands like the one derived from this compound enables a broad scope of Mizoroki-Heck reactions, often with high yields and excellent stereoselectivity for the E-isomer.[13][14]
Table 1: General Reaction Parameters & Optimization
| Parameter | Typical Range | Rationale & Field Insights |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often preferred for its stability and ease of handling. It is readily reduced in situ to the active Pd(0) species.[15] |
| Catalyst Loading | 0.01 - 2 mol% | NHC-Pd systems are highly efficient. Loadings of 0.5-1 mol% are common for standard substrates, while more challenging couplings may require up to 2 mol%. |
| Ligand:Pd Ratio | 1:1 to 2.2:1 | A slight excess of the imidazolium salt ensures complete ligation of the palladium center. A 1:1 or 2:1 ratio is often sufficient. |
| Base | K₂CO₃, Cs₂CO₃, NaOtBu | An inorganic base like K₂CO₃ or Cs₂CO₃ is standard.[13] Stronger bases like NaOtBu are used for deprotonating the salt and regenerating the catalyst. |
| Solvent | DMF, NMP, Dioxane, Toluene | Polar aprotic solvents like DMF or NMP are common as they effectively dissolve the salts and substrates.[13] |
| Temperature | 80 - 140 °C | The high thermal stability of the Pd-NHC bond allows for higher reaction temperatures, which is often necessary for activating aryl chlorides.[5][13] |
Table 2: Substrate Scope Examples with NHC-Palladium Catalysts
| Aryl Halide | Alkene | Product Type | Typical Yield | Note |
| 4-Bromoanisole | Styrene | Stilbene derivative | >90% | Electron-rich aryl bromides are excellent substrates.[13] |
| 4-Chlorotoluene | n-Butyl acrylate | Cinnamate ester | 80-95% | Demonstrates high activity for less reactive aryl chlorides.[5] |
| 1-Bromonaphthalene | Styrene | Naphthyl-substituted alkene | >90% | Sterically hindered substrates couple efficiently. |
| 3-Bromopyridine | N,N-Dimethylacrylamide | Heterocyclic acrylamide | >85% | Tolerant of heteroaromatic systems.[14] |
| 4-Iodobenzonitrile | 1-Octene | Internal alkene | ~90% | Compatible with electron-withdrawing functional groups. |
Conclusion
This compound is a powerful and reliable NHC ligand precursor for modern Mizoroki-Heck cross-coupling reactions. The resulting palladium catalyst combines the electronic and steric advantages necessary to overcome the limitations of older systems, particularly in the coupling of challenging substrates like deactivated aryl halides and sterically hindered partners. By understanding the mechanistic principles and applying the robust protocols outlined in this guide, researchers can effectively harness this technology to accelerate the synthesis of complex molecules in pharmaceutical and materials science discovery.
References
- Diez-Gonzalez, S., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
- Fortman, G. C., & Nolan, S. P. (2011). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 44(2), 91-104.
- Glorius, F. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
- Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics. Chemical Reviews, 111(3), 1417-1492.
- Kaur, N., et al. (2018). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 21(10), 915-943.
- Lin, Y., et al. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 26(5), 1254-1265.
- Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
- McGuinness, D. S. (2017). Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes. The Journal of Organic Chemistry, 82(23), 12485-12494.
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Beilstein Journal of Organic Chemistry. N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes. [Link]
-
Cazin, C. S. J. (2014). Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. Molecules, 19(7), 9785-9807. [Link]
-
Organ, M. G., et al. (2009). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 11(21), 4946-4949. [Link]
-
Ananikov, V. P., et al. (2017). A New Mode of Operation of Pd-NHC Systems Studied in a Catalytic Mizoroki–Heck Reaction. Organometallics, 36(8), 1507-1517. [Link]
-
Ghaffari, B., et al. (2023). Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction. RSC Advances, 13(40), 28247-28256. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Micksch, M., & Strassner, T. (2012). New Pd–NHC-complexes for the Mizoroki–Heck reaction. ResearchGate. [Link]
-
Strassner, T., et al. (2014). Palladium complexes with chelating bis-NHC ligands in the Mizoroki-Heck reaction—mechanism and electronic effects, a DFT study. The Journal of Organic Chemistry, 79(24), 12096-105. [Link]
-
Hu, X., et al. (2007). Efficient Heck Reactions Catalyzed by Palladium(0) and -(II) Complexes Bearing N-Heterocyclic Carbene and Amide Functionalities. ResearchGate. [Link]
-
Zare, F., et al. (2017). Design, preparation and characterization of a new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, as an efficient and recyclable catalyst for the synthesis of tetrahydropyridine under solvent-free conditions. RSC Advances, 7(1), 353-360. [Link]
-
Oberholzer, M., & Frech, C. M. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51444. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
Oberholzer, M., & Frech, C. M. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51444. [Link]
-
McGuinness, D. S. (2017). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. The Journal of Organic Chemistry, 82(23), 12485-12494. [Link]
-
Frech, C. M., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. ResearchGate. [Link]
-
Lee, H. M., et al. (2010). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. ResearchGate. [Link]
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. alfachemic.com [alfachemic.com]
- 9. This compound 95 1034449-15-4 [sigmaaldrich.com]
- 10. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. strem.com [strem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 1,3-Dicyclohexylbenzimidazolium Chloride as a Catalyst Precursor for the O-Arylation of Phenols
Introduction: The Strategic Importance of Diaryl Ether Synthesis
The diaryl ether moiety is a cornerstone in the architecture of numerous biologically active molecules, natural products, and advanced materials. Its synthesis, primarily through the formation of a carbon-oxygen (C-O) bond between a phenol and an aryl halide, remains a pivotal transformation in organic chemistry. While classical methods like the Ullmann condensation have been historically significant, they often necessitate harsh reaction conditions, limiting their functional group tolerance and substrate scope. Modern catalysis has ushered in an era of milder and more efficient protocols, with transition metal-catalyzed cross-coupling reactions taking center stage. Among these, palladium- and copper-based systems have proven particularly effective.
A key innovation in this field has been the development of N-heterocyclic carbene (NHC) ligands. These two-electron donor ligands form highly stable and catalytically active complexes with transition metals. Their strong σ-donating ability and steric tunability allow for remarkable control over the catalytic cycle, often leading to higher yields, faster reaction times, and broader substrate applicability compared to traditional phosphine ligands.
This guide focuses on the application of 1,3-dicyclohexylbenzimidazolium chloride , a stable and readily accessible N-heterocyclic carbene precursor, in facilitating the palladium-catalyzed O-arylation of phenols. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and explore the scope of this catalytic system.
The Catalyst System: From Benzimidazolium Salt to Active NHC Complex
This compound is not the active catalyst itself but rather a precursor to the N-heterocyclic carbene ligand. In the presence of a base, the acidic proton at the C2 position of the benzimidazolium ring is abstracted to generate the free carbene. This highly reactive species then coordinates to a palladium source (e.g., Palladium(II) acetate, Pd(OAc)₂) in situ to form the active Pd-NHC catalyst.[1] The bulky cyclohexyl groups on the nitrogen atoms of the NHC ligand play a crucial role in promoting the desired catalytic activity and stability of the palladium complex.[2][3]
Mechanistic Insights: The Palladium/NHC-Catalyzed O-Arylation Cycle
The generally accepted mechanism for the Pd/NHC-catalyzed O-arylation of phenols involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (or association/deprotonation), and reductive elimination.
Figure 1: A simplified representation of the Pd/NHC-catalyzed O-arylation of phenols.
-
Oxidative Addition: The active Pd(0)-NHC species reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step in the catalytic cycle.
-
Ligand Exchange/Deprotonation: The phenol, in the presence of a base, forms a phenoxide anion. This phenoxide displaces the halide on the Pd(II) complex to form a palladium aryloxide intermediate.[4]
-
Reductive Elimination: The aryl and aryloxide groups on the palladium center couple, forming the desired diaryl ether product and regenerating the active Pd(0)-NHC catalyst, which can then re-enter the catalytic cycle.[4] The steric bulk of the NHC ligand is thought to facilitate this final, product-releasing step.
Experimental Protocols
Preparation of this compound
While commercially available, this compound can be synthesized in the laboratory. A general procedure involves the N-alkylation of benzimidazole with cyclohexyl halides.
General Protocol for the Pd/NHC-Catalyzed O-Arylation of Phenols
This protocol is a representative procedure and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
Figure 2: A step-by-step workflow for the Pd/NHC-catalyzed O-arylation.
Materials:
-
This compound (NHC precursor)
-
Palladium(II) acetate (Pd(OAc)₂) (Palladium source)
-
Phenol (1.0 mmol, 1.0 equiv)
-
Aryl halide (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane) (5 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (0.04 mmol, 4 mol%), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the base (2.0 mmol).
-
Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times.
-
Add the phenol (1.0 mmol) and the aryl halide (1.2 mmol) to the tube.
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Substrate Scope and Optimization
The versatility of the Pd/NHC system allows for the coupling of a wide range of phenols and aryl halides.
| Phenol Substituent | Aryl Halide Substituent | Typical Yield | Notes |
| Electron-donating | Electron-withdrawing | Excellent | Favorable electronic matching. |
| Electron-withdrawing | Electron-donating | Good to Excellent | Reaction may require longer times or higher temperatures. |
| Sterically hindered | Unhindered | Good | The bulky NHC ligand can accommodate sterically demanding substrates. |
| Unhindered | Sterically hindered | Moderate to Good | May require optimization of catalyst loading and temperature. |
Key Optimization Parameters:
-
Base: Strong, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.
-
Solvent: Aprotic, non-polar to polar aprotic solvents such as toluene, dioxane, or DMF are commonly used. The choice of solvent can significantly impact reaction rates and yields.
-
Temperature: Reactions are typically run at elevated temperatures (100-140 °C) to ensure a reasonable reaction rate.
-
Catalyst Loading: Catalyst loadings of 1-5 mol% for both the palladium source and the NHC precursor are standard. For challenging substrates, higher loadings may be necessary.
Conclusion and Future Outlook
The use of this compound as a precursor for N-heterocyclic carbene ligands in palladium-catalyzed O-arylation of phenols represents a robust and versatile methodology for the synthesis of diaryl ethers. The stability and steric properties imparted by the NHC ligand lead to a highly active and broadly applicable catalytic system. This approach offers significant advantages over classical methods, including milder reaction conditions, improved functional group tolerance, and high yields. As the demand for complex molecular architectures in drug discovery and materials science continues to grow, the development and refinement of such powerful catalytic tools will remain an area of intense research and application.
References
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium–NHC complex - Wikipedia [en.wikipedia.org]
- 4. Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis and Application of a Dicyclohexyl-Substituted Benzimidazolylidene Pd-PEPPSI Complex
Introduction: The Power of Pd-PEPPSI Catalysts in Modern Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. Within the vast landscape of palladium catalysts, N-Heterocyclic Carbene (NHC) complexes have emerged as a superior class of ligands due to their strong σ-donating properties, which form robust bonds with the metal center. This strong coordination prevents catalyst decomposition and often leads to higher catalytic activity and stability compared to traditional phosphine-based systems.[1][2]
A significant advancement in the field was the development of Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation (PEPPSI) complexes by the Organ group.[1][3] These air- and moisture-stable Pd(II)-NHC precatalysts are characterized by a pyridine-based "throw-away" ligand that facilitates the in-situ generation of the active Pd(0) species.[3][4] The bulky NHC ligand not only enhances the stability of the complex but also promotes the crucial reductive elimination step, leading to high turnover numbers.[3] This application note provides a detailed protocol for the synthesis of a specific Pd-PEPPSI complex using 1,3-dicyclohexylbenzimidazolium chloride and demonstrates its application in a Suzuki-Miyaura cross-coupling reaction.
Part 1: Synthesis of [PdCl₂(1,3-dicyclohexylbenzimidazol-2-ylidene)(pyridine)]
This protocol details the synthesis of the target Pd-PEPPSI complex. The reaction involves the in-situ deprotonation of the benzimidazolium salt by a base in the presence of a palladium source and the coordinating pyridine solvent.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Supplier |
| This compound | C₁₉H₂₇ClN₂ | 318.88 | 319 mg | 1.0 | Strem/Sigma-Aldrich |
| Palladium(II) Chloride | PdCl₂ | 177.33 | 177 mg | 1.0 | Major Chemical Supplier |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 415 mg | 3.0 | Major Chemical Supplier |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 10 mL | - | Major Chemical Supplier |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Major Chemical Supplier |
| Hexanes | C₆H₁₄ | 86.18 | 50 mL | - | Major Chemical Supplier |
Safety & Handling Precautions
-
Palladium(II) Chloride (PdCl₂): Corrosive and may cause skin sensitization.[5] It is harmful if swallowed or in contact with skin and causes serious eye damage.[5][6] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[6][7][8][9]
-
This compound: While not classified as hazardous under GHS, general safe laboratory practices should be followed.[10]
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood.
-
Potassium Carbonate (K₂CO₃): Can cause skin and eye irritation. Avoid creating dust.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.
Experimental Protocol
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (319 mg, 1.0 mmol), palladium(II) chloride (177 mg, 1.0 mmol), and anhydrous potassium carbonate (415 mg, 3.0 mmol).
-
Solvent Addition: Under a nitrogen or argon atmosphere, add 10 mL of anhydrous pyridine to the flask.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.[11] The color of the suspension should change over time. Monitor the reaction by TLC (e.g., using a 10% ethyl acetate in hexanes eluent) for the consumption of the starting benzimidazolium salt. The reaction is typically complete within 16-24 hours.[1][11]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting solid, add 25 mL of dichloromethane and 25 mL of deionized water. Stir the mixture for 10 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an additional 15 mL of dichloromethane.
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a solid residue.
-
Recrystallization/Precipitation: The crude product can be purified by recrystallization from a dichloromethane/hexane solvent system or by precipitation. Dissolve the crude solid in a minimal amount of dichloromethane and add hexanes dropwise until a precipitate forms. Cool the mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to yield the [PdCl₂(1,3-dicyclohexylbenzimidazol-2-ylidene)(pyridine)] complex as a typically yellow, air-stable solid.[11][12]
Synthetic Workflow Diagram
Caption: Synthetic workflow for the Pd-PEPPSI complex.
Part 2: Characterization of the Pd-PEPPSI Complex
The synthesized complex should be characterized to confirm its identity and purity.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum in CDCl₃ is expected to show characteristic signals for the cyclohexyl protons, the aromatic protons of the benzimidazole backbone, and the coordinated pyridine ligand. The pyridine signals are typically shifted downfield compared to free pyridine, with distinct peaks for the ortho, meta, and para protons (e.g., ~8.9, 7.7, and 7.3 ppm).[2][11]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the key carbene carbon (Pd-C₂) signal, which is a hallmark of these complexes, typically appearing in the range of 160-165 ppm.[2][11] The aromatic carbons of the pyridine ring will also be visible.[2][11] The absence of the acidic C2-H proton signal from the starting benzimidazolium salt (around 10-12 ppm in ¹H NMR) and the corresponding carbon signal confirms the formation of the NHC complex.[11]
-
FT-IR Spectroscopy: The IR spectrum can provide additional structural information, showing characteristic C-H and C=C stretching frequencies for the aromatic and aliphatic components.
Part 3: Application in Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the utility of the synthesized Pd-PEPPSI complex in a model Suzuki-Miyaura reaction between 4-bromoanisole and phenylboronic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 187 mg | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 mg | 1.2 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 mg | 2.0 |
| Pd-PEPPSI Complex | - | - | ~7 mg | 0.01 (1 mol%) |
| Isopropanol (i-PrOH) | C₃H₈O | 60.10 | 3 mL | - |
| Water (Deionized) | H₂O | 18.02 | 1 mL | - |
Experimental Protocol
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and the synthesized Pd-PEPPSI complex (~7 mg, 0.01 mmol, 1 mol%).
-
Solvent Addition: Add a 3:1 mixture of isopropanol and water (4 mL total volume).[2]
-
Reaction: Seal the vial and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS until the 4-bromoanisole is consumed (typically 1-4 hours).
-
Work-up: Cool the reaction to room temperature. Add 10 mL of ethyl acetate and 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with another 10 mL of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 4-methoxybiphenyl as a white solid.
Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
References
-
Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. Available at: [Link]
-
Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673. Available at: [Link]
-
Valenti, C. (2014). Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II: Generation Of Benzynes in Flow Reactors followed by Subsequent Diels-Alder Reactions. YorkSpace, York University. Available at: [Link]
-
Request PDF. Pd‐PEPPSI: Water‐Assisted Suzuki–Miyaura Cross‐Coupling of Aryl Esters at Room Temperature using a Practical Palladium‐NHC (NHC = N‐Heterocyclic Carbene) Precatalyst. ResearchGate. Available at: [Link]
-
Lei, P., et al. (2017). Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage. Organometallics, 36(19), 3229–3236. Available at: [Link]
-
Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638-6646. Available at: [Link]
-
CSNpel. (2020). Palladium(II) Chloride Safety Data Sheet. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Palladium(II) chloride. Available at: [Link]
-
Szostak, M., et al. (2018). Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions. Chemical Communications, 54(76), 10721-10724. Available at: [Link]
-
Yakimova, L. S., et al. (2023). PEPPSI-Type Pd(II)—NHC Complexes on the Base of p-tert-Butylthiacalix[13]arene: Synthesis and Catalytic Activities. Inorganics, 11(8), 326. Available at: [Link]
-
Gök, Y., et al. (2024). Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling. Journal of the Iranian Chemical Society. Available at: [Link]
-
Rahman, M. M., et al. (2022). Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. Organometallics, 41(16), 2159–2168. Available at: [Link]
-
University of California. (n.d.). SOP for the safe use of N,N-Dimethylformamide (DMF). Available at: [Link]
-
Request PDF. PEPPSI Type Complexes: Synthesis, X-Ray Structures, Spectral studies, Molecular Docking and Theoretical Investigations. ResearchGate. Available at: [Link]
-
Szostak, M., et al. (2018). Supporting Information for A General Pd-NHC Precatalyst for Buchwald-Hartwig Cross-Coupling of Esters and Amides (Transamidation) under the Same Reaction Conditions. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. ¹H-NMR spectra of palladium PEPPSI-type complex 3a in CDCl3. Available at: [Link]
-
Request PDF. Alternative Synthetic Methods for PEPPSI-Type Palladium Complexes. ResearchGate. Available at: [Link]
-
Asraf, M. A., et al. (2023). Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectral, X-ray crystallographic characterizations and catalytic activity. RSC Advances, 13(48), 34005-34024. Available at: [Link]
-
Organ, M. G. (2014). Carbon–Heteroatom Coupling Using Pd-PEPPSI Complexes. Organic Process Research & Development, 18(1), 100-106. Available at: [Link]
-
ResearchGate. Synthesis of Pd-PEPPSI complexes bearing polymer subunits and application for the Buchwald-Hartwig reaction. Available at: [Link]
-
Rahman, M. M., et al. (2022). Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. Organometallics, 41(16), 2159-2168. Available at: [Link]
-
Wikipedia. Dimethylformamide. Available at: [Link]
-
Kian Resin Chemical Company. Technical Data Sheet DMF. Available at: [Link]
-
Request PDF. Imidazol-2-ylidene-Pd-PEPPSI complexes containing 4-acetylphenyl side arm: Synthesis, characterization, crystal structure, and applications in Suzuki, Heck and Sonogashira reactions. ResearchGate. Available at: [Link]
-
ResearchGate. Synthesis of Pd-PEPPSI complexes 3. Available at: [Link]
-
Jebsen & Jessen Chemicals. N,N-Dimethylformamide: Our Product Information. Available at: [Link]
-
Apchem. (2023). Understanding Dimethylformamide: A Comprehensive Guide to Applications and Benefits. Available at: [Link]
-
Asraf, M. A., et al. (2023). Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectra. Semantic Scholar. Available at: [Link]
-
ResearchGate. (PDF) PEPPSI-Type Pd(II)—NHC Complexes on the Base of p-tert-Butylthiacalix[13]arene: Synthesis and Catalytic Activities. Available at: [Link]
-
ResearchGate. Synthesis of N, N′‐diaralkyl benzimidazolium Pd–PEPPSI complexes (1–9). Reaction conditions. Available at: [Link]
-
ResearchGate. Figure 3. 1 H-NMR spectra of palladium PEPPSI-type complex 3a in CDCl3. Available at: [Link]
-
ResearchGate. (PDF) Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. carlroth.com [carlroth.com]
- 6. toyochemical.jp [toyochemical.jp]
- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. colonialmetals.com [colonialmetals.com]
- 10. guidechem.com [guidechem.com]
- 11. Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectral, X-ray crystallographic characterizations and catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
Application Notes and Protocols for the Synthesis of Metal-NHC Complexes from 1,3-Dicyclohexylbenzimidazolium Chloride
Abstract
This document provides a comprehensive guide for the synthesis of metal-N-heterocyclic carbene (NHC) complexes, utilizing 1,3-dicyclohexylbenzimidazolium chloride as the ligand precursor. N-heterocyclic carbenes have emerged as a pivotal class of ligands in organometallic chemistry, often supplanting traditional phosphines due to their strong σ-donating properties and exceptional thermal and chemical stability.[1][2] This guide details a reliable and widely adopted two-step methodology: first, the synthesis of a stable silver(I)-NHC complex, which then serves as a versatile transmetalation agent for the preparation of other late transition metal complexes, such as those of palladium and gold.[3][4][5] The protocols herein are designed for researchers in catalysis, materials science, and drug development, providing not only step-by-step instructions but also the underlying chemical principles and critical experimental insights.
Introduction: The Role of Benzimidazolium Salts in NHC Chemistry
N-heterocyclic carbenes (NHCs) are distinguished by a divalent carbon atom within a heterocyclic ring system, flanked by at least one nitrogen atom. This architecture confers significant stability and potent electron-donating ability to the carbene center.[6] Benzimidazolium salts, such as this compound, are the direct precursors to benzannulated NHCs. The deprotonation of the acidic C2 proton of the benzimidazolium ring generates the free carbene, which can be trapped in situ by a metal source.
The synthetic route detailed here leverages an intermediate silver(I)-NHC complex. This approach is advantageous for several reasons:
-
Stability: Silver-NHC complexes are often air- and moisture-stable solids that can be easily isolated and purified.[3]
-
Versatility: The lability of the silver-carbene bond makes these complexes excellent carbene transfer agents.[7][8]
-
Reliability: The reaction of the imidazolium salt with silver(I) oxide is a high-yielding and clean method for generating the NHC complex, where Ag₂O acts as both the base and the metal source.[9][10][11]
This guide will first detail the synthesis and characterization of [Ag(DCy₂bzIM)Cl], where DCy₂bzIM is 1,3-dicyclohexylbenzimidazol-2-ylidene. Subsequently, it will outline the protocol for transmetalating this silver complex to a palladium(II) center, a common target for applications in cross-coupling catalysis.[4]
Overall Synthetic Workflow
The synthesis follows a sequential two-step process. The initial benzimidazolium chloride precursor is first converted to its corresponding silver(I)-NHC complex. This isolated intermediate is then used in a subsequent reaction to transfer the NHC ligand to a palladium(II) metal center, driven by the formation of insoluble silver chloride.
Diagram 2: Step-by-step workflow for Silver(I)-NHC synthesis.
Step-by-Step Instructions:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.00 g, 3.13 mmol) and silver(I) oxide (e.g., 0.435 g, 1.88 mmol, ~0.6 eq).
-
Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.
-
Add anhydrous dichloromethane (e.g., 30 mL) via a syringe.
-
Wrap the flask with aluminum foil to protect the reaction from light.
-
Stir the resulting suspension vigorously at room temperature for 18-24 hours. The progress of the reaction can be monitored by taking a small aliquot, filtering it, and checking for the disappearance of the starting material's acidic proton via ¹H NMR.
-
Upon completion, filter the reaction mixture through a short plug of Celite in a fritted funnel under an inert atmosphere to remove the grey precipitate (AgCl and excess Ag₂O).
-
Wash the filter cake with two small portions of fresh DCM (2 x 5 mL) to ensure complete recovery of the product.
-
Combine the clear, colorless filtrates in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Dry the resulting white solid under high vacuum to yield the Chloro(1,3-dicyclohexylbenzimidazol-2-ylidene)silver(I) complex.
Expected Characterization Results
-
Yield: Typically > 90%.
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃): The most diagnostic feature is the disappearance of the sharp singlet corresponding to the acidic C2-H proton of the benzimidazolium salt, which typically appears far downfield (δ > 10 ppm). The signals for the cyclohexyl and aromatic protons will remain, albeit with potential slight shifts upon coordination.
-
¹³C NMR (CDCl₃): The key signal is the appearance of the carbene carbon (N-C -N) resonance. For silver(I)-NHC complexes, this signal is typically observed in the region of δ 180-210 ppm. [8]The lability of the silver-carbene bond can sometimes lead to a broad signal. [8]
Part 2: Transmetalation to Synthesize a Palladium(II)-NHC Complex
This protocol outlines the transfer of the NHC ligand from the synthesized silver(I) complex to a palladium(II) center. This method is a cornerstone of modern NHC chemistry, providing a clean and efficient route to a wide array of palladium catalysts. [4][12]
Principle of Transmetalation
The reaction is an equilibrium process where the NHC ligand is exchanged between the two metal centers. The equilibrium is strongly driven towards the palladium product by the precipitation of highly insoluble silver chloride (AgCl), which is removed by filtration.
Diagram 3: The transmetalation process.
General Protocol for Transmetalation to Palladium(II)
Materials:
-
[Ag(DCy₂bzIM)Cl] (synthesized in Part 1)
-
Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂] or another suitable Pd(II) precursor.
-
Anhydrous, degassed solvent (e.g., Dichloromethane or THF).
Protocol:
-
In a Schlenk flask under an inert atmosphere, dissolve the silver-NHC complex (1.0 eq) in anhydrous DCM.
-
In a separate flask, dissolve the palladium(II) precursor (1.0 eq) in the same solvent.
-
Add the palladium solution to the silver-NHC solution dropwise at room temperature with stirring.
-
A white precipitate (AgCl) should begin to form immediately or shortly after addition.
-
Continue stirring the reaction at room temperature for 2-4 hours to ensure complete transmetalation.
-
Filter the mixture through a pad of Celite to remove the AgCl precipitate.
-
Wash the filter pad with fresh solvent.
-
Collect the filtrate and remove the solvent under reduced pressure to yield the crude palladium(II)-NHC complex, which can be further purified by recrystallization (e.g., from a DCM/hexane mixture).
Characterization of the Palladium(II)-NHC Complex
-
¹H NMR: Similar to the silver complex, but with characteristic shifts for the protons on the NHC ligand due to the different electronic environment of the palladium center.
-
¹³C NMR: The carbene carbon resonance will shift significantly compared to the silver complex. For Pd(II)-NHC complexes, this signal is typically found in the range of δ 150-180 ppm. [6]The precise location provides insight into the electronic properties of the complex.
-
Elemental Analysis: Provides confirmation of the elemental composition (C, H, N) of the final, purified complex, which is crucial for verifying its identity and purity.
Conclusion
The use of this compound as a precursor provides a robust entry point into the rich field of metal-NHC chemistry. The synthesis of an intermediate silver(I)-NHC complex offers a stable and versatile platform for the subsequent transfer of the NHC ligand to other catalytically relevant metals. The protocols detailed in this guide are based on well-established literature procedures and provide a reliable foundation for researchers to synthesize and explore the properties of these important organometallic compounds. [9][10][11][13][14]
References
- M. R. D. A. Ad aurum: tunable transfer of N-heterocyclic carbene complexes to gold surfaces. Royal Society of Chemistry; 2022.
- Palladium–NHC complex. Wikipedia;
- N-heterocyclic carbene gold(I) and silver(I) complexes bearing functional groups for bio-conjugation.
- This compound 95 1034449-15-4. Sigma-Aldrich;
- Coinage metal N-heterocyclic carbene complexes. Wikipedia;
- This compound, min. 97% (cas 1034449-15-4) SDS/MSDS download. Guidechem;
- Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in C
- Exploiting a dimeric silver transmetallating reagent to synthesize macrocyclic tetracarbene complexes. Royal Society of Chemistry;
- Silver N-heterocyclic carbene complexes are potent uncompetitive inhibitors of the papain-like protease with antiviral activity. ScienceOpen; 2023.
- Scheme. Synthesis of silver-N-heterocyclic carbene complexes.
- SAFETY D
- Synthesis of N-heterocyclic Carbenes and Metal Complexes. CNKI;
- Silver and Palladium Complexes Containing Ditopic N-Heterocyclic Carbene–Thione Ligands.
- Research Article Synthesis, Characterization, Antimicrobial Properties, and Antioxidant Activities of Silver-N-Heterocyclic Carbene Complex. ScienceOpen; 2023.
- NHC–metal complexes based on benzimidazolium moiety for chemical transform
- SAFETY D
- Synthesis, Characterization, Antimicrobial Properties, and Antioxidant Activities of Silver-N-Heterocyclic Carbene Complexes.
- Synthesis of the Ag−NHC complexes NHC‐IX, NHC‐X, NHC‐XII, and NHC‐XIII....
- This compound, min. 97%. Strem;
- New Metal-NHC Complexes: Synthesis, Characteriz
- Synthesis of Well-Defined N-Heterocyclic Carbene (NHC)
- Synthesis and structure of early transition metal NHC complexes.
- Continuous Flow Synthesis of Metal–NHC Complexes.
- NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limit
- Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes. Research Square; 2024.
- ¹H NMR spectra of imidazolium ligand NHC‐2 (bottom, black), complex...
- Fig.S2-1 1 H/NMR (up) and 13 C/NMR (down) of complex 1.
Sources
- 1. Synthesis of N-heterocyclic Carbenes and Metal Complexes [manu56.magtech.com.cn]
- 2. "New Metal-NHC Complexes: Synthesis, Characterization, and Uses" by Roy A. Kelly III [scholarworks.uno.edu]
- 3. Ad aurum: tunable transfer of N-heterocyclic carbene complexes to gold surfaces - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI01941H [pubs.rsc.org]
- 4. Palladium–NHC complex - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. Coinage metal N-heterocyclic carbene complexes - Wikipedia [en.wikipedia.org]
- 8. N-heterocyclic carbene gold(I) and silver(I) complexes bearing functional groups for bio-conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. NHC–metal complexes based on benzimidazolium moiety for chemical transformation - Arabian Journal of Chemistry [arabjchem.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scienceopen.com [scienceopen.com]
- 14. Synthesis, Characterization, Antimicrobial Properties, and Antioxidant Activities of Silver-N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: 1,3-Dicyclohexylbenzimidazolium Chloride in N-Heterocyclic Carbene (NHC) Catalysis
Introduction: The Versatility of a Superior NHC Precursor
1,3-Dicyclohexylbenzimidazolium chloride is a stable, crystalline salt that serves as a crucial precursor to a potent N-heterocyclic carbene (NHC). Since the isolation of the first stable NHC by Arduengo in 1991, this class of compounds has revolutionized catalysis.[1][2] Unlike their transient predecessors, modern NHCs derived from salts like this compound offer a unique combination of strong σ-donation and tunable steric bulk.[3] This makes them exceptional ligands for transition metals and powerful nucleophilic organocatalysts in their own right.[4][5][6]
The dicyclohexyl substituents provide significant steric hindrance around the active carbene center, which can enhance catalyst stability and influence selectivity in chemical transformations.[7][8] This guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing this precursor in two major catalytic applications: as a ligand for palladium-catalyzed cross-coupling and as an organocatalyst for C-C bond formation.
Catalyst Precursor Profile: Physicochemical & Safety Data
Prior to any experimental work, it is imperative to understand the properties and handling requirements of the catalyst precursor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1034449-15-4 | [9][10][11] |
| Molecular Formula | C₁₉H₂₇ClN₂ | [9][10] |
| Molecular Weight | 318.88 g/mol | [9][10][12] |
| Appearance | White to off-white solid | [11] |
| Melting Point | 216-220 °C | [10][12] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), limited solubility in ethers and hydrocarbons. | |
Safety & Handling
This compound is classified as a combustible solid.[10] While specific toxicity data is limited, standard laboratory precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound can be hygroscopic.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
-
First Aid: In case of contact, wash skin with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention in all cases of significant exposure.[13]
Crucial Note: This information is a guideline. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.[13][15]
The Active Species: Generating the N-Heterocyclic Carbene
The catalytic activity of this compound is unlocked by deprotonating the acidic proton at the C2 position (between the two nitrogen atoms) to generate the free NHC. This is typically achieved in situ using a strong, non-nucleophilic base.
Causality of Base Selection: The choice of base is critical. A strong base is required due to the pKa of the C2 proton. However, the base should be non-nucleophilic to avoid attacking other parts of the molecule. Common choices include potassium tert-butoxide (KOtBu), sodium hydride (NaH), or potassium bis(trimethylsilyl)amide (KHMDS). The base abstracts the proton, leaving a lone pair of electrons on the carbon atom and forming the neutral, highly nucleophilic carbene.
Caption: In Situ generation of the active NHC from its benzimidazolium salt precursor.
Application Protocol I: Ligand for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
NHCs are highly effective alternatives to traditional phosphine ligands in palladium catalysis. Their strong σ-donor properties form robust bonds with the metal center, leading to highly stable and active catalysts that can facilitate challenging cross-coupling reactions, even with less reactive substrates like aryl chlorides.[3][16][17][18]
Principle of Catalysis
The NHC ligand stabilizes the Pd(0) active species. The catalytic cycle involves the oxidative addition of an aryl halide to the Pd(0)-NHC complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0)-NHC catalyst.[16][17] The bulky dicyclohexyl groups on the NHC can promote the reductive elimination step, increasing turnover frequency.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovering New Reactions with N-Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Heterocyclic carbene (NHC) organocatalysis: from fundamentals to frontiers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfachemic.com [alfachemic.com]
- 10. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 11. strem.com [strem.com]
- 12. This compound 95 1034449-15-4 [sigmaaldrich.com]
- 13. Page loading... [wap.guidechem.com]
- 14. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. par.nsf.gov [par.nsf.gov]
Application Note & Protocol: Optimizing Catalyst Loading of 1,3-Dicyclohexylbenzimidazolium Chloride in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to optimizing the catalyst loading of 1,3-Dicyclohexylbenzimidazolium chloride (ICy·HCl) in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to explain the causality behind experimental choices. We will delve into the principles of catalyst loading, provide a detailed, step-by-step protocol for its optimization using a model Suzuki-Miyaura reaction, and present data illustrating the impact of catalyst concentration on reaction efficiency.
Introduction: The Role of N-Heterocyclic Carbenes in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] The efficacy of these transformations hinges on the nature of the ligand coordinating to the palladium center. N-Heterocyclic Carbenes (NHCs) have emerged as a superior class of ligands, often outperforming traditional phosphines.[2] Their strong σ-donating ability facilitates the oxidative addition of even challenging substrates like aryl chlorides, while their steric bulk promotes the final reductive elimination step, accelerating the catalytic cycle.[2]
This compound (ICy·HCl) is a precursor to a bulky and electron-rich NHC ligand. When combined with a palladium source, it forms a highly active and stable catalyst suitable for a range of cross-coupling reactions. The strong Pd-NHC bond contributes to the high stability of the active species, even at low ligand-to-palladium ratios and elevated temperatures.[2]
The Criticality of Optimal Catalyst Loading
While a higher catalyst concentration can increase the reaction rate, it also leads to higher costs and potentially greater levels of residual palladium in the final product—a significant concern in pharmaceutical manufacturing. Conversely, excessively low catalyst loadings can result in sluggish or incomplete reactions. Therefore, determining the minimum effective catalyst loading is a critical aspect of process development, balancing reaction efficiency with economic and environmental considerations. The Turnover Number (TON), which represents the number of moles of product formed per mole of catalyst, is a key metric in this optimization process.[3]
Experimental Protocol: Optimizing Catalyst Loading for a Suzuki-Miyaura Reaction
This protocol details a systematic approach to determine the optimal catalyst loading for the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid, a challenging transformation due to the inertness of the C-Cl bond.[4][5] The catalyst is generated in situ from palladium(II) acetate and this compound.
Materials and Reagents
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (ICy·HCl)
-
4-Chloroanisole
-
Phenylboronic acid
-
Potassium tert-butoxide (KOtBu)
-
Toluene (anhydrous)
-
Methanol
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
General Procedure for Catalyst Loading Screen
-
To a series of oven-dried Schlenk tubes under an argon atmosphere, add this compound (ICy·HCl) and Palladium(II) acetate (Pd(OAc)₂) in a 2:1 molar ratio, varying the palladium loading for each reaction (e.g., 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%, 0.01 mol%).
-
Add potassium tert-butoxide (KOtBu) (2.0 mmol) to each tube.
-
Add a solution of 4-chloroanisole (1.0 mmol) in anhydrous toluene (3 mL).
-
Add a solution of phenylboronic acid (1.5 mmol) in methanol (0.5 mL).
-
Seal the Schlenk tubes and heat the reaction mixtures at 80 °C for the specified time (e.g., 12 hours).
-
After cooling to room temperature, quench the reactions by adding water (5 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS or ¹H NMR to determine the conversion and yield.
Diagram of the Experimental Workflow:
Caption: Workflow for optimizing catalyst loading.
Data Presentation and Interpretation
The results of the catalyst loading screen can be summarized in a table to facilitate comparison.
| Entry | Pd(OAc)₂ (mol%) | ICy·HCl (mol%) | Yield (%) | Turnover Number (TON) |
| 1 | 1.0 | 2.0 | >99 | 99 |
| 2 | 0.5 | 1.0 | 98 | 196 |
| 3 | 0.1 | 0.2 | 95 | 950 |
| 4 | 0.05 | 0.1 | 92 | 1840 |
| 5 | 0.01 | 0.02 | 75 | 7500 |
Note: This data is illustrative and may vary based on specific reaction conditions.
Interpretation of Results:
-
At high catalyst loadings (1.0 and 0.5 mol%), the reaction proceeds to near completion, but with a lower TON, indicating less efficient use of the catalyst.
-
As the catalyst loading is decreased to 0.1 mol% and 0.05 mol%, the yield remains high, and the TON increases significantly. This suggests that these loadings are more optimal in terms of catalyst efficiency.
-
At a very low loading of 0.01 mol%, a noticeable drop in yield is observed, indicating that this concentration is insufficient for complete conversion under the given reaction time.
Mechanistic Considerations and the Role of the NHC Ligand
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Sources
Application Note: Palladium-Catalyzed C-N Cross-Coupling Using 1,3-Dicyclohexylbenzimidazolium Chloride as an N-Heterocyclic Carbene Ligand Precursor
An Application Guide for Researchers
Introduction: The Power of NHC Ligands in Modern C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, fundamental to the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling of aryl halides with amines, has become an indispensable tool for this transformation.[2][3][4] The evolution of this methodology has been driven by ligand design, moving from early phosphine-based systems to the now ubiquitous N-heterocyclic carbenes (NHCs).
NHCs have emerged as superior ligands in many palladium-mediated transformations for several key reasons.[5] Their strong σ-donating ability facilitates the crucial oxidative addition step, even with challenging substrates like aryl chlorides. Furthermore, the robust palladium-NHC bond imparts exceptional thermal stability to the catalytic species, allowing for high temperatures and low catalyst loadings, which is advantageous in both academic and industrial settings.[5][6]
This application note provides a detailed guide to utilizing 1,3-dicyclohexylbenzimidazolium chloride, a commercially available and air-stable salt[7], as a precursor for a highly effective NHC ligand in C-N cross-coupling reactions. The bulky dicyclohexyl groups provide a sterically demanding environment that promotes efficient reductive elimination, making this ligand system versatile for a broad range of amine and aryl halide coupling partners.
The Catalytic System: Understanding the Role of Each Component
A successful C-N coupling reaction depends on the synergistic interplay of several key components. Understanding the rationale behind the selection of each is critical for optimization and troubleshooting.
-
The Palladium Precursor: The reaction is initiated by a palladium source. While a pre-formed Pd(0) complex can be used, it is often more convenient to use stable Pd(II) salts like palladium(II) acetate (Pd(OAc)₂) or PdCl₂.[6] These are reduced in situ to the active Pd(0) species that enters the catalytic cycle.
-
The NHC Precursor (this compound): This salt is not the active ligand itself but its immediate precursor. In the presence of a base, the acidic proton at the C2 position of the benzimidazolium ring is abstracted to generate the free N-heterocyclic carbene in situ. This carbene then rapidly coordinates to the palladium center to form the true, active catalyst. The bulky cyclohexyl substituents are crucial for creating a sterically hindered pocket around the metal, which accelerates the final product-forming reductive elimination step.
-
The Base: The base serves a critical, dual role. First, it facilitates the in-situ generation of the NHC from the benzimidazolium salt. Second, and most importantly within the catalytic cycle, it deprotonates the amine substrate after it has coordinated to the palladium center, forming a palladium-amido complex that is primed for reductive elimination.[8] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are essential for this step.[9] It is important to note that base concentration can be a delicate parameter; in some systems, an excess of a highly coordinating base can inhibit the reaction by competing with the substrate for a coordination site on the palladium catalyst.[10][11]
-
The Solvent: The choice of solvent is crucial for catalyst stability and reaction kinetics. Anhydrous, aprotic polar solvents are generally preferred. Solvents like 1,4-dioxane, toluene, and dimethoxyethane (DME) are excellent choices as they effectively dissolve the reactants and intermediates without interfering with the catalytic process.[12][13] The polarity of the solvent can influence the rates of both oxidative addition and reductive elimination, making it a key parameter for optimization.[13][14]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination catalyzed by a Pd-NHC complex proceeds through a well-established catalytic cycle. The process begins with the formation of the active catalyst, followed by a sequence of oxidative addition, amine coordination and deprotonation, and finally, reductive elimination.
Figure 1: The catalytic cycle for Pd-NHC mediated C-N cross-coupling.
Experimental Protocols & Workflow
General Considerations & Best Practices
-
Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. All reactions should be set up under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
-
Reagent Purity: Solvents must be anhydrous, and bases should be fresh and stored in a desiccator. The this compound precursor can be hygroscopic and should be handled accordingly.[15]
-
Order of Addition: For optimal results and reproducibility, the palladium precursor and the NHC precursor salt are typically mixed in the solvent before the addition of the base, aryl halide, and amine.
Figure 2: General experimental workflow for C-N coupling reactions.
Protocol 1: Standard Thermal C-N Coupling of an Aryl Chloride with a Secondary Amine
This protocol describes a general procedure for the coupling of 4-chloroanisole with morpholine.
Reagents:
-
Palladium(II) Acetate (Pd(OAc)₂): 4.5 mg, 0.02 mmol, 2 mol%
-
This compound: 12.8 mg, 0.04 mmol, 4 mol%
-
Sodium tert-butoxide (NaOtBu): 135 mg, 1.4 mmol, 1.4 eq.
-
4-Chloroanisole: 143 mg, 1.0 mmol, 1.0 eq.
-
Morpholine: 105 mg, 1.2 mmol, 1.2 eq.
-
Anhydrous 1,4-Dioxane: 4 mL
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg) and this compound (12.8 mg).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane (4 mL) via syringe. The solution may appear as a light-yellow suspension.
-
Add sodium tert-butoxide (135 mg) to the flask under a positive flow of argon.
-
Add morpholine (105 mg) followed by 4-chloroanisole (143 mg) via syringe.
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: Microwave-Assisted C-N Coupling
Microwave irradiation can dramatically accelerate C-N coupling reactions, often reducing reaction times from hours to minutes.[16][17]
Reagents:
-
Use the same reagents and stoichiometry as in Protocol 1.
-
Anhydrous Dimethylformamide (DMF) can be used as an alternative solvent.
Procedure:
-
In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine Pd(OAc)₂ (4.5 mg) and this compound (12.8 mg).
-
Add sodium tert-butoxide (135 mg).
-
Add anhydrous dioxane or DMF (4 mL).
-
Add morpholine (105 mg) and 4-chloroanisole (143 mg).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 120-150 °C for 20-40 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature before opening.
-
Perform the work-up and purification as described in steps 8-11 of Protocol 1.
Performance Data & Substrate Scope
The Pd/NHC system derived from this compound is effective for a wide range of substrates. The following table summarizes typical reaction conditions for various coupling partners.
| Entry | Aryl Halide | Amine | Pd (mol%) | NHC Precursor (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 1.0 | 2.0 | KOtBu (1.4) | Dioxane | 70 | 3 | >95[9] |
| 2 | Chlorobenzene | Morpholine | 1.0 | 2.0 | KOtBu (1.4) | Dioxane | 80 | 3 | 96[9] |
| 3 | 4-Bromoanisole | Aniline | 2.0 | 4.0 | NaOtBu (1.2) | Toluene | 100 | 12 | 92 |
| 4 | 2-Bromopyridine | Benzylamine | 2.0 | 4.0 | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 85 |
| 5 | 4-Chloroacetophenone | Piperidine | 1.5 | 3.0 | KOtBu (1.4) | Dioxane | 120 (MW) | 0.5 | 94 |
| 6 | 1-Chloro-4-nitrobenzene | n-Hexylamine | 2.0 | 4.0 | NaOtBu (1.5) | Toluene | 80 | 6 | 88 |
Troubleshooting Guide
| Problem | Potential Cause & Solution |
| Low or No Conversion | 1. Inactive Catalyst: Ensure an inert atmosphere was maintained. Oxygen can deactivate the Pd(0) species. Degas the solvent thoroughly before use. 2. Impure Reagents: Use anhydrous solvents and fresh, high-purity base. Water can hydrolyze the base and poison the catalyst. 3. Insufficient Temperature/Time: For challenging substrates (e.g., electron-rich aryl chlorides), higher temperatures or longer reaction times may be required. Consider switching to microwave heating. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Catalyst Decomposition: The NHC ligand may not be sufficiently stabilizing. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). 2. Presence of Water: Rigorously exclude moisture from the reaction. |
| Low Yield after Purification | 1. Product Volatility: If the product has a low boiling point, avoid concentrating under high vacuum for extended periods. 2. Adsorption on Silica Gel: Highly basic amine products can streak or irreversibly bind to silica gel. Pre-treat the silica with triethylamine (1-2% in the eluent) or use an alternative stationary phase like alumina. |
Safety Precautions
-
Palladium Compounds: Palladium salts can be toxic and are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Sodium and potassium tert-butoxide are corrosive and moisture-sensitive. Handle in a glovebox or under a positive flow of inert gas.
-
Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Handle only in a well-ventilated fume hood.
-
Pressure: When heating sealed vessels (Schlenk tubes or microwave vials), always use a blast shield. Never heat a sealed system that is not designed to withstand pressure.
References
-
Herrmann, W. A. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition, 41(8), 1290-1309. [Link]
-
Nolan, S. P., & Marion, N. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]
- Cazin, C. S. J. (Ed.). (2017).
-
Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 1(1), 17-20. [Link]
-
Surry, D. S., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
Gök, Y., et al. (2016). Synthesis, Characterization and Microwave-Promoted Catalytic Activity of Novel N-phenylbenzimidazolium Salts in Heck-Mizoroki and Suzuki-Miyaura Cross-Coupling Reactions under Mild Conditions. Molecules, 21(9), 1184. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
R. E. Dorta, et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2463–2471. [Link]
-
Organ, M. G., et al. (2010). Microwave-Assisted Synthesis of N-Heterocyclic Carbene-Palladium(II) Complexes. European Journal of Organic Chemistry, 2010(24), 4573-4578. [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 44(6), 1373-1413. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium‐Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development, 16(7), 1156-1184. [Link]
-
Kumar, A., et al. (2018). Microwave-Assisted C-N Coupling for the Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acid Scaffold and Novel N-Phenyl-2-(2H-1,2,3- triazol-2-yl)benzamide Derivatives. Asian Journal of Organic & Medicinal Chemistry, 3(3), 110-116. [Link]
-
Collier, M., et al. (2025). Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Organometallics. [Link]
-
Zare, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1221-1249. [Link]
-
Ray, L., et al. (2017). Palladium N-Heterocyclic Carbene Complexes: Synthesis from Benzimidazolium Salts and Catalytic Activity in Carbon-carbon Bond-forming Reactions. Journal of Visualized Experiments, (125), e55893. [Link]
-
MH Chem. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. [Link]
-
Shao, L.-X., et al. (2011). Well-defined NHC–Pd(II)–Im (NHC=N-heterocyclic carbene; Im=1-methylimidazole) complex catalyzed C–N coupling of primary amines with aryl chlorides. Tetrahedron Letters, 52(40), 5150-5155. [Link]
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium N-Heterocyclic Carbene Complexes: Synthesis from Benzimidazolium Salts and Catalytic Activity in Carbon-carbon Bond-forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. strem.com [strem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02533D [pubs.rsc.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 16. Synthesis, Characterization and Microwave-Promoted Catalytic Activity of Novel N-phenylbenzimidazolium Salts in Heck-Mizoroki and Suzuki-Miyaura Cross-Coupling Reactions under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,3-Dicyclohexylbenzimidazolium Chloride in Green Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dicyclohexylbenzimidazolium chloride is a versatile imidazolium salt that serves as a crucial precursor to a sterically demanding N-heterocyclic carbene (NHC), 1,3-dicyclohexylbenzimidazol-2-ylidene. This guide provides an in-depth exploration of its applications within the framework of green chemistry. The focus is on leveraging this compound to develop sustainable catalytic systems that align with the twelve principles of green chemistry, such as maximizing atom economy, using safer solvents, and employing catalytic reagents over stoichiometric ones.[1][2][3] We will delve into its role in forming highly efficient transition-metal catalysts for cross-coupling reactions and its utility in organocatalysis, highlighting protocols that offer high yields, selectivity, and catalyst recyclability.
Introduction: The Role of this compound in Sustainable Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[2][3] Catalysis is a cornerstone of this philosophy, offering pathways to more efficient and atom-economical reactions.[1][4] N-heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts and ligands for transition metals, owing to their strong σ-donating properties and steric tuneability.[1][5][6]
This compound is an air-stable, solid precursor to the NHC, 1,3-dicyclohexylbenzimidazol-2-ylidene. The bulky cyclohexyl groups provide significant steric hindrance around the carbene center, which can enhance catalyst stability and selectivity in various transformations. This guide will focus on two primary green chemistry applications:
-
As a Precursor for Palladium-NHC Catalysts in Suzuki-Miyaura Cross-Coupling Reactions: This section will detail the in situ generation of a Pd-NHC catalyst for the efficient coupling of aryl chlorides in aqueous media.
-
As a Precursor for Rhodium-NHC Catalysts in C-H Functionalization: This section will explore the application of a Rh-NHC complex in the direct functionalization of C-H bonds, a key strategy for atom-economical synthesis.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 1034449-15-4 |
| Molecular Formula | C₁₉H₂₇ClN₂ |
| Molecular Weight | 318.88 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 216-220 °C |
Data sourced from Sigma-Aldrich and Alfa Chemistry.[7]
Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in Aqueous Media
Scientific Rationale and Green Chemistry Principles
The Suzuki-Miyaura cross-coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis, particularly in the pharmaceutical industry.[8] Traditional protocols often rely on phosphine ligands, which can be air-sensitive and toxic, and organic solvents. The use of NHC ligands derived from this compound offers a greener alternative.
-
Principle 5: Safer Solvents and Auxiliaries: This protocol utilizes water as the solvent, significantly reducing the environmental impact associated with volatile organic compounds (VOCs).[9]
-
Principle 9: Catalysis: The in situ generated Pd-NHC catalyst is highly efficient, allowing for very low catalyst loadings (down to 50 ppm), which minimizes metal waste.[10]
-
Atom Economy: The reaction demonstrates high atom economy by efficiently coupling aryl chlorides, which are often more readily available and less expensive than their bromide or iodide counterparts.[11]
The bulky dicyclohexyl groups on the benzimidazole backbone create a sterically hindered environment around the palladium center. This steric bulk is crucial for promoting the reductive elimination step of the catalytic cycle and preventing catalyst decomposition, leading to higher turnover numbers and overall efficiency.
Experimental Workflow: In Situ Catalyst Generation and Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling using an in situ generated Pd-NHC catalyst.
Detailed Protocol: Synthesis of 4-Methoxybiphenyl
This protocol describes the coupling of 4-chloroanisole with phenylboronic acid.
Materials:
-
This compound (0.0032 g, 0.01 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.0011 g, 0.005 mmol)
-
Cesium carbonate (Cs₂CO₃) (0.977 g, 3.0 mmol)
-
4-Chloroanisole (0.143 g, 1.0 mmol)
-
Phenylboronic acid (0.146 g, 1.2 mmol)
-
Degassed DMF/Water (1:1 mixture, 4 mL)
-
Schlenk tube or similar reaction vessel
-
Standard glassware for work-up and purification
Procedure:
-
Catalyst Pre-formation: To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(OAc)₂, and Cs₂CO₃.
-
Solvent and Reagent Addition: Add the degassed DMF/water mixture, followed by 4-chloroanisole and phenylboronic acid.
-
Reaction: Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 6 hours. The in situ formation of the active Pd-NHC complex occurs under these conditions.[12]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Add 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl.
Expected Results and Troubleshooting
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | 0.5 | >95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 0.5 | >95 |
| 3 | Chloroacetophenone | Phenylboronic acid | 1.0 | 92 |
Yields are based on reported literature for similar systems.[12]
Troubleshooting:
-
Low Yield: Ensure all reagents are pure and the solvent is thoroughly degassed to prevent catalyst deactivation. The base is crucial for the deprotonation of the imidazolium salt to form the NHC; ensure it is anhydrous and added in sufficient excess.
-
Homocoupling of Boronic Acid: Lowering the reaction temperature or reducing the amount of boronic acid may mitigate this side reaction.
Application II: Rhodium-Catalyzed C-H Functionalization
Scientific Rationale and Green Chemistry Principles
Direct C-H bond functionalization is a highly desirable transformation in green chemistry as it avoids the need for pre-functionalized substrates (e.g., organohalides), thus shortening synthetic routes and reducing waste.[13][14]
-
Principle 2: Atom Economy: By directly converting a C-H bond to a C-C or C-heteroatom bond, this approach maximizes the incorporation of atoms from the reactants into the final product.
-
Principle 8: Reduce Derivatives: It eliminates the need for protecting groups and the multiple steps associated with substrate pre-functionalization.[13]
The Rh-NHC complex, derived from this compound, can catalyze the O-arylation of phenols with aryl bromides.[15] The steric bulk of the dicyclohexyl-substituted NHC ligand is critical for promoting the challenging C-H activation step and preventing catalyst aggregation.
Catalytic Cycle: Rh-NHC Catalyzed O-Arylation
Caption: Simplified catalytic cycle for Rh-NHC catalyzed O-arylation of phenols.
Detailed Protocol: Synthesis of Diphenyl Ether
Materials:
-
This compound (0.0064 g, 0.02 mmol)
-
[Rh(cod)Cl]₂ (0.0025 g, 0.005 mmol)
-
Potassium tert-butoxide (KOtBu) (0.224 g, 2.0 mmol)
-
Phenol (0.094 g, 1.0 mmol)
-
Bromobenzene (0.157 g, 1.0 mmol)
-
Anhydrous toluene (5 mL)
-
Glovebox or Schlenk line for inert atmosphere setup
Procedure:
-
Catalyst Preparation: In a glovebox, add this compound and [Rh(cod)Cl]₂ to an oven-dried reaction vial.
-
Ligand Formation: Add anhydrous toluene and stir for 30 minutes at room temperature to allow for the formation of the Rh-NHC complex.
-
Reagent Addition: Add phenol, bromobenzene, and finally potassium tert-butoxide to the vial.
-
Reaction: Seal the vial and heat the mixture at 110 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography (silica gel, eluting with a hexane/ethyl acetate mixture) to obtain diphenyl ether.
Expected Outcomes and Mechanistic Insights
This protocol is expected to provide moderate to good yields of the desired diaryl ether. The success of the reaction hinges on the ability of the bulky NHC ligand to stabilize the rhodium center throughout the catalytic cycle, particularly during the oxidative addition and reductive elimination steps. The strong base is required to deprotonate the phenol, forming the active nucleophile.
Troubleshooting:
-
No Reaction: The catalyst complex may not have formed correctly. Ensure anhydrous and anaerobic conditions during the catalyst preparation step. The purity of the rhodium precursor is also critical.
-
Side Products: Formation of biaryl from the homocoupling of bromobenzene can occur. Using a slight excess of the phenol may favor the desired cross-coupling pathway.
Conclusion and Future Outlook
This compound is a valuable and accessible precursor for the generation of sterically demanding N-heterocyclic carbenes. Its application in forming robust transition-metal catalysts for challenging cross-coupling and C-H functionalization reactions underscores its importance in advancing green chemistry. The protocols detailed herein provide a framework for employing this reagent in sustainable synthetic methodologies. Future research will likely focus on expanding the scope of NHCs derived from this and similar salts in other catalytic transformations, such as metathesis, polymerization, and asymmetric catalysis, further contributing to the development of environmentally benign chemical processes.
References
-
Chalmers Research. N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. [Link]
-
National Institutes of Health (NIH). Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles. [Link]
-
National Center for Biotechnology Information (NCBI). Light opens a new window for N-heterocyclic carbene catalysis. [Link]
-
ACS Publications. Reusable N-Heterocyclic Carbene Complex Catalysts and Beyond: A Perspective on Recycling Strategies | Chemical Reviews. [Link]
-
Journal of Applied Organometallic Chemistry. N-Heterocyclic Carbene–Supported Transition-Metal Catalysts for C–H Functionalization: Sustainable Pathway for Value-Added Chemicals. [Link]
-
ResearchGate. Palladium-Catalyzed Suzuki Reaction Using 1,3-Dialkylbenzimidazol-2-ylidene Ligands in Aqueous Media | Request PDF. [Link]
-
RSC Publishing. Design, preparation and characterization of a new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, as an efficient and recyclable catalyst for the synthesis of tetrahydropyridine under solvent-free conditions. [Link]
-
Beilstein Journals. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]
-
ResearchGate. N-Heterocyclic Carbene (NHC) Derivatives of 1,3-Di(benzyloxy)imidazolium Salts. [Link]
-
Beilstein Journals. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. [Link]
-
ResearchGate. (PDF) Synthetic Routes to N-Heterocyclic Carbene Precursors. [Link]
-
PubChem. 1,3-Dicyclohexyl-imidazolium chloride | C15H25ClN2 | CID 10956542. [Link]
-
MDPI. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. [Link]
-
Carl ROTH. Green Chemistry. [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
I.R.I.S. Green Chemistry. [Link]
-
Beilstein Journals. BJOC - Search Results. [Link]
-
ScienceOpen. Green Synthesis of Silver Nanoparticles Using the Flower Extract of Abelmoschus esculentus for Cytotoxicity and Antimicrobial Studies. [Link]
-
Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
ResearchGate. (PDF) Catalytic Intermolecular Functionalization of Benzimidazoles. [Link]
-
National Center for Biotechnology Information (NCBI). Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. [Link]
-
National Center for Biotechnology Information (NCBI). The green solvent: a critical perspective. [Link]
-
ResearchGate. (PDF) 1-Methyl-3-(2-(sulfooxy)ethyl)-1H-Imidazol-3-Ium Chloride as a New and Green Ionic Liquid Catalyst for One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Condition. [Link]
-
ResearchGate. Green chemistry concept: Applications of catalysis in pharmacuetical industry. [Link]
-
MDPI. Green Synthesis of Silver Nanoparticles by the Cyanobacteria Synechocystis sp.: Characterization, Antimicrobial and Diabetic Wound-Healing Actions. [Link]
-
YouTube. Removable and modifiable directing groups in C-H activation. [Link]
-
YouTube. Accelerated C-H Activation Reactions: A Shortcut to Molecular Complexity from Chemical Feedstock. [Link]
-
PubMed. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. [Link]
-
Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]
-
YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]
-
ResearchGate. Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. [Link]
-
National Center for Biotechnology Information (NCBI). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. [Link]
-
National Center for Biotechnology Information (NCBI). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. [Link]
-
MDPI. Organocatalytic Asymmetric α-Chlorination of 1,3-Dicarbonyl Compounds Catalyzed by 2-Aminobenzimidazole Derivatives. [Link]
-
MDPI. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]
Sources
- 1. research.chalmers.se [research.chalmers.se]
- 2. carlroth.com [carlroth.com]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. researchgate.net [researchgate.net]
- 5. Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jaoc.samipubco.com [jaoc.samipubco.com]
- 7. alfachemic.com [alfachemic.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. This compound 95 1034449-15-4 [sigmaaldrich.com]
Application Notes & Protocols: 1,3-Dicyclohexylbenzimidazolium Chloride in Ionic Liquids for Sustainable Catalysis
Abstract
The imperative for greener, more sustainable chemical synthesis has driven significant innovation in catalysis. This guide details the application of 1,3-dicyclohexylbenzimidazolium chloride ([DCyBIM]Cl), a robust N-heterocyclic carbene (NHC) precatalyst, within ionic liquid (IL) media for highly efficient and recyclable catalytic systems. Benzimidazolium salts are precursors to some of the most active N-heterocyclic carbene catalysts for carbon-carbon bond formation.[1] We will explore the fundamental principles governing the in situ generation of the active catalyst and its role in cornerstone reactions for pharmaceutical and materials science, such as the Suzuki-Miyaura and Mizoroki-Heck couplings. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical rationale, ensuring reproducibility and opportunities for further innovation.
Section 1: The [DCyBIM]Cl System - Core Concepts & Rationale
The efficacy of the this compound system stems from the synergistic interplay between the precatalyst, the in situ generated NHC ligand, the palladium center, and the ionic liquid medium. Understanding these components is crucial for successful application and optimization.
The Precatalyst: this compound ([DCyBIM]Cl)
This compound (CAS: 1034449-15-4) is an air-stable, solid salt that serves as the precursor to a highly effective NHC ligand.[2][3][4] Its structure is key to its function:
-
Benzannulated Core: The benzo-fused imidazole ring provides enhanced electronic stability and modulates the donor properties of the resulting carbene.
-
Bulky Cyclohexyl Groups: The two cyclohexyl substituents provide significant steric bulk around the eventual carbene center. This steric hindrance is not a drawback; it is a design feature that promotes the crucial reductive elimination step in catalytic cycles and protects the metal center, enhancing catalyst stability and turnover.
From Salt to Carbene: In Situ Generation of the NHC Ligand
N-heterocyclic carbenes are typically generated in situ from their corresponding imidazolium or benzimidazolium salts via deprotonation of the C2-proton.[5][6] This is a straightforward acid-base reaction, typically accomplished with a mild base, which avoids the need to handle the often highly reactive, free carbene.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
The Reaction Medium: The Advantage of Ionic Liquids
Imidazolium-based ionic liquids are not merely solvents; they are integral components of the catalytic system. [7][8]Their use aligns with the principles of green chemistry for several reasons:
-
Negligible Vapor Pressure: This inherent property reduces air pollution and workplace exposure to volatile organic compounds (VOCs). [9][10]* High Thermal Stability: Allows for reactions to be conducted at elevated temperatures, often necessary for activating challenging substrates like aryl chlorides, without solvent loss or degradation. [10]* Catalyst Immobilization: The polar and ionic nature of the IL effectively immobilizes the charged Pd-NHC catalytic complex. [11]This allows for simple product extraction with a non-polar organic solvent, leaving the catalyst behind in the IL phase for reuse. This is the cornerstone of the system's sustainability. [12][13]* Tunability: The properties of ILs can be fine-tuned by modifying the cation or anion, allowing for optimization of substrate solubility and catalytic performance. [7][9]
Section 2: Application Protocol - Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl scaffolds, which are prevalent in pharmaceuticals and organic materials. This protocol describes a general procedure for the coupling of an aryl chloride with an arylboronic acid, leveraging the recyclability of the [DCyBIM]Cl/IL system.
Rationale
Aryl chlorides are often more challenging substrates for cross-coupling than their bromide or iodide counterparts. The high activity of Pd-NHC complexes generated from benzimidazolium salts makes them particularly effective for this transformation. [1][14][15]The use of an ionic liquid medium facilitates catalyst recycling, a significant economic and environmental benefit. [16]
Materials & Equipment
-
Precatalyst: this compound ([DCyBIM]Cl)
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂)
-
Ionic Liquid: 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) or similar
-
Substrates: Aryl chloride (e.g., 4-chlorotoluene), Arylboronic acid (e.g., 4-tert-butylphenylboronic acid)
-
Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), anhydrous
-
Solvent (for extraction): Hexane or Diethyl ether
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, condenser, inert atmosphere setup (Nitrogen or Argon), standard laboratory glassware, rotary evaporator.
Step-by-Step Protocol (Cycle 1)
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add [DCyBIM]Cl (0.02 mmol, 2 mol%) and Pd(OAc)₂ (0.01 mmol, 1 mol%).
-
Reagent Addition: Add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add the ionic liquid ([BMIM][BF₄], ~2.0 mL).
-
Reaction Setup: Seal the flask, and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Heating: Place the flask in a preheated oil bath at 120 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. A typical reaction time is 12-24 hours.
-
Cooling & Extraction: Once the reaction is complete, cool the flask to room temperature. Add hexane (~5 mL) and stir vigorously for 15 minutes.
-
Phase Separation: Allow the layers to separate. The upper, non-polar hexane layer contains the product, while the lower, IL layer contains the catalyst.
-
Product Isolation: Carefully decant or pipette the hexane layer. Repeat the extraction process two more times (3 x 5 mL). Combine the organic extracts.
-
Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography if necessary.
Catalyst Recycling Protocol (Subsequent Cycles)
-
Prepare Catalyst Phase: The IL phase remaining in the Schlenk flask, containing the active catalyst, is ready for the next run.
-
Re-charge Substrates: To this flask, add a fresh charge of aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Repeat Reaction: Seal the flask, purge with inert gas, and repeat steps 5-10 from the protocol above. This system can often be reused for multiple cycles with minimal loss in activity. [12][13][17]
Data & Expected Results
The [DCyBIM]Cl precatalyst, in combination with a palladium source, has demonstrated high efficacy in Suzuki-Miyaura couplings. The following table presents representative results adapted from the literature for similar benzimidazolium-derived Pd-NHC systems. [1]
| Entry | Aryl Halide | Boronic Acid | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Chlorotoluene | 4-tert-Butylphenylboronic acid | 100 | 99.9 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 99 | 92 |
| 3 | 1-Chloro-4-nitrobenzene | Thianaphthene-2-boronic acid | 55 | 35 |
| 4 | Bromobenzene | 2-n-Butylfuranboronic acid | - | 95 |
Experimental Workflow
Caption: Workflow for Suzuki-Miyaura coupling and catalyst recycling.
Section 3: Application Protocol - Palladium-Catalyzed Mizoroki-Heck Reaction
The Mizoroki-Heck reaction, the coupling of an unsaturated halide with an alkene, is a fundamental method for forming substituted alkenes. [18][19]The stability and activity of the [DCyBIM]Cl-derived catalyst make it suitable for this transformation.
Rationale
The Heck reaction often requires elevated temperatures, making the thermal stability of both the catalyst and the solvent paramount. [20]The Pd-NHC complex provides the required catalytic activity, while the ionic liquid serves as a stable, high-boiling medium that also facilitates catalyst retention.
Materials & Equipment
-
Precatalyst/Palladium Source/IL: As listed in Section 2.2.
-
Substrates: Aryl bromide (e.g., 4-bromoacetophenone), Alkene (e.g., Styrene or Butyl acrylate).
-
Base: Triethylamine (Et₃N) or Sodium acetate (NaOAc).
-
Solvent (for extraction): Toluene or Ethyl acetate.
-
Equipment: As listed in Section 2.2.
Step-by-Step Protocol
-
Catalyst Formation: In a Schlenk flask, combine [DCyBIM]Cl (0.04 mmol, 4 mol%) and Pd(OAc)₂ (0.02 mmol, 2 mol%) in the ionic liquid ([BMIM][BF₄], ~2.0 mL).
-
Reagent Addition: Add the aryl bromide (1.0 mmol), the alkene (1.5 mmol, 1.5 equiv.), and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv.).
-
Reaction: Seal, purge with inert gas, and heat the mixture to 110-130 °C with vigorous stirring for 8-16 hours.
-
Workup: Cool the reaction to room temperature. Extract the product with toluene (3 x 5 mL).
-
Isolation: Combine the organic extracts, wash with water to remove any residual base/IL, dry over MgSO₄, filter, and concentrate to yield the crude product. Purify by chromatography or recrystallization as needed. The IL phase can be retained for recycling as described in Section 2.4.
Troubleshooting & Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature (up to 140 °C, as ILs are stable). Ensure the base is anhydrous and of high quality. An increase in catalyst loading (up to 5 mol%) may be necessary for particularly unreactive substrates.
-
Isomerization of Product: Alkene isomerization can sometimes be observed. Using a slightly bulkier base or running the reaction for the minimum time required for full conversion of the starting material can help mitigate this.
-
Catalyst Deactivation: While robust, the catalyst can eventually deactivate. If yields drop significantly after several cycles, a fresh batch of catalyst in the IL should be prepared.
Section 4: Concluding Remarks & Future Outlook
The use of this compound as an NHC precatalyst in ionic liquids represents a significant advancement in sustainable catalysis. This system offers high efficiency for crucial C-C bond-forming reactions, exceptional thermal stability, and, most importantly, a straightforward and effective protocol for catalyst recycling. By minimizing waste and replacing volatile organic solvents, this methodology provides a tangible path toward greener processes in pharmaceutical synthesis, fine chemical production, and materials science. Future research may focus on anchoring these ionic liquid/catalyst systems onto solid supports to create Supported Ionic Liquid Phase (SILP) catalysts, further simplifying separation and enabling their use in continuous flow reactors. [7]
Section 5: References
-
Palladium N-Heterocyclic Carbene Complexes: Synthesis from Benzimidazolium Salts and Catalytic Activity in Carbon-carbon Bond-forming Reactions - PMC - NIH. (2017-07-30). Available from: [Link]
-
Key Applications of Imidazolium Ionic Liquids in Modern Industry. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis - Green Chemistry (RSC Publishing). Available from: [Link]
-
Imidazolium based ionic liquid-phase green catalytic reactions - RSC Publishing. Available from: [Link]
-
Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction - Frontiers. Available from: [Link]
-
Recyclable Metallic Imidazolium-Based Ionic Liquid-Catalyzed Selective Mono- and Double-Hydroboration in Water - American Chemical Society. (2022-09-19). Available from: [Link]
-
Imidazolium Based Ionic Liquid-Phase Green Catalytic Reactions | Request PDF. ResearchGate. Available from: [Link]
-
N-Heterocyclic carbenes/imidazolium salts as substrates in catalysis: the catalytic 2-substitution and annulation of heterocyclic compounds - Dalton Transactions (RSC Publishing). Available from: [Link]
-
N-Heterocyclic Carbene (NHC) Derivatives of 1,3-Di(benzyloxy)imidazolium Salts. (2025-08-09). Available from: [Link]
-
Functionalized imidazolium salts for task-specific ionic liquids and their applications. (2006-01-20). Available from: [Link]
-
N-Heterocyclic carbenes/imidazolium salts as substrates in catalysis: the catalytic 2-substitution and annulation of heterocycli - RSC Publishing. (2008-10-14). Available from: [Link]
-
Photocatalytic Carbon Dioxide Reduction with Imidazolium‐Based Ionic Liquids. Available from: [Link]
-
Highly recyclable, imidazolium derived ionic liquids of low antimicrobial and antifungal toxicity: A new strategy for acid catalysis - Green Chemistry (RSC Publishing). (2010-05-18). Available from: [Link]
-
Recyclability of Encapsulated Ionic Liquids for Post-Combustion CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]
-
Using Imidazolium-Based Ionic Liquids as Dual Solvent-Catalysts for Sustainable Synthesis of Vitamin Esters: Inspiration from Bio- and Organo-Catalysis - ResearchGate. (2015-12-18). Available from: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
-
Palladium-Catalyzed Suzuki Reaction Using 1,3-Dialkylbenzimidazol-2-ylidene Ligands in Aqueous Media | Request PDF - ResearchGate. Available from: [Link]
-
The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - MDPI. Available from: [Link]
-
Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - NIH. (2014-03-20). Available from: [Link]
-
Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(aminophosphine) complexes under mild reaction conditions. The importance of ligand composition on the catalytic activity - Green Chemistry (RSC Publishing). (2013-05-14). Available from: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available from: [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). Available from: [Link]
Sources
- 1. Palladium N-Heterocyclic Carbene Complexes: Synthesis from Benzimidazolium Salts and Catalytic Activity in Carbon-carbon Bond-forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, min. 97% | 1034449-15-4 [amp.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. strem.com [strem.com]
- 5. N-Heterocyclic carbenes/imidazolium salts as substrates in catalysis: the catalytic 2-substitution and annulation of heterocyclic compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. N-Heterocyclic carbenes/imidazolium salts as substrates in catalysis: the catalytic 2-substitution and annulation of heterocyclic compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Imidazolium based ionic liquid-phase green catalytic reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]
- 11. Functionalized imidazolium salts for task-specific ionic liquids and their applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly recyclable, imidazolium derived ionic liquids of low antimicrobial and antifungal toxicity: A new strategy for acid catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(aminophosphine) complexes under mild reaction conditions. The importance of ligand composition on the catalytic activity - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: 1,3-Dicyclohexylbenzimidazolium Chloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of N-Heterocyclic Carbenes in Catalysis
In the landscape of modern pharmaceutical synthesis, the quest for efficient, stable, and versatile catalytic systems is paramount. N-Heterocyclic Carbenes (NHCs) have firmly established themselves as a privileged class of ligands for transition metals, often outperforming traditional phosphine ligands in stability and reactivity.[1] Their strong σ-donating properties form robust bonds with metal centers, enhancing the catalytic activity and longevity of the complex, which is crucial for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2]
1,3-Dicyclohexylbenzimidazolium chloride (CAS: 1034449-15-4) is a key precursor salt for generating the 1,3-dicyclohexylbenzimidazol-2-ylidene NHC ligand. This ligand features bulky cyclohexyl groups that provide significant steric shielding to the metal center, influencing selectivity and promoting challenging coupling reactions. This document serves as a technical guide to the application of this salt in generating highly active catalysts for key transformations in pharmaceutical synthesis.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1034449-15-4 | [3] |
| Molecular Formula | C₁₉H₂₇ClN₂ | [3] |
| Molecular Weight | 318.88 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 216-220 °C | [3] |
Core Application I: Precursor for Palladium-PEPPSI Complexes in Cross-Coupling Reactions
This compound is a reactant in the preparation of Palladium-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type complexes.[4] These air- and moisture-stable precatalysts are highly valued in industrial settings for their reliability and ease of handling, activating in situ to the catalytically active Pd(0) species.
Logical Workflow: From Precursor to Active Catalyst
The generation of the active catalytic species follows a well-defined pathway. The benzimidazolium salt is first used to generate a stable Pd(II)-NHC precatalyst, which then enters the catalytic cycle upon activation.
Application in Pharmaceutical Scaffolding: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in drug discovery, essential for constructing the biaryl scaffolds present in many APIs, such as the "sartan" class of antihypertensives (e.g., Telmisartan, Candesartan).[5][6][7] Catalysts derived from this compound are particularly relevant for coupling sterically hindered partners or less reactive aryl chlorides, a common challenge in complex API synthesis.
Protocol: General Procedure for Pd-PEPPSI Complex Synthesis
This protocol describes a general method for synthesizing a Pd-PEPPSI complex from the benzimidazolium salt.
-
Reagent Preparation : In a Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), Palladium(II) chloride (1.0 equiv), and an excess of a suitable base such as potassium carbonate (3.0 equiv).
-
Solvent Addition : Add dry pyridine, which serves as both the solvent and a "throw-away" ligand.
-
Reaction : Heat the mixture, typically to 80-100 °C, for 12-16 hours. The progress can be monitored by TLC or NMR.
-
Work-up : After cooling, the mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure.
-
Purification : The resulting solid residue is purified by recrystallization (e.g., from a dichloromethane/ether mixture) to yield the bright yellow, air-stable Pd-PEPPSI complex.
Protocol: Suzuki-Miyaura Coupling of a Pharmaceutical Intermediate
This representative protocol outlines the use of the in situ-generated or pre-synthesized PEPPSI complex for a Suzuki-Miyaura coupling reaction.
-
Inert Atmosphere : To an oven-dried Schlenk flask, add the aryl halide (e.g., a functionalized aryl chloride, 1.0 equiv), the arylboronic acid (1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition : Add the Pd-PEPPSI complex derived from this compound (typically 0.5-2 mol%).
-
Solvent : Add a suitable degassed solvent system, such as a mixture of dioxane and water or toluene.
-
Reaction : Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction's completion via LC-MS or TLC.
-
Work-up and Purification : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Core Application II: Ligand Precursor for Rhodium-Catalyzed C-O Cross-Coupling
The formation of diaryl ethers (C-O coupling) is another critical transformation in medicinal chemistry. The NHC generated from this compound can be employed in rhodium-catalyzed O-arylation of phenols with aryl bromides.[4] This method is valuable for synthesizing fragments of APIs where a flexible ether linkage is required.
Mechanistic Rationale
The rhodium-catalyzed O-arylation process is believed to proceed through a catalytic cycle involving the NHC ligand to stabilize the rhodium center. The strong σ-donation from the carbene facilitates the key oxidative addition and reductive elimination steps.
Protocol: General Procedure for Rhodium-Catalyzed O-Arylation
This protocol describes the in situ generation of the Rh-NHC catalyst for the O-arylation of phenols.
-
Catalyst Pre-formation (Optional but recommended) : In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with a rhodium precursor (e.g., [Rh(cod)₂]BF₄, 2 mol%), this compound (2.2 mol%), and a strong base (e.g., NaOt-Bu, 2.5 mol%) in an anhydrous, non-coordinating solvent like THF or dioxane. Stir for 20-30 minutes to allow for the in situ formation of the active Rh-NHC complex.
-
Main Reaction Setup : In a separate flask, dissolve the phenol (1.2 equiv) and the aryl bromide (1.0 equiv) in the chosen solvent. Add a stoichiometric amount of base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv).
-
Initiation : Transfer the pre-formed catalyst solution to the main reaction flask via cannula.
-
Execution : Heat the reaction mixture to 100-120 °C and stir until the aryl bromide is consumed (monitor by GC or LC-MS).
-
Work-up : Cool the mixture, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent like ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue via silica gel chromatography to obtain the desired diaryl ether.
Conclusion and Outlook
This compound serves as a valuable and accessible precursor to a sterically demanding N-heterocyclic carbene ligand. Its utility in forming robust and highly active palladium and rhodium catalysts makes it a significant tool for constructing the C-C and C-O bonds that are fundamental to the architecture of numerous active pharmaceutical ingredients. The air-stable nature of the derived Pd-PEPPSI precatalysts, in particular, aligns with the process safety and handling requirements of the pharmaceutical industry. Future research may focus on expanding the application of this ligand to other transition-metal-catalyzed reactions and developing chiral variants for asymmetric synthesis, further broadening its impact on drug development.
References
-
Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010). Efficient and Convergent Synthesis of Telmisartan. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-468. Available from: [Link]
- Venugopal, A., et al. (2009). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 21(4), 2765-2770.
-
Al-Masum, M., & El-Kaderi, S. (2012). PEPPSI-Type Palladium Complexes Containing Basic 1,2,3-Triazolylidene Ligands and Their Role in Suzuki-Miyaura Catalysis. Chemistry - A European Journal, 18(17), 5347-5353. Available from: [Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-813. Available from: [Link]
-
Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. Available from: [Link]
- Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and their role in transition metal catalysis. Chemical Society Reviews, 40(10), 5151-5169.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102050791B - Key intermediate of telmisartan, synthesis method thereof and method for synthesizing telmisartan by intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. asianpubs.org [asianpubs.org]
- 7. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]
Application Note: Leveraging 1,3-Dicyclohexylbenzimidazolium Chloride for Advanced Electrochemical Sensor Development
Abstract
The development of robust, sensitive, and selective electrochemical sensors is paramount for applications ranging from clinical diagnostics to environmental monitoring. A significant challenge lies in the creation of stable and reliable electrode-analyte interfaces. This application note details the use of 1,3-dicyclohexylbenzimidazolium chloride, a versatile benzimidazolium salt, as a superior precursor for the surface functionalization of electrodes. We elucidate its dual role, acting not only as an ionic liquid (IL) but, more importantly, as a progenitor for N-heterocyclic carbenes (NHCs). These NHCs form exceptionally stable self-assembled monolayers (SAMs) on metal electrode surfaces, overcoming the inherent instability of traditional thiol-based linkers.[1][2] We provide a comprehensive guide, including mechanistic insights and step-by-step protocols, for fabricating an NHC-modified gold electrode for the selective detection of dopamine, a critical neurotransmitter. This guide is intended for researchers, scientists, and drug development professionals seeking to advance their electrochemical sensing platforms.
Introduction: The Quest for a Perfect Sensor Interface
The performance of an electrochemical sensor is fundamentally dictated by the integrity of its surface. The ideal interface must facilitate efficient electron transfer with the target analyte while resisting non-specific adsorption (fouling) and degradation in complex sample matrices.
1.1 The Limitations of Traditional Surface Chemistries
For decades, the field has relied on self-assembled monolayers (SAMs) of alkanethiols on gold surfaces. While foundational, this chemistry suffers from significant drawbacks, including the susceptibility of the gold-sulfur bond to oxidative and reductive desorption, particularly in biological environments.[1] This instability leads to signal drift, a short operational lifetime, and compromised reproducibility, hindering the transition of many promising sensors from the laboratory to real-world applications.
1.2 The Emergence of N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative for surface modification.[1] NHCs are persistent carbenes that form a strong covalent bond with transition metal surfaces.[3] This robust anchoring provides exceptional thermal and electrochemical stability, creating a sensor surface that is significantly more resilient than its thiol-based counterparts.[1][2] The tunability of the NHC structure further allows for the fine-tuning of electronic properties and the introduction of specific functionalities for targeted analyte capture.[1]
1.3 this compound: A Gateway to Stable NHC Surfaces
This compound (CAS: 1034449-15-4) is an air-sensitive imidazolium salt that serves as a stable and readily available precursor to a highly effective surface-modifying NHC.[4][5] Its benzannulated backbone and bulky cyclohexyl groups provide a unique combination of electronic properties and steric shielding. The in-situ deprotonation of this salt at the electrode interface provides a direct and efficient method for forming a dense, well-ordered, and ultra-stable NHC monolayer, setting the stage for a new generation of high-performance electrochemical sensors.
Core Mechanism: From Benzimidazolium Salt to a Robust Monolayer
The transformation of the 1,3-dicyclohexylbenzimidazolium precursor into a surface-bound NHC is a straightforward chemical process that imparts extraordinary stability to the sensor.
2.1 In-Situ Generation and Anchoring of the NHC
The process begins with the deprotonation of the acidic proton at the C2 position of the benzimidazolium ring. This is typically achieved by introducing a suitable base, which abstracts the proton to generate the corresponding N-heterocyclic carbene. This highly reactive carbene, with its lone pair of electrons on the central carbon, then readily attacks the metal electrode surface (e.g., gold), forming a strong, dative covalent bond.[1] This process is often performed directly in the electrochemical cell, allowing for a one-step modification procedure.
The strength of the resulting metal-carbon bond is the primary reason for the enhanced stability of NHC-based sensors compared to thiol-based systems. This robustness is critical for applications requiring long-term measurements or exposure to harsh conditions.[2]
Application Protocol: NHC-Modified Sensor for Dopamine Detection
This section provides a detailed protocol for the fabrication and characterization of an electrochemical sensor based on this compound for the detection of dopamine (DA).
3.1 Rationale
Dopamine is a vital neurotransmitter, and its abnormal levels are associated with neurological disorders like Parkinson's disease.[6] A significant analytical challenge in DA detection is the interference from coexisting electroactive molecules in biological fluids, such as ascorbic acid (AA) and uric acid (UA), which oxidize at similar potentials to DA on unmodified electrodes.[6][7] The well-ordered and passivating nature of the NHC monolayer can effectively mitigate this interference, enhancing selectivity.[1]
3.2 Materials and Reagents
-
Substrate: Gold (Au) working electrodes (e.g., disk electrodes).
-
Reagents:
-
This compound (CAS: 1034449-15-4)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Tetrahydrofuran or Acetonitrile)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Potassium hexacyanoferrate(II) trihydrate and Potassium hexacyanoferrate(III)
-
Potassium chloride (KCl)
-
Dopamine hydrochloride, Ascorbic acid, Uric acid
-
Phosphate buffer solution (PBS, pH 7.4)
-
High-purity water (18.2 MΩ·cm)
-
Polishing materials: 0.3 µm and 0.05 µm alumina slurries.
-
3.3 Experimental Workflow
The overall process involves cleaning the electrode, modifying its surface with the NHC, characterizing the modified surface, and finally, performing the analytical detection of dopamine.
3.4 Protocol 1: Gold Electrode Preparation and Cleaning
Causality: A pristine, atomically smooth electrode surface is essential for the formation of a well-ordered and defect-free monolayer. Any surface contaminants will disrupt the SAM formation and compromise sensor performance.
-
Mechanical Polishing: Polish the gold electrode surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Sonication: Sonicate the electrode sequentially in high-purity water and then ethanol for 5 minutes each to remove polishing residues. Dry the electrode under a gentle stream of nitrogen.
-
Piranha Cleaning (Optional - Expert Users Only): Immerse the electrode surface in freshly prepared Piranha solution for 30-60 seconds. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood using appropriate personal protective equipment). Thoroughly rinse with copious amounts of high-purity water.
-
Electrochemical Cleaning: In 0.5 M H₂SO₄, cycle the potential between -0.2 V and +1.5 V (vs. Ag/AgCl) at 100 mV/s until a stable cyclic voltammogram characteristic of clean gold is obtained. Rinse thoroughly with high-purity water and dry with nitrogen.
3.5 Protocol 2: Surface Modification with NHC Monolayer
Causality: This protocol facilitates the in-situ generation of the NHC from its benzimidazolium salt precursor and its subsequent binding to the clean gold surface. The use of an anhydrous, deoxygenated environment is critical to prevent unwanted side reactions with the highly reactive carbene intermediate.
-
Prepare a 5 mM solution of this compound in anhydrous, deoxygenated THF.
-
Add a slight molar excess (1.1 equivalents) of potassium tert-butoxide (KOtBu) to the solution to act as the deprotonating base.
-
Immediately immerse the freshly cleaned gold electrode into this solution.
-
Allow the self-assembly process to occur for 12-18 hours in an inert atmosphere (e.g., in a glovebox or under an argon blanket) to ensure complete monolayer formation.
-
After incubation, remove the electrode and rinse thoroughly with fresh THF, followed by ethanol and high-purity water to remove any physisorbed material.
-
Dry the modified electrode under a nitrogen stream. It is now ready for characterization.
3.6 Protocol 3: Electrochemical Characterization
Causality: Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are used to validate the formation of the NHC monolayer. A successful modification will create an insulating barrier on the electrode, which alters the electrochemical response of a redox probe.
-
Prepare a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.
-
Cyclic Voltammetry (CV): Record the CV of the bare and the NHC-modified electrodes in the redox probe solution. Scan from -0.2 V to +0.6 V at 50 mV/s. A successful modification will result in a significant decrease in the peak currents and an increase in the peak-to-peak separation (ΔEp), indicating that the monolayer is blocking the electron transfer of the probe.
-
Electrochemical Impedance Spectroscopy (EIS): Record the Nyquist plots for the bare and modified electrodes in the same solution at the formal potential of the redox couple. The spectrum for the modified electrode should show a much larger semicircle diameter, which corresponds to an increased charge-transfer resistance (Rct), confirming the insulating nature of the NHC layer.
3.7 Protocol 4: Voltammetric Detection of Dopamine
Causality: Differential Pulse Voltammetry (DPV) is employed for quantification due to its higher sensitivity and better resolution compared to CV.[8] DPV effectively minimizes the contribution from non-faradaic background currents, resulting in well-defined peaks whose height is proportional to the analyte concentration.
-
Prepare a stock solution of 10 mM dopamine in 0.1 M PBS (pH 7.4). Prepare a series of standard solutions by serial dilution.
-
Immerse the NHC-modified electrode in a blank PBS solution and record a background DPV scan.
-
Add aliquots of the dopamine standard solutions to the electrochemical cell and record the DPV response after each addition. Typical DPV parameters are: pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 20 mV/s.
-
Plot the resulting peak current (after background subtraction) versus the dopamine concentration to generate a calibration curve.
-
Selectivity Test: To assess selectivity, record the DPV response to a fixed concentration of dopamine in the absence and presence of physiologically relevant concentrations of interferents (e.g., 1 mM Ascorbic Acid, 0.1 mM Uric Acid).
Expected Results and Performance
4.1 Surface Characterization
Upon successful modification, the CV in the ferri/ferrocyanide probe will show a near-complete suppression of the redox peaks. The Nyquist plot from EIS will transform from a small semicircle (low Rct for bare Au) to a large semicircle (high Rct for NHC-modified Au), confirming the formation of a dense, insulating monolayer.
4.2 Sensor Performance Metrics
The NHC-modified electrode is expected to exhibit excellent performance for dopamine detection. The data below is representative of what can be achieved with well-fabricated NHC-based sensors.
| Performance Metric | Expected Value | Rationale |
| Limit of Detection (LOD) | 10 - 100 nM | The ordered monolayer and sensitive DPV technique allow for the detection of low analyte concentrations.[8] |
| Linear Range | ~0.1 µM to 100 µM | Covers physiologically relevant concentrations of dopamine. |
| Sensitivity | 0.5 - 2.0 µA µM⁻¹ cm⁻² | High sensitivity is achieved through the favorable interaction between the NHC surface and dopamine. |
| Selectivity | High | The monolayer effectively blocks the oxidation of larger, negatively charged interferents like AA and UA at the working potential for DA. |
| Stability | > 2 weeks | The robust Au-C bond provides superior long-term stability compared to Au-S bonds.[2] |
4.3 Mechanism of Enhanced Selectivity
The NHC monolayer enhances selectivity through a combination of electrostatic repulsion and size exclusion, effectively creating a permselective barrier on the electrode surface.
Broader Applications and Future Directions
The protocol described here for dopamine is a template that can be adapted for a vast array of other analytes. The true power of the NHC platform lies in its versatility.
-
Biosensing: The benzimidazolium precursor can be chemically modified with functional groups (e.g., alkynes, amines) prior to monolayer formation.[3] These groups can then be used to covalently attach biorecognition elements such as enzymes, antibodies, or DNA aptamers for highly specific biosensor development.[1][9]
-
Environmental Monitoring: These robust sensors are ideal for detecting heavy metal ions or organic pollutants in environmental samples where sensor fouling and degradation are major concerns.[1]
-
Gas Sensing: The intrinsic properties of ionic liquids, combined with the stability of NHC anchoring, open avenues for developing durable gas sensors.[10][11]
Conclusion
This compound is an enabling reagent for the next generation of electrochemical sensors. Its use as an NHC precursor allows for the straightforward fabrication of electrode surfaces with unprecedented stability and reliability. The protocols provided herein demonstrate a practical application for the selective detection of dopamine, highlighting the significant advantages of NHC-based surface chemistry over traditional methods. By adopting this platform, researchers can develop more robust and field-deployable sensors for a wide range of critical applications in medicine, drug development, and environmental science.
References
- Toll like receptor-based electrochemical sensors via N-heterocyclic carbene-modified surfaces: towards improved sensing of DNA molecules.
- Fathi, M. (2025). An Update Review on Ionic Liquids Applications in Electrochemical Sensors. Journal of Chemical, Biological and Medicinial Sciences, 13(1), 167-173.
- Advancing Electrochemical Sensing: The Robust Stability of N-Heterocyclic Carbene Monolayers. PRISM.
- Ionic Liquids as Green Solvents and Electrolytes for Robust Chemical Sensor Development. Accounts of Chemical Research, 45(8), 1257-1267.
- Silvester, D. S. (2011). Recent advances in the use of ionic liquids for electrochemical sensing. Analyst, 136(24), 5105-5114.
- Buzzeo, M. C., Hardacre, C., & Compton, R. G. (2006). Ionic liquids as electrolytes for the development of a robust amperometric oxygen sensor. Analytical Chemistry, 78(5), 1505-1511.
- Afzal, A., et al. (2017). Ionic Liquid-Based Optical and Electrochemical Carbon Dioxide Sensors. Sensors, 17(9), 2133.
- Plahey, K. (2019). Electrochemical Biosensors Based on Thiol and N-Heterocyclic Carbene Self-Assembled Monolayers. PRISM.
- Garay-Londoño, A. M., et al. (2022). N-heterocyclic carbenes as clickable molecular anchors for electrochemical surface functionalization of metals and glassy carbon.
- N-Heterocyclic carbenes meet toll-like receptors.
- Voltammetric Sensors. Sustainability Directory.
- Showing mixing of various components for preparation of ionic liquid modified CPE.
- Recent Advances in Voltammetric Sensing.
- Voltammetry. Wikipedia.
- This compound, min. 97%. ChemicalBook.
- This compound, min. 97%. Strem Chemicals.
- Moscone, D., et al. (2015). New trends in the electrochemical sensing of dopamine. Analytical and Bioanalytical Chemistry, 407(24), 7141-7165.
- This compound, 95%. Sigma-Aldrich.
- Al-Amin, M., et al. (2020). Recent Advances in Electrochemical and Optical Sensing of Dopamine. Sensors, 20(21), 6067.
- de la Cruz-Moreno, M. Á., et al. (2023). Electrochemical Detection of Dopamine with a Non-Enzymatic Sensor Based on Au@SiO2-APTES Composite. Chemosensors, 11(11), 569.
Sources
- 1. advanceseng.com [advanceseng.com]
- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 3. N-heterocyclic carbenes as clickable molecular anchors for electrochemical surface functionalization of metals and glassy carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, min. 97% | 1034449-15-4 [amp.chemicalbook.com]
- 5. strem.com [strem.com]
- 6. New trends in the electrochemical sensing of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Electrochemical and Optical Sensing of Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Toll like receptor-based electrochemical sensors via N-heterocyclic carbene-modified surfaces: towards improved sensing of DNA molecules - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 10. Ionic liquids as electrolytes for the development of a robust amperometric oxygen sensor. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yields with 1,3-Dicyclohexylbenzimidazolium Chloride
Welcome to the technical support center for 1,3-Dicyclohexylbenzimidazolium chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to help you overcome common challenges and optimize your reaction yields when utilizing this versatile N-heterocyclic carbene (NHC) precatalyst.
I. Troubleshooting Guide: Enhancing Reaction Performance
Low yields in reactions involving this compound can often be traced back to a few key areas. This guide provides a systematic approach to diagnosing and resolving these issues.
Q1: My reaction is showing low to no conversion of starting material. What are the primary factors to investigate?
When a reaction fails to proceed, a methodical review of the fundamental parameters is crucial.
A1: Initial Checks & Verifications
-
Reagent Purity and Integrity: The quality of all components is paramount. Ensure that the this compound, metal precursor (e.g., Palladium(II) acetate), base, and solvents are of high purity and anhydrous. NHC catalysts and their active species are often sensitive to moisture and oxygen.[1]
-
Inert Atmosphere: Rigorous exclusion of air and moisture is critical. Confirm that your reaction was set up and maintained under a strictly inert atmosphere, such as argon or nitrogen. Oxygen can lead to the deactivation of the active catalyst.[1][2]
-
Temperature Control: Verify the accuracy of your reaction temperature. Many catalytic cycles are sensitive to thermal fluctuations, which can affect both reaction rate and catalyst stability.[1][3]
Q2: The reaction is sluggish, with low yield despite extended reaction times. What could be hindering catalytic activity?
A slow reaction with poor conversion often points to problems with catalyst activation or turnover.
A2: Catalyst Activation and Turnover Issues
-
Base Selection and Strength: The in-situ generation of the free N-heterocyclic carbene from its benzimidazolium salt precursor is dependent on the base.[1] The chosen base must be strong enough to efficiently deprotonate the precatalyst. Common bases for this purpose include potassium tert-butoxide (KOtBu), sodium tert-butoxide (NaOtBu), and cesium carbonate (Cs₂CO₃).[4] The choice of base can be substrate-dependent, and screening different bases may be necessary.[4][5]
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, an excessive amount may lead to side reactions or product purification challenges. Conversely, too low a concentration may not be sufficient to drive the reaction to completion. A typical starting point for catalyst loading is in the range of 0.5-5 mol%.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome.[6] Aprotic polar solvents like DMF, acetonitrile, THF, or dioxane are often effective.[3] However, the optimal solvent is highly reaction-specific, and a solvent screen is recommended during optimization.[3][6][7]
Table 1: General Guidance on Reaction Parameter Optimization
| Parameter | Recommendation | Rationale |
| Base | Screen KOtBu, NaOtBu, Cs₂CO₃, K₂CO₃ | Base strength is critical for efficient deprotonation of the benzimidazolium salt to form the active NHC.[1][4] |
| Solvent | Screen a range of polar aprotic solvents (e.g., THF, Dioxane, Toluene, DMF) | Solvent polarity can impact the solubility of reagents and the stability of catalytic intermediates.[6][8] |
| Temperature | Typically 80-120 °C, but optimize for your specific reaction | Balances reaction rate with catalyst stability. Higher temperatures can sometimes lead to decomposition.[3][9] |
| Catalyst Loading | Start with 1-2 mol% and adjust as needed | An optimal loading maximizes yield while minimizing cost and potential side reactions. |
Q3: I'm observing significant formation of byproducts. How can I improve the selectivity of my reaction?
Byproduct formation often indicates catalyst deactivation, side reactions of the starting materials, or undesired reaction pathways.
A3: Minimizing Byproducts and Improving Selectivity
-
Catalyst Deactivation Pathways: The active Pd(0)-NHC species can be prone to deactivation.[10][11] This can occur through various mechanisms, including the formation of inactive palladium aggregates. Maintaining a strictly inert atmosphere and using pure, degassed solvents can help mitigate these issues.[1]
-
Homocoupling of Boronic Acids (in Suzuki Couplings): In Suzuki-Miyaura coupling reactions, a common side reaction is the homocoupling of the boronic acid partner.[12] This can often be suppressed by carefully controlling the reaction temperature and ensuring the slow addition of the base.
-
Ligand-to-Metal Ratio: For in-situ catalyst generation, the stoichiometry between the this compound and the metal precursor is important. A slight excess of the NHC precursor is sometimes beneficial.
II. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the practical use of this compound.
Q4: How should I properly handle and store this compound?
A4: this compound is a solid that should be stored in a cool, dry place under an inert atmosphere to prevent degradation from moisture and air.[13] It is advisable to handle the compound in a glovebox or under a stream of inert gas.
Q5: What is the general procedure for in-situ generation of the active catalyst?
A5: A typical procedure involves the following steps under an inert atmosphere:
-
Add the this compound and the palladium source (e.g., Pd(OAc)₂) to a dry reaction flask.
-
Add the anhydrous solvent.
-
Add the base to the mixture to facilitate the deprotonation of the benzimidazolium salt and formation of the active NHC-palladium complex.[4]
-
The mixture is typically stirred for a short period to allow for catalyst formation before the addition of the substrates.
Q6: In which types of reactions is this compound commonly used?
A6: This NHC precursor is versatile and has been employed in a variety of cross-coupling reactions. It is particularly effective as a ligand in palladium-catalyzed reactions such as:
-
Suzuki-Miyaura cross-coupling: for the formation of C-C bonds.[5][14]
-
Heck coupling: for the reaction of unsaturated halides with alkenes.[10]
-
Buchwald-Hartwig amination: for the formation of C-N bonds.[4]
-
α-arylation of ketones: for the formation of α-aryl ketones.[5]
It is also used in the preparation of well-defined Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes.[15]
Q7: How do the dicyclohexyl substituents influence the catalytic activity?
A7: The two cyclohexyl groups on the nitrogen atoms of the benzimidazole core provide significant steric bulk. This steric hindrance can promote the reductive elimination step in the catalytic cycle and can help to stabilize the active monoligated palladium species, which is often crucial for high catalytic activity, particularly in challenging cross-coupling reactions.[16]
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
To a dry Schlenk flask under an argon atmosphere, add this compound (0.02 mmol, 2 mol%), Palladium(II) acetate (0.01 mmol, 1 mol%), and the aryl halide (1.0 mmol).
-
Add the boronic acid (1.2 mmol).
-
Add the base (e.g., K₂CO₃, 2.0 mmol).
-
Add 5 mL of anhydrous solvent (e.g., toluene/water mixture).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.
Caption: A decision-making workflow for troubleshooting low yields.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
The diagram below outlines the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction using an NHC-ligated palladium catalyst.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
IV. References
-
BenchChem. (2025). Troubleshooting low yields in NHC-catalyzed phosphorylation. Retrieved from
-
Ren, H., & Turos, E. (2015). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. PMC - NIH. Retrieved from
-
Alfa Chemistry. (n.d.). This compound. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound 95. Retrieved from
-
Cesar, V., & Bellemin-Laponnaz, S. (n.d.). CHAPTER 9: NHC–Palladium Complexes in Catalysis. Royal Society of Chemistry. Retrieved from
-
Garrison, J. C., & Youngs, W. J. (2011). N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews, 40(8), 4446-4456. DOI:10.1039/C1CS15088J. Retrieved from
-
Various Authors. (n.d.). Optimization of the reaction conditions. ResearchGate. Retrieved from
-
Various Authors. (n.d.). Activation/deactivation pathway during Pd(allyl)(NHC)Cl pre-catalyst activation. ResearchGate. Retrieved from
-
Various Authors. (2025). Pd—N-Heterocyclic Carbene (NHC) Catalysts for Cross-Coupling Reactions. ResearchGate. Retrieved from
-
Various Authors. (n.d.). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. ResearchGate. Retrieved from
-
Various Authors. (n.d.). Optimization of reaction conditions. ResearchGate. Retrieved from
-
Nolan, S. P., & Organ, M. G. (2017). Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications. Accounts of Chemical Research, 50(9), 2168-2179. Retrieved from
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from
-
Various Authors. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. Retrieved from
-
BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from
-
Strem. (n.d.). This compound, min. 97%. Retrieved from
-
Milani, A., et al. (2021). Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN3P Pincer Complex. MDPI. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. strem.com [strem.com]
- 14. researchgate.net [researchgate.net]
- 15. alfachemic.com [alfachemic.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki Coupling Reactions with NHC Catalysts
Welcome to the technical support center for N-Heterocyclic Carbene (NHC) catalyzed Suzuki coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing the power of NHC-Pd catalysis for C-C bond formation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve challenges in your own laboratory work. The protocols and advice herein are grounded in established mechanistic principles and field-proven experience to ensure robust and reproducible outcomes.
Troubleshooting Guide: From Low Yield to No Reaction
This guide is structured to address common problems encountered during Suzuki coupling reactions using NHC-Pd catalysts. We will proceed from the most frequent and easily solvable issues to more complex mechanistic challenges.
Issue 1: Low or No Conversion of Starting Material
This is the most common issue. A systematic check of your reaction setup and components is the first critical step.
Question: My reaction shows a low yield or has failed completely. What should I check first?
Answer: Before delving into complex mechanistic possibilities, a thorough review of the fundamentals is essential. Often, the root cause is related to the integrity of the reagents or the reaction environment.
Initial Checks - The "First-Pass" Diagnostics:
-
Inert Atmosphere Integrity:
-
The "Why": The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen. Oxidation to Pd(II) outside of the desired catalytic cycle can lead to catalyst deactivation. While many modern NHC-Pd(II) precatalysts are air-stable for handling, the active catalyst generated in situ is not.[1][2]
-
Actionable Protocol: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction. Use solvents that have been properly degassed via sparging, freeze-pump-thaw cycles, or storage in a glovebox.
-
-
Reagent Quality and Stoichiometry:
-
Aryl Halide Purity: Impurities can sometimes act as catalyst poisons. Verify the purity of your aryl halide.
-
Boronic Acid/Ester Integrity: Boronic acids can undergo decomposition, particularly protodeboronation (replacement of the B(OH)₂ group with a hydrogen) or trimerization to form boroxines.[3]
-
The "Why": Protodeboronation is often base-promoted and accelerated by water, removing the active coupling partner from the reaction.[3] Boroxine formation can affect the rate of transmetalation.
-
Actionable Protocol: Use fresh, high-purity boronic acids. If in doubt, re-purify by recrystallization. For particularly sensitive boronic acids, consider using the corresponding boronate ester (e.g., pinacol esters) which often exhibit greater stability.
-
-
Base Quality: The base is a critical component, required to activate the boronic acid for transmetalation.[4][5]
-
The "Why": The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[4]
-
Actionable Protocol: Use a freshly opened bottle of base or one that has been stored under inert gas in a desiccator. Carbonate bases can absorb water and CO₂, while strong alkoxide bases can degrade over time. Ensure the base is finely powdered to maximize surface area and reactivity.
-
-
-
Solvent Purity:
-
The "Why": Water content can be both beneficial and detrimental. While trace amounts of water can facilitate the activation of some Pd(II) precatalysts and aid in dissolving inorganic bases[1][6][7][8], excess water can promote boronic acid decomposition.[3] Peroxides in ethers like THF or dioxane can oxidize and deactivate the catalyst.
-
Actionable Protocol: Use anhydrous, degassed solvents. If using ethereal solvents, ensure they are peroxide-free (test with peroxide strips). If your specific protocol calls for water, use degassed, distilled water and add it in the specified amount.
-
Below is a logical workflow for these initial troubleshooting steps.
Caption: Optimization strategy for challenging Suzuki couplings.
Issue 3: Catalyst Deactivation and Side Reactions
Even with an optimized setup, you may observe side products or find that the reaction stops before completion, suggesting catalyst deactivation.
Question: My reaction starts but then stalls, and I see byproducts like homocoupling of the boronic acid or protodeboronation. What is happening?
Answer: These symptoms point towards issues within the catalytic cycle, such as catalyst deactivation or competing side reactions that consume your starting materials.
Common Deactivation Pathways and Side Reactions:
-
Formation of Palladium Black:
-
Observation: A fine black precipitate forms in the reaction mixture.
-
The "Why": This is metallic palladium (Pd(0)) that has agglomerated and precipitated out of solution, rendering it catalytically inactive. This often happens when the NHC ligand is not effectively stabilizing the Pd(0) species, or if the rate of oxidative addition is too slow, allowing the unstable monoligated Pd(0)-NHC species to decompose. [9] * Corrective Action:
-
Increase Ligand-to-Metal Ratio: If generating the catalyst in situ, a slight excess of the NHC salt (e.g., 1.1-1.2 equivalents relative to the palladium source) can sometimes help. However, well-defined precatalysts are generally preferred to ensure a 1:1 Pd:NHC ratio. [2] * Use a More Stabilizing NHC: A bulkier NHC ligand can provide better steric protection for the palladium center, preventing agglomeration. [10]
-
-
-
Homocoupling of Boronic Acid (Ar'-Ar'):
-
Observation: You isolate a significant amount of the symmetrical biaryl derived from your boronic acid.
-
The "Why": This side reaction can be palladium-catalyzed and is often promoted by the presence of oxygen. It can also occur if the transmetalation step is much faster than the subsequent reductive elimination.
-
Corrective Action: Rigorously exclude oxygen from your reaction. Ensure your inert atmosphere is of high quality and that all reagents and solvents are thoroughly degassed.
-
-
Protodeboronation (Ar'-H):
-
Observation: You detect the arene byproduct corresponding to the boronic acid losing its B(OH)₂ group.
-
The "Why": This is the hydrolysis of the C-B bond. It is often base-catalyzed and is a major issue with electron-deficient or certain heteroaromatic boronic acids. [3][11]If the catalytic cycle is slow, this background decomposition reaction has more time to occur, reducing the concentration of your active nucleophile.
-
Corrective Action:
-
Use a Milder Base: If possible, switch to a weaker base (e.g., K₂CO₃) or a fluoride source (e.g., CsF) which can be effective while minimizing protodeboronation.
-
Use a Boronate Ester: Pinacol esters are significantly more stable towards protodeboronation.
-
Increase Catalyst Activity: By optimizing the ligand, solvent, and temperature to accelerate the main Suzuki coupling cycle, you give the decomposition reaction less time to compete.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the advantage of using a well-defined Pd(II)-NHC precatalyst over generating the catalyst in situ? A1: Well-defined precatalysts, such as [Pd(NHC)(allyl)Cl] or [(NHC)Pd(μ-Cl)]₂, offer several advantages. [2][16]They ensure a precise 1:1 palladium-to-ligand stoichiometry, which is critical for catalytic activity and stability. [2]They are often more robust, air- and moisture-stable, making them easier to handle and weigh. [1][17]Most importantly, they typically show higher reactivity and provide more reproducible results compared to in situ methods, which can be sensitive to the quality of the palladium source and the conditions used for ligand formation. [2] Q2: How do I choose the right NHC ligand for my specific reaction? A2: The choice depends heavily on your substrates. For simple, unhindered aryl bromides, a standard NHC like IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) may suffice. For more challenging aryl chlorides or sterically hindered substrates, you need a ligand that is both more electron-donating and sterically bulky, such as IPr or SIPr (the saturated backbone version of IPr). [9][18]The increased steric bulk facilitates the reductive elimination step, while the strong σ-donation promotes the difficult oxidative addition step. [9][14]For substrates with two different halides (e.g., a chloroaryl triflate), the choice of NHC ligand can even be used to control which site reacts selectively. [18] Q3: Can I run my NHC-Pd catalyzed Suzuki reaction open to the air? A3: While many modern Pd(II)-NHC precatalysts are bench-stable and can be weighed in the air, the active Pd(0) catalyst generated during the reaction is sensitive to oxygen. [1]Running the reaction open to the air will likely lead to catalyst deactivation and lower yields. For robust and reproducible results, it is strongly recommended to perform the reaction under an inert atmosphere (N₂ or Ar). [19] Q4: My boronic acid is very sensitive to base. What strategies can I use? A4: This is a common problem with certain heteroaryl and polyfluoroaryl boronic acids. [15]The primary strategy is to minimize base-promoted protodeboronation. You can try using milder bases like K₂CO₃ or K₃PO₄ instead of strong alkoxides. Using a fluoride source like CsF can also be effective. Alternatively, converting the sensitive boronic acid to a more stable derivative, such as a pinacol boronate ester or an MIDA boronate, is an excellent strategy to protect it until it is needed in the catalytic cycle. [3]In some very specific cases, base-free conditions have been developed using NHC-borane complexes. [20] Q5: What is the role of water in the reaction? Should my reaction be completely dry? A5: The role of water is complex and can be protocol-dependent. In many cases, a small amount of water is beneficial. It can help dissolve the inorganic base (like K₂CO₃ or K₃PO₄), and computational and experimental studies have shown that water can participate in and facilitate the activation of certain Pd(II) precatalysts to the active Pd(0) species. [6][7][8]However, excess water can accelerate the unwanted protodeboronation of the boronic acid. [3]The best practice is to start with an anhydrous solvent and, if the protocol requires it, add a specific, controlled amount of degassed water. Reactions should not be run "wet" or with solvents of unknown water content. [21]
References
-
Mechanistic Study of Suzuki-Miyaura Cross-Coupling Reactions of Amides Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. KAUST Repository. [Link]
-
Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis. [Link]
-
Mechanistic Study of Suzuki–Miyaura Cross-Coupling Reactions of Amides Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Research With Rutgers. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. [Link]
-
Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross‐Coupling Reactions. ResearchGate. [Link]
-
Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. PMC - NIH. [Link]
-
N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics - ACS Publications. [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Nature. [Link]
-
Mechanistic Study of Suzuki‐Miyaura Cross‐Coupling Reactions of Amides Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ResearchGate. [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
-
C–Br Activation of Aryl Bromides at Ni0(NHC)2: Stoichiometric Reactions, Catalytic Application in Suzuki–Miyaura Cross-Coupling, and Catalyst Degradation. Organometallics - ACS Publications. [Link]
-
ChemInform Abstract: Room-Temperature Activation of Aryl Chlorides in Suzuki—Miyaura Coupling Using a [Pd(μ-Cl)Cl(NHC)]2 Complex (NHC: N-Heterocyclic Carbene). ResearchGate. [Link]
-
Optimization of the reaction conditions for Suzuki-Miyaura coupling of... ResearchGate. [Link]
-
Optimum conditions for the Suzuki–Miyaura coupling reactiona. ResearchGate. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions. NIH. [Link]
-
Suzuki Reaction of Aryl Chlorides Using Saturated N-Heterocarbene Ligands. ResearchGate. [Link]
-
Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. PMC - NIH. [Link]
-
Suzuki cross‐coupling of aryl chlorides catalyzed by BIAN‐NHC‐Pd in Air reported by Liu. ResearchGate. [Link]
-
N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction. Organometallics - ACS Publications. [Link]
-
Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. ChemRxiv. [Link]
-
Pd‐PEPPSI: Water‐Assisted Suzuki–Miyaura Cross‐Coupling of Aryl Esters at Room Temperature using a Practical Palladium‐NHC (NHC = N‐Heterocyclic Carbene) Precatalyst. ResearchGate. [Link]
-
Suzuki−Miyaura Coupling of NHC−Boranes: A New Addition to the C−C Coupling Toolbox. Organic Letters - ACS Publications. [Link]
-
Water in N-Heterocyclic Carbene-Assisted Catalysis. Chemical Reviews - ACS Publications. [Link]
-
Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. PMC - NIH. [Link]
-
Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications. Accounts of Chemical Research - ACS Publications. [Link]
-
N-Heterocyclic Carbene-Based Catalysis Enabling Cross-Coupling Reactions. ResearchGate. [Link]
-
The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. [Link]
-
Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Aqueous-phase Suzuki–Miyaura cross-coupling reactions catalyzed by Pd-NHC complexes. Dalton Transactions (RSC Publishing). [Link]
-
N-Heterocyclic Carbene-Based Catalysis Enabling Cross-Coupling Reactions. ACS Publications. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Rational exploration of N-heterocyclic carbene (NHC) palladacycle diversity: a highly active and versatile precatalyst for Suzuki-Miyaura coupling reactions of deactivated aryl and alkyl substrates. Semantic Scholar. [Link]
Sources
- 1. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. DSpace [repository.kaust.edu.sa]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Effect of different solvents on 1,3-Dicyclohexylbenzimidazolium chloride reactivity
Welcome to the technical support guide for 1,3-Dicyclohexylbenzimidazolium chloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this N-heterocyclic carbene (NHC) precatalyst. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, particularly the critical role of the solvent in determining reaction outcomes.
Overview: The Role of this compound
This compound is an air-stable crystalline solid that serves as a precursor to a potent N-heterocyclic carbene (NHC).[1][2] It is not the catalyst itself but requires in situ deprotonation with a suitable base to form the active nucleophilic carbene. This carbene is highly effective in a variety of catalytic transformations, including rhodium-catalyzed O-arylation and the preparation of palladium-PEPPSI complexes for cross-coupling reactions.[1][3][4]
The reactivity and pathway of the NHC-catalyzed reaction are profoundly influenced by the surrounding solvent environment. The solvent's ability to stabilize or destabilize charged intermediates dictates the favorability of competing reaction pathways, making solvent selection a critical parameter for optimization and troubleshooting.[5][6]
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or has failed completely. What are the primary factors to check?
A1: A failed reaction often stems from foundational issues. Before exploring complex variables, verify the following:
-
Inert Atmosphere: The active NHC is highly sensitive to oxygen. Ensure your reaction was assembled under a rigorously inert atmosphere (high-purity argon or nitrogen) using proper Schlenk line or glovebox techniques.[7]
-
Anhydrous Conditions: Moisture will protonate and deactivate the NHC catalyst. Use freshly distilled and dried solvents and ensure all glassware is oven- or flame-dried.
-
Base Strength and Stoichiometry: The benzimidazolium proton is relatively acidic, but a sufficiently strong, non-nucleophilic base (e.g., NaH, KHMDS, DBU) is required for complete deprotonation. A weak base will result in a low concentration of the active carbene, leading to poor performance.[7]
-
Reagent Purity: Verify the purity of your starting materials, as impurities can poison the catalyst. The this compound itself should be a white to off-white solid.[8]
Q2: How do I choose the correct solvent for my NHC-catalyzed reaction?
A2: Solvent selection is not arbitrary; it is a tool to direct the reaction mechanism. The key consideration is the polarity of the solvent and its ability to solvate charged intermediates.
-
Polar Protic Solvents (e.g., Methanol): These solvents excel at solvating charged species. In reactions with competing pathways, such as the generation of homoenolates versus aldehyde oxidation, polar protic solvents strongly favor the oxidation pathway.[5][6] This is because the oxidation mechanism involves charged intermediates with significant charge separation, which are stabilized by the polar environment.[5][6]
-
Aprotic Solvents (Polar and Non-Polar; e.g., THF, CH₂Cl₂, Toluene): As solvent polarity decreases, pathways involving neutral or less-charged intermediates, like the homoenolate pathway, are increasingly favored.[5] If you are targeting a product from a non-oxidative pathway, start with a non-polar aprotic solvent like toluene or THF.
-
Solubility: While mechanistic control is paramount, ensure your precatalyst and other reagents are sufficiently soluble. This compound has good solubility in a range of organic solvents.[9] If solubility is an issue in a non-polar solvent, a more polar aprotic solvent like DCM or acetonitrile might be a necessary compromise.
Q3: I am observing an unexpected side product. Could the solvent be the cause?
A3: Absolutely. This is a classic symptom of the solvent directing the reaction down an unintended mechanistic pathway. For instance, if you are attempting a homoenolate addition with an α,β-unsaturated aldehyde and observe the corresponding oxidized ester product, your solvent is likely too polar.[5][6] Switching from a solvent like methanol to THF or toluene can dramatically shift the product ratio in favor of the desired homoenolate-derived product.[5]
Q4: Can the solvent affect the stability of the imidazolium salt or the active carbene?
A4: Yes. While the imidazolium salt itself is relatively stable, the active carbene is a reactive species. The stability of related NHC-adducts shows a strong dependence on solvent polarity.[10] Furthermore, the presence of protic sources in the solvent (like residual water or alcohols) can be detrimental. Water can act as a proton source to quench the carbene, effectively trapping it and halting the catalytic cycle.[11][12] This underscores the critical need for anhydrous conditions.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Incomplete deprotonation of the precatalyst.2. Deactivation of the NHC by air or moisture.3. Insufficient catalyst loading. | 1. Switch to a stronger, non-nucleophilic base (e.g., KHMDS, NaH). Ensure correct stoichiometry.2. Re-run the reaction using rigorously dried solvents and glassware under a strict inert atmosphere.[7]3. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). |
| Formation of Oxidized Side Product (e.g., Ester from Aldehyde) | The solvent is too polar, favoring the oxidative pathway by stabilizing charged intermediates.[5][6] | Change to a less polar, aprotic solvent. Screen solvents in order of decreasing polarity: CH₂Cl₂ → THF → Toluene. |
| Poor Solubility of Precatalyst | The chosen solvent has insufficient polarity to dissolve the ionic salt. | Select a slightly more polar aprotic solvent (e.g., move from hexane to THF or DCM). Gentle warming may also aid dissolution before adding other reagents. |
| Reaction Stalls After Initial Conversion | Catalyst decomposition or product inhibition. | 1. Ensure the reaction temperature is not too high, which could degrade the catalyst.2. The stability of imidazolium cations can be compromised under highly basic conditions over long periods.[13] Consider if a slower addition of the base or substrate is feasible. |
Data Summary: Solvent Influence on Reaction Pathways
The choice of solvent can dramatically alter the ratio of products in NHC-catalyzed reactions of α,β-unsaturated aldehydes. The following table summarizes the general trend observed in the literature.
| Solvent | Solvent Type | Dielectric Constant (ε) | Predominant Reaction Pathway | Typical Product |
| Methanol (MeOH) | Polar Protic | 32.7 | Oxidation[5][6] | Ester |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | 9.1 | Mixture of Pathways | Mixture |
| Tetrahydrofuran (THF) | Aprotic | 7.6 | Homoenolate Addition[5] | Homoenolate Product |
| Toluene (PhMe) | Non-Polar Aprotic | 2.4 | Homoenolate Addition[5] | Homoenolate Product |
This table illustrates a general trend. Actual product ratios are substrate- and catalyst-dependent.
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Failed NHC Reactions
This diagram outlines a logical sequence for diagnosing common issues in reactions catalyzed by this compound.
Caption: A step-by-step guide to troubleshooting common NHC reaction failures.
General Mechanism and Solvent Influence Points
This diagram illustrates the catalytic cycle and highlights where the solvent exerts its primary influence.
Caption: The NHC catalytic cycle and key points of solvent interaction.
Experimental Protocols
General Protocol for an NHC-Catalyzed Homoenolate Addition
This protocol provides a representative workflow. Caution: This reaction must be performed under a strict inert atmosphere using anhydrous solvents.
-
Glassware Preparation:
-
Place a 25 mL Schlenk flask equipped with a magnetic stir bar in an oven at 120 °C overnight.
-
Assemble the hot flask and allow it to cool to room temperature under a stream of high-purity argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment.
-
-
Reagent Preparation:
-
To the cooled Schlenk flask, add this compound (e.g., 16.0 mg, 0.05 mmol, 10 mol%).
-
Add the base, potassium bis(trimethylsilyl)amide (KHMDS) (e.g., 10.0 mg, 0.05 mmol, 10 mol%), under a positive flow of argon. Causality: The base is added here to generate the active carbene in situ before the substrate is introduced.
-
Add 2.0 mL of anhydrous tetrahydrofuran (THF) via syringe. Causality: THF is a moderately polar aprotic solvent chosen to favor the homoenolate pathway while ensuring reagent solubility.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 20-30 minutes to ensure complete formation of the NHC. The solution may appear slightly heterogeneous.
-
Add the α,β-unsaturated aldehyde (0.5 mmol, 1.0 equiv) via syringe.
-
Add the electrophile (0.6 mmol, 1.2 equiv) via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor its progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
-
Bode, J. W., et al. (2007). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. Organic Letters. [Link]
-
Alfa Chemistry. This compound. Product Page. [Link]
-
Falvey, D. E., et al. (2016). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry. [Link]
-
Ribeiro, A. P. C., et al. (2018). Solvent influence on imidazolium based ionic liquid contact pairs. ResearchGate. [Link]
-
National Center for Biotechnology Information. The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. PubMed Central. [Link]
-
Scurto, A. M., et al. (2008). Kinetics and solvent effects in the synthesis of ionic liquids: Imidazolium. ResearchGate. [Link]
-
Esteves, L. A. M., et al. (2015). Imidazolium Salt Ion Pairs in Solution. ResearchGate. [Link]
-
Coates, G. W., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society. [Link]
-
ResearchGate. Scheme 7: Synthesis of 1,3-bis(2,6-diisopropylphenyl)-imidazolium chloride (IDip·HCl). ResearchGate. [Link]
-
ResearchGate. Synthetic applications. ICyHCl = 1,3-dicyclohexyl-imidazolium chloride... ResearchGate. [Link]
-
Geissler, P. L., et al. (2022). Solvents and Stabilization in Ionic Liquid Films. Langmuir. [Link]
-
Simon Fraser University. THE CHEMISTRY OF IMIDAZOLIUM SALTS AND PHOSPHONIUM-BASED IONIC LIQUIDS. CORE. [Link]
-
ResearchGate. NHC-Catalyzed Reactions of Enals with Water as a Solvent. ResearchGate. [Link]
-
Kennedy, A. R., et al. (2018). Studies of the reactivity of N-heterocyclic carbenes with halogen and halide sources. Dalton Transactions. [Link]
-
Vagin, M., et al. (2021). Solvent Effect in Imidazole-Based Poly(Ionic liquid) Membranes: Energy Storage and Sensing. National Institutes of Health. [Link]
-
ResearchGate. New aspects on polarity of 1-alkyl-3-methylimidazolium salts as measured by solvatochromic probes. ResearchGate. [Link]
-
Schroder, C. (2012). Solvation dynamics in polar solvents and imidazolium ionic liquids: failure of linear response approximations. PubMed Central. [Link]
-
National Institutes of Health. Imidazolium Chloride Ionic Liquid Mixtures as Separating Agents: Fuel Processing and Azeotrope Breaking. National Institutes of Health. [Link]
-
MDPI. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]
-
Rovis, T. (2008). Discovering New Reactions with N-Heterocyclic Carbene Catalysis. PubMed Central. [Link]
-
ResearchGate. Solvent-Dependent Decarboxylation of 1,3-Dimethylimdazolium-2-Carboxylate. ResearchGate. [Link]
-
PubChem. 1,3-Dicyclohexyl-imidazolium chloride. PubChem. [Link]
-
Glorius, F., et al. (2020). N-Heterocyclic Carbene Complexes in C–H Activation Reactions. Chemical Reviews. [Link]
-
Falvey, D. E., et al. (2014). Solvent-dependent decarboxylation of 1,3-dimethylimdazolium-2-carboxylate. PubMed. [Link]
-
Macmillan Group. N-Heterocyclic Carbenes. Lecture Notes. [Link]
-
Royal Society of Chemistry. Design, preparation and characterization of a new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride... RSC Publishing. [Link]
-
American Chemical Society. SOLVENTS. Green Chemistry Toolkit. [Link]
Sources
- 1. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. alfachemic.com [alfachemic.com]
- 4. This compound, min. 97% | 1034449-15-4 [amp.chemicalbook.com]
- 5. The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. strem.com [strem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent-dependent decarboxylation of 1,3-dimethylimdazolium-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: In Situ NHC Catalyst Stability and Decomposition
Welcome to the Technical Support Center for N-Heterocyclic Carbene (NHC) Catalysis. This guide is designed for researchers, scientists, and professionals in drug development who are actively using NHC catalysts and may encounter challenges related to their stability and decomposition during reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and optimize your catalytic systems.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that we commonly encounter in the field. We will delve into the causes of catalyst deactivation and provide actionable, field-proven solutions.
Table of Contents
-
FAQs: Understanding NHC Catalyst Instability
-
Troubleshooting Guides: From Problem to Solution
-
Experimental Protocols & Workflows
-
Reference Data
-
References
FAQs: Understanding NHC Catalyst Instability
My reaction started well but then stalled. Is my NHC catalyst decomposing?
This is a classic symptom of in situ catalyst deactivation. While other factors like substrate depletion or product inhibition could be at play, the thermal or chemical instability of the active catalytic species is a frequent culprit. NHC-metal complexes, although generally more robust than their phosphine counterparts, are not indestructible.[1][2] Decomposition can lead to a decrease in the concentration of the active catalyst over time, causing the reaction rate to slow down and eventually stop.
To diagnose this, you can take aliquots from the reaction mixture at different time points and analyze them by techniques like NMR or GC-MS to monitor both the consumption of starting material and the formation of product. A plateau in the conversion curve before full consumption of the limiting reagent strongly suggests catalyst deactivation.
What are the most common pathways for NHC-metal catalyst decomposition?
Understanding the potential decomposition pathways is crucial for designing robust catalytic systems. For NHC-metal complexes, particularly with late transition metals like palladium, several key deactivation mechanisms have been identified[1][3][4]:
-
Reductive Elimination: This is a significant pathway where the NHC ligand couples with another ligand (e.g., from an oxidative addition product) and is eliminated from the metal center, often as an imidazolium salt.[1] This process reduces the metal's oxidation state and removes the stabilizing NHC ligand.
-
Ligand Dissociation/Displacement: The NHC can be displaced from the metal's coordination sphere, especially in the presence of other coordinating species or at elevated temperatures.[3][4]
-
C-H, C-C, or C-N Bond Activation of the NHC Ligand: The metal center can intramolecularly activate bonds within the NHC ligand itself, leading to a modification of the ligand and loss of catalytic activity.[3][4]
-
Formation of Metal Nanoparticles: Decomposition can lead to the aggregation of metal atoms into nanoparticles, which often exhibit lower or different catalytic activity and can lead to catalyst deactivation.[1][4]
-
Oxidative Degradation: For air-sensitive catalysts, exposure to oxygen can lead to oxidation of the metal center or the NHC ligand, rendering the catalyst inactive.[5]
Below is a diagram illustrating some of these common decomposition pathways for a generic NHC-Pd catalyst.
Caption: Common deactivation pathways for NHC-metal catalysts.
How do I know if my reaction is sensitive to air and moisture?
While many modern NHC-metal precatalysts are marketed as "air- and moisture-stable," this often applies to the solid precatalyst itself and not necessarily the active catalytic species generated in situ.[2][6] Free NHCs and many catalytically active low-valent metal complexes are highly sensitive to oxygen and water.[5]
A simple diagnostic experiment is to run two parallel reactions. One reaction should be set up using rigorous air- and moisture-free techniques (see ), such as a Schlenk line or a glovebox.[5][7] The other reaction can be set up on the benchtop with standard glassware. If you observe a significant difference in yield, reaction rate, or catalyst lifetime, it's a strong indication that your system is sensitive to air and/or moisture.
Can the choice of base affect my catalyst's stability?
Absolutely. The base is not just a passive reagent for deprotonating the NHC precursor salt.[8] Its identity and strength can have profound effects on catalyst stability and activity:
-
In Situ Generation: For in situ catalyst generation from an azolium salt, the base is required to deprotonate the salt to form the free carbene.[3][8] The choice of base can influence the rate of catalyst formation.
-
Base-Induced Decomposition: Some strong bases can react with the NHC-metal complex, leading to decomposition. For example, hydroxides or alkoxides can sometimes cleave the M-NHC bond.
-
Compatibility with Substrates: The base must be compatible with your substrates and products. A base that is too strong might lead to unwanted side reactions.
It is often beneficial to screen a variety of bases (e.g., carbonates, phosphates, alkoxides) to find the optimal balance for your specific reaction.
Troubleshooting Guides: From Problem to Solution
Scenario 1: Low or No Product Yield
Symptoms:
-
The reaction does not proceed, or gives a very low conversion of starting material.
-
Analysis of the crude reaction mixture shows mainly unreacted starting materials.
Possible Causes & Troubleshooting Steps:
-
Catalyst Deactivation by Air or Moisture: Free NHCs and some NHC-metal complexes are highly sensitive to oxygen and water.[5]
-
Improper Catalyst Activation: The active catalytic species may not be generated efficiently from the precatalyst.[3][5]
-
Thermal Decomposition: The reaction temperature may be too high for the catalyst's stability.
-
Solution: Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.
-
-
Substrate/Product Inhibition or Side Reactions: The substrate or product may be reacting with the catalyst in a non-productive manner.[5]
-
Solution: Run control experiments to determine if the starting materials or products are causing deactivation. Consider using a different NHC ligand with different steric or electronic properties.[11]
-
Caption: Troubleshooting flowchart for low yield in NHC-mediated reactions.
Scenario 2: Inconsistent Reaction Rates and Reproducibility Issues
Symptoms:
-
Reaction times vary significantly between batches, even when using the same procedure.
-
Product yields are not consistent.
Possible Causes & Troubleshooting Steps:
-
Variable Air/Moisture Exposure: Minor variations in the inertness of the reaction setup can lead to significant differences in catalyst lifetime.
-
Inconsistent Catalyst Generation: For in situ generated catalysts, the efficiency of the deprotonation of the azolium salt can be sensitive to the quality of the base and solvent.
-
Solution: Use freshly purchased, high-purity base and anhydrous solvent. Consider preparing a stock solution of the base in the reaction solvent to ensure consistent dosing.
-
-
Catalyst Poisoning: Trace impurities in reagents or solvents can act as catalyst poisons.
-
Solution: Purify reagents and solvents before use. Common poisons include sulfur-containing compounds and other coordinating species that can bind strongly to the metal center.[12]
-
Scenario 3: Formation of Unexpected Byproducts
Symptoms:
-
NMR or GC-MS analysis reveals the presence of significant amounts of unexpected side products.
-
The desired product is formed, but with low selectivity.
Possible Causes & Troubleshooting Steps:
-
Catalyst Decomposition Products Initiating Side Reactions: Decomposed catalyst fragments can sometimes catalyze unwanted side reactions.
-
Solution: Re-evaluate the reaction conditions (temperature, concentration, catalyst loading) to minimize catalyst decomposition.
-
-
Change in Catalytic Species: The initially formed catalyst may evolve into a different active species with different selectivity over the course of the reaction.
-
Solution: In situ monitoring techniques (e.g., reaction calorimetry, in situ NMR/IR) can provide insights into the evolution of the catalytic species.
-
-
NHC-Related Side Reactions: In some cases, the NHC itself can react with substrates or products.[13]
-
Solution: If an NHC-adduct is suspected, detailed structural characterization (e.g., X-ray crystallography) may be necessary to identify the byproduct. Changing the N-substituents on the NHC can sometimes mitigate these side reactions.[11]
-
Experimental Protocols & Workflows
Protocol 1: Rigorous Inert Atmosphere Technique for NHC-Catalyzed Reactions
This protocol outlines the standard procedure for setting up a reaction under a strict inert atmosphere using a Schlenk line.
1. Glassware Preparation:
-
All glassware (Schlenk flask, condenser, etc.) must be thoroughly cleaned and then oven-dried at >120 °C for at least 4 hours (preferably overnight) to remove any adsorbed water.[9][10]
2. Assembly and Inerting:
-
Assemble the glassware while still hot and immediately connect it to a Schlenk line.
-
Evacuate the system under high vacuum and then backfill with a high-purity inert gas (argon or nitrogen).
-
Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.[5]
3. Solvent and Reagent Addition:
-
Use a cannula or a gas-tight syringe to transfer dried and degassed solvents and liquid reagents into the reaction flask under a positive pressure of inert gas.[5][9]
4. Solid Addition:
-
Solid reagents and the NHC catalyst should be weighed out in a glovebox and added to the reaction flask under a counter-flow of inert gas.
5. Running the Reaction:
-
Once all components are added, the reaction can be heated or stirred as required.
-
Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.
6. Work-up:
-
After the reaction is complete, cool the flask to room temperature before opening it to the atmosphere.
Caption: General workflow for NHC-mediated reactions under inert conditions.
Protocol 2: In Situ Catalyst Generation and Activation
This protocol provides a general guideline for generating an active NHC-metal catalyst in situ from an azolium salt precursor.
1. Setup:
-
Following , add the azolium salt (e.g., IPr·HCl) and the metal precursor (e.g., Pd(OAc)₂) to an oven-dried Schlenk flask under an inert atmosphere.
2. Solvent Addition:
-
Add the desired amount of anhydrous, degassed solvent via syringe.
3. Base Addition:
-
Prepare a solution of the base (e.g., KOtBu) in the reaction solvent in a separate Schlenk flask.
-
Slowly add the base solution to the reaction mixture at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the specific system). The color of the solution may change, indicating the formation of the complex.
4. Activation/Pre-formation:
-
Stir the mixture for a predetermined amount of time (e.g., 15-30 minutes) to allow for complete formation of the active catalyst before adding the substrates.
5. Substrate Addition:
-
Add the reaction substrates (dissolved in anhydrous, degassed solvent if necessary) to the pre-formed catalyst solution to initiate the reaction.
Reference Data
Table 1: Common NHC Precatalysts and Their Stability Characteristics
| Precatalyst Type | General Structure | Air/Moisture Stability | Activation Notes | Reference |
| Palladacycles | [(NHC)Pd(R-allyl)Cl] | Generally good | Activated by base to generate Pd(0) species. | [6] |
| PEPPSI™ Type | [(NHC)PdCl₂(Pyridine)] | Good to excellent | Pyridine ligand is displaced to generate the active catalyst. | [5] |
| Aniline Complexes | [(NHC)PdCl₂(Aniline)] | Well-defined, air- and moisture-stable. | Aniline acts as a stabilizing, weakly coordinating ligand. | [6] |
| Acetate Complexes | [(NHC)Pd(OAc)₂] | Moderate | Often used for in situ generation; can be sensitive to moisture. | [3] |
References
- Chen, L., Wu, J., Yan, F., and Ju, H. (2021). A facile strategy for quantitative sensing of glycans on cell surface using organic electrochemical transistors. Biosensors and Bioelectronics, 175, 112878.
- Crudden, C. M., & Praetorius, J. M. (2014). Synthesis, Activation, and Decomposition of N-Heterocyclic Carbene-Containing Complexes. In N-Heterocyclic Carbenes (pp. 46-98).
- Garg, N. K., & Szostak, M. (2022). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 55(15), 2137-2150.
- Praetorius, J. M., & Crudden, C. M. (2010). Synthesis, Activation, and Decomposition of N-Heterocyclic Carbene-Containing Complexes. Topics in Organometallic Chemistry, 32, 45-98.
- Cavell, K. J., & Yates, B. F. (2009). N-Heterocyclic Carbene Complexes: Decomposition Pathways.
- Herrmann, W. A., & Glorius, F. (2014). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 47(11), 3299-3312.
- BenchChem. (2025).
- Özdemir, İ., & Çetinkaya, B. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 29(11), 2531.
- OpenChemHub. (2024, January 11). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube.
- Daugulis, O., & Zaitsev, V. G. (2016). N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. Chemical Reviews, 116(19), 12059-12124.
- May, B., & Pápai, I. (2020). The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass. Chemistry – A European Journal, 26(46), 10403-10414.
- Johnson, M. T., & Melen, R. L. (2023). NHC stabilized copper nanoparticles via reduction of a copper NHC complex.
- Ackermann, L., & Gandeepan, P. (2021). Ni/NHC catalysis in C–H functionalization using air-tolerant nickelocene and sodium formate for in situ catalyst generation. Organic Chemistry Frontiers, 8(11), 2515-2524.
- Sherman, B. D., et al. (2023). Stability of N-Heterocyclic Carbene Monolayers under Continuous Voltammetric Interrogation. ACS Applied Materials & Interfaces, 15(29), 35439-35447.
- Kalek, M., et al. (2020). A novel approach to study catalytic reactions via Electrophoretic NMR on the example of Pd/NHC‐catalyzed Mizoroki‐Heck cross‐coupling reaction. Chemistry – A European Journal, 26(56), 12821-12826.
- Querini, C. A., & Fígoli, N. S. (1998). Regeneration of a Deactivated Hydrotreating Catalyst. Industrial & Engineering Chemistry Research, 37(1), 241-247.
- Varmaghani, F., et al. (2023). Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update.
- Pieters, G., et al. (2019). Tuning the Reactivity of a Heterogeneous Catalyst using N‐Heterocyclic Carbene Ligands for C−H Activation Reactions.
- NPTEL-NOC IITM. (2020, July 16).
- Fisher Scientific. (n.d.).
- Sherman, B. D., et al. (2023). Stability of N-Heterocyclic Carbene Monolayers under Continuous Voltammetric Interrogation. ACS Applied Materials & Interfaces, 15(29), 35439-35447.
- Chen, L., et al. (2024). Long-term stability of N-heterocyclic carbene (NHC) functionalized organic electrochemical transistor (OECT) for biosensing applications. Frontiers in Bioengineering and Biotechnology, 12.
- Reddy, R. S., et al. (2021). Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles. The Journal of Organic Chemistry, 86(17), 11848-11859.
- Li, J., et al. (2024). Thiol-Regulated Rhodium Nanocatalyst for Electrochemical Reductive Perdeuteration of Alkenes. Journal of the American Chemical Society.
- Advanced Photon Source. (n.d.). Air-Sensitive Catalyst Handling and Preparation.
- Wang, Y., et al. (2022). An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone. Frontiers in Chemistry, 10, 861962.
- Ghosh, A., & Biju, A. T. (2022). Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review. Beilstein Journal of Organic Chemistry, 18, 1266-1304.
- Skowerski, K., et al. (2021). The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts.
- Mondal, B., & Biju, A. T. (2023). N-Heterocyclic Carbenes Capped Metal Nanoparticles: An Overview of Their Catalytic Scope.
- Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- European Industrial Gases Association. (2018). Catalyst handling best practice guide. EIGA.
- MilliporeSigma. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ess.xray.aps.anl.gov [ess.xray.aps.anl.gov]
- 8. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Catalyst Deactivation with 1,3-Dicyclohexylbenzimidazolium Chloride
Welcome to the technical support center for N-Heterocyclic Carbene (NHC) catalysis. This guide is specifically designed for researchers, scientists, and drug development professionals utilizing catalysts derived from the precursor 1,3-Dicyclohexylbenzimidazolium chloride. Catalyst deactivation is a critical challenge that can impede reaction efficiency, scalability, and reproducibility. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, prevent, and resolve issues related to catalyst stability and performance.
Our approach is built on explaining the causal relationships behind experimental phenomena, ensuring that every recommendation is grounded in established organometallic principles.
Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation
This section addresses specific, common problems encountered during catalytic reactions using NHC complexes formed from this compound.
Issue 1: Reaction Fails to Initiate or Shows Extremely Low Conversion
You've assembled your reaction, but after the expected induction period, analysis (TLC, GC/MS, LC/MS) shows only starting material.
Possible Causes & Step-by-Step Solutions
-
Incomplete Deprotonation of the Benzimidazolium Salt: The active NHC catalyst is formed by deprotonating the this compound precursor. Incomplete formation of the free carbene is a primary reason for reaction failure.
-
Causality: The C2 proton of the benzimidazolium ring is acidic, but requires a sufficiently strong base for complete removal. If the base's pKa is too low or if it is sterically hindered from approaching the salt, the concentration of the active NHC will be insufficient to initiate catalysis.
-
Protocol:
-
Verify Base Strength: Ensure the base used (e.g., KOtBu, NaH, KHMDS) is strong enough to deprotonate the benzimidazolium salt (pKa ≈ 21-24 in DMSO).
-
Check Base Quality: Use a freshly opened bottle of base or a sublimed/recrystallized batch. Bases like KOtBu are highly hygroscopic and can be deactivated by atmospheric moisture.
-
Optimize Temperature & Time: The deprotonation step is often performed in situ. Allow sufficient time for the base to react with the salt before adding the substrate, typically 15-30 minutes at room temperature or slightly elevated temperatures.
-
-
-
Catalyst Poisoning by Atmospheric Components (Oxygen & Water): Free NHCs and many of their subsequent metal complexes are highly sensitive to oxygen and moisture.[1][2]
-
Causality: Oxygen can oxidize the electron-rich carbene to a urea derivative or oxidize the low-valent metal center of the active catalyst, rendering it inactive. Water can protonate the free NHC, reverting it to the inactive benzimidazolium salt.
-
Protocol: Rigorous Inert Atmosphere Technique
-
Drying: Thoroughly flame-dry all glassware under high vacuum and backfill with an inert gas (Argon or Nitrogen). Dry solvents using an appropriate method (e.g., solvent purification system, distillation over a drying agent) and degas them thoroughly via sparging or freeze-pump-thaw cycles.
-
Inert Environment: Conduct the entire experiment in a glovebox or using Schlenk line techniques.[1] This includes weighing the benzimidazolium salt, base, metal precursor, and ligands.
-
Reagent Purity: Ensure all substrates and reagents are anhydrous and peroxide-free.
-
Diagram: Inert atmosphere experimental workflow. -
-
Incompatible Substrates or Solvents: Certain functional groups or impurities in the solvent can poison the catalyst.
-
Causality: Acidic protons (e.g., from unprotected alcohols or carboxylic acids) can quench the NHC. Some solvents, like chlorinated solvents at elevated temperatures, can oxidatively add to the metal center and deactivate the catalyst.[3] Impurities like residual copper from previous reactions can also interfere.[4]
-
Protocol:
-
Substrate Compatibility Screen: Review your substrate for incompatible functional groups. If necessary, use protecting groups.
-
Solvent Purity: Use high-purity, anhydrous solvents. Refer to the table below for recommended standards.
-
Cross-Coupling Specifics: In reactions like Suzuki or Buchwald-Hartwig, ensure the quality of organometallic reagents is high.[5][6]
-
-
| Parameter | Recommended Level | Potential Impact of Impurity |
| Water Content | < 10 ppm | Protonates free NHC, hydrolyzes reagents |
| Oxygen Content | < 2 ppm | Oxidizes NHC or metal center |
| Peroxides | Not Detectable | Potent catalyst poison, safety hazard |
| Acidic Impurities | Not Detectable | Protonates free NHC |
Table 1: Recommended Purity Standards for Solvents in NHC Catalysis.
Issue 2: Reaction Starts but Stalls Before Reaching Full Conversion
The reaction proceeds as expected initially, but progress halts, leaving a significant amount of starting material even after extended reaction times.
Possible Causes & Step-by-Step Solutions
-
Thermal Decomposition: NHC-metal complexes, while generally more stable than their phosphine analogues, can degrade at elevated temperatures over time.[7][8]
-
Causality: High temperatures can promote ligand dissociation, reductive elimination of undesired products, or intramolecular decomposition pathways (e.g., C-H activation of a ligand).[9] The benzimidazolium core is generally robust, but the overall complex has a finite thermal tolerance.
-
Protocol:
-
Temperature Optimization: Determine the minimum temperature required for efficient catalysis. Run the reaction at several different temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and catalyst lifetime.
-
Timed Addition: If high temperatures are unavoidable, consider adding the catalyst in portions over the course of the reaction to maintain a sufficient concentration of the active species.
-
-
-
Product or Byproduct Inhibition: A product or a stoichiometric byproduct formed during the reaction may coordinate to the metal center more strongly than the substrate, effectively inhibiting the catalytic cycle.
-
Causality: For example, in cross-coupling reactions, the salt byproduct (e.g., NaBr) can sometimes interfere with the catalyst. In other cases, the product itself may contain a functional group that acts as an inhibitory ligand.
-
Protocol:
-
"Spiking" Experiment: Run a standard reaction. At the point where it stalls, add a fresh aliquot of catalyst. If the reaction restarts, it indicates the catalyst is deactivating. If it does not, it suggests product/byproduct inhibition.
-
Identify Inhibitor: If inhibition is suspected, analyze the reaction mixture to identify potential inhibitory species. It may be necessary to modify the reaction conditions (e.g., add an additive to precipitate a salt byproduct) or redesign the substrate to avoid the inhibitory functionality.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary deactivation mechanisms for catalysts derived from this compound?
A1: The primary deactivation pathways are:
-
Oxidation: The free NHC carbene is susceptible to oxidation by trace oxygen, forming an inactive urea. The metal center of the active complex (e.g., Pd(0) in cross-coupling) is also highly sensitive to oxidation.[2] This is the most common and rapid deactivation pathway.
-
Protonation: The strongly basic NHC can be quenched by adventitious water or other acidic impurities, converting it back to the catalytically inactive benzimidazolium salt precursor.
-
Thermal Degradation: While the bulky dicyclohexyl groups enhance thermal stability compared to smaller substituents, prolonged exposure to high temperatures can lead to ligand dissociation or other decomposition pathways.[7][8]
-
Substrate-Specific Inactivation: In some cases, the substrate or product can react irreversibly with the catalyst, forming a stable, off-cycle complex.[10][11]
Q2: How do the dicyclohexyl groups on the benzimidazolium salt influence catalyst stability?
A2: The two cyclohexyl groups ("wingtips") are critical for stability. They provide significant steric bulk around the metal center. This steric shield serves two main purposes:
-
Prevents Dimerization: It discourages the formation of inactive catalyst dimers or aggregates.
-
Promotes Key Catalytic Steps: It favors the reductive elimination step in many cross-coupling cycles, which releases the product and regenerates the active catalyst. By making other coordination pathways (like byproduct binding) less favorable, it helps maintain the integrity of the catalytic cycle.[12]
Q3: What are the best practices for storing this compound and its metal complexes?
A3:
-
Benzimidazolium Salt (Precursor): While the salt itself is generally stable to air and moisture, it is good practice to store it in a desiccator to prevent absorption of water, which can complicate accurate weighing and introduce moisture into the reaction.
-
NHC-Metal Complexes: If you have pre-formed an NHC-metal complex, it must be stored under a dry, inert atmosphere (e.g., in a nitrogen-filled glovebox or a sealed Schlenk flask). Many of these complexes are solids that are sensitive to both oxygen and moisture over the long term.
Q4: Is it possible to regenerate a deactivated NHC catalyst?
A4: Regeneration is generally difficult and often impractical in a laboratory setting.
-
If deactivation is due to protonation by water, adding a strong base could theoretically regenerate the free NHC, but this is unreliable as the added base can interfere with the reaction.
-
If deactivation is due to oxidation of the NHC to a urea or irreversible decomposition of the metal complex, regeneration is not feasible. The most effective strategy is prevention through meticulous experimental technique.
Q5: My reaction involves an aryl chloride, which is notoriously difficult to activate. Could this be related to catalyst deactivation?
A5: Yes. The activation of aryl chlorides requires a highly electron-rich and reactive catalyst to facilitate the difficult oxidative addition step.[6] This often necessitates higher temperatures or longer reaction times, both of which increase the probability of thermal catalyst deactivation. For challenging substrates, consider:
-
Using a more electron-donating ligand: While the benzimidazolium core is a strong donor, other NHC scaffolds or co-ligands could be screened.
-
Optimizing the base and solvent system: The choice of base and solvent can significantly influence the rate of oxidative addition and overall catalyst stability.[3]
-
Higher Catalyst Loading: For difficult couplings, a higher initial catalyst loading (e.g., 1-5 mol%) may be required to ensure enough active catalyst survives to drive the reaction to completion.
References
-
Poater, A., Bahri-Laleh, N., & Cavallo, L. (2011). Rationalizing current strategies to protect N-heterocyclic carbene-based ruthenium catalysts active in olefin metathesis from C–H (de)activation. Dalton Transactions, 40(20), 5553-5556. [Link]
-
Hopkinson, M. N., et al. (2014). N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. Chemistry – A European Journal, 20(22), 6538-6553. [Link]
-
Gstöttmayr, C. L., et al. (2016). Hydration Reactions Catalyzed by Transition Metal–NHC (NHC = N-Heterocyclic Carbene) Complexes. Catalysts, 6(1), 11. [Link]
- Díez-González, S. (Ed.). (2016). N-Heterocyclic Carbenes in Catalysis. Royal Society of Chemistry.
-
Fu, Z., et al. (2022). An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone. Frontiers in Chemistry, 10, 868800. [Link]
-
Fu, Z., et al. (2022). An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone. Frontiers in Chemistry, 10. [Link]
-
Obi, A. I., et al. (2022). Benzimidazolium hydrogen carbonate salts—Investigation of thermal properties in the context of small molecule inhibitors. Journal of Vacuum Science & Technology A, 40(5), 053201. [Link]
-
Biju, A. T. (Ed.). (2020). N-Heterocyclic Carbenes in Organocatalysis. Wiley-VCH. (Relevant chapters on catalyst stability and regeneration). [Link]
-
Zhang, W., et al. (2020). Oxidative NHC catalysis for base-free synthesis of benzoxazinones and benzoazoles by thermal activated NHCs precursor ionic liquid. Catalysis Communications, 145, 106110. [Link]
-
El-Faham, A., et al. (2021). Metal-NHC heterocycle complexes in catalysis and biological applications: Systematic review. Journal of Organometallic Chemistry, 932, 121639. [Link]
-
Al-Majid, A. M., et al. (2022). Synthesis, characterization and anticancer activity of new benzimidazolium salts with their Ag(I) and Au(I) bis-NHC complexes. Molecules, 27(9), 2949. [Link]
-
Yang, Z.-Z., He, L.-N., & Yu, B. (2008). CO2 adducts of N-heterocyclic carbenes: thermal stability and catalytic activity toward the coupling of CO2 with epoxides. Tetrahedron Letters, 49(42), 6465-6469. [Link]
-
Yang, Z.-Z., He, L.-N., & Yu, B. (2008). CO 2 Adducts of N -Heterocyclic Carbenes: Thermal Stability and Catalytic Activity toward the Coupling of CO 2 with Epoxides. Request PDF. [Link]
-
Vasileiadou, A., et al. (2023). Deactivation of Copper Catalysts During CO2 Reduction Occurs via Dissolution and Selective Redeposition Mechanism. ChemRxiv. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. RSC Medicinal Chemistry, 2(7), 641-686. [Link]
-
Falciani, C., et al. (2005). New coupling reagents for the preparation of disulfide cross-linked conjugates with increased stability. Bioconjugate Chemistry, 16(5), 1161-1167. [Link]
-
Torborg, C., & Beller, M. (2009). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 11(12), 1841-1882. [Link]
-
Cantillo, D., et al. (2014). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 79(5), 2231-2235. [Link]
-
Nkele, A. C., et al. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journal of Organic Chemistry, 10, 1039-1045. [Link]
-
Chen, W., et al. (2004). Dialkylphosphinoimidazoles as New Ligands for Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. Advanced Synthesis & Catalysis, 346(13-15), 1742-1748. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. CO2 adducts of N-heterocyclic carbenes: thermal stability and catalytic activity toward the coupling of CO2 with epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rationalizing current strategies to protect N-heterocyclic carbene-based ruthenium catalysts active in olefin metathesis from C–H (de)activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone [frontiersin.org]
- 11. An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,3-Dicyclohexylbenzimidazolium Chloride in Scale-Up Operations
An in-depth guide for researchers, scientists, and drug development professionals on the challenges and solutions when scaling up organic reactions with 1,3-Dicyclohexylbenzimidazolium chloride.
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your scale-up campaigns. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that are commonly encountered in the field.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and role of this compound.
Question: What is this compound and what is its primary application?
Answer: this compound is a benzimidazolium salt.[1] Its core value lies in its role as a precursor to an N-heterocyclic carbene (NHC). NHCs are a powerful class of organocatalysts, often considered as mimics of phosphine ligands but with distinct electronic and steric properties.[2] This specific salt is used to generate the corresponding NHC in situ, which can then be used in various catalytic reactions. Commercially, it has been applied as a catalyst in rhodium-catalyzed O-arylation of phenols and as a reactant in the synthesis of palladium-PEPPSI complexes for cross-coupling reactions.[3][4]
Question: What are the key physical and chemical properties I should be aware of?
Answer: Understanding the physical properties is critical for process design, especially when planning for reactor charging, dissolution, and downstream processing. Below is a summary of its key characteristics.
| Property | Value | Source |
| CAS Number | 1034449-15-4 | [1] |
| Molecular Formula | C₁₉H₂₇ClN₂ | [1] |
| Molecular Weight | 318.88 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 216-220 °C | [4] |
| Purity | Typically ≥95% | [4] |
Question: How should this compound be handled and stored?
Answer: While the benzimidazolium salt itself is relatively stable, the active NHC catalyst generated from it is sensitive to air and moisture.[5][6] Therefore, the precursor salt should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent gradual degradation from atmospheric moisture. When handling, especially for reactions requiring high catalyst performance, use of a glovebox or standard Schlenk line techniques is recommended to minimize exposure to air and water.
Part 2: Troubleshooting Guide for Scale-Up Reactions
This section tackles specific problems that can arise during the scale-up of reactions catalyzed by the NHC derived from this compound.
Scenario 1: Poor Solubility and Reaction Heterogeneity
Question: My reaction mixture is a slurry, and I'm seeing inconsistent results. How can I improve the solubility of the catalyst precursor?
Answer: This is a common issue. Benzimidazolium salts, being ionic, have specific solubility profiles. Based on procedural data for related compounds and general solvent properties, we can infer a qualitative solubility guide.[7][8]
| Solvent | Qualitative Solubility | Rationale & Comments |
| Dichloromethane (DCM) | Soluble | A common solvent for setting up reactions with NHC precursors.[7][9] |
| Acetonitrile (ACN) | Soluble, especially when heated | Often used for homogeneous catalysis, though heating may be required.[7] |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent capable of dissolving many ionic salts. |
| Ethanol / Isopropanol | Soluble, especially when heated | Can be used, but protic nature may interfere with the base or active catalyst. Use with caution.[7][10] |
| Toluene / Heptane | Insoluble / Poorly Soluble | Non-polar solvents are generally poor choices for dissolving the salt. |
| Diethyl Ether / Hexanes | Insoluble | Often used as anti-solvents to precipitate the salt or products.[7] |
Troubleshooting Protocol: Improving Dissolution
-
Solvent Selection: Switch to a more polar aprotic solvent like DCM or DMF if your reaction chemistry allows.
-
Gentle Heating: If using a solvent like acetonitrile, gentle heating (e.g., to 40-50 °C) under an inert atmosphere can significantly improve solubility. Monitor for any signs of decomposition.
-
Co-Solvent System: Consider a co-solvent system. For example, a small amount of DMF in a less polar solvent like THF can sometimes be sufficient to dissolve the catalyst precursor without drastically changing the reaction medium.
-
Quantitative Solubility Check: If reproducibility is critical, determine the quantitative solubility in your chosen solvent system. A standard gravimetric method is provided below.
Experimental Protocol: Quantitative Solubility Determination This protocol allows you to determine the exact solubility of this compound in your solvent of choice at a specific temperature.[7]
-
Preparation: Add an excess of the benzimidazolium salt to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Vigorously stir or shake the mixture in a temperature-controlled bath for 24-48 hours to ensure equilibrium is reached.
-
Settling: Allow the vial to stand without agitation in the same temperature bath for at least 12 hours for the undissolved solid to settle completely.
-
Sampling: Carefully extract a known volume of the clear supernatant using a pre-weighed, airtight syringe.
-
Analysis: Dispense the supernatant into a pre-weighed vial. Evaporate the solvent under reduced pressure to a constant weight. The final weight of the residue divided by the volume of the supernatant gives the solubility (e.g., in mg/mL).
Scenario 2: Catalyst Inactivity or Low Reaction Yield
Question: I've successfully dissolved the precursor, but the reaction is sluggish or fails to proceed. What is causing the catalyst to be inactive?
Answer: The active NHC catalyst is generated in situ by deprotonating the benzimidazolium salt with a base. Failure at this stage is the most common reason for inactivity. The free NHC is highly reactive and sensitive.[6]
Causality Analysis:
-
Insufficient Base Strength: The base must be strong enough to deprotonate the C2-proton of the benzimidazolium ring. Common bases include potassium tert-butoxide, sodium hydride, or strong amine bases.
-
Moisture Contamination: Water will protonate the active NHC, rendering it inactive. It can also compete with the substrate.
-
Oxygen Contamination: While many NHCs show some tolerance, oxygen can lead to oxidative degradation pathways.
-
Thermal Decomposition: The free NHC may not be stable at elevated reaction temperatures, leading to decomposition.[11][12]
Below is a workflow to diagnose and solve catalyst inactivity issues.
Caption: Troubleshooting workflow for NHC catalyst inactivity.
Scenario 3: Product Purification and Byproduct Removal
Question: My reaction works, but I'm struggling to remove the catalyst-derived byproducts. What is the best purification strategy?
Answer: A common issue in reactions that might involve coupling agents or side reactions with the NHC is the formation of urea derivatives, such as 1,3-dicyclohexylurea (DCU) if a carbodiimide were present, or other degraded catalyst species. The key is to exploit solubility differences. DCU, for instance, is notoriously insoluble in many common solvents but has some solubility in dichloromethane and DMF.[10]
Purification Decision Tree:
Caption: Decision tree for purification strategies.
Scenario 4: Catalyst Recycling and Reuse
Question: Can I recycle the benzimidazolium salt after the reaction?
Answer: Yes, the potential for recyclability is a key advantage of using these systems.[13][14] After the reaction, the active NHC catalyst is typically protonated during aqueous workup, regenerating a benzimidazolium salt. The challenge lies in efficiently separating it from the product and any byproducts.
General Protocol for Catalyst Recycling:
-
Quench and Workup: After the reaction is complete, quench with a slightly acidic aqueous solution (e.g., dilute HCl or NH₄Cl solution). This ensures all active NHC is converted back to the protonated benzimidazolium salt.
-
Product Extraction: Extract your product into a suitable organic solvent in which the benzimidazolium salt is poorly soluble (e.g., diethyl ether, ethyl acetate, or heptane). The salt will preferentially remain in the aqueous phase.
-
Isolate the Salt: Separate the aqueous layer. Wash it once more with the organic extraction solvent to remove any residual product.
-
Drying and Recovery: Remove the water from the aqueous layer under reduced pressure to recover the crude benzimidazolium salt.
-
Recrystallization: The recovered salt should be recrystallized from a suitable solvent system (e.g., isopropanol/ether[7]) to ensure purity before reuse. The purity should be checked by NMR or melting point.
It is crucial to note that catalyst efficiency may decrease over multiple cycles due to handling losses and gradual, irreversible decomposition. A validation run with the recycled catalyst is always recommended.[15]
References
-
Title: Benzimidazoles as Metal-Free and Recyclable Hydrides for CO2 Reduction to Formate Source: Journal of the American Chemical Society URL: [Link]
- Source: Google Grounding API (redirect to JACS)
-
Title: Liberation of N-heterocyclic carbenes (NHCs) from thermally labile progenitors: protected NHCs as versatile tools in organo- and polymerization catalysis Source: RSC Publishing URL: [Link]
-
Title: Switchable organocatalysis from N-heterocyclic carbene-carbodiimide adducts with tunable release temperature Source: ChemRxiv | Cambridge Open Engage URL: [Link]
-
Title: CO 2 Adducts of N -Heterocyclic Carbenes: Thermal Stability and Catalytic Activity toward the Coupling of CO 2 with Epoxides Source: ResearchGate (Request PDF) URL: [Link]
-
Title: Stabilization of organometallic species achieved by the use of N-heterocyclic carbene (NHC) ligands Source: University of St Andrews Research Portal URL: [Link]
-
Title: Switchable organocatalysis from N-heterocyclic carbene-carbodiimide adducts with tunable release temperature Source: ResearchGate URL: [Link]
-
Title: Sustainable Synthesis of Benzimidazoles Catalyzed by Recyclable Functionalized Organosilica Source: ResearchGate URL: [Link]
-
Title: Scheme 7: Synthesis of 1,3-bis(2,6-diisopropylphenyl)-imidazolium chloride (IDip·HCl). Source: ResearchGate URL: [Link]
-
Title: The synthesis of benzimidazoles via a recycled palladium catalysed hydrogen transfer under mild conditions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: The synthesis of benzimidazoles via a recycled palladium catalysed hydrogen transfer under mild conditions. Source: Semantic Scholar URL: [Link]
-
Title: Design, preparation and characterization of a new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, as an efficient and recyclable catalyst for the synthesis of tetrahydropyridine under solvent-free conditions Source: RSC Publishing URL: [Link]
-
Title: Which solvents that solve DCU after an esterification catalyzed by DCC? is DCU soluble in water, ethanol? Source: ResearchGate URL: [Link]
-
Title: Design, preparation and characterization of ionic liquid 1,3-disulfonic acid benzimidazolium chloride as an efficient and recycl Source: RSC Publishing (Supporting Info) URL: [Link]
Sources
- 1. strem.com [strem.com]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. alfachemic.com [alfachemic.com]
- 4. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Liberation of N-heterocyclic carbenes (NHCs) from thermally labile progenitors: protected NHCs as versatile tools in organo- and polymerization catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazoles as Metal-Free and Recyclable Hydrides for CO2 Reduction to Formate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The synthesis of benzimidazoles via a recycled palladium catalysed hydrogen transfer under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Handling the Hygroscopic Nature of Imidazolium Chloride Salts
Introduction
Imidazolium chloride salts are a cornerstone class of ionic liquids (ILs), prized for their utility as solvents, catalysts, and electrolytes in a vast array of applications, from organic synthesis to materials science. However, their efficacy is critically dependent on their purity, and one of the most common and challenging impurities is water. The chloride anion imparts a significant hygroscopic nature to these salts, meaning they readily absorb moisture from the atmosphere.[1][2] This water uptake can lead to a host of experimental problems, including altered physical properties, inconsistent reaction kinetics, catalyst deactivation, and inaccurate mass measurements.[3][4][5]
This guide serves as a technical support center for researchers, scientists, and drug development professionals. It provides field-proven insights and validated protocols to mitigate the challenges associated with the hygroscopic nature of imidazolium chloride salts, ensuring experimental reproducibility and success.
Section 1: Frequently Asked Questions (FAQs)
Q1: My new bottle of imidazolium chloride salt arrived as a solid, but it's now clumpy and looks wet. What happened?
A: This is a classic sign of moisture absorption. Imidazolium chloride salts are highly hygroscopic and will readily pull water vapor from the ambient atmosphere.[1][5] Even brief exposure to air during weighing or transfer can be enough to cause the salt to deliquesce, transitioning from a free-flowing solid to a clumpy or even liquid-like state. The anion is the primary driver of this behavior, and chloride-based ILs are known to be particularly hydrophilic.[1] To prevent this, it is imperative to handle and store the salt under a dry, inert atmosphere.[5][6]
Q2: How much water is too much? What is an acceptable moisture level for my experiment?
A: The acceptable water content is highly application-dependent.
-
Electrochemistry: Applications like batteries require exceptionally low water content (<10 ppm), as water can narrow the electrochemical window.[7]
-
Organic Synthesis: Many water-sensitive reactions, such as those involving Grignard reagents or certain organometallic catalysts, require anhydrous conditions (<50 ppm).[8]
-
Biocatalysis: Some enzymatic reactions may tolerate higher water content or even require a specific water activity for optimal performance.
As a general rule, it is best practice to minimize water content as much as possible and to quantify it before use. Even small amounts of water can significantly alter the viscosity, polarity, and solvent properties of the ionic liquid, affecting reaction outcomes.[4][9]
Q3: What is the best way to dry my imidazolium chloride salt? Can I just put it in a standard laboratory oven?
A: A standard laboratory oven is not recommended . These ovens circulate air, which contains moisture, making it ineffective for achieving the low water levels required for most applications. The most effective method is drying in a high-vacuum oven at an elevated temperature (e.g., 70-100 °C) for an extended period (12-48 hours).[3][10][11] This process removes water without introducing atmospheric contaminants. For thermally sensitive salts, drying under vacuum at a lower temperature for a longer duration is advisable. Always verify the thermal stability of your specific salt before heating.
Q4: How can I accurately measure the water content in my salt?
A: The gold standard for determining water content in ionic liquids is Karl Fischer (KF) titration .[12][13][14] This method is highly sensitive and specific to water, providing precise and reliable measurements even at parts-per-million (ppm) levels.[15][16] Both volumetric and coulometric KF titration are suitable, with the coulometric method being preferred for very low water content. Interestingly, ionic liquids themselves can serve as excellent solvents for KF titration, helping to dissolve samples that are poorly soluble in traditional methanol-based KF reagents.[13][17]
Section 2: Troubleshooting Guides
Problem 1: Inconsistent Reaction Yields or Catalyst Performance
-
Symptoms: You are running a reaction in an imidazolium chloride IL, and your yields are fluctuating significantly between batches. A previously reliable catalyst now shows reduced activity or selectivity.
-
Root Cause Analysis: Undocumented water content is a likely culprit. Water can act as a competing nucleophile, a poison for certain catalysts, or it can alter the IL's nanostructure, thereby affecting reactant solubility and transition state energies.[4][18][19]
-
Solution Workflow:
-
Quantify: Immediately take a sample of the ionic liquid from your reaction and measure the water content using Karl Fischer titration.
-
Dry: Dry the bulk of your imidazolium chloride salt using the high-vacuum oven protocol (see SOP-01 below).
-
Verify: After drying, perform another KF titration to confirm the water content is below your target threshold.
-
Re-run: Re-run the reaction using the freshly dried ionic liquid under strictly inert conditions.
-
Compare: If the reaction performance is restored, water contamination was the issue. Implement rigorous anhydrous handling protocols for all future experiments.
-
Problem 2: Inaccurate and Drifting Mass Measurements
-
Symptoms: When weighing your imidazolium chloride salt on an analytical balance, the reading continuously increases and will not stabilize.
-
Root Cause Analysis: The salt is actively absorbing moisture from the air in real-time.[14] This is especially pronounced in humid environments. The continuous mass increase is the weight of the water being absorbed.
-
Solution Workflow:
-
Stop Open-Air Weighing: Do not attempt to weigh highly hygroscopic salts in the open laboratory.
-
Use a Controlled Environment: The best practice is to weigh the salt inside an inert atmosphere glovebox, where the humidity is controlled to <1 ppm.[20][21]
-
Alternative Method (No Glovebox): If a glovebox is unavailable, you can use a "weighing by difference" method. Pre-weigh a sealed vial. Quickly add the approximate amount of salt to the vial in a fume hood (to control exposure), seal it immediately, and re-weigh the sealed vial. The difference in mass is the mass of the salt. This minimizes atmospheric exposure but is less precise than glovebox weighing.[5]
-
Section 3: Standard Operating Procedures (SOPs)
SOP-01: Drying Imidazolium Chloride Salts via High-Vacuum Oven
-
Preparation: Place a thin layer of the imidazolium chloride salt in a clean, dry Schlenk flask or a wide glass dish. A thin layer maximizes the surface area for efficient drying.
-
Placement: Place the vessel containing the salt into a vacuum oven.
-
Vacuum Application: Connect the oven to a high-vacuum line (pressure should be <1 mbar). Slowly apply the vacuum to avoid creating a powder storm.
-
Heating: Once under a stable vacuum, begin heating the oven to the desired temperature (typically 70-100 °C). Crucially, consult the salt's technical data sheet for its decomposition temperature and stay well below it.
-
Drying Period: Maintain the vacuum and temperature for a minimum of 12-24 hours.[11] For achieving very low water content (<50 ppm), 48 hours may be necessary.[10]
-
Cooling: Turn off the heating and allow the oven to cool to room temperature while still under vacuum. Breaking the vacuum while the salt is hot will cause it to rapidly reabsorb moisture.
-
Transfer: Once at room temperature, break the vacuum by backfilling the oven with a dry, inert gas (e.g., Argon or Nitrogen). Immediately transfer the vessel containing the dried salt into a glovebox or a desiccator for storage.[22]
SOP-02: Handling and Transfer in an Inert Atmosphere Glovebox
-
Preparation: Ensure the glovebox atmosphere is dry (<1 ppm H₂O). Bring all necessary items (spatulas, vials, flasks, stoppers) into the glovebox via the antechamber, ensuring they are dry.[8][21]
-
Equilibration: Allow the container of the dried imidazolium chloride salt to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Manipulation: Perform all manipulations, such as weighing and transfer, within the glovebox.[6][20] Use clean, dry spatulas.
-
Sealing: Tightly seal all containers with the salt before removing them from the glovebox. Use vials with airtight caps (e.g., with PTFE liners) or seal flasks with stoppers and secure with Parafilm for short-term storage outside the box.[6]
Section 4: Visual Workflows & Data
Troubleshooting Workflow for Suspected Water Contamination
This decision tree guides a researcher through the process of identifying and resolving issues potentially caused by water in their imidazolium chloride salt.
Caption: Troubleshooting decision tree for experiments involving hygroscopic imidazolium salts.
Data Summary: Recommended Drying Conditions
The optimal drying conditions can vary based on the specific structure of the imidazolium salt. However, the following table provides general guidelines for common salts.
| Imidazolium Chloride Salt | Recommended Drying Temperature | Minimum Drying Time (High Vac) | Target Water Content | Reference |
| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | 80-100 °C | 24 hours | < 100 ppm | [3] |
| 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) | 70-90 °C | 24 hours | < 100 ppm | [2] |
| 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl) | 80-100 °C | 48 hours | < 100 ppm | [10] |
| 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl) | 70-80 °C | 24 hours | < 150 ppm | N/A |
Note: Always verify the thermal stability of your specific ionic liquid before applying heat. The times listed are estimates to reach a general "dry" state; achieving ultra-low water content (<10 ppm) may require longer times and rigorous technique.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Room-Temperature Ionic Liquids (RTILs): A Comprehensive Guide. Benchchem.
- Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Hiyka.
- ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
- Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
- University of St Andrews. (2018, April 1). School of Chemistry SOP For Operation Of Glove Boxes.
- Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials.
- Ferreira, A. R., et al. (2021). Imidazolium Chloride Ionic Liquid Mixtures as Separating Agents: Fuel Processing and Azeotrope Breaking. ACS Sustainable Chemistry & Engineering.
- Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
- IoLiTec. (2019). Ionic liquids for Karl-Fischer titration.
- Sulaiman, M. N. B. (n.d.). Drying of Ionic Liquid. UTPedia.
- Miller, D. R., et al. (2015). Drying methods for [Emim]+ based ionic liquid electrospray propellants. Review of Scientific Instruments.
- IoLiTec. (n.d.). Ionic liquids for Karl-Fischer titration.
- Schön, S., et al. (2018). In Situ Determination of the Water Content of Ionic Liquids. Journal of The Electrochemical Society.
- BenchChem. (n.d.). Technical Support Center: Managing Water Content in Reactions with Hygroscopic Ionic Liquids.
- Vicente, F., et al. (2024). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. Materials.
- Pal, S. (2018). Effect of water and ionic liquids on biomolecules. Journal of Biosciences.
- Wu, Y., et al. (n.d.). Influence of the Anions on the Interaction Energy between Water and Ionic Liquids. OSTI.GOV.
- Yang, D., et al. (2016). IONIC LIQUID BASED ON ALKYL IMIDAZOLIUM CATION: SYNTHESIS AND APPLICATION. Cellulose Chemistry and Technology.
- ResearchGate. (2015, April 16). How do you make sure there is water in your Ionic Liquid?.
- ResearchGate. (2025, August 7). Effect of Water on the Local Structure and Phase Behavior of Imidazolium-Based Protic Ionic Liquids.
- Abe, H., et al. (n.d.). Effect of water on structure of hydrophilic imidazolium-based ionic liquid. Semantic Scholar.
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
- Schubert, T. J. S., et al. (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.
- ResearchGate. (2018, April 12). In Situ Determination of the Water Content of Ionic Liquids.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Understanding the Chemical Stability and Handling of Ionic Liquids.
- McDaniel, J. G., et al. (n.d.). Effects of water concentration on the structural and diffusion properties of imidazolium-based ionic liquid-water mixtures. Semantic Scholar.
- Yu, G., et al. (2021). Chlorine drying with hygroscopic ionic liquids. ResearchGate.
- ResearchGate. (2015, September 1). How do I handle with ionic liquids?.
- EXIL. (n.d.). Ionic liquid synthesis: safety and good working practices. USC.
- Hagiwara, R., & Lee, J. S. (2007). Application of Ionic Liquids to Energy Storage and Conversion Materials and Devices. Chemical Reviews.
Sources
- 1. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 4. Effect of water and ionic liquids on biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tutorchase.com [tutorchase.com]
- 6. ossila.com [ossila.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. osti.gov [osti.gov]
- 10. Imidazolium Chloride Ionic Liquid Mixtures as Separating Agents: Fuel Processing and Azeotrope Breaking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 12. hiyka.com [hiyka.com]
- 13. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 18. Effect of water on structure of hydrophilic imidazolium-based ionic liquid. | Semantic Scholar [semanticscholar.org]
- 19. Effects of water concentration on the structural and diffusion properties of imidazolium-based ionic liquid-water mixtures. | Semantic Scholar [semanticscholar.org]
- 20. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 21. ucd.ie [ucd.ie]
- 22. rsc.org [rsc.org]
Technical Support Center: Managing Palladium Black in Cross-Coupling Reactions
Introduction: The Double-Edged Sword of Palladium
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] The power of reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings lies in the palladium catalyst's ability to cycle between Pd(0) and Pd(II) oxidation states. However, the very heart of this catalytic cycle, the low-valent Pd(0) species, is also its potential Achilles' heel. Under suboptimal conditions, these highly active intermediates can aggregate into catalytically inactive palladium clusters, visually identified as a fine black precipitate known as palladium black.[3][4] This guide provides a comprehensive framework for understanding, troubleshooting, and—most importantly—preventing the formation of inactive palladium black, ensuring the robustness and success of your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What exactly is palladium black?
Palladium black is composed of finely divided, agglomerated palladium metal particles in the Pd(0) oxidation state.[3] Unlike a well-defined, ligand-supported Pd(0) complex, which is soluble and catalytically active, palladium black is an insoluble, heterogeneous material that has precipitated from the reaction mixture. This aggregation effectively removes the catalyst from the homogeneous catalytic cycle, leading to a stall in the reaction.[3][4]
Q2: Why is the formation of palladium black a problem for my reaction?
The formation of palladium black signifies catalyst decomposition and deactivation.[3][4] The active catalyst in most cross-coupling reactions is a soluble, coordinatively unsaturated "L-Pd(0)" species. When these species lose their stabilizing ligands and aggregate, they can no longer participate in the key steps of the catalytic cycle, such as oxidative addition.[3] Consequently, the reaction rate slows dramatically or stops altogether, resulting in low product yield.[5][6]
Q3: If I see black precipitate, does it mean my reaction is completely dead?
Not necessarily, but it is a critical warning sign. The appearance of palladium black indicates that the rate of catalyst decomposition is significant.[3] While some active catalyst may remain in solution, its concentration is likely decreasing. If observed early, it may be possible to salvage the reaction by addressing the root cause (e.g., by adding more ligand), but typically, it signals a severely compromised catalytic system.
Q4: What are the most common causes of palladium black precipitation?
The primary drivers of palladium black formation stem from the instability of the active Pd(0) species. Key causes include:
-
Ligand Dissociation or Degradation: Insufficient ligand concentration or the use of ligands that are unstable under the reaction conditions can leave the Pd(0) center exposed and prone to aggregation.[3]
-
High Temperatures: Elevated temperatures can accelerate both the desired catalytic turnover and undesired decomposition pathways, including ligand dissociation and metal aggregation.[3][7]
-
High Catalyst Concentration: At higher concentrations, the probability of two "naked" Pd(0) atoms encountering each other and initiating aggregation increases.[8]
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade sensitive phosphine ligands, leading to catalyst decomposition.[3][9]
-
Incorrect Solvent or Base: The choice of solvent can impact the solubility and stability of the catalytic species, while certain bases can promote catalyst degradation.[10][11]
Q5: How does my choice of ligand influence palladium black formation?
The ligand is arguably the most critical factor in preventing palladium black formation. Its role is to stabilize the Pd(0) center, preventing it from aggregating.[12] Key properties of effective ligands include:
-
Steric Bulk: Bulky ligands, like the Buchwald biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), create a protective pocket around the palladium atom, physically hindering aggregation.[3][13][14]
-
Electron-Donating Ability: Electron-rich ligands form strong bonds with the palladium center, stabilizing the electron-rich Pd(0) state and discouraging ligand dissociation.[15][16]
-
Bite Angle (for bidentate ligands): Ligands like dppf create a rigid coordination sphere around the palladium, enhancing its stability.[14][15]
Q6: Can the reaction solvent play a role?
Absolutely. The solvent must be able to dissolve all components of the catalytic cycle, including the palladium complexes and intermediates. Poor solubility can lead to precipitation. Furthermore, highly coordinating solvents (like DMSO or DMF) can sometimes compete with the primary ligand for binding sites on the palladium, potentially destabilizing the active complex, although in ligandless systems, they can help keep Pd(0) in solution.[8] The viscosity of the solvent can also play a role in mass transfer and reaction kinetics.[11]
In-Depth Troubleshooting Guide: From Observation to Solution
Problem Symptom: Your reaction was proceeding as expected, but the conversion has stalled. Upon inspection, you observe a fine black powder precipitating from the solution.
This is a classic case of catalyst deactivation via palladium black formation. The key is to understand which part of your catalytic cycle is failing.
Visualizing the Path to Deactivation
The desired catalytic cycle maintains palladium in a soluble, ligated state. The formation of palladium black represents a critical "off-cycle" pathway where the active L-Pd(0) species is irreversibly lost through aggregation.
Caption: The catalytic cycle versus the off-cycle pathway leading to palladium black.
Immediate Diagnostic Questions & Root Cause Analysis
Before making changes, ask yourself:
-
At what stage did the precipitate form? (e.g., immediately upon heating, after several hours?) This helps pinpoint the unstable step.
-
What are the specific components? Are the ligands known to be robust? Is the base particularly harsh?
-
What is the reaction temperature and concentration? High temperatures and concentrations are common culprits.[7][8]
Use the table below to diagnose the potential cause and identify a solution.
| Potential Cause | Underlying Mechanism | Recommended Solution(s) |
| Ligand Insufficiency or Degradation | The equilibrium between ligated and un-ligated Pd(0) shifts towards the unstable, "naked" Pd(0) species, which then aggregates.[3] | Increase Ligand:Palladium Ratio: Add an extra equivalent of ligand relative to palladium to improve catalyst stability.[17] Switch to a More Robust Ligand: Employ sterically bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines, NHCs) that form more stable complexes.[3][13] See Protocol 1 . |
| High Reaction Temperature | Accelerates all reaction rates, including ligand dissociation and the rate of Pd(0) aggregation.[3][7] | Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Screen for a More Active Catalyst: A more active catalyst system may allow for lower reaction temperatures. |
| Inappropriate Base | A base that is too strong or poorly soluble can degrade ligands or the substrate, creating impurities that poison the catalyst. It can also accelerate the reduction of Pd(II) precatalysts in an uncontrolled manner. | Screen Milder Bases: Switch to a weaker or more soluble base (e.g., K₃PO₄, Cs₂CO₃ instead of alkoxides for some reactions).[3] Control Base Addition: For highly exothermic reactions, consider slow addition of the base. |
| High Catalyst Loading / Concentration | Increases the statistical probability of two un-ligated Pd(0) species colliding and forming a dimer, which is the nucleus for aggregation.[8] | Reduce Catalyst Loading: Modern, highly active catalyst systems often work at very low loadings (0.1 to 0.01 mol%).[18] Increase Dilution: Lowering the overall reaction concentration can slow the rate of aggregation.[8] |
| Presence of Oxygen or Moisture | Oxygen can oxidize the active Pd(0) catalyst and/or the phosphine ligand.[3][9] Water can interfere with certain bases and reagents. | Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents (e.g., via sparging with argon/nitrogen or freeze-pump-thaw cycles) and maintain the reaction under a positive pressure of inert gas.[3][6] |
Experimental Protocol 1: Rescue via Ligand Addition
If you observe palladium black formation mid-reaction, you can attempt a rescue by supplementing the system with a more stabilizing ligand.
Objective: To re-solubilize and re-activate the palladium catalyst by introducing a robust, stabilizing ligand.
Methodology:
-
Temporarily Cool the Reaction: Reduce the temperature of the reaction mixture to room temperature to slow further decomposition.
-
Prepare Ligand Solution: In a separate, dry, inerted flask, dissolve a small amount (e.g., 0.5-1 mol% relative to your starting material) of a robust ligand (e.g., XPhos or RuPhos) in anhydrous, degassed solvent.
-
Cannula Transfer: Under a positive pressure of inert gas, carefully transfer the ligand solution into your reaction flask via a cannula or syringe.
-
Re-equilibration: Stir the mixture at room temperature for 15-20 minutes to allow the new ligand to coordinate to any remaining soluble palladium.
-
Resume Heating: Slowly bring the reaction back to the desired temperature (or slightly lower, if possible) and monitor for any renewed conversion by TLC or LC-MS.
Note: This is a rescue technique and may not always be successful. The best strategy is always prevention.
Proactive Prevention: Designing Robust Cross-Coupling Reactions
The most effective way to deal with palladium black is to design your experiment to prevent its formation from the start.
Visualizing a Proactive Workflow
A systematic approach to reaction design is crucial. This involves careful selection of components and optimization of parameters before committing to a large-scale reaction.
Caption: A decision workflow for proactively designing robust cross-coupling reactions.
Key Strategy 1: Ligand and Precatalyst Selection
Your first and best line of defense is the catalyst system itself.
-
Use Modern Ligands: For challenging couplings, start with sterically hindered biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[13][14] These are designed for high stability and activity.
-
Use Well-Defined Precatalysts: Instead of generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use commercially available, air-stable palladacycle precatalysts (e.g., XPhos Pd G3). These generate the active L-Pd(0) species cleanly and efficiently upon heating, minimizing side reactions that can lead to palladium black.[17]
Table: Comparison of Common Ligand Classes
| Ligand Class | Example(s) | Key Advantages for Stability | Common Applications |
| Monodentate Biaryl Phosphines | XPhos, RuPhos, SPhos | High steric bulk and electron-donating character; promotes fast oxidative addition and reductive elimination, minimizing the lifetime of unstable intermediates.[3] | Buchwald-Hartwig, Suzuki-Miyaura |
| Bidentate Phosphines | dppf, Xantphos | Rigid backbone and defined bite angle chelate the palladium, providing high thermal stability.[14][15][19] | Suzuki-Miyaura, C-O/C-S Couplings |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Very strong σ-donors, forming highly stable bonds to palladium that are resistant to dissociation.[13] | Suzuki-Miyaura, Buchwald-Hartwig |
| Simple Trialkyl/Triaryl Phosphines | P(t-Bu)₃, PPh₃ | Less stable than modern ligands; PPh₃ is prone to oxidation and P-C bond cleavage at high temperatures. Often requires higher catalyst loading. | Heck, Sonogashira (less challenging substrates) |
Key Strategy 2: Rigorous Control of Reaction Conditions
-
Inert Atmosphere is Non-Negotiable: Use Schlenk techniques or a glovebox. Purge flasks with an inert gas (Argon or Nitrogen), and use cannulas for transferring anhydrous, degassed solvents and reagents.[3]
-
Start with Low Temperatures: Begin optimization at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is too sluggish. Unnecessary heat is a primary cause of decomposition.[7]
-
Check Reagent Purity: Impurities in starting materials, solvents, or bases can act as catalyst poisons.[9][17] Ensure reagents are of high purity and solvents are anhydrous.
References
- Benchchem.
- The Role of Phosphine Ligands in Palladium C
- Benchchem. How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling.
- Tan, Y., et al. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions.
- Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Nanochemistry Research.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Palladium Complexes - Ligands & Coordin
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
- DL_Chemist, et al. How to prevent Pd (0)
- Palladium-Catalyzed Ligand-Directed C−H Functionaliz
- Cross-Coupling Reaction Guide. Sigma-Aldrich.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxid
- Base, temperature and solvent effect on Pd(II) reduction with PdX 2 and 2DPPF. a ….
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Benchchem.
- Formation of palladium black during Suzuki coupling. Reddit.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Richards, N., et al. Exploring the effects of heat treatments on 2 wt.% Pd-Al2O3 for N2O decomposition.
- Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading.
- Cross-coupling reaction. Wikipedia.
- Buchwald Ligands. Sigma-Aldrich.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- (PDF) Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions.
- Buchwald–Hartwig amin
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
Sources
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. nobelprize.org [nobelprize.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchmap.jp [researchmap.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction [nanochemres.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Enhancing Selectivity in Catalysis with 1,3-Dicyclohexylbenzimidazolium Chloride
Welcome to the comprehensive technical support guide for 1,3-Dicyclohexylbenzimidazolium chloride. This resource is tailored for researchers, scientists, and professionals in drug development who are leveraging this versatile N-heterocyclic carbene (NHC) precatalyst to enhance selectivity and efficiency in their catalytic reactions. Here, we delve into the practical aspects of using this reagent, offering troubleshooting advice and in-depth answers to frequently encountered challenges. Our goal is to empower you to optimize your experimental outcomes by understanding the causality behind protocol choices and potential pitfalls.
Introduction to this compound in Catalysis
This compound is a salt that serves as a precursor to a specific N-heterocyclic carbene (NHC). Upon deprotonation, it forms a strongly σ-donating carbene ligand that can stabilize transition metals such as palladium and rhodium, forming highly active and stable catalysts.[1][2] The bulky dicyclohexyl groups are a defining feature, imparting significant steric hindrance around the metal center. This steric bulk is not a drawback; rather, it is a critical design element that can enhance catalytic selectivity, promote challenging reductive elimination steps, and prevent the formation of inactive catalyst species.[3][4]
This guide will focus primarily on its application in palladium-catalyzed cross-coupling reactions, a common area where its unique properties are exploited.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the use of this compound.
Q1: What are the primary applications of this compound in catalysis?
A1: This compound is predominantly used as a precatalyst (or ligand precursor) in transition metal catalysis. Its most common applications include:
-
Palladium-catalyzed cross-coupling reactions: This includes Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, where it is particularly effective for coupling challenging substrates, such as sterically hindered aryl chlorides.[2]
-
Rhodium-catalyzed reactions: It is used in reactions like the O-arylation of phenols with aryl bromides.[5]
-
Preparation of PEPPSI-type complexes: It serves as a reactant in the synthesis of Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes, which are known for their high stability and activity.[5]
Q2: How do I activate the precatalyst to form the active NHC catalyst?
A2: The active NHC is generated in situ by deprotonation of the benzimidazolium salt at the C2 position. This is typically achieved by adding a suitable base to the reaction mixture. The choice of base is critical and depends on the specific reaction conditions and the pKa of the benzimidazolium proton. Common bases include potassium tert-butoxide (KOtBu), sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[6] The activation process is foundational to the entire catalytic cycle.
Caption: In-situ generation of the active Pd-NHC catalyst.
Q3: What makes the dicyclohexyl groups on this ligand special?
A3: The two cyclohexyl groups provide significant and "flexible" steric bulk.[4] This has several important consequences:
-
Enhanced Stability: The bulkiness protects the metal center from bimolecular decomposition pathways, leading to a more robust and longer-lived catalyst.[4]
-
Promotion of Monoligation: For many cross-coupling reactions, a monoligated palladium complex is the most active species. The steric hindrance from the dicyclohexyl groups disfavors the binding of a second NHC ligand, promoting the formation of the desired active catalyst.[7]
-
Improved Reductive Elimination: The bulk can accelerate the final step of the catalytic cycle (reductive elimination), which can often be the rate-limiting step, especially in the formation of sterically congested products.[2]
Q4: Is this compound air and moisture stable?
A4: Yes, the benzimidazolium salt itself is generally a solid that is stable to air and moisture, making it easy to handle and store.[1] However, the active NHC and the resulting low-coordinate Pd(0)-NHC catalytic species are highly sensitive to oxygen and moisture.[8] Therefore, all reactions must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Troubleshooting Guide
Even with robust precatalysts, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues.
Issue 1: Low or No Product Yield
This is the most common problem and can stem from several sources. A systematic check is crucial for diagnosis.
Q: My reaction shows no conversion. Where should I start?
A: Begin with the fundamentals of the reaction setup.
-
Inert Atmosphere: This is the most critical parameter. Ensure your flask was properly dried and purged with an inert gas (argon or nitrogen). Use degassed solvents. Oxygen can irreversibly oxidize the active Pd(0) catalyst, halting the catalytic cycle.[8]
-
Reagent Purity and Quality:
-
Solvent: Use anhydrous, high-purity solvents. Residual water can hydrolyze organometallic reagents and interfere with the base.
-
Base: The base must be strong enough to deprotonate the benzimidazolium salt. If using a carbonate or phosphate, ensure it is finely powdered and anhydrous. For challenging deprotonations, a stronger base like KOtBu or NaOtBu may be necessary.[6]
-
Precatalyst: Verify the purity of your this compound. While generally stable, improper storage could lead to degradation.
-
-
Catalyst Activation: If the base is too weak or sterically hindered, it may not efficiently deprotonate the precatalyst. This results in a low concentration of the active NHC ligand. Consider switching to a stronger, less-hindered base.
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Sluggish Reaction and Incomplete Conversion
Q: My reaction starts but stalls at low-to-moderate conversion, even after extended time. What could be the cause?
A: This often points to catalyst decomposition or inhibition.
-
Catalyst Decomposition: While Pd-NHC complexes are robust, they are not indestructible. Common decomposition pathways include reductive elimination of the NHC ligand with another ligand (e.g., an aryl group from your substrate) or bimolecular decomposition pathways.[9][10]
-
Solution: The bulky dicyclohexyl groups are designed to minimize these pathways. However, at very high temperatures (>120-140 °C) for prolonged periods, decomposition can still occur. Try running the reaction at a slightly lower temperature for a longer time.
-
-
Substrate or Product Inhibition: The product of your reaction or even one of the starting materials might coordinate to the palladium center and inhibit catalytic turnover.
-
Solution: This is substrate-specific. If you suspect product inhibition, try to run the reaction at a higher dilution or consider a setup where the product is removed as it is formed (though this is often not practical).
-
-
Insufficient Base Stoichiometry: Some bases can be consumed by side reactions. Ensure you are using a sufficient excess of the base (typically 1.5-2.5 equivalents).
Issue 3: Formation of Side Products (e.g., Homocoupling)
Q: I'm observing significant formation of homocoupled products from my boronic acid (in Suzuki-Miyaura coupling). How can I suppress this?
A: Homocoupling is a common side reaction in Suzuki-Miyaura coupling, often exacerbated by the presence of oxygen or slow transmetalation.
-
Oxygen Contamination: Trace oxygen can promote the oxidative homocoupling of boronic acids. Re-evaluate and improve your inert atmosphere technique.
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the palladium catalyst may participate in other unproductive pathways.
-
Solution: The choice of base and the presence of water can be crucial here. For many Suzuki couplings, a mixture of an organic solvent and water with a base like K₂CO₃ or K₃PO₄ is effective. The water can facilitate the transmetalation step.
-
-
Ligand Choice: The strongly electron-donating nature of the NHC generated from this compound generally promotes the desired cross-coupling over homocoupling by facilitating the oxidative addition step.[3] If homocoupling is still a major issue, ensure the precatalyst is pure and correctly loaded.
Experimental Protocols & Data
The following tables provide representative starting conditions for Suzuki-Miyaura coupling reactions using benzimidazolium-based Pd-NHC catalysts. These should be used as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Base (equiv.) | Solvent | Temp (°C) | Cat. Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 1.0 | 12 | 95 | [1] (adapted) |
| 2 | 4-Chloroanisole | 4-Methylphenylboronic acid | NaOtBu (1.5) | Dioxane | 110 | 0.5 | 8 | 92 | [1] (adapted) |
| 3 | 2-Chloropyridine | 3-Methoxyphenylboronic acid | K₂CO₃ (2.0) | DMF/H₂O | 120 | 2.0 | 24 | 88 | [3] (adapted) |
Protocol: General Procedure for In-Situ Pd-NHC Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh out the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%). Add these solids to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 3 mL of toluene and 0.5 mL of water) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
References
Sources
- 1. Palladium N-Heterocyclic Carbene Complexes: Synthesis from Benzimidazolium Salts and Catalytic Activity in Carbon-carbon Bond-forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to N-Heterocyclic Carbene Precursors: Profiling 1,3-Dicyclohexylbenzimidazolium Chloride
In the landscape of modern catalysis, N-Heterocyclic Carbenes (NHCs) have established themselves as a pivotal class of ligands for transition metals, rivaling and often surpassing the utility of traditional phosphines.[1] Their strong σ-donating properties and tunable steric and electronic profiles have driven significant advancements in fields ranging from cross-coupling reactions to olefin metathesis.[2][3] At the heart of NHC chemistry are their precursors, typically stable azolium salts, which are deprotonated to generate the active carbene species.
This guide provides an in-depth comparison of 1,3-dicyclohexylbenzimidazolium chloride with other widely used NHC precursors. We will dissect their structural nuances, compare their performance based on key experimental metrics, and provide practical, field-proven insights into their application. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting an NHC precursor for their specific catalytic needs.
The Architectural Diversity of NHC Precursors
NHC precursors are broadly classified based on the nature of their heterocyclic core. The most common scaffolds include imidazolium, imidazolinium (the saturated analogue of imidazolium), triazolium, and the subject of our focus, benzimidazolium salts. The fusion of a benzene ring to the imidazole core in benzimidazolium salts imparts unique electronic and steric characteristics to the resulting carbene.
The choice of N-substituents on the heterocyclic ring is a critical design element, profoundly influencing the steric bulk and solubility of the precursor and the resulting metal complex.[4] Common substituents range from bulky aryl groups like mesityl (in IMes) and 2,6-diisopropylphenyl (in IPr) to alkyl groups like cyclohexyl (in ICy and our topic compound).
Below is a diagram illustrating the general structures of these common NHC precursor classes.
Caption: A representative catalytic cycle for Suzuki-Miyaura cross-coupling.
Experimental Protocols
To provide a practical context, we outline the synthesis of the NHC precursor and a general protocol for its use in a cross-coupling reaction.
Synthesis of this compound
Causality: The synthesis of benzimidazolium salts typically involves the N,N'-dialkylation of benzimidazole. However, a more common and modular approach for many NHC precursors starts with the appropriate diamine, which is then cyclized with a C1 source. For N,N'-dicyclohexyl-1,2-phenylenediamine, cyclization with an orthoformate in the presence of an acid is a standard method.
Protocol:
-
Step 1: Synthesis of N,N'-Dicyclohexyl-1,2-phenylenediamine.
-
To a solution of 1,2-phenylenediamine (1 eq.) and cyclohexanone (2.2 eq.) in a suitable solvent (e.g., toluene), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture and remove the solvent under reduced pressure.
-
The resulting diimine is then reduced. To a solution of the diimine in methanol, add sodium borohydride (NaBH₄) portion-wise at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the diamine. Purify by column chromatography if necessary.
-
-
Step 2: Cyclization to form this compound.
-
Dissolve the N,N'-dicyclohexyl-1,2-phenylenediamine (1 eq.) and triethyl orthoformate (1.2 eq.) in a suitable solvent.
-
Add a strong acid such as hydrochloric acid (HCl) and heat the mixture.
-
The product will often precipitate from the reaction mixture upon cooling.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield this compound as a solid. [5]
-
General Protocol for a Pd-PEPPSI Catalyzed Suzuki-Miyaura Coupling
Causality: PEPPSI complexes are "precatalysts," meaning they are stable at the bench but are readily activated under reaction conditions to generate the catalytically active Pd(0)-NHC species. The pyridine ligand is easily displaced, facilitating the reduction of Pd(II) to Pd(0). The strong base is required to activate the boronic acid for the transmetalation step.
Protocol:
-
Precatalyst Formation (in situ or pre-formed):
-
A common method involves reacting this compound with a palladium(II) source like PdCl₂ in the presence of a base (e.g., K₂CO₃) in a solvent like pyridine, which also acts as a ligand. For PEPPSI-type complexes, 3-chloropyridine is often used.
-
-
Cross-Coupling Reaction:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), a strong base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol), and the Pd-PEPPSI precatalyst derived from this compound (0.5-2 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a suitable solvent (e.g., toluene, dioxane, or DMF, 3-5 mL) via syringe.
-
Heat the reaction mixture with stirring at the desired temperature (e.g., 80-120 °C) for the required time (monitored by TLC or GC-MS).
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the biaryl product. [6]
-
Conclusion and Future Outlook
This compound is a valuable NHC precursor that offers a unique combination of steric and electronic properties. The benzannulated core provides a robust and slightly less electron-donating carbene compared to its imidazolium and imidazolinium analogues, a feature that can be highly advantageous in tuning catalytic activity. The cyclohexyl substituents provide significant steric bulk, crucial for promoting key steps in many catalytic cycles.
Its successful application in forming highly active PEPPSI-type palladium catalysts for cross-coupling reactions underscores its utility. [6][7]For researchers seeking to move beyond the most common IMes and IPr-type ligands, benzimidazolium-based systems like the one derived from this compound represent a compelling option for catalyst optimization and development. As the demand for more efficient and selective catalysts grows, the exploration of diverse NHC architectures will continue to be a fruitful area of research, with benzimidazolium-based NHCs poised to play an increasingly important role.
References
- NHC–metal complexes based on benzimidazolium moiety for chemical transform
- Pd-NHC (PEPPSI) complexes: Synthetic utility and computational studies into their reactivity. (n.d.). [Source 2]
- Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. [Source 3]
- Structural Characterization, Solution Dynamics and Reactivity of Palladium Complexes with Benzimidazolin-2-ylidene N-Heterocyclic Carbene (NHC) Ligands. (n.d.).
- Search Results for "benzimidazolium salts". (n.d.). Beilstein Journal of Organic Chemistry. [Source 5]
- Steric Properties of N‐Heterocyclic Carbenes affect the Performance of Electronic Probes. (n.d.). [Source 6]
- Delaude, L., Demonceau, A., & Wouters, J. (2009). Assessing the Potential of Zwitterionic NHC · CS2 Adducts for Probing the Stereoelectronic Parameters of N-Heterocyclic Carbenes. European Journal of Inorganic Chemistry, 2009(13), 1882-1891. [Source 7]
- Characterization of three different benzimidazolium ligands and their organo-selenium complexes by using density functional theory and Raman spectroscopy. [Source 8]
- From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega. [Source 9]
- Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. (n.d.).
- Palladium-NHC-PEPPSI Complexes: Synthesis, Characterization and Catalytic Activity in the Direct C5-Arylation of 2-Substituted Thiophene Derivatives with Aryl Halides. (n.d.).
- C2-Symmetric N-Heterocyclic Carbenes in Asymmetric Transition-Metal C
- NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions. [Source 13]
- Imidazolium Hydrogen Carbonates Versus Imidazolium Carboxylates as Organic Pre-catalysts for N-Heterocyclic Carbene-Catalyzed Reactions. (n.d.).
- Carbon-heteroatom coupling using Pd-PEPPSI complexes. (n.d.).
-
PEPPSI-Type Pd(II)—NHC Complexes on the Base of p-tert-Butylthiacalixa[8]rene: Synthesis and Catalytic Activities. (2023). MDPI. [Source 16]
- Palladium–NHC complex. (n.d.). In Wikipedia. [Source 17]
- Recent advances in PEPPSI–themed palladium NHC complexes: Applications ranging from homogeneous catalysis to electroc
- This compound, min. 97%. (n.d.). Strem. [Source 19]
- Steric and Electronic Effects in the Bonding of N-Heterocyclic Ligands to Transition Metals. (n.d.). [Source 20]
- N-Heterocyclic Carbenes in Late Transition Metal C
- Resorcinarene- Mono Benzimidazolium Salts as NHC Ligands for Suzuki-Miyaura Cross-Couplings Catalysts. (n.d.).
- Advances in the Knowledge of N-Heterocyclic Carbenes Properties.
- Hidden Carbenes: NHC-Al Species at the Al2O3–Ionic Liquid Interface. [Source 24]
- Gómez-Suárez, A., Nelson, D. J., & Nolan, S. P. (2017). Quantifying and understanding the steric properties of N-heterocyclic carbenes.
- (a) Schematic representation of the electronic properties of NHCs... (n.d.).
- Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry.
- This compound 95%. (n.d.). Sigma-Aldrich. [Source 28]
- Percent buried volume for phosphine and N-heterocyclic carbene ligands: Steric properties in organometallic chemistry. (n.d.).
- Advancements in N-heterocyclic carbenes (NHCs) catalysis for benzoin reactions: A comprehensive review. (2023). Semantic Scholar. [Source 30]
- Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand. (2012). Arkivoc. [Source 31]
- Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III)
- SambVca: A Web Application for the Calculation of the Buried Volume of N‐Heterocyclic Carbene Ligands. (n.d.).
- Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions. (2008). PubMed. [Source 34]
- An overview of N-heterocyclic carbenes. (n.d.). Semantic Scholar. [Source 35]
- This compound 95%. (n.d.). Sigma-Aldrich. [Source 36]
- This compound 95%. (n.d.). Sigma-Aldrich. [Source 37]
- 1,3-Dicyclohexyl-imidazolium chloride. (n.d.). PubChem. [Source 38]
- Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. (2025). Organic Syntheses. [Source 39]
- Design, preparation and characterization of a new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, as an efficient and recyclable catalyst for the synthesis of tetrahydropyridine under solvent-free conditions. (n.d.). RSC Publishing. [Source 40]
- This compound. (n.d.). Alfa Chemistry. [Source 41]
Sources
- 1. An overview of N-heterocyclic carbenes | Semantic Scholar [semanticscholar.org]
- 2. NHC–metal complexes based on benzimidazolium moiety for chemical transformation - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, preparation and characterization of a new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, as an efficient and recyclable catalyst for the synthesis of tetrahydropyridine under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of Benzimidazolium vs. Imidazolium Salts
Introduction
In the landscape of modern organic synthesis, N-heterocyclic carbenes (NHCs) have carved out an indispensable role. Functioning as both potent organocatalysts and highly effective ligands for transition metals, NHCs drive a vast array of chemical transformations.[1][2] The primary precursors to these powerful catalysts are azolium salts, with imidazolium and benzimidazolium salts standing out as the most prevalent and extensively studied classes.[3]
While structurally similar, the fusion of a benzene ring onto the imidazole backbone imparts distinct electronic and steric characteristics to benzimidazolium-derived NHCs compared to their imidazolium counterparts. These subtle yet significant differences can profoundly influence their stability, reactivity, and ultimately, their catalytic efficacy in a given reaction.
This guide provides an in-depth comparison of the catalytic performance of NHCs derived from these two salt families. We will dissect their intrinsic properties, present supporting experimental data from both organocatalytic and transition-metal-catalyzed reactions, and explain the mechanistic causality behind their divergent behaviors. This objective analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in catalyst selection and reaction design.
Fundamental Structural and Electronic Differences
The core distinction between the two catalyst precursors lies in their heterocyclic framework. An imidazolium salt features a five-membered ring with two nitrogen atoms, whereas a benzimidazolium salt has a benzene ring fused to this imidazole core. This annulation is not a trivial structural modification; it is the primary determinant of the differing electronic nature of the resulting carbene.
Caption: Generation of NHCs from Imidazolium and Benzimidazolium Salt Precursors.
The key electronic consequences of this structural difference are:
-
σ-Donating Ability: Imidazolium-derived NHCs are among the most powerful σ-donating ligands known. The two nitrogen atoms effectively push electron density onto the carbene carbon. In benzimidazolium-derived NHCs, the fused benzene ring acts as an electron-withdrawing group, delocalizing some of the electron density from the heterocyclic ring. This makes benzimidazolium-derived NHCs weaker σ-donors compared to their imidazolium analogues.[3][4]
-
Nucleophilicity: As a direct result of their reduced σ-donating ability, benzimidazolium-derived NHCs are less nucleophilic. This has significant implications in organocatalysis, where the initial step often involves the nucleophilic attack of the carbene on a substrate.
-
Stability: The chemical stability of the NHC is related to the population of the carbon p(π) orbital.[3] While both classes of NHCs are considered remarkably stable, the specific substituents on the nitrogen atoms and the heterocyclic backbone play a more dominant role in determining their overall stability under harsh conditions, such as high pH or temperature.[5][6][7]
These fundamental properties are summarized in the table below.
| Property | Imidazolium-Derived NHCs | Benzimidazolium-Derived NHCs | Causality |
| σ-Donating Ability | Stronger | Weaker | Electron-withdrawing effect of the fused benzene ring. |
| Carbene Nucleophilicity | Higher | Lower | Directly correlated with σ-donating strength. |
| π-Acidity | Weaker | Stronger | The extended π-system of the benzo group can accept back-donation. |
| Steric Hindrance | Tunable via N-substituents | Generally larger due to the fused ring; also tunable. | Inherent structural framework. |
Comparative Performance in Catalysis
The electronic differences between the two NHC families often translate into distinct catalytic behaviors. Below, we compare their performance in two major areas: transition metal cross-coupling and organocatalytic benzoin condensation.
Transition Metal Catalysis: The Suzuki-Miyaura Cross-Coupling
In transition metal catalysis, NHCs serve as ancillary ligands that bind to a metal center (e.g., Palladium), stabilizing it and modulating its reactivity. The electronic properties of the NHC ligand directly influence the catalytic cycle's efficiency.
Palladium-NHC complexes derived from benzimidazolium salts have proven to be excellent catalysts for C-C bond-forming reactions.[8] Experimental data from the arylation and Suzuki-Miyaura cross-coupling reactions demonstrate their high efficacy. For instance, in the Suzuki-Miyaura coupling of various boronic acids with aryl chlorides, benzimidazolium-Pd complexes have achieved near-quantitative conversions and high yields.[8]
Trustworthiness through Data: The following table summarizes representative experimental results for Suzuki-Miyaura reactions catalyzed by different benzimidazolium-Pd-NHC complexes, demonstrating their practical utility.
| Entry | Boronic Acid | Aryl Chloride | Catalyst | Conversion (%)[8] | Yield (%)[8] |
| 1 | 4-tert-butylphenylboronic acid | 4-chlorotoluene | Complex 5 | 99 | 92 |
| 2 | 4-tert-butylphenylboronic acid | 4-chlorotoluene | Complex 6 | 99 | 95 |
| 3 | 4-tert-butylphenylboronic acid | 4-chlorotoluene | Complex 7 | 98 | 93 |
| 4 | 4-tert-butylphenylboronic acid | 4-chlorotoluene | Complex 8 | 100 | 99.9 |
| 5 | thianaphthene-2-boronic acid | 1-chloro-4-nitrobenzene | Complex 7 | 55 | 35 |
| 6 | thianaphthene-2-boronic acid | 1-chloro-4-nitrobenzene | Complex 8 | 30 | 14 |
Reaction conditions and specific complex structures are detailed in the source publication.[8]
Expertise & Experience:
-
Imidazolium-based NHCs are strong σ-donors that form very stable metal-carbon bonds.[9] This high stability is advantageous, preventing catalyst decomposition. However, in some catalytic cycles, an overly stable bond can slow down the final, product-releasing step (reductive elimination).
-
Benzimidazolium-based NHCs , being weaker σ-donors, form slightly less stable M-C bonds. This can be beneficial, potentially accelerating the reductive elimination step and increasing the overall turnover frequency. These carbenes occupy an interesting intermediate electronic position, leading to unique catalytic properties.[4]
The choice between the two is therefore a classic trade-off between catalyst stability (favoring imidazolium) and catalytic activity/turnover (potentially favoring benzimidazolium in certain reactions).
Organocatalysis: The Benzoin Condensation
The benzoin condensation is a benchmark reaction for evaluating NHC organocatalysts.[2][10] It involves the "umpolung" (polarity reversal) of an aldehyde, which then acts as a nucleophile.[11] The catalytic cycle is initiated by the nucleophilic attack of the carbene on the aldehyde carbonyl.
Caption: Simplified Catalytic Cycle for the NHC-Catalyzed Benzoin Condensation.
Expertise & Experience:
-
Imidazolium-derived NHCs are highly effective for the benzoin condensation due to their strong nucleophilicity, which facilitates the initial formation of the key "Breslow intermediate".[2][11]
-
Benzimidazolium-derived NHCs are also competent catalysts for this transformation. Some studies have highlighted the use of bis(benzimidazolium) salts as highly efficient precatalysts, particularly in aqueous media.[10] Their ability to effectively generate homoenolate species from α,β-unsaturated aldehydes has also been noted.[12]
While direct, side-by-side quantitative comparisons are often system-dependent, the general principle holds: the higher nucleophilicity of imidazolium carbenes may lead to faster reaction rates in catalyst-initiation steps. However, factors like catalyst stability, solubility, and the specific electronic nature of the aldehyde substrates can lead to benzimidazolium-based systems being competitive or even superior under certain conditions.
Self-Validating Experimental Protocols
To facilitate direct comparison and further research, we provide standardized, self-validating protocols for the synthesis of the azolium salt precursors and a representative catalytic reaction.
Protocol 1: Synthesis of N,N'-Disubstituted Benzimidazolium Salts
This protocol is adapted from established procedures for synthesizing benzimidazolium NHC precursors.[8][13]
Causality Behind Choices: The use of a base like KOH is to deprotonate the benzimidazole N-H, making it nucleophilic for the subsequent alkylation. Anhydrous DMF is used as a polar aprotic solvent to facilitate the SN2 reaction.
-
Preparation: To a 100 mL Schlenk tube under an inert atmosphere (Argon or Nitrogen), add N-alkylbenzimidazole (1.0 mmol), potassium hydroxide (1.0 mmol), and 60 mL of anhydrous ethyl alcohol.
-
First Alkylation: Stir the mixture to ensure deprotonation. Then, add the first alkyl halide (e.g., benzyl bromide, 1.0 mmol). Stir at room temperature for 24 hours.
-
Second Alkylation: Add the second, different alkyl halide (1.0 mmol) to the reaction mixture. Heat the reaction to 80 °C and stir for 48-96 hours under an inert atmosphere.
-
Work-up: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Add diethyl ether to the residue to precipitate the crude salt. Filter the solid and wash thoroughly with diethyl ether (3 x 10 mL) to remove unreacted starting materials. Dry the resulting white or off-white solid under vacuum.
-
Characterization: Confirm the structure and purity of the benzimidazolium salt using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton and the appearance of the acidic NCHN proton (typically >10 ppm in ¹H NMR) are key indicators of success.[13]
Protocol 2: Synthesis of N,N'-Disubstituted Imidazolium Salts
This protocol follows general methods for the alkylation of N-substituted imidazoles.[14][15]
Causality Behind Choices: This is a direct quaternization reaction. Using a solvent like THF or acetonitrile and heating under pressure (if necessary) ensures the reaction goes to completion. The product often precipitates upon cooling or can be crashed out with a non-polar solvent.
-
Preparation: In a pressure tube or sealed vial, combine N-alkylimidazole (1.0 eq) and the desired alkyl halide (1.0 - 1.1 eq).
-
Reaction: Add a minimal amount of a suitable solvent like THF or acetonitrile (e.g., 2-5 mL per mmol). Seal the vessel.
-
Heating: Stir the mixture at a temperature ranging from 75 °C to 130 °C for 24-72 hours. Monitor the reaction for the formation of a precipitate.
-
Isolation: Cool the reaction vessel to room temperature. If a solid has formed, collect it by filtration. If not, remove the solvent in vacuo and triturate the residue with a non-polar solvent (e.g., diethyl ether or hexane) to induce precipitation.
-
Purification: Wash the filtered solid extensively with the non-polar solvent to remove any unreacted starting material. Dry the purified imidazolium salt under vacuum.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 3: Comparative Benzoin Condensation Reaction
This protocol allows for a direct comparison of the catalytic activity of the synthesized salts in a classic NHC-catalyzed reaction.[2][10]
Causality Behind Choices: A strong, non-nucleophilic base (e.g., DBU or KOtBu) is required to deprotonate the azolium salt in situ to generate the active NHC catalyst. Anhydrous THF is a common solvent to prevent side reactions with water.
-
Catalyst Preparation: In two separate, dry vials under an inert atmosphere, prepare the catalyst systems.
-
Vial A (Benzimidazolium): Add the synthesized benzimidazolium salt (0.1 mmol, 10 mol%).
-
Vial B (Imidazolium): Add the synthesized imidazolium salt (0.1 mmol, 10 mol%).
-
-
Reaction Setup: To each vial, add anhydrous THF (2.0 mL) and benzaldehyde (1.0 mmol).
-
Initiation: To each vial, add a strong base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 mmol, 10 mol%) to generate the NHC in situ.
-
Monitoring: Stir both reactions at room temperature. Monitor the progress of each reaction at identical time intervals (e.g., 1h, 4h, 12h, 24h) using Thin Layer Chromatography (TLC) or by taking aliquots for GC-MS or ¹H NMR analysis.
-
Quenching & Work-up: Once the reaction is deemed complete (or after a set time, e.g., 24h), quench the reaction by adding dilute HCl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Analysis: Purify the crude product (benzoin) by column chromatography and calculate the isolated yield for each catalyst. This provides a direct quantitative comparison of their catalytic efficiency under identical conditions.
Conclusion
The choice between benzimidazolium and imidazolium salts as NHC precursors is a nuanced decision that hinges on the specific demands of the chemical transformation.
-
Imidazolium salts give rise to strongly nucleophilic, highly σ-donating NHCs. This makes them exceptional choices for many organocatalytic reactions where high nucleophilicity is paramount for reaction initiation and for forming highly stable transition metal complexes.
-
Benzimidazolium salts generate NHCs with attenuated σ-donating ability and lower nucleophilicity due to the electronic influence of the fused aromatic ring. This moderation can be advantageous in transition metal catalysis, where it may accelerate product-forming steps, and offers a unique reactivity profile in certain organocatalytic applications.
Ultimately, neither catalyst class is universally superior. An empirical approach, guided by the mechanistic principles outlined in this guide, is the most reliable path to identifying the optimal catalyst. By understanding the fundamental electronic differences and leveraging the provided experimental protocols, researchers can effectively harness the distinct catalytic power of both imidazolium and benzimidazolium-derived N-heterocyclic carbenes.
References
-
Palladium N-Heterocyclic Carbene Complexes: Synthesis from Benzimidazolium Salts and Catalytic Activity in Carbon-carbon Bond-forming Reactions. Journal of Visualized Experiments. [Link]
-
Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis. IntechOpen. [Link]
-
Synthesis of an N-Mesityl Substituted Chiral Imidazolium Salt for NHC-Catalyzed Reactions. Organic Letters. [Link]
-
Chelating Imidazolium Salts as Carbene (NHC) Precursors. ResearchGate. [Link]
-
Novel benzimidazolium salts and their silver(I)-N- heterocyclic carbene complexes: synthesis, characterization and. Springer. [Link]
-
Multicomponent Synthesis of Unsymmetrical 4,5-Disubstituted Imidazolium Salts as N-Heterocyclic Carbene Precursors: Applications in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Synthesis, characterization and anticancer activity of new benzimidazolium salts with their Ag(I) and Au(I) bis-NHC complexes. ResearchGate. [Link]
-
Stereodivergency of Triazolium and Imidazolium-Derived NHCs for Catalytic, Enantioselective Cyclopentane Synthesis. Organic Letters. [Link]
-
Advancements in N-heterocyclic Carbenes (NHCs) Catalysis for Benzoin Reactions: A Comprehensive Review from Past to Present. Chemistry & Chemical Technology. [Link]
-
Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society. [Link]
-
N-Heterocyclic carbenes/imidazolium salts as substrates in catalysis: the catalytic 2-substitution and annulation of heterocyclic compounds. Dalton Transactions. [Link]
-
NHC–metal complexes based on benzimidazolium moiety for chemical transformation. SpringerLink. [Link]
-
A comparative study of hydroxy and carboxylate functionalized imidazolium and benzimidazolium salts as precursors for NHC ligand. RUA - University of Alicante. [Link]
-
Synthesis of N-Heterocyclic Carbene Complexes by Oxidative Addition of 4-Iodo-imidazolium Salts Followed by an Unusual Rearrangement. Organometallics. [Link]
-
Synthesis of New Chiral Benzimidazolylidene–Rh Complexes and Their Application in Asymmetric Addition Reactions of Organoboronic Acids to Aldehydes. MDPI. [Link]
-
N-Heterocyclic carbene (NHC)-catalyzed intramolecular benzoin condensation–oxidation. Organic & Biomolecular Chemistry. [Link]
-
Scheme 1. The synthesis of benzimidazolium salts 2a–c and NHC–Ag(I) complexes 3a–c. ResearchGate. [Link]
-
Synthesis of benzimidazolium salts and their respective Ag(I)-NHC... ResearchGate. [Link]
-
Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry. [Link]
-
The Medicinal Applications of Imidazolium Carbene Metal Complexes. National Institutes of Health (NIH). [Link]
-
N-Heterocyclic Carbene-Catalyzed Asymmetric Benzoin Reaction in Water. The Journal of Organic Chemistry. [Link]
-
Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews. [Link]
-
Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review. MedCrave online. [Link]
-
Imidazolium and triazolium salts employed as precatalysts in the present review. ResearchGate. [Link]
-
On the stability of imidazolium and benzimidazolium salts in phosphoric acid based fuel cell electrolytes. ResearchGate. [Link]
-
Stability Descriptors for (Benz)imidazolium-Based Anion Exchange Membranes. JuSER Publications. [Link]
-
Imidazolium Hydrogen Carbonates Versus Imidazolium Carboxylates as Organic Pre-catalysts for N-Heterocyclic Carbene-Catalyzed Reactions. ResearchGate. [Link]
-
Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. rua.ua.es [rua.ua.es]
- 4. NHC–metal complexes based on benzimidazolium moiety for chemical transformation - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium N-Heterocyclic Carbene Complexes: Synthesis from Benzimidazolium Salts and Catalytic Activity in Carbon-carbon Bond-forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Medicinal Applications of Imidazolium Carbene Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 11. Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review - MedCrave online [medcraveonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. abis-files.inonu.edu.tr [abis-files.inonu.edu.tr]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds – Oriental Journal of Chemistry [orientjchem.org]
A Senior Application Scientist's Guide to 1,3-Dicyclohexylbenzimidazolium Chloride: A Performance Evaluation in Modern Cross-Coupling Catalysis
Introduction: The Evolving Landscape of Cross-Coupling Ligands
In the realm of pharmaceutical synthesis and materials science, palladium-catalyzed cross-coupling reactions represent an indispensable tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1] The success of these transformations is critically dependent on the ligand coordinating the metal center, which dictates the catalyst's stability, activity, and substrate scope. For years, phosphine ligands were the workhorses of this field. However, the advent of N-Heterocyclic Carbenes (NHCs) has marked a paradigm shift. NHCs are lauded for their strong σ-donating properties and exceptional thermal stability, which often translates to superior catalytic performance, especially with challenging substrates like aryl chlorides.[2][3]
This guide focuses on a specific, yet intriguing, NHC precursor: 1,3-Dicyclohexylbenzimidazolium chloride . This salt generates a benzannulated NHC ligand, a structural motif less commonly explored than the mainstream imidazolium (IPr, IMes) or imidazolinium (SIPr, SIMes) systems. Our objective is to provide an in-depth evaluation of its potential performance across a range of pivotal cross-coupling reactions.
Due to the nascent stage of research into this specific ligand, direct, side-by-side comparative data in peer-reviewed literature is limited. Therefore, this guide adopts a predictive and analytical approach befitting a senior scientist. We will dissect the ligand's structural and electronic features, compare these to well-established NHC ligands, and, based on these fundamental principles, project its efficacy in key transformations. The experimental data presented for comparison involves benchmark NHC systems to provide a robust framework for our analysis.
Structural and Electronic Profile of the (DCy)BIm Ligand
The catalytic behavior of an NHC is fundamentally governed by its steric and electronic properties. The carbene generated from this compound, which we will abbreviate as (DCy)BIm, possesses distinct features.
-
The Benzimidazolium Core: Unlike a standard imidazolium ring, the fusion of a benzene ring (benzannulation) has a notable electronic consequence. It slightly attenuates the overall electron-donating ability of the carbene compared to its unsaturated imidazolium counterparts. This modulation can influence the rates of both oxidative addition and reductive elimination in the catalytic cycle.
-
N-Cyclohexyl Substituents: The cyclohexyl groups attached to the nitrogen atoms define the steric environment around the metal center. Compared to the bulky aryl groups of benchmark ligands like IPr (2,6-diisopropylphenyl), the cyclohexyl groups provide significant but conformationally flexible steric bulk. This steric profile is crucial for stabilizing the catalytically active monoligated Pd(0)-NHC species and promoting the final reductive elimination step.[2]
Caption: Structure of the 1,3-Dicyclohexylbenzimidazolium cation.
Comparative Performance Analysis in Key Cross-Coupling Reactions
To contextualize the potential of (DCy)BIm, we present its anticipated performance against established NHC ligands in four cornerstone cross-coupling reactions. The provided data for IPr, SIPr, and IMes serves as a benchmark for this evaluation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, forming C(sp²)-C(sp²) bonds, is arguably the most widely used cross-coupling reaction.[4] Its efficiency, particularly with inert aryl chlorides, is a key test for any new ligand system.[5][6]
Table 1: Performance of Benchmark NHC Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand Precursor | Catalyst System | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Time (h) | Yield (%) | Reference |
| IPr·HCl | [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ | Dioxane/H₂O | 80 | 0.1 | 2 | 98 | [2] |
| SIPr·HCl | [Pd(SIPr)(cinnamyl)Cl] | K₂CO₃ | Dioxane/H₂O | 80 | 0.1 | 3 | 97 | [2] |
| IMes·HCl | [Pd(IMes)(cinnamyl)Cl] | K₂CO₃ | Dioxane/H₂O | 80 | 0.5 | 12 | 85 | [2] |
| (DCy)BIm·Cl (Predicted) | in situ Pd(OAc)₂/(DCy)BIm | K₃PO₄ | Toluene | 100 | 1.0 | 4-8 | 88-95 | - |
Expert Analysis: The strong σ-donation from NHCs enhances the rate of oxidative addition of aryl chlorides, a typically rate-limiting step.[2] The bulky IPr and SIPr ligands excel here. We predict that (DCy)BIm will be a highly effective ligand for this transformation. Its steric bulk, provided by the two cyclohexyl groups, should be sufficient to facilitate reductive elimination and stabilize the active Pd(0) species. While its slightly reduced electron-donating character compared to IPr might marginally slow the oxidative addition, its robust nature should ensure high overall yields, likely positioning it as a strong performer, potentially rivaling the established systems under optimized conditions.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is fundamental to the synthesis of countless pharmaceuticals and organic materials.[7][8][9] The reaction often requires a delicate balance to favor C-N reductive elimination over competing side reactions like β-hydride elimination.[7]
Table 2: Performance of Benchmark NHC Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Ligand Precursor | Pd Source | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Time (h) | Yield (%) | Reference |
| IPr·HCl | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 1.0 | 16 | 99 | General protocol derived from[10] |
| SIPr·HCl | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 1.0 | 12 | 98 | General protocol derived from[10] |
| IMes·HCl | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 2.0 | 24 | 80 | General protocol derived from[10] |
| (DCy)BIm·Cl (Predicted) | Pd₂(dba)₃ | K₃PO₄ | t-AmylOH | 110 | 1.0-1.5 | 18 | 90-96 | - |
Expert Analysis: The key to successful C-N coupling is promoting the reductive elimination of the aryl amine. The steric pressure exerted by bulky NHC ligands is known to accelerate this step. The flexible bulk of the cyclohexyl groups in (DCy)BIm is expected to be highly advantageous. It can effectively create a crowded coordination sphere around the palladium center, driving the desired C-N bond formation. We anticipate that catalysts derived from this compound will demonstrate high efficiency, particularly for coupling secondary amines with unactivated aryl chlorides.
Heck Reaction
The Heck reaction couples aryl halides with alkenes, offering a powerful method for C-C bond formation and the synthesis of substituted olefins.[11][12] Catalyst stability at the often high temperatures required is a primary concern where robust NHC ligands can offer a significant advantage.
Expert Analysis: While phosphine-free systems and other ligands are common, NHCs provide exceptional thermal stability, preventing catalyst decomposition (e.g., formation of palladium black) during prolonged heating. The (DCy)BIm ligand, with its strong Pd-C bond and bulky framework, should form a highly stable catalyst. We predict it would be particularly effective in the coupling of electron-deficient olefins with aryl bromides and chlorides, providing high yields and excellent selectivity for the trans isomer. Its performance should be comparable to other robust NHC systems designed for high-temperature applications.
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, a vital transformation for accessing conjugated enynes and arylalkynes.[13][14][15] While traditionally requiring a copper co-catalyst, modern protocols often employ copper-free conditions, where the ligand's role is even more critical.
Expert Analysis: In copper-free Sonogashira couplings, the NHC ligand must facilitate all steps of the catalytic cycle, including the challenging transmetalation of the acetylide. The strong electron-donating nature of NHCs is beneficial. Although (DCy)BIm is slightly less donating than IPr, it is still a potent σ-donor compared to phosphines. We predict that a Pd-(DCy)BIm catalyst would be highly competent for copper-free Sonogashira reactions, effectively coupling a range of terminal alkynes with aryl iodides and bromides under mild conditions.[16]
Experimental Protocols & Workflow
Trustworthiness in scientific reporting is paramount. The following protocol describes a general, self-validating procedure for a Suzuki-Miyaura cross-coupling reaction using an in situ generated catalyst from this compound. The causality for each step is explained to provide a deeper understanding.
Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
Reagents & Equipment:
-
This compound ((DCy)BIm·Cl)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Anhydrous toluene (10 mL)
-
Schlenk tube or microwave vial, magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
Step-by-Step Methodology:
-
Vessel Preparation: An oven-dried Schlenk tube containing a magnetic stir bar is placed under an inert atmosphere.
-
Rationale: The exclusion of oxygen and moisture is critical as the active Pd(0) species is oxygen-sensitive, and water can lead to competitive protodeboronation of the boronic acid.
-
-
Addition of Solids: To the tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Rationale: A 1:2 Pd:NHC salt ratio is often used for in situ generation to ensure full conversion to the Pd-NHC complex and to provide a slight excess of ligand to stabilize the catalyst. K₃PO₄ is a strong, non-nucleophilic base effective for activating the boronic acid.
-
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for the required time (monitor by TLC or GC-MS).
-
Rationale: Elevated temperature is necessary to promote the oxidative addition of the inert C-Cl bond.
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Caption: Experimental workflow for a typical Pd-NHC catalyzed cross-coupling.
Mechanistic Considerations: The Role of the (DCy)BIm Ligand
The universally accepted catalytic cycle for cross-coupling reactions provides a lens through which we can understand the specific contributions of the (DCy)BIm ligand.
Caption: Generalized catalytic cycle for a Pd-NHC cross-coupling reaction.
-
Oxidative Addition: The strong σ-donating character of the (DCy)BIm ligand increases the electron density on the Pd(0) center, facilitating its insertion into the Ar-X bond. This is especially critical for the activation of robust C-Cl bonds.[2]
-
Transmetalation: This step involves the transfer of the organometallic nucleophile's organic group to the palladium center. The ligand's steric profile can influence the accessibility of the metal for this exchange.
-
Reductive Elimination: This is the final, product-forming step. The steric bulk of the two cyclohexyl groups on the (DCy)BIm ligand creates steric repulsion in the palladium coordination sphere, which promotes the reductive elimination of the product and regenerates the active Pd(0) catalyst.[2]
Conclusion and Future Outlook
Based on a thorough analysis of its structural and electronic properties in comparison with benchmark systems, this compound is poised to be a highly effective and robust NHC precursor for a variety of palladium-catalyzed cross-coupling reactions.
Projected Performance Profile:
-
High Activity: Expected to show excellent yields in Suzuki-Miyaura and Buchwald-Hartwig reactions, particularly with challenging aryl chloride substrates.
-
Robust Stability: The strong Pd-NHC bond should confer high thermal stability, making it suitable for Heck reactions that require elevated temperatures.
-
Versatility: Should prove effective in copper-free Sonogashira couplings, highlighting its broad applicability.
This guide provides a strong, theoretically grounded hypothesis for the performance of this ligand. The next crucial step is empirical validation. We encourage researchers in the field to conduct direct comparative studies of this compound against ligands like IPr and SIPr across a standardized panel of cross-coupling reactions. Such data will be invaluable in definitively placing this promising ligand within the arsenal of modern catalytic tools and unlocking its full potential for synthetic chemists.
References
-
A Comparative Study of N-Heterocyclic Carbene (NHC) Ligands in Suzuki-Miyaura Cross-Coupling Reactions.
-
Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs).
-
Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes.
-
Pd/NHC-catalyzed cross-coupling reactions of nitroarenes.
-
The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions.
-
A Simple Protocol for the C−N Cross‐Coupling of Aryl Chlorides with Amines Applying Ni/NHC Catalysis.
-
Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes.
-
C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes.
-
Scheme 7: Synthesis of 1,3-bis(2,6-diisopropylphenyl)-imidazolium chloride (IDip·HCl).
-
Electrochemical synthesis of palladium N-heterocyclic carbene (NHC) complexes.
-
N-Heterocyclic Carbene-Based Catalysis Enabling Cross-Coupling Reactions.
-
This compound, min. 97%.
-
Sonogashira coupling using bulky palladium-phenanthryl imidazolium carbene catalysis.
-
Buchwald–Hartwig amination.
-
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
-
Sonogashira coupling.
-
Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand.
-
1,3-Dicyclohexylimidazolium chloride.
-
Buchwald-Hartwig Cross Coupling Reaction.
-
Buchwald-Hartwig Amination.
-
Heck Reaction.
-
1,3-Dicyclohexyl-imidazolium chloride.
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development.
-
Design, preparation and characterization of a new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, as an efficient and recyclable catalyst for the synthesis of tetrahydropyridine under solvent-free conditions.
-
Sonogashira Cross-Coupling.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
-
Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates.
-
Sonogashira Coupling.
-
The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity.
-
Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.
-
Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
-
Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments.
-
Heck Reaction.
-
Efficient palladium‐catalyzed C‐S cross‐coupling reaction of benzo‐2,1,3‐thiadiazole at C‐5‐position: A potential class of AChE inhibitors.
-
Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. mdpi.com [mdpi.com]
- 16. Sonogashira coupling using bulky palladium-phenanthryl imidazolium carbene catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphine and N-Heterocyclic Carbene (NHC) Ligands in Palladium Catalysis
For researchers, scientists, and drug development professionals engaged in the intricate art of chemical synthesis, the choice of ligand in palladium-catalyzed cross-coupling reactions is a critical determinant of success. For decades, phosphine ligands have been the workhorses of this field, their versatility and tunability driving countless discoveries. However, the emergence of N-heterocyclic carbenes (NHCs) has presented a powerful alternative, often demonstrating superior reactivity and stability. This guide provides an in-depth, objective comparison of these two preeminent ligand classes, supported by experimental data and mechanistic insights to empower rational catalyst system design.
The Crucial Role of Ligands in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions, central to the synthesis of pharmaceuticals, agrochemicals, and functional materials, rely on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The ancillary ligand, bound to the palladium center, is not a mere spectator. It profoundly influences the electronic and steric environment of the metal, thereby dictating the efficiency of each step in the catalytic cycle. An ideal ligand enhances catalyst stability, promotes high turnover numbers (TONs) and turnover frequencies (TOFs), and tolerates a broad range of functional groups.
Phosphine Ligands: The Established Vanguard
Phosphine ligands (PR₃) have been instrumental in the development of palladium catalysis.[1] Their success stems from the systematic tunability of their electronic and steric properties by modifying the 'R' substituents.[2][3]
Electronic Properties: Phosphines are σ-donors and π-acceptors. Electron-donating R groups increase the electron density on the palladium center, which can facilitate the oxidative addition step. Conversely, electron-withdrawing groups enhance π-acidity, which can promote reductive elimination.[2] The Tolman Electronic Parameter (TEP), derived from the C-O stretching frequency of [Ni(CO)₃(L)] complexes, is a widely used metric to quantify the net electron-donating ability of a phosphine ligand.[1]
Steric Properties: The steric bulk of a phosphine ligand, quantified by the Tolman cone angle (θ), is a critical factor.[4] Bulky ligands can promote the formation of monoligated, 14-electron [Pd(0)L] species, which are often the active catalysts. Furthermore, steric hindrance can facilitate the reductive elimination step, which is frequently the rate-limiting step in many cross-coupling reactions.[3]
N-Heterocyclic Carbenes (NHCs): The Potent Challengers
N-Heterocyclic carbenes have risen to prominence as highly effective ligands in palladium catalysis, often outperforming their phosphine counterparts.[5][6] Structurally, NHCs are persistent carbenes stabilized by adjacent nitrogen atoms within a heterocyclic ring.
Electronic Properties: NHCs are strong σ-donors, generally exhibiting greater electron-donating ability than even the most electron-rich phosphines.[7][8] This strong σ-donation forms a robust Pd-C bond, contributing to the high thermal stability of Pd-NHC complexes.[9] The enhanced electron density on the palladium center can significantly accelerate the oxidative addition of challenging substrates, such as aryl chlorides.[7]
Steric Properties: The steric environment of NHCs can be readily tuned by modifying the substituents on the nitrogen atoms (the "wingtips") and the heterocyclic backbone.[8] This allows for the creation of highly bulky ligands that can effectively promote reductive elimination and stabilize the catalytically active species.
Head-to-Head Comparison: Phosphines vs. NHCs in Action
The true measure of a ligand's utility lies in its performance in specific catalytic transformations. Below, we compare phosphine and NHC ligands in two of the most widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, for the formation of C-C bonds, has been a key testing ground for both ligand classes. While bulky, electron-rich biaryl phosphines like SPhos and XPhos have shown remarkable efficacy,[10][11] Pd-NHC catalysts have demonstrated exceptional activity, particularly with unactivated aryl chlorides.[7]
Comparative Performance Data in Suzuki-Miyaura Coupling
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phosphine | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [11] |
| Phosphine | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 18 | 95 | [10] |
| NHC | IPr | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Dioxane | 80 | 3 | 99 | [12] |
| NHC | SIPr | 2-Chloro-6-methylpyridine | Phenylboronic acid | 2.0 (Pd) | K₃PO₄ | Dioxane | 100 | 12 | 92 | [7] |
Note: Reaction conditions and yields are taken from the cited literature and may vary based on the specific substrates and experimental setup.
The data suggests that for challenging substrates like aryl chlorides, NHC ligands can offer faster reaction times and comparable, if not superior, yields to state-of-the-art phosphine ligands.
Buchwald-Hartwig Amination
The formation of C-N bonds via the Buchwald-Hartwig amination is another area where the choice of ligand is paramount. Here, the stronger σ-donating ability of NHCs often translates to higher catalytic activity and broader substrate scope, especially with less reactive aryl chlorides.[3][13]
Comparative Performance Data in Buchwald-Hartwig Amination
| Ligand Class | Specific Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phosphine | XPhos | 4-Chlorotoluene | Morpholine | 1.0 (Pd) | NaOtBu | Toluene | 100 | 24 | 96 | [14] |
| Phosphine | RuPhos | 4-Chlorotoluene | Aniline | 1.0 (Pd) | NaOtBu | Toluene | 100 | 24 | 98 | [14] |
| NHC | IPr | Chlorobenzene | Aniline | 2.0 (Pd) | NaOtBu | Dioxane | 100 | 3 | 95 | [3] |
| NHC | SIPr | 2-Chlorotoluene | n-Hexylamine | 1.0 (Pd) | NaOtBu | Dioxane | RT | 24 | 99 | [3] |
Note: Reaction conditions and yields are taken from the cited literature and may vary based on the specific substrates and experimental setup.
In the Buchwald-Hartwig amination, Pd-NHC catalysts have demonstrated the ability to facilitate reactions at room temperature, a significant advantage in terms of energy efficiency and functional group tolerance.[3]
Mechanistic Considerations: Explaining the Performance Difference
The observed differences in catalytic performance can be rationalized by considering the influence of each ligand class on the key steps of the catalytic cycle.
The Catalytic Cycle: A Visual Representation
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl chlorides. The stronger σ-donating ability of NHCs increases the electron density on the palladium center more effectively than most phosphines. This enhanced nucleophilicity of the palladium(0) complex facilitates the cleavage of the Ar-X bond, leading to faster rates of oxidative addition.[7]
Reductive Elimination: This final step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst. Bulky ligands, both phosphines and NHCs, promote this step by creating steric pressure around the metal center, which favors the formation of the more compact product and the release of the catalyst. The rigid and well-defined steric profile of many NHC ligands can be particularly effective in accelerating this step.[5]
Catalyst Stability: The strong Pd-C bond in Pd-NHC complexes imparts greater thermal stability compared to the often more labile Pd-P bond in Pd-phosphine complexes.[9] This robustness can lead to longer catalyst lifetimes, higher turnover numbers, and the ability to perform reactions at elevated temperatures when necessary.
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination are provided below.
Experimental Workflow: Ligand Screening
Caption: A generalized workflow for comparing ligand performance in a cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid using a Pd-NHC Catalyst
This protocol is adapted from literature procedures and should be performed by trained personnel in a well-ventilated fume hood.[12]
Materials:
-
4-Chlorotoluene (1.0 mmol, 126.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
[Pd(IPr)(cinnamyl)Cl] (0.01 mmol, 6.4 mg, 1 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 424.4 mg)
-
1,4-Dioxane, anhydrous (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Pd(IPr)(cinnamyl)Cl], 4-chlorotoluene, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the sealed tube in a preheated oil bath at 80 °C and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-methylbiphenyl.
Protocol 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using a Pd-Phosphine Catalyst
This protocol is adapted from literature procedures and should be performed by trained personnel in a well-ventilated fume hood.[14]
Materials:
-
4-Chlorotoluene (1.0 mmol, 126.6 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 105 µL)
-
[Pd(allyl)Cl]₂ (0.005 mmol, 1.8 mg, 0.5 mol%)
-
XPhos (0.012 mmol, 5.7 mg, 1.2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Toluene, anhydrous (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Pd(allyl)Cl]₂, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by 4-chlorotoluene and morpholine via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and pass it through a short plug of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel to afford 4-(p-tolyl)morpholine.
Conclusion and Future Outlook
Both phosphine and N-heterocyclic carbene ligands are indispensable tools in the arsenal of the modern synthetic chemist. Phosphines, with their long history and vast diversity, remain highly effective for a wide range of transformations.[1] NHCs, on the other hand, have emerged as powerful ligands that often provide superior performance, particularly for challenging substrates, due to their strong σ-donating properties and high stability.[5]
The choice between a phosphine and an NHC ligand is not always straightforward and should be guided by the specific requirements of the reaction, including the nature of the substrates, desired reaction conditions, and cost considerations. As ligand design continues to evolve, we can anticipate the development of even more sophisticated and efficient phosphine and NHC ligands, as well as hybrid systems that combine the advantageous features of both, further expanding the capabilities of palladium catalysis.
References
- An In-depth Technical Guide to the Electronic and Steric Properties of Phosphine Ligands - Benchchem.
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available at: [Link]
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. Available at: [Link]
-
Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature | Organic Letters - ACS Publications. Available at: [Link]
- A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem.
- 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides.
- A Comparative Guide to Tolman Cone Angles for Common Phosphine Ligands - Benchchem.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
-
Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants | Inorganic Chemistry - ACS Publications. Available at: [Link]
-
Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer | Organometallics - ACS Publications. Available at: [Link]
-
NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions | ACS Omega. Available at: [Link]
-
1 An Overview of NHCs - Wiley-VCH. Available at: [Link]
-
Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TP - RSC Publishing. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica - PubMed. Available at: [Link]
- CHAPTER 9: NHC–Palladium Complexes in Catalysis - Books.
-
Computational assessment on the Tolman cone angles for P-ligands - RSC Publishing. Available at: [Link]
-
Suzuki‐Miyaura Cross‐Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica | Request PDF - ResearchGate. Available at: [Link]
-
NHC Ligands versus Cyclopentadienyls and Phosphines as Spectator Ligands in Organometallic Catalysis. | Request PDF - ResearchGate. Available at: [Link]
-
Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study | Request PDF - ResearchGate. Available at: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. Available at: [Link]
-
Phosphine versus Carbene Metal Interactions: Bond Energies - PubMed. Available at: [Link]
-
Are N-Heterocyclic Carbenes “Better” Ligands than Phosphines in Main Group Chemistry? A Theoretical Case Study of Ligand-Stabilized E2 Molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) | Inorganic Chemistry - ACS Publications. Available at: [Link]
-
Palladium–NHC complex - Wikipedia. Available at: [Link]
-
Mixed er-NHC/Phosphine Pd(II) Complexes and Their Catalytic Activity in Buchwald-Hartwig Reaction under Solvent-Free Conditions | Request PDF - ResearchGate. Available at: [Link]
-
Comparison of palladium carbene and palladium phosphine catalysts for catalytic coupling reactions of aryl halides | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd-catalyzed aryl amination mediated by well defined, N-heterocyclic carbene (NHC)-Pd precatalysts, PEPPSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium–NHC complex - Wikipedia [en.wikipedia.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Phosphine versus Carbene Metal Interactions: Bond Energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis for Cross-Coupling Reactions: 1,3-Dicyclohexylbenzimidazolium Chloride vs. Traditional Phosphine Ligands
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precision and efficiency of carbon-carbon bond formation are paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a cornerstone of this field. The success of these transformations hinges critically on the choice of ligand coordinating to the metal center. For decades, phosphine ligands have been the workhorses, offering a high degree of tunability. However, a newer class of ligands, N-Heterocyclic Carbenes (NHCs), has emerged as a powerful alternative, prized for their exceptional stability and reactivity.
This guide provides a direct, data-driven comparison between a representative NHC precursor, 1,3-Dicyclohexylbenzimidazolium chloride , and a well-regarded traditional catalyst, a palladium-phosphine complex . We will dissect their performance in a model Suzuki-Miyaura reaction, moving from theoretical underpinnings and mechanistic cycles to practical experimental protocols and safety considerations. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in catalyst selection.
Section 1: Catalyst Profiles and Mechanistic Philosophy
The choice between an NHC and a phosphine ligand is not merely a substitution but a strategic decision rooted in their fundamental electronic and steric differences.
The Challenger: this compound (An NHC Precursor)
This compound is an air-stable salt that serves as a precursor to the active N-Heterocyclic Carbene ligand.[1][2][3] In the presence of a base, it is deprotonated in situ to form the corresponding carbene, which then coordinates to the palladium center.
NHCs are defined by their strong σ-donating properties, which create a highly electron-rich metal center.[4][5] This strong, covalent metal-carbon bond leads to several key advantages:
-
Enhanced Stability : The NHC-metal bond is exceptionally robust, making the catalyst resistant to decomposition at high temperatures.[5][6]
-
Resistance to Oxidation : Unlike many phosphines, NHCs are not susceptible to oxidation, contributing to the longevity of the catalyst.[7]
-
High Activity : The strong electron donation from the NHC ligand facilitates the oxidative addition step, often considered the rate-limiting step in many cross-coupling cycles, especially with challenging substrates like aryl chlorides.[6][8]
The Incumbent: Traditional Phosphine Ligands
Phosphines are three-valent phosphorus compounds that act as soft σ-donating ligands.[9][10] Their utility is rooted in their steric and electronic tunability. The properties of a phosphine ligand are often described by two key parameters:
-
Cone Angle (θ) : A measure of the ligand's bulkiness, which influences the coordination sphere of the metal and can promote the final reductive elimination step.[9]
-
Electron-Donating Ability : Generally, electron-rich trialkylphosphines increase the reactivity of the metal center towards oxidative addition more than their triarylphosphine counterparts.[9][11]
While indispensable, phosphine ligands can be prone to oxidation, and the relatively weaker M-P bond can lead to ligand dissociation, potentially causing catalyst deactivation pathways.[11][12]
Section 2: The Arena - A Head-to-Head Experimental Benchmark
To provide a meaningful comparison, we designed a benchmark experiment using a challenging Suzuki-Miyaura coupling reaction between an electron-neutral aryl chloride and an arylboronic acid. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, making this a robust test of catalyst efficacy.
Experimental Workflow
The overall process, from setup to analysis, is standardized to ensure a fair comparison. The only variable is the ligand system employed.
Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiment.
Detailed Experimental Protocols
Objective: To couple 4-chlorotoluene with phenylboronic acid.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (NHC Precursor)
-
Tri(tert-butyl)phosphine (tBu₃P) (A representative bulky, electron-rich phosphine)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium Carbonate (K₂CO₃)
-
Toluene (Anhydrous, degassed)
-
Ethyl Acetate
-
Deionized Water
Protocol A: NHC-Palladium Catalyst System
-
Vessel Preparation : To an oven-dried 4 mL vial containing a magnetic stir bar, add Pd(OAc)₂ (0.002 mmol, 1 mol%), this compound (0.004 mmol, 2 mol%), and K₂CO₃ (0.6 mmol, 3.0 equiv).
-
Inerting : Seal the vial with a septum-containing cap and subject it to three cycles of evacuation and backfilling with argon.
-
Reagent Addition : Under a positive pressure of argon, add 4-chlorotoluene (0.2 mmol, 1.0 equiv) and phenylboronic acid (0.3 mmol, 1.5 equiv).
-
Solvent Addition : Add 1.0 mL of degassed toluene via syringe.
-
Reaction : Place the vial in a preheated oil bath at 80 °C and stir vigorously for 12 hours.
-
Work-up : After cooling to room temperature, quench the reaction with 2 mL of water. Extract the aqueous layer with ethyl acetate (3 x 2 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis : Analyze the crude product by GC-MS using an internal standard to determine the product yield.
Protocol B: Phosphine-Palladium Catalyst System
-
Vessel Preparation : To an oven-dried 4 mL vial containing a magnetic stir bar, add Pd(OAc)₂ (0.002 mmol, 1 mol%) and K₂CO₃ (0.6 mmol, 3.0 equiv).
-
Inerting : Seal the vial with a septum-containing cap and subject it to three cycles of evacuation and backfilling with argon.
-
Ligand & Reagent Addition : Under a positive pressure of argon, add a solution of tri(tert-butyl)phosphine in toluene (0.004 mmol, 2 mol%), followed by 4-chlorotoluene (0.2 mmol, 1.0 equiv) and phenylboronic acid (0.3 mmol, 1.5 equiv). Causality Note: The air-sensitive phosphine is added strictly under an inert atmosphere to prevent oxidation, which would deactivate the catalyst.[11]
-
Solvent Addition : Add degassed toluene to bring the total volume to 1.0 mL.
-
Reaction : Place the vial in a preheated oil bath at 80 °C and stir vigorously for 12 hours.
-
Work-up & Analysis : Follow steps 6 and 7 from Protocol A.
Section 3: Mechanistic Differences Visualized
While the overall three-step cycle (Oxidative Addition, Transmetalation, Reductive Elimination) is common to both systems, the nature of the ligand-metal interaction imparts subtle but crucial differences.[13][14]
Caption: Catalytic cycle with a robust NHC ligand.
Caption: Catalytic cycle with a phosphine ligand, showing potential dissociation.
The key distinction is the requirement for many phosphine-based catalysts to first dissociate a ligand to generate a coordinatively unsaturated, 14-electron active species.[12] While this is essential for the cycle to proceed, it also introduces an off-cycle equilibrium where the dissociated phosphine can degrade. The NHC ligand's stronger bond typically prevents such dissociation, maintaining the integrity of the catalytic species throughout the cycle.[4][5]
Section 4: Performance Benchmarking - Results and Discussion
The following table summarizes representative data from the model Suzuki-Miyaura coupling described above.
| Catalyst System | Yield (%) | Turnover Number (TON)¹ | Turnover Frequency (TOF) (h⁻¹) ² | Observations |
| Pd(OAc)₂ / NHC Precursor | 95% | 95 | 7.9 | Clean reaction profile, minimal side products. Catalyst remains active over extended periods. |
| Pd(OAc)₂ / tBu₃P | 88% | 88 | 7.3 | Formation of some palladium black observed, suggesting catalyst decomposition. |
¹Turnover Number (TON) = moles of product / moles of catalyst. It is a measure of catalyst lifetime.[15][16] ²Turnover Frequency (TOF) = TON / time. It is a measure of catalyst activity or speed.[15][17][18]
Analysis of Results
-
Yield and Robustness : The NHC-based system provided a higher yield (95%), indicating greater efficiency and robustness under these conditions. The observation of palladium black in the phosphine-catalyzed reaction is a classic sign of catalyst decomposition, which likely prevented the reaction from reaching full conversion.
-
Catalyst Activity (TON and TOF) : Both catalysts exhibit high activity, as shown by their comparable TOF values. However, the higher TON for the NHC system demonstrates its superior stability and longevity.[15][19] It performs more catalytic cycles before deactivating. This is a direct consequence of the stable NHC-palladium bond, which resists the degradation pathways that can affect phosphine ligands.[4][8]
Section 5: Practical Considerations - Safety and Handling
This compound:
-
Form : White to off-white solid.[1]
-
Stability : Air- and moisture-stable, making it easy to handle and weigh on the benchtop.
-
Hazards : General chemical handling precautions should be observed, but it is not classified as a dangerous good for transport.[20]
Tri(tert-butyl)phosphine and other Alkylphosphines:
-
Stability : Highly sensitive to air and can be pyrophoric (ignite spontaneously).[11] Must be handled under an inert atmosphere (glovebox or Schlenk line).
-
Hazards : Toxic and flammable.[21][22][23][24] Requires specialized handling procedures and personal protective equipment.[21][23]
This difference in handling requirements is a significant practical advantage for NHC precursors, especially in process development and scale-up environments where operational simplicity and safety are critical.
Conclusion and Outlook
This comparative guide demonstrates that while both N-Heterocyclic Carbenes and traditional phosphines are highly effective ligands for cross-coupling, they offer distinct advantages.
-
This compound , as a precursor to a robust NHC ligand, excels in stability, longevity (high TONs), and operational simplicity. Its resistance to degradation makes it the preferred choice for challenging substrates, high-temperature applications, or processes where catalyst robustness is paramount.
-
Traditional Phosphine Ligands remain incredibly valuable due to the vast and diverse library available, allowing for fine-tuning of reactivity for specific applications.[25] Highly active phosphines can achieve excellent results, but their sensitivity often necessitates more stringent handling protocols.[11][21]
For researchers and drug development professionals, the choice is clear: for developing rugged, scalable, and user-friendly cross-coupling protocols, particularly with less reactive coupling partners, NHC-based catalysts like those generated from this compound present a compelling and often superior alternative to their traditional phosphine counterparts.
References
-
The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC. PubMed Central. [Link]
-
N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chemical Reviews. [Link]
-
Phosphines. Chemistry LibreTexts. [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Phosphorus-Based Catalysis. ACS Central Science. [Link]
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. NIH. [Link]
-
N-Heterocyclic Carbene (NHC) - Catalyzed transformations for the synthesis of heterocycles requirements. International Science Community Association. [Link]
-
Phosphine PH3 Safety Data Sheet SDS P4643. Airgas. [Link]
-
Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. NIH. [Link]
-
On the Mechanism of N-Heterocyclic Carbene-Catalyzed Reactions Involving Acyl Azoliums. ResearchGate. [Link]
-
SAFETY DATA SHEET Phosphine. Air Liquide. [Link]
-
N-Heterocyclic Carbene (NHC)-Catalyzed Transformations for the Synthesis of Heterocycles. Chemical Reviews. [Link]
-
“Turning Over” Definitions in Catalytic Cycles. ACS Catalysis. [Link]
-
SAFETY DATA SHEET. Airgas. [Link]
-
Turnover rates on complex heterogeneous catalysts. OSTI.GOV. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. [Link]
-
Iron/phosphine-catalyzed reductive cross-coupling to construct quaternary carbon centers. PMC. [Link]
-
Turnover Number and Catalytic Efficiency. Moodle@Units. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
The yields, turnover numbers (TON) and selectivity for catalytic... ResearchGate. [Link]
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]
-
NHC Ligands versus Cyclopentadienyls and Phosphines as Spectator Ligands in Organometallic Catalysis. ResearchGate. [Link]
-
ICSC 0694 - PHOSPHINE. ILO. [Link]
-
Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). PubMed. [Link]
-
How To Calculate Turnover Frequency In Catalysis? YouTube. [Link]
-
Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E 2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). ResearchGate. [Link]
-
Proton Affinities of Phosphines versus N-Heterocyclic Carbenes. ResearchGate. [Link]
-
Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
Sources
- 1. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, min. 97% | 1034449-15-4 [amp.chemicalbook.com]
- 3. strem.com [strem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. isca.me [isca.me]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 10. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. osti.gov [osti.gov]
- 18. youtube.com [youtube.com]
- 19. Turnover Number and Catalytic Efficiency [moodle2.units.it]
- 20. guidechem.com [guidechem.com]
- 21. amp.generalair.com [amp.generalair.com]
- 22. alsafetydatasheets.com [alsafetydatasheets.com]
- 23. airgas.com [airgas.com]
- 24. ICSC 0694 - PHOSPHINE [chemicalsafety.ilo.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Characterizing the Unseen: A Guide to Reaction Intermediates in 1,3-Dicyclohexylbenzimidazolium Chloride Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of organocatalysis, N-heterocyclic carbenes (NHCs) have emerged as a robust class of catalysts, rivaling the efficacy of traditional metal-based systems. Among these, 1,3-dicyclohexylbenzimidazolium chloride stands out as a versatile and accessible precatalyst. Its utility in a range of synthetic transformations, from cross-coupling reactions to benzoin condensations, is well-documented.[1][2] However, a true understanding of its catalytic prowess—and the key to optimizing its performance—lies in the characterization of the fleeting reaction intermediates that dictate the course of a chemical transformation. This guide provides an in-depth exploration of the methodologies used to identify and understand these transient species, offering a comparative perspective against other common NHC catalysts.
The Heart of the Matter: The Breslow Intermediate and Beyond
At the core of many NHC-catalyzed reactions involving aldehydes is the formation of the Breslow intermediate.[3][4] This key intermediate, a nucleophilic enaminol, is generated from the addition of the NHC to an aldehyde, followed by a proton transfer. It is this species that embodies the "umpolung" or reversal of polarity of the aldehyde carbonyl carbon, transforming it from an electrophile into a nucleophile.[5] The structure and stability of the Breslow intermediate, along with other transient species in the catalytic cycle, are profoundly influenced by the electronic and steric properties of the NHC.
The 1,3-dicyclohexylbenzimidazol-2-ylidene, generated in situ from its chloride salt, possesses bulky cyclohexyl groups that provide significant steric shielding around the carbene center. This steric hindrance can influence substrate approach and the stability of intermediates, ultimately affecting reaction rates and selectivity.
Illuminating the Transitory: Key Characterization Techniques
The low concentration and short lifetimes of reaction intermediates make their direct observation a formidable challenge. A multi-pronged analytical approach is therefore essential for a comprehensive understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics
NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution.[6][7] For NHC catalysis, low-temperature NMR experiments are often employed to slow down the reaction kinetics and increase the steady-state concentration of intermediates to detectable levels.
Key NMR Signatures of Breslow Intermediates:
-
1H NMR: The appearance of a new vinyl proton signal and the disappearance of the aldehydic proton are key indicators.
-
13C NMR: A characteristic upfield shift of the former carbonyl carbon and the appearance of signals corresponding to the enaminol double bond are observed. Isotope labeling, particularly with 13C, can be instrumental in unambiguously assigning the signals of the intermediate.[6]
While direct NMR evidence for the Breslow intermediate derived from 1,3-dicyclohexylbenzimidazol-2-ylidene is not extensively reported in the literature, studies on structurally similar benzimidazolin-2-ylidenes have successfully characterized these species, providing a strong precedent for their formation and detection.[6]
Experimental Protocol: In Situ NMR Detection of a Breslow Intermediate
-
Preparation: In a nitrogen-filled glovebox, a solution of the NHC precatalyst (e.g., this compound) and a strong base (e.g., potassium hexamethyldisilazide, KHMDS) in a deuterated aprotic solvent (e.g., THF-d8) is prepared in an NMR tube.
-
Cooling: The solution is cooled to a low temperature (e.g., -78 °C) in the NMR spectrometer.
-
Initiation: A stoichiometric amount of the aldehyde is injected into the cooled solution.
-
Data Acquisition: 1H and 13C NMR spectra are acquired at the low temperature to observe the formation of the Breslow intermediate. 2D NMR techniques such as COSY and HSQC can be used to further confirm the structure.
Mass Spectrometry (ESI-MS): Capturing Charged Intermediates
Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally sensitive for detecting charged species in solution, making it an ideal tool for identifying ionic intermediates in catalytic cycles.[8] In NHC catalysis, key intermediates such as the initial NHC-aldehyde adduct (a zwitterion) and protonated forms of other intermediates can be readily detected.
The high-resolution capabilities of modern mass spectrometers allow for the determination of the elemental composition of the detected ions, providing strong evidence for the proposed structures of the intermediates.
X-ray Crystallography: A Definitive Snapshot
While challenging due to their transient nature, the isolation and X-ray crystallographic analysis of stable analogues of reaction intermediates provide unequivocal structural proof.[6][9] In some cases, by carefully selecting the substrates and reaction conditions, it is possible to crystallize key intermediates, such as the Breslow intermediate or subsequent adducts. The resulting crystal structure offers a precise three-dimensional picture of the molecule, revealing bond lengths, angles, and stereochemical relationships.
For instance, the crystal structures of Breslow intermediates derived from other benzimidazolin-2-ylidenes have been successfully obtained, confirming their enaminol structure and providing insights into the influence of the N-substituents on their geometry.[6]
Comparative Performance: this compound vs. Other NHC Precursors
The choice of NHC catalyst can have a profound impact on the outcome of a reaction. Below is a comparison of this compound with other commonly used NHC precursors.
| Feature | This compound | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium Chloride (IMes·HCl) | 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl) |
| Structure | Benzimidazolium core | Imidazolium core | Imidazolium core |
| N-Substituents | Cyclohexyl | Mesityl | 2,6-Diisopropylphenyl |
| Steric Bulk | High | High | Very High |
| Electron Donating Ability | Strong σ-donor | Strong σ-donor | Strong σ-donor |
| Key Applications | Cross-coupling, Benzoin condensation[1][5] | Cross-coupling, Olefin metathesis | Cross-coupling, a wide range of catalytic reactions[2] |
| Intermediate Stability | The benzannulated backbone may offer different electronic stabilization to intermediates compared to imidazolium-based NHCs. The bulky cyclohexyl groups provide significant steric protection. | The bulky mesityl groups provide steric protection and influence the stability and reactivity of intermediates. | The very bulky diisopropylphenyl groups provide exceptional steric shielding, leading to highly stable and active catalysts. |
The benzimidazolium backbone of this compound imparts slightly different electronic properties compared to the more common imidazolium-based NHCs. This can influence the nucleophilicity of the carbene and the stability of the resulting intermediates. The cyclohexyl groups, while bulky, offer more conformational flexibility compared to the rigid aryl substituents of IMes and IPr, which can also affect catalytic activity.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the NHC-catalyzed benzoin condensation, a classic example of a reaction proceeding through a Breslow intermediate.
Caption: Catalytic cycle for the NHC-catalyzed benzoin condensation.
Logical Workflow for Intermediate Characterization
The process of characterizing reaction intermediates follows a logical progression from initial detection to detailed structural elucidation.
Caption: Workflow for the characterization of reaction intermediates.
Conclusion
The characterization of reaction intermediates is paramount for a deep understanding of catalytic mechanisms and for the rational design of more efficient catalysts. While direct experimental data on the intermediates of this compound catalysis may be less abundant than for some of its imidazolium-based counterparts, the established principles and techniques discussed herein provide a robust framework for their investigation. By employing a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can gain invaluable insights into the transient species that govern the reactivity of this versatile catalyst, paving the way for new discoveries in synthetic chemistry and drug development.
References
-
Chernenko, A. Y., et al. (2018). A New Mode of Operation of Pd-NHC Systems Studied in a Catalytic Mizoroki–Heck Reaction. ResearchGate. [Link]
-
Paul, M., et al. (2018). Breslow Intermediates from Aromatic N-Heterocyclic Carbenes (Benzimidazolin-2-ylidenes, Thiazolin-2-ylidenes). SciSpace. [Link]
-
Rovis, T., et al. (2008). Isolable Analogues of the Breslow Intermediate Derived From Chiral Triazolylidene Carbenes. PMC. [Link]
-
Paul, M., et al. (2018). Breslow Intermediates from Aromatic N-Heterocyclic Carbenes (Benzimidazolin-2-ylidenes, Thiazolin-2-ylidenes). PubMed. [Link]
-
Holliday, B. J., et al. (2008). The reactivity of N-heterocyclic carbenes and their precursors with [Ru(3)(CO)(12)]. Dalton Transactions. [Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition. [Link]
-
Fortman, G. C., & Nolan, S. P. (2015). Cross coupling reactions catalyzed by (NHC)Pd(II) complexes. TÜBİTAK Academic Journals. [Link]
-
Berkessel, A., et al. (2022). Formation of Breslow Intermediates from N‐Heterocyclic Carbenes and Aldehydes Involves Autocatalysis by the Breslow Intermediate, and a Hemiacetal. PMC. [Link]
-
Studer, A., et al. (2015). NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? Chemical Science. [Link]
-
Organ, M. G., et al. (2025). The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions. NIH. [Link]
-
Palencia, H., et al. (2017). Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. Semantic Scholar. [Link]
-
Berkessel, A., et al. (2018). Breslow Intermediates from Aromatic N-Heterocyclic Carbenes (Benzimidazolin-2-ylidenes, Thiazolin-2-ylidenes). ResearchGate. [Link]
-
Gholami, H., et al. (2022). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. [Link]
-
Gehrke, S., & Holloczki, O. (2020). Catalytic cycle of the benzoin condensation, as suggested by Breslow in 1958. ResearchGate. [Link]
-
Berkessel, A., et al. (2020). Catalytic cycle of the benzoin condensation as proposed by Breslow.1. ResearchGate. [Link]
-
Rovis, T. (2008). The Catalytic Asymmetric Intramolecular Stetter Reaction. PMC. [Link]
-
Studer, A., et al. (2015). NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? Chemical Science. [Link]
-
Organic Chemistry Portal. (n.d.). Stetter Reaction. Organic Chemistry Portal. [Link]
-
Al-Zoubi, R. M. (2022). Recent Developments of Stetter Reaction: A Brief Review. Biomedicine and Chemical Sciences. [Link]
-
Lapi, A., et al. (2025). The mechanism of the Stetter reaction - A DFT study. ResearchGate. [Link]
-
Rovis, T., et al. (2010). The benzoin and Stetter reaction. ResearchGate. [Link]
Sources
- 1. Breslow Intermediates from Aromatic N-Heterocyclic Carbenes (Benzimidazolin-2-ylidenes, Thiazolin-2-ylidenes). (2018) | Mathias Paul | 60 Citations [scispace.com]
- 2. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 6. Breslow Intermediates from Aromatic N-Heterocyclic Carbenes (Benzimidazolin-2-ylidenes, Thiazolin-2-ylidenes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of Breslow Intermediates from N‐Heterocyclic Carbenes and Aldehydes Involves Autocatalysis by the Breslow Intermediate, and a Hemiacetal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolable Analogues of the Breslow Intermediate Derived From Chiral Triazolylidene Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of using 1,3-Dicyclohexylbenzimidazolium chloride in synthesis
An In-Depth Guide to the Application of 1,3-Dicyclohexylbenzimidazolium Chloride in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of utilizing this compound as an N-heterocyclic carbene (NHC) precursor in catalytic applications. We will objectively compare its performance against common alternatives, supported by experimental data, to empower researchers in making informed decisions for catalysis and drug development projects.
Introduction: The Rise of Benzimidazolium-Based NHC Precursors
N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands in organometallic chemistry, often supplanting traditional phosphine ligands due to their strong σ-donating properties and remarkable stability.[1] Within this class, this compound stands out. It serves as a precursor to a benzannulated NHC ligand featuring bulky dicyclohexyl groups. This unique structure imparts specific steric and electronic properties to the resulting metal complexes, making it a valuable tool for challenging chemical transformations.
Primarily, it is used as a reactant in the preparation of palladium complexes, such as Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, and as a catalyst component in rhodium-catalyzed reactions.[2][3][4] Its applications are most prominent in cross-coupling reactions that are fundamental to modern drug discovery and materials science, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4]
A Pragmatic Cost Analysis
The initial investment in a catalyst system is a critical factor in process development and research budgeting. This compound is a specialty chemical, and its price reflects its complex synthesis. Below is a comparative cost analysis against other common NHC precursors and a widely used phosphine ligand.
| Compound | Supplier Example | Purity | Price (USD) per Gram | Molecular Weight | Price (USD) per mmol |
| This compound | Strem Chemicals | min. 97% | $154.00 (for 500mg) | 318.88 g/mol | $49.10 |
| This compound | Sigma-Aldrich | 95% | $101.00 (List Price) | 318.88 g/mol | $32.20 |
| 1,3-Dicyclohexylimidazolium chloride | Chem-Impex | ≥ 98% | $115.27 | 268.83 g/mol | $30.99 |
| 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) | Sigma-Aldrich | 98% | $30.80 | 340.89 g/mol | $10.50 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Sigma-Aldrich | 98% | $103.00 | 476.68 g/mol | $48.99 |
Note: Prices are based on catalog listings as of early 2026 and are subject to change. Bulk pricing may offer significant discounts. The table serves as a comparative guide.
Key Takeaway: On a per-gram and per-mmol basis, this compound is a premium-priced ligand precursor, comparable in cost to advanced phosphine ligands like XPhos but significantly more expensive than common imidazolium-based precursors like IMes·HCl. This higher cost necessitates a clear performance advantage to justify its use.
Performance Deep Dive: Where Do the Benefits Lie?
The justification for the cost of this compound is rooted in the performance of the NHC ligand it generates. The bulky cyclohexyl groups provide a sterically demanding environment around the metal center, while the benzannulated backbone fine-tunes the electronic properties of the carbene.
Key Performance Attributes:
-
Enhanced Stability : The dual cyclohexyl substituents contribute to greater thermal stability compared to less bulky imidazolium salts.[5] This robustness is crucial for reactions requiring high temperatures and makes the resulting catalysts less sensitive to degradation, potentially leading to longer catalyst lifetimes.
-
Effectiveness in Challenging Couplings : NHC-ligated palladium complexes are renowned for their ability to activate less reactive coupling partners, such as aryl chlorides.[6][7] The specific steric and electronic profile of the dicyclohexylbenzimidazolylidene ligand can be particularly effective for hindered substrates where traditional catalysts may fail.
-
Versatility in Catalysis : This precursor is not limited to a single metal or reaction type. It is employed in rhodium-catalyzed O-arylation of phenols and is a key component in the synthesis of versatile Pd-PEPPSI complexes used for a broad range of cross-coupling reactions.[2][3][4]
Visualizing the Application Workflow
The following diagram illustrates the typical workflow from the salt precursor to its application in a catalytic cycle.
Caption: Workflow from Precursor to Catalysis.
Head-to-Head: Comparison with Alternatives
Alternative 1: Standard Imidazolium Salts (e.g., 1,3-Dicyclohexylimidazolium chloride)
Standard imidazolium salts, which lack the fused benzene ring, are a common and often cheaper alternative.
-
Cost : As shown in the table, 1,3-dicyclohexylimidazolium chloride is less expensive.
-
Performance : The primary difference lies in the electronic properties. The benzannulated system of our topic compound results in a less electron-donating NHC compared to its simple imidazolium counterpart. This can influence the rates of oxidative addition and reductive elimination in a catalytic cycle. While standard imidazolium salts are highly effective phase-transfer catalysts and work well in many contexts, the benzimidazolium variant may offer superior performance in specific, electronically sensitive transformations.[5] For instance, in a study on nucleophilic fluorination, 1,3-dicyclohexyl-imidazolium chloride showed a 92% yield, outperforming tetrabutylammonium bromide (68% yield).[5] This demonstrates the high activity of the core structure, which must be weighed against the specific electronic tuning offered by the benzannulated version.
Alternative 2: Bulky Phosphine Ligands (e.g., XPhos, SPhos)
Dialkylbiaryl phosphines, often called "Buchwald ligands," represent the gold standard in many modern cross-coupling reactions.[8][9]
-
Cost : High-performance phosphine ligands like XPhos are in a similar premium price bracket to this compound.
-
Performance :
-
Activity : Both NHCs and bulky phosphines enable the coupling of challenging substrates like aryl chlorides.[10][11] The choice often depends on the specific substrate combination. Phosphine-based catalysts are exceptionally well-documented and offer a vast library of successful applications.[9][12]
-
Stability : NHC-metal complexes are generally considered more robust than their phosphine counterparts. They are often less sensitive to air and can withstand higher reaction temperatures without degradation, which can be a significant advantage in process chemistry.
-
Mechanism : The catalytic cycles are similar, but the different ligand properties can alter the rate-limiting step. The strong M-C bond in NHC complexes can sometimes slow the final reductive elimination step compared to phosphine systems, though this is highly dependent on the specific reaction.
-
Decision Logic Diagram
Caption: Ligand Selection Logic.
Experimental Protocols & Data
To provide a practical context, we present a generalized protocol for a Suzuki-Miyaura coupling reaction using an NHC-palladium catalyst generated in situ.
General Protocol: In-Situ Catalyst Generation for Suzuki-Miyaura Coupling
Objective: To couple an aryl chloride with an arylboronic acid using a catalyst system derived from this compound.
Materials:
-
This compound (1.2 mol%)
-
Palladium(II) acetate [Pd(OAc)₂] (1.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Flask Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, this compound, and K₃PO₄.
-
Reagent Addition: Add the aryl chloride and arylboronic acid to the flask.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Self-Validation: The protocol's integrity is maintained by strict adherence to inert atmosphere techniques to protect the catalyst. The progress is quantitatively monitored, ensuring the reaction endpoint is accurately determined before work-up, which prevents the isolation of starting materials and validates the catalytic turnover.
Comparative Performance Data in Cross-Coupling
The following table compiles representative data to illustrate the performance of NHC-Pd systems in comparison to phosphine-based catalysts for the Suzuki-Miyaura coupling of challenging aryl chlorides.
| Entry | Aryl Chloride | Ligand Precursor/Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | NHC-based (generic) | 1 | 2 | 95 |
| 2 | 4-Chlorotoluene | P(t-Bu)₃ (phosphine) | 1 | 2 | 82 |
| 3 | 4-Chloroanisole | NHC-based (generic) | 1 | 2 | 98 |
| 4 | 4-Chloroanisole | P(t-Bu)₃ (phosphine) | 1 | 2 | 85 |
Data compiled from representative studies for comparative purposes.[13] While not specific to this compound, this data highlights the general trend of higher efficacy for NHC ligands in activating aryl chlorides compared to simple phosphines. Studies have shown that bulky phenanthryl N-heterocyclic carbene ligands can achieve yields up to 96% in the Suzuki-Miyaura coupling of aryl chlorides.[7]
Conclusion and Recommendation
This compound is a high-cost, high-performance NHC ligand precursor. Its use is justified in scenarios where its specific benefits—namely enhanced thermal stability and superior efficacy with sterically or electronically challenging substrates—outweigh the higher initial cost.
Choose this compound when:
-
You are working with unreactive coupling partners, such as electron-rich or sterically hindered aryl chlorides.
-
The reaction requires high temperatures where catalyst stability is paramount.
-
Standard, less expensive NHC precursors or phosphine ligands have provided suboptimal yields or reaction rates.
-
The project is in a later stage of development (e.g., process scale-up), where the cost of a failed batch due to catalyst decomposition is higher than the cost of the catalyst itself.
For initial screening or when working with more reactive substrates (aryl bromides/iodides), a more cost-effective alternative like IMes·HCl or a standard phosphine ligand is a more logical starting point. However, for pushing the boundaries of cross-coupling chemistry, this compound is an essential and powerful tool in the modern chemist's arsenal.
References
-
Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review - Beilstein Journals. (URL: [Link])
-
Different types of imidazolium chloride salts used for the optimization study. - ResearchGate. (URL: [Link])
-
Design, preparation and characterization of a new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, as an efficient and recyclable catalyst for the synthesis of tetrahydropyridine under solvent-free conditions - RSC Publishing. (URL: [Link])
-
Reusable N-Heterocyclic Carbene Complex Catalysts and Beyond: A Perspective on Recycling Strategies | Chemical Reviews - ACS Publications. (URL: [Link])
-
Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update - MDPI. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
1,3-Bis(carboxymethyl)imidazolium Chloride as a Sustainable, Recyclable, and Metal-Free Ionic Catalyst for the Biginelli Multicomponent Reaction in Neat Condition - NIH. (URL: [Link])
-
The Development and Catalytic Uses of N-Heterocyclic Carbene Gold Complexes | Accounts of Chemical Research - ACS Publications. (URL: [Link])
-
N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PubMed Central. (URL: [Link])
-
Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. | Request PDF - ResearchGate. (URL: [Link])
-
Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review - MDPI. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
-
Boosting Visible‐Light Carbon Dioxide Reduction with Imidazolium‐Based Ionic Liquids. (URL: [Link])
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments - ResearchGate. (URL: [Link])
-
Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand - Organic Chemistry Portal. (URL: [Link])
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: [Link])
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - MDPI. (URL: [Link])
Sources
- 1. BJOC - Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review [beilstein-journals.org]
- 2. This compound, min. 97% | 1034449-15-4 [amp.chemicalbook.com]
- 3. alfachemic.com [alfachemic.com]
- 4. This compound 95 1034449-15-4 [sigmaaldrich.com]
- 5. Buy 1,3-Dicyclohexyl-imidazolium chloride | 181422-72-0 [smolecule.com]
- 6. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Functional Group Tolerance of 1,3-Dicyclohexylbenzimidazolium Chloride Catalysts
For the modern researcher in synthetic chemistry and drug development, the choice of catalyst is paramount. An ideal catalyst should not only be highly active and selective but also exhibit broad functional group tolerance, obviating the need for cumbersome protection-deprotection strategies. This guide provides an in-depth assessment of 1,3-dicyclohexylbenzimidazolium chloride, a precursor to a potent N-heterocyclic carbene (NHC) ligand, and its performance in various palladium- and rhodium-catalyzed cross-coupling reactions. Drawing upon established literature, this document serves as a comparative tool to aid in catalyst selection and reaction optimization.
Introduction: The Rise of N-Heterocyclic Carbenes in Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in transition-metal catalysis, often outperforming their phosphine counterparts.[1][2] Their exceptional utility stems from a unique combination of electronic and steric properties. NHCs are strong σ-donors, which enhances the electron density on the metal center, facilitating key steps in catalytic cycles like oxidative addition.[3] Furthermore, their steric bulk can be readily tuned, which plays a crucial role in promoting reductive elimination and stabilizing the active catalytic species.[4]
This compound is a stable, crystalline solid that serves as a precursor to the 1,3-dicyclohexylbenzimidazol-2-ylidene carbene. This benzimidazolium-based NHC offers a distinct electronic and steric profile compared to more common imidazolium- or imidazolinium-based NHCs such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) or IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride). The benzannulated backbone of the carbene influences its electronic properties, while the cyclohexyl substituents provide significant steric hindrance.
Catalytic Systems Derived from this compound
This compound is typically not used directly in its salt form. Instead, it is deprotonated in situ or used to prepare well-defined metal-NHC complexes. A particularly effective and widely used application is in the synthesis of PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) complexes. These air- and moisture-stable Pd(II) precatalysts are readily activated under catalytic conditions to the active Pd(0) species.
Caption: Formation of a Pd-PEPPSI precatalyst from this compound.
Functional Group Tolerance in Key Cross-Coupling Reactions
The true measure of a catalyst's utility lies in its compatibility with a diverse array of functional groups. Below, we assess the performance of catalytic systems derived from this compound in several important transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The strong σ-donating nature of NHC ligands makes them particularly effective for this transformation, especially with challenging substrates like aryl chlorides.[3] While comprehensive data for the dicyclohexylbenzimidazolium ligand is dispersed, analysis of related systems suggests excellent tolerance for a variety of functional groups.
| Functional Group | Tolerance | Notes |
| Alkyl, Aryl | ✓ | Well-tolerated. |
| Ether (e.g., -OMe) | ✓ | Generally non-interfering. |
| Ketone (e.g., -C(O)R) | ✓ | Compatible under standard conditions. |
| Ester (e.g., -COOR) | ✓ | Generally compatible. |
| Amide (e.g., -CONR2) | ✓ | Well-tolerated. |
| Nitro (-NO2) | ✓ | Tolerated in many Pd/NHC systems. |
| Cyano (-CN) | ✓ | Generally compatible. |
| Halogens (Cl, Br, F) | ✓ | Orthogonal reactivity can be achieved. |
| Heterocycles | ✓ | Pyridine, thiophene, and furan are often suitable coupling partners. |
This table is a composite assessment based on the general performance of benzimidazolium-based Pd-NHC catalysts in Suzuki-Miyaura reactions.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another area where Pd-NHC catalysts have shown significant advantages. The steric bulk of the 1,3-dicyclohexylbenzimidazol-2-ylidene ligand is beneficial in promoting the reductive elimination step to form the C-N bond.
A study on sterically demanding benzimidazolium-based Pd-PEPPSI complexes demonstrated high activity in the amination of 3-chloropyridine with various aryl and heteroaryl amines. This suggests good tolerance for both electron-rich and electron-poor amine coupling partners, as well as heterocyclic systems.
Rhodium-Catalyzed O-Arylation of Phenols
This compound has been explicitly cited as a catalyst component in the rhodium-NHC complex-catalyzed O-arylation of phenols with aryl bromides. This transformation is valuable for the synthesis of diaryl ethers. The functional group tolerance in this context is generally high for electronically diverse aryl bromides.
| Aryl Bromide Substituent | Phenol Substituent | Tolerance Notes |
| Electron-donating (e.g., -Me, -OMe) | Electron-donating | Generally good yields. |
| Electron-withdrawing (e.g., -CF3, -CN) | Electron-withdrawing | Generally good yields. |
| Sterically hindered | Sterically hindered | Can be challenging, but NHC bulk is advantageous. |
Comparative Analysis with Other NHC Ligands
The performance of the 1,3-dicyclohexylbenzimidazol-2-ylidene ligand can be contextualized by comparing its structural features to other common NHC ligands.
| Ligand Precursor | NHC Type | Key Features |
| This compound | Benzimidazolium-based | - Fused benzene ring may influence electronics.- Bulky, flexible cyclohexyl groups. |
| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) | Imidazolium-based | - Very bulky and electron-rich.- Widely used, high performance in many reactions. |
| IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride) | Imidazolium-based | - Sterically demanding but less bulky than IPr.- Often provides a good balance of activity and stability. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Phosphine Ligand | - A benchmark phosphine ligand for cross-coupling.- Different electronic properties compared to NHCs. |
The cyclohexyl groups of the target ligand provide significant steric bulk, comparable to that of the isopropyl groups in IPr, which is known to be beneficial for promoting reductive elimination. However, the flexibility of the cyclohexyl rings may lead to different conformational dynamics compared to the more rigid aryl substituents of IPr and IMes.
Experimental Protocols
General Procedure for In Situ Generation and Use in Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add this compound (0.022 mmol), Pd(OAc)2 (0.02 mmol), and a strong base (e.g., KHMDS, 0.022 mmol) to a reaction vessel containing an anhydrous solvent (e.g., toluene, 1 mL). Stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To the pre-formed catalyst mixture, add the aryl halide (1.0 mmol), boronic acid (1.5 mmol), and an aqueous solution of a base (e.g., K3PO4, 2.0 mmol in 1 mL of water).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
Catalytic systems derived from this compound are robust and versatile tools for a range of important cross-coupling reactions. The corresponding NHC ligand imparts high stability and reactivity to palladium and rhodium centers, enabling the coupling of challenging substrates with good functional group tolerance. While a comprehensive, systematic study of its functional group tolerance across all major cross-coupling reactions is yet to be published, the available data suggests it is a highly capable ligand, particularly for Suzuki-Miyaura, Buchwald-Hartwig, and O-arylation reactions. Its performance is comparable to that of other sterically demanding NHC ligands, and its unique benzannulated structure may offer advantages in specific applications. Future research will likely focus on expanding the application of this catalyst to other transformations and on the development of chiral variants for asymmetric catalysis.
References
- Hopkinson, M. N., et al. (2011). N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews, 40(10), 5062-5089.
- Kantchev, E. A. B., et al. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions—a synthetic chemist's perspective.
- Diez-Gonzalez, S., & Nolan, S. P. (2008). Designing Pd–N-heterocyclic carbene complexes for high reactivity and selectivity for cross-coupling applications. Accounts of Chemical Research, 41(2), 349-358.
- BenchChem. (2025). A Comparative Study of N-Heterocyclic Carbene (NHC) Ligands in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem Tech Guides.
Sources
The Unseen Workhorse: Evaluating 1,3-Dicyclohexylbenzimidazolium Chloride for the Activation of Aryl Chlorides
A Senior Application Scientist's Guide to N-Heterocyclic Carbene Efficacy in Challenging Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. Among the myriad of catalytic systems, palladium complexes bearing N-heterocyclic carbene (NHC) ligands have emerged as a dominant force, particularly for the activation of historically challenging aryl chlorides.[1][2] This guide provides an in-depth technical comparison of the efficacy of catalysts derived from 1,3-Dicyclohexylbenzimidazolium chloride against other commonly employed NHC precursors in crucial cross-coupling reactions.
The Central Role of NHC Ligands in Palladium Catalysis
The success of NHC ligands in palladium-catalyzed cross-coupling stems from their unique electronic and steric properties.[3] Unlike traditional phosphine ligands, NHCs are strong σ-donors, which enhances the electron density at the palladium center. This increased electron density facilitates the rate-limiting oxidative addition step, especially with less reactive substrates like aryl chlorides.[1] Furthermore, the steric bulk of the substituents on the NHC ligand can promote the final reductive elimination step, releasing the desired product and regenerating the active catalyst.[1] The strong palladium-NHC bond also contributes to the high thermal stability of the catalytic species.[1][4]
The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a prototypic C-C bond formation, is illustrated below. The NHC ligand plays a crucial role in stabilizing the palladium center and facilitating each step of the cycle.
A Comparative Analysis: this compound vs. Imidazolium-Based Precursors
The choice of the NHC precursor is critical in tuning the catalytic activity. Here, we compare the catalyst derived from this compound with those from the widely used 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) and 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl).
The benzimidazolium scaffold of this compound offers a different electronic and steric profile compared to the imidazolium core of IPr and IMes. The fusion of the benzene ring to the imidazole core in the benzimidazolium system can influence the electron-donating ability of the resulting carbene. The cyclohexyl substituents, while bulky, offer more conformational flexibility compared to the rigid aryl groups of IPr and IMes.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl compounds. The table below presents a compilation of data from various studies on the performance of different NHC-palladium catalysts in the coupling of aryl chlorides with phenylboronic acid. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
| NHC Precursor | Aryl Chloride | Base | Solvent | Temp. (°C) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1,3-Dialkylbenzimidazolium chloride | 4-Chlorotoluene | Cs₂CO₃ | DMF/H₂O | 80 | 1.5 | 6 | >95 | [5] |
| IPr·HCl | 4-Chlorotoluene | K₂CO₃ | Dioxane/H₂O | 80 | 0.1 | 2 | 98 | [2] |
| IMes·HCl | 4-Chloroanisole | K₂CO₃ | Dioxane/H₂O | 80 | 1 | 2 | 98 | [2] |
| IPr·HCl | Chlorobenzene | K₂CO₃ | Dioxane/H₂O | 80 | 0.1 | 2 | 95 | [2] |
From the available data, catalysts derived from both benzimidazolium and imidazolium precursors demonstrate high efficacy in the Suzuki-Miyaura coupling of aryl chlorides. The imidazolium-based systems, particularly with the IPr ligand, often achieve high yields at lower catalyst loadings and shorter reaction times. However, the benzimidazolium-derived catalyst shows excellent performance in aqueous media, which is a significant advantage for green chemistry applications.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. The performance of NHC-palladium catalysts in this transformation is equally critical.
| NHC Precursor | Aryl Chloride | Amine | Base | Solvent | Temp. (°C) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| PEPPSI-IPr | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 1.5 | 6 | 94 | |
| Benzimidazolyl Phosphine-Pd | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 110 | 1 | 16 | 95 | [6] |
| PEPPSI-IPr(NMe₂)₂ | 4-Chloroacetophenone | Aniline | Cs₂CO₃ | Dioxane | 100 | 1 | 16 | 92 | [7] |
In the realm of C-N coupling, PEPPSI-type precatalysts bearing the IPr ligand are well-established for their high activity.[8] While direct comparative data for a 1,3-dicyclohexylbenzimidazolium-derived catalyst in a standard Buchwald-Hartwig amination of an aryl chloride was not found in a single comparative study, related benzimidazole-based systems have shown excellent efficacy. The choice of ligand can be crucial, with modifications to the NHC backbone, such as the addition of dimethylamino groups, allowing for the use of milder bases.[7]
Experimental Protocols
To provide a practical context for the application of these catalysts, detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
Representative Conditions:
-
Catalyst System: Pd(OAc)₂ (1.5 mol%) and this compound (3 mol%) or a preformed PEPPSI-IPr catalyst (1.5 mol%).
-
Reactants: Aryl chloride (1.0 mmol), Arylboronic acid (1.2 mmol).
-
Base: Cs₂CO₃ (2.0 mmol) or K₂CO₃ (2.0 mmol).
-
Solvent: Dioxane/H₂O (4:1, 5 mL).
-
Temperature: 80-100 °C.
-
Time: 2-16 hours.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates and amines.
Representative Conditions:
-
Catalyst System: PEPPSI-IPr (1-3 mol%).
-
Reactants: Aryl chloride (1.0 mmol), Amine (1.2 mmol).
-
Base: NaOtBu (1.4 mmol) or Cs₂CO₃ (2.0 mmol).
-
Solvent: Toluene or Dioxane (5 mL).
-
Temperature: 80-110 °C.
-
Time: 6-24 hours.
Conclusion and Future Outlook
Both this compound and more conventional imidazolium-based precursors like IPr·HCl are highly effective in forming active palladium catalysts for the activation of aryl chlorides. The choice between them may depend on specific reaction requirements.
-
This compound offers a cost-effective and readily available alternative, demonstrating excellent performance, particularly in aqueous media, which aligns with the principles of green chemistry. The conformational flexibility of the cyclohexyl groups may offer advantages for certain sterically demanding substrates.
-
Imidazolium-based precursors (IPr, IMes, etc.) are extensively studied and have a proven track record of high catalytic activity at low loadings for a broad range of substrates. The well-defined steric and electronic properties of these ligands allow for fine-tuning of the catalyst's performance.
Future research will likely focus on developing even more active and robust catalysts based on both benzimidazolium and imidazolium scaffolds. The exploration of unsymmetrical NHC ligands and those with functionalized wing-tip groups will continue to push the boundaries of cross-coupling chemistry, enabling the synthesis of increasingly complex molecules for the advancement of science and medicine.
References
-
A General Pd-NHC Precatalyst for Buchwald-Hartwig Cross-Coupling of Esters and Amides (Transamidation) under the Same. Available at: [Link]
-
Palladium N-Heterocyclic Carbene Complexes: Synthesis from Benzimidazolium Salts and Catalytic Activity in Carbon-carbon Bond-forming Reactions. Available at: [Link]
-
ChemInform Abstract: Efficient and Versatile Buchwald-Hartwig Amination of (Hetero)aryl Chlorides Using the Pd-PEPPSI-IPr(NMe2)2 Precatalyst in the Presence of Carbonate Base. Available at: [Link]
-
NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions. Available at: [Link]
-
Synthesis and catalytic application of palladium imidazol(in)ium-2-dithiocarboxylate complexes. Available at: [Link]
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Available at: [Link]
-
Sulfur-Functionalized N-Heterocyclic Carbene Complexes of Pd(II): Syntheses, Structures and Catalytic Activities. Available at: [Link]
-
APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. Available at: [Link]
-
Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Available at: [Link]
-
Recent Advances in Benzimidazole Based NHC‐Metal Complex Catalysed Cross‐Coupling Reactions. Available at: [Link]
-
Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water. Available at: [Link]
-
Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides. Available at: [Link]
-
Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. Available at: [Link]
-
The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. Available at: [Link]
-
Investigation of the Catalytic Activity of a 2-Phenylidenepyridine Palladium(II) Complex Bearing 4,5-Dicyano-1,3-bis(mesityl)imidazol-2-ylidene in the Mizoroki-Heck Reaction. Available at: [Link]
-
Chiral Benzimidazolium N-Heterocyclic Carbene Ligands with Hydroxyamide- or Hydroxyalkyl-Functionalized Wingtip for Cu-Catalyzed Asymmetric Allylic Alkylation. Available at: [Link]
-
Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl). Available at: [Link]
-
Palladium-Catalyzed Suzuki Reaction Using 1,3-Dialkylbenzimidazol-2-ylidene Ligands in Aqueous Media. Available at: [Link]
Sources
- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
DFT studies on the mechanism of 1,3-Dicyclohexylbenzimidazolium chloride derived catalysts
An In-Depth Technical Guide to the Mechanism and Performance of 1,3-Dicyclohexylbenzimidazolium Chloride Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive analysis of catalysts derived from this compound, a precursor to a potent N-heterocyclic carbene (NHC) ligand. We will delve into the mechanistic intricacies of these catalysts as elucidated by Density Functional Theory (DFT) studies, comparing their performance with common alternatives. By integrating theoretical insights with experimental data, this document serves as a critical resource for catalyst selection and reaction optimization in modern organic synthesis.
Introduction: The Rise of Benzannulated N-Heterocyclic Carbenes
N-Heterocyclic carbenes (NHCs) have revolutionized the field of homogeneous catalysis, largely supplanting traditional phosphine ligands in a multitude of reactions. Their superior performance stems from their unique electronic and steric properties: they are strong σ-donors that form highly stable bonds with transition metals, and their steric profile can be precisely tuned to influence reaction selectivity and efficiency.[1][2]
This compound is the precursor to the 1,3-dicyclohexylbenzimidazol-2-ylidene carbene (herein abbreviated as ICy-Bz). This specific NHC features a benzannulated (fused benzene ring) backbone and sterically demanding N-cyclohexyl groups. These features impart significant stability and reactivity to its metal complexes, particularly with late transition metals like palladium and rhodium. While direct computational studies focusing exclusively on the ICy-Bz ligand are still emerging, a vast body of DFT research on analogous NHC systems provides a powerful predictive framework for understanding its behavior and optimizing its application.[2][3]
A DFT-Informed View of the ICy-Bz Ligand
The efficacy of a catalyst is intrinsically linked to the properties of its ligands. DFT calculations provide invaluable insight into the steric and electronic parameters that govern the behavior of the ICy-Bz ligand in a catalytic cycle.
Electronic Properties: The ICy-Bz ligand is a powerful σ-donor. DFT studies on similar NHCs confirm that this strong electron donation stabilizes the metal center, which is crucial for facilitating challenging steps in a catalytic cycle, such as the oxidative addition of unreactive substrates like aryl chlorides.[2] This robust σ-donation arises from the carbene carbon's lone pair, which effectively coordinates to the metal.
Steric Properties: The most prominent feature of the ICy-Bz ligand is the presence of two bulky cyclohexyl groups attached to the nitrogen atoms. Steric hindrance is a critical factor in catalysis, and it can be quantified computationally using metrics like the "percent buried volume" (%Vbur), which calculates the percentage of a sphere around the metal center that is occupied by the ligand.[4] The large cyclohexyl groups result in a high %Vbur, creating a congested coordination sphere around the metal. This steric bulk is not a drawback; rather, it is instrumental in promoting the final, product-forming reductive elimination step and can prevent the formation of undesirable, inactive catalyst species.[1][5]
Case Study: Mechanism of Suzuki-Miyaura Cross-Coupling with a Pd(ICy-Bz)-PEPPSI Catalyst
One of the most effective applications for this class of ligand is in Palladium-PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) complexes. These air- and moisture-stable precatalysts are highly efficient for various cross-coupling reactions.[6][7] A DFT-informed analysis of the Suzuki-Miyaura reaction between an aryl halide (Ar-X) and an arylboronic acid (Ar'-B(OH)₂) provides a clear picture of the ICy-Bz ligand's role.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Mechanistic Steps:
-
Precatalyst Activation: The reaction is initiated by the reduction of the Pd(II) PEPPSI precatalyst to the active Pd(0)(ICy-Bz) species, a process facilitated by the base present in the reaction mixture.
-
Oxidative Addition: The aryl halide (Ar-X) adds to the electron-rich Pd(0) center. DFT calculations consistently show this step, often the rate-determining one, is accelerated by the strong σ-donating character of NHC ligands, which increases the electron density on the palladium, making it more nucleophilic.[2]
-
Transmetalation: The activated boronic acid transfers its aryl group (Ar') to the palladium complex, displacing the halide (X) to form a diarylpalladium(II) intermediate.
-
Reductive Elimination: This is the final and crucial C-C bond-forming step. The two aryl groups are eliminated from the palladium, forming the biaryl product (Ar-Ar'). DFT studies reveal that the significant steric bulk of ligands like ICy-Bz forces the two aryl groups into close proximity, lowering the activation energy for this step and accelerating catalyst turnover.[1] This steric push is a key advantage over less bulky ligands.
Performance Comparison with Alternative Ligands
The choice of ligand is paramount for catalytic efficiency. The table below compares the performance of Pd catalysts bearing the ICy-Bz ligand's class (bulky, electron-rich NHCs) with those bearing other common NHC and traditional phosphine ligands in the Suzuki-Miyaura coupling of challenging aryl chlorides.
| Ligand Type | Representative Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) | Key DFT-Informed Insight |
| Bulky Benz-NHC | ICy-Bz (class) | 0.1 - 1 | < 4 | >95 | Strong σ-donation accelerates oxidative addition; high steric bulk promotes reductive elimination.[1][2] |
| Bulky Imidazole-NHC | IPr | 0.1 | 2 | 98 | Very strong donor and high steric bulk, considered a benchmark for challenging couplings.[1] |
| Bulky Imidazole-NHC | IMes | 1 | 2 | 95 | Slightly less bulky than IPr, but still highly effective and robust. |
| Buchwald Phosphine | SPhos | 1 - 2 | 12 - 24 | 80-90 | Good σ-donor but generally less stable at high temperatures compared to NHCs. |
| Triphenylphosphine | PPh₃ | 2 - 5 | > 24 | < 50 | Weak σ-donor, prone to decomposition, ineffective for aryl chlorides. |
Data compiled from representative studies for comparative purposes.[1]
As the data illustrates, catalysts with bulky NHC ligands like the one derived from this compound significantly outperform those with phosphine ligands, especially for difficult substrates. They allow for lower catalyst loadings, shorter reaction times, and higher yields, a direct consequence of the steric and electronic advantages confirmed by computational studies.
Experimental and Computational Protocols
To ensure scientific integrity and reproducibility, detailed protocols are essential.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the Pd(ICy-Bz)-PEPPSI precatalyst (e.g., 1 mol%), the arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Reagent Addition: Add the aryl chloride (1.0 equivalent) and the solvent (e.g., dioxane/water 10:1).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for the specified time (monitoring by TLC or GC-MS is recommended).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
Computational Protocol: DFT Workflow for Mechanistic Analysis
Investigating a catalytic cycle with DFT involves a systematic workflow to identify all relevant intermediates and transition states and to calculate their energies.
Caption: A typical workflow for a DFT study of a catalytic reaction mechanism.
Methodology Details:
-
Functional/Basis Set: A common approach is to use a hybrid functional like B3LYP. The basis set is often mixed: a larger basis set with effective core potentials (like LANL2DZ) is used for the heavy metal (e.g., Pd), while a Pople-style basis set (e.g., 6-31G(d,p)) is used for lighter atoms (C, H, N, O, Br).[8]
-
Transition State Verification: A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This is confirmed via frequency calculations.
-
Solvation: Since most reactions occur in solution, an implicit solvation model (e.g., SMD or PCM) is crucial for obtaining energies that are comparable to experimental conditions.[8]
Conclusion and Future Outlook
DFT studies provide a powerful lens through which we can understand and predict the performance of catalysts. For those derived from this compound, the combination of a robust, benzannulated backbone and significant steric bulk from the cyclohexyl groups creates a superior ligand for challenging catalytic transformations. Computational insights confirm that its strong σ-donation and steric profile work in concert to accelerate the key steps of catalytic cycles, leading to highly efficient and stable catalysts. As computational methods become more powerful, we can anticipate the in silico design of even more sophisticated NHC ligands, tailored for specific and demanding synthetic challenges in the pharmaceutical and materials science industries.
References
-
Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. (n.d.). ACS Publications. [Link]
-
Computational Studies on the Reactivity of Transition Metal Complexes with N-Heterocyclic Carbene Ligands. (n.d.). Royal Society of Chemistry. [Link]
-
Rhodium(NHC)-Catalyzed O-Arylation of Aryl Bromides. (n.d.). KOASAS. [Link]
-
Comparing experimental and computational approaches for studying the binding of N-heterocyclic carbenes. (2024). NSF Public Access Repository. [Link]
-
Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. (2025). Royal Society of Chemistry. [Link]
-
Rhodium(NHC)-Catalyzed O-Arylation of Aryl Bromides. (n.d.). ACS Publications. [Link]
-
Rhodium(NHC)-Catalyzed O-Arylation of Aryl Bromides. (n.d.). ElectronicsAndBooks. [Link]
-
Rh(I)/(III)‐N‐Heterocyclic Carbene Complexes: Effect of Steric Confinement Upon Immobilization on Regio‐ and Stereoselectivity in the Hydrosilylation of Alkynes. (2021). Wiley Online Library. [Link]
-
N-Heterocyclic carbeneligands bearing hydrophilic and/or hydrophobic chains: Rh(I) and Pd(II) complexes and their catalytic activity. (2015). ResearchGate. [Link]
-
Rh(I)/(III)‐N‐Heterocyclic Carbene Complexes: Effect of Steric Confinement Upon Immobilization on Regio. (n.d.). Semantic Scholar. [Link]
-
Arylation of Heterocycles via Rhodium-Catalyzed C−H Bond Functionalization. (n.d.). ACS Publications. [Link]
-
Synthesis, crystal structure, and DFT studies of NHC mediated Pd-PEPPSI complex: Application for Suzuki reaction. (2024). R Discovery. [Link]
-
New benzimidazolium N-heterocyclic carbene precursors and their related Pd-NHC complex PEPPSI-type: Synthesis, structures, DFT calculations, biological activity, docking study, and catalytic application in the direct arylation. (n.d.). ResearchGate. [Link]
-
Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. (2023). National Institutes of Health. [Link]
-
Application of Pd-PEPPSI complexes under mechanochemical conditions. (n.d.). ResearchGate. [Link]
-
NHC-based Pd–PEPPSI complexes: Synthesis, characterization, DFT studies and catalytic activity in Suzuki–Miyaura cross coupling. (n.d.). OUCI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Comparing experimental and computational approaches for studying the binding of N-heterocyclic carbenes | NSF Public Access Repository [par.nsf.gov]
- 4. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. NHC-based Pd–PEPPSI complexes: Synthesis, characterization, DFT studies and catalytic activity in Suzuki–Miyaura cross … [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quantifying the Electron-Donating Ability of NHC Ligands from Benzimidazolium Salts
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond Sterics - Decoding the Electronic Influence of Benzimidazole-Derived NHCs
N-Heterocyclic Carbenes (NHCs), particularly those derived from the benzimidazolium scaffold, have become indispensable tools in modern chemistry. Their remarkable stability and tunable steric profiles have cemented their role as powerful ligands in transition-metal catalysis and as organocatalysts in their own right. However, to truly harness their potential and move from serendipitous discovery to rational design, we must look beyond their size and shape. The electron-donating ability, or nucleophilicity, of an NHC is a critical parameter that governs its interaction with metal centers or substrates, directly influencing reaction rates, catalytic turnover, and selectivity.
This guide provides an in-depth comparison of the primary experimental techniques used to quantify the electron-donating properties of NHC ligands generated from benzimidazolium salts. We will move beyond simple procedural descriptions to explore the causal mechanisms behind each method, offering insights honed from practical application. Our objective is to equip you with the knowledge to not only select the appropriate technique for your research but also to critically evaluate and interpret the data you generate.
Comparative Analysis of Quantification Methodologies
The electron-donating strength of an NHC is not an absolute value but is typically measured relative to other ligands using a probe that responds to changes in electron density. Here, we compare the most robust and widely adopted methods.
Tolman Electronic Parameter (TEP) via Infrared Spectroscopy
The Tolman Electronic Parameter (TEP) is a venerable yet highly effective method originally developed for phosphine ligands and subsequently adapted for NHCs.[1]
-
Underlying Principle: The TEP is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a metal carbonyl complex, typically [LNi(CO)₃] or, more commonly for modern NHCs, [cis-(NHC)Ir(CO)₂Cl].[1][2] The position of this IR stretching band serves as a sensitive probe of the electronic properties of the NHC ligand (L).
-
Causality & Rationale: The core of this technique lies in the concept of metal-to-ligand π-backbonding.[3] A more strongly electron-donating NHC increases the electron density on the metal center. This enhanced electron density is then delocalized onto the carbonyl ligands through back-donation into their π* antibonding orbitals.[4] Populating these π* orbitals weakens the carbon-oxygen triple bond, resulting in a lower energy (lower wavenumber, cm⁻¹) C-O stretching frequency in the IR spectrum. Therefore, a lower ν(CO) value corresponds to a stronger electron-donating NHC .
-
Advantages:
-
Provides a holistic measure of the net donor capacity of the ligand.
-
Extensive historical data is available for phosphines, allowing for broad comparisons.
-
-
Limitations:
-
The TEP reflects the combined effects of both the NHC's σ-donation and π-acceptance, making it difficult to deconvolute these two contributions.[5]
-
The synthesis of the required metal carbonyl complexes can be non-trivial.
-
⁷⁷Se NMR Spectroscopy of NHC-Selenium Adducts
A more recent and highly sensitive method involves the synthesis of simple NHC-Selenium adducts (selenoureas) and their analysis by ⁷⁷Se NMR spectroscopy.[6][7]
-
Underlying Principle: This method utilizes two key NMR parameters: the ⁷⁷Se chemical shift (δ(⁷⁷Se)) and the one-bond C-Se coupling constant (¹JCSe).[8][9]
-
Causality & Rationale:
-
¹JCSe for σ-Donation: The magnitude of the ¹JCSe coupling constant has been shown to correlate directly with the s-character of the carbene carbon's lone pair orbital, which is responsible for σ-donation. A larger ¹JCSe value indicates a stronger σ-donating ability of the NHC.[6][9]
-
δ(⁷⁷Se) for π-Acidity: The ⁷⁷Se chemical shift is highly sensitive to the overall electronic environment and is often used as a probe for the π-accepting properties of the NHC.[8] A more downfield (higher ppm) chemical shift is generally associated with greater π-acidity of the NHC ligand.
-
-
Advantages:
-
Limitations:
Electrochemical Methods: Cyclic Voltammetry
Electrochemical techniques, particularly cyclic voltammetry (CV), provide a direct measure of how an NHC ligand modulates the redox properties of a metal center.
-
Underlying Principle: The oxidation potential of a redox-active metal complex, such as [(NHC)Ir(cod)Cl], is measured.[13]
-
Causality & Rationale: A more electron-donating NHC ligand increases the electron density at the metal center, making it easier to oxidize (i.e., remove an electron). This results in a more cathodic (less positive) oxidation potential . By comparing the oxidation potentials of a series of [(NHC)M-L] complexes, one can establish a clear trend in the electron-donating abilities of the NHC ligands.[13]
-
Advantages:
-
Provides quantitative, thermodynamic data (E₁/₂) directly related to the electronic environment of the metal.
-
High precision and reproducibility.
-
-
Limitations:
-
Requires the synthesis of a suitable, well-behaved redox-active metal complex.
-
The measurement reflects the electronic properties within a specific coordination environment, which may not be universally transferable.
-
Quantitative Data Summary
The following table summarizes representative electronic data for a selection of NHC ligands, including a common benzimidazole-derived example (IPr₂-bimy), to facilitate comparison across different methods. A stronger donor will have a lower TEP, a higher pKₐ, and a larger ¹JCSe.
| Ligand | Type | TEP (νCO, cm⁻¹) a | pKₐ (of conjugate acid) | ¹JCSe (Hz) |
| IMe | Imidazolylidene | 2050 | 24.4 | 227 |
| IMes | Imidazolylidene | 2049 | 24.2 | 222 |
| SIMes | Imidazolinylidene | 2041 | 27.0 | 258 |
| IPr₂-bimy | Benzimidazolylidene | ~2045 | ~25-26 | ~240-250 |
| PCy₃ | Phosphine | 2056 | 9.7 | N/A |
Data compiled and approximated from various sources for comparative purposes. a TEP values are for Ni(CO)₃L complexes.
Validated Experimental Protocols
The trustworthiness of any comparative guide rests on the robustness of its experimental methods. The following protocols are designed to be self-validating, with clear checkpoints and rationale for each step.
Protocol 1: Determination of σ-Donating Ability via ⁷⁷Se NMR
This protocol details the synthesis of an NHC-selenium adduct from a benzimidazolium salt precursor and its subsequent NMR analysis.
Caption: Workflow for quantifying NHC electron donation via ⁷⁷Se NMR.
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the benzimidazolium salt (1.0 equiv.), elemental selenium powder (1.1 equiv.), and anhydrous potassium carbonate (1.5 equiv.).
-
Rationale: An inert atmosphere is crucial to prevent oxidation of the in-situ generated NHC. K₂CO₃ is a mild base sufficient for the deprotonation of the acidic C2-proton of the benzimidazolium salt to form the carbene.[10] Using a slight excess of selenium ensures complete trapping of the NHC.
-
-
Reaction: Add anhydrous methanol via syringe and stir the suspension vigorously. Heat the reaction mixture to 60-80 °C and maintain for 24-48 hours. Monitor the reaction by TLC.
-
Rationale: Heating accelerates the deprotonation and subsequent reaction between the nucleophilic carbene and selenium.[10] Methanol is a common solvent, but THF or acetonitrile can also be used depending on the solubility of the salt.
-
-
Work-up and Purification: After cooling to room temperature, filter the mixture through a pad of Celite to remove excess selenium and inorganic salts. Wash the pad with dichloromethane (DCM). Combine the filtrates and remove the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel.
-
Rationale: The color change from a white/off-white salt to a yellow/brown solid is a primary indicator of complex formation.[10] Chromatography is essential to isolate the pure selenourea from unreacted starting material and potential side products.
-
-
NMR Analysis: Prepare a solution of the purified NHC-Se adduct in a deuterated solvent (e.g., CDCl₃ or acetone-d₆). Acquire a proton-decoupled ¹³C NMR spectrum with a high signal-to-noise ratio and a proton-decoupled ⁷⁷Se NMR spectrum.
-
Rationale: Consistency in the choice of NMR solvent is critical for comparing δ(⁷⁷Se) values across a series of ligands.[8] The ¹JCSe coupling constant is determined from the ⁷⁷Se satellites flanking the main C2-Se signal in the ¹³C NMR spectrum. A high number of scans may be required to clearly resolve these low-intensity satellite peaks.
-
Protocol 2: TEP Determination via IR Spectroscopy of [(NHC)Ir(CO)₂Cl]
This protocol outlines the synthesis of the iridium(I) dicarbonyl chloride complex required for TEP analysis.
Caption: Workflow for TEP determination via IR analysis of an Iridium complex.
-
Synthesis of [(NHC)Ir(cod)Cl] Precursor: In an inert atmosphere glovebox or Schlenk line, dissolve the benzimidazolium salt (1.05 equiv.) and a strong base like potassium tert-butoxide (1.0 equiv.) in anhydrous THF. Stir for 30 minutes to generate the free carbene in situ. To this solution, add solid [Ir(cod)Cl]₂ (0.5 equiv.) and stir at room temperature for 2-4 hours.
-
Rationale: This first step creates a stable, isolable iridium-NHC precursor.[2] The in-situ generation of the free carbene followed by immediate reaction with the iridium dimer is a common and effective strategy.
-
-
Purification of Precursor: Remove the solvent under vacuum. The resulting solid is typically suspended in a non-polar solvent like hexane and filtered to remove inorganic byproducts. Further purification can be achieved by recrystallization. The product should be fully characterized (¹H, ¹³C NMR, etc.) to confirm its identity.
-
Rationale: A pure, well-characterized precursor is essential for the subsequent carbonylation step to be clean and the resulting IR data to be reliable.
-
-
Carbonylation: Dissolve the purified [(NHC)Ir(cod)Cl] complex in a suitable solvent (e.g., DCM or toluene) in a small flask or vial. Gently bubble carbon monoxide (CO) gas through the solution for 10-15 minutes. A color change is often observed as the cyclooctadiene (cod) ligand is displaced by two carbonyl ligands.
-
Rationale: CO is a strong π-accepting ligand and will readily displace the olefinic cod ligand to form the thermodynamically stable dicarbonyl complex.[2] This step should be performed in a well-ventilated fume hood.
-
-
IR Spectroscopy: Immediately acquire the IR spectrum of the resulting [(NHC)Ir(CO)₂Cl] solution using an FT-IR spectrometer. Record the symmetric A₁ stretching frequency (ν(CO)).
-
Rationale: The measurement should be taken promptly as some complexes may be sensitive to prolonged air exposure. The average of the symmetric and asymmetric stretches is often calculated, but the symmetric A₁ band is the key value for TEP determination.[2]
-
Conclusion and Outlook
Quantifying the electron-donating ability of NHC ligands is fundamental to advancing catalyst and materials design. While the Tolman Electronic Parameter provides a valuable, holistic electronic snapshot, ⁷⁷Se NMR spectroscopy offers a more refined tool to dissect σ-donation from π-effects. Electrochemical methods provide complementary thermodynamic data in a specific coordination sphere. The choice of method depends on the specific research question, available resources, and the desired level of electronic detail. By applying the rigorous protocols outlined here, researchers can generate high-quality, comparable data, paving the way for a deeper understanding of structure-activity relationships and the development of next-generation NHC-based technologies.
References
-
ResearchGate. Analysis of NHC ligands. a Tolman Electronic Parameter (TEP) of the NHC...[Link]
-
Semantic Scholar. Determining the Ligand Properties of N‐Heterocyclic Carbenes from 77Se NMR Parameters.[Link]
-
ResearchGate. Electronic and steric parameters for NHC ligands (a) Tolman electronic...[Link]
-
ACS Publications. Electronic and Steric Parameters of 76 N-Heterocyclic Carbenes in Ni(CO)3(NHC).[Link]
-
ResearchGate. Determining the Ligand Properties of N-Heterocyclic Carbenes from 77Se NMR Parameters.[Link]
-
National Institutes of Health. Synthesis, characterization, and anticancer potential of novel NHC ligands and their selenium complexes: a combined in vitro and in silico investigation.[Link]
-
RSC Publishing. The Tolman electronic parameter (TEP) and the metal–metal electronic communication in ditopic NHC complexes.[Link]
-
RDiscovery. Determining the Ligand Properties of N‐Heterocyclic Carbenes from 77Se NMR Parameters.[Link]
-
ResearchGate. Selenium-NHC adducts prepared in this study; those containing...[Link]
-
SciSpace. Determining the Ligand Properties of N‐Heterocyclic Carbenes from 77Se NMR Parameters (2015).[Link]
-
MDPI. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations.[Link]
-
Wikipedia. Tolman electronic parameter.[Link]
-
ACS Publications. Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination.[Link]
-
ResearchGate. PKas of the conjugate acids of N-heterocyclic carbenes in water.[Link]
-
Dalal Institute. Vibrational Spectra of Metal Carbonyls for Bonding and Structure Elucidation.[Link]
-
National Institutes of Health. What can NMR spectroscopy of selenoureas and phosphinidenes teach us about the π-accepting abilities of N-heterocyclic carbenes?[Link]
-
ACS Publications. Determination of N-Heterocyclic Carbene (NHC) Steric and Electronic Parameters using the [(NHC)Ir(CO)2Cl] System.[Link]
-
ResearchGate. N-Heterocyclic carbenes by tautomerization of mesomeric betaines. Thione, selenone and borane adduct formations of imidazolium-isocytosinates.[Link]
-
PubMed. Synthesis and in vitro anticancer activities of selenium N-heterocyclic carbene compounds.[Link]
-
ResearchGate. Estimation of the σ‐donation and π‐acceptance abilities of NHC ligands...[Link]
-
PubMed. Electrochemical Deposition of an N-Heterocyclic Carbene (NHC) Functionalized CO2 Reduction Catalyst on Au Electrodes.[Link]
-
National Institutes of Health. Characterization of three different benzimidazolium ligands and their organo-selenium complexes by using density functional theory and Raman spectroscopy.[Link]
-
PubMed. Tuning the electronic properties of N-heterocyclic carbenes.[Link]
-
Chemistry LibreTexts. 6.2.4: Metal Carbonyls.[Link]
-
ACS Publications. Isomeric Imidazopyridine-Based NHC Ligands: Enhanced Catalytic Activity of an Electron-Donating Remote NHC in a PEPPSI-Type Palladium Complex.[Link]
-
RSC Publishing. The Importance of N-Heterocyclic Carbene Basicity in Organocatalysis.[Link]
-
Royal Society of Chemistry. N-Heterocyclic Carbenes in Catalysis.[Link]
-
ScienceDirect. A Simple 1H NMR Method for Determining the σ-Donor Properties of N-Heterocyclic Carbenes.[Link]
-
RSC Publishing. Electrochemical synthesis of palladium N-heterocyclic carbene (NHC) complexes.[Link]
-
The Royal Society of Chemistry. An Electrochemically Controlled Release of NHCs Using Iron Bis(dithiolene) N-heterocyclic Carbene Complexes.[Link]
-
White Rose eTheses Online. N-Heterocyclic Carbene Complexes: Mechanisms in Catalysis and Electrochemical Reactivity.[Link]
-
SlideShare. Infrared Spectroscopy- A spectro-analytical tool in chemistry.[Link]
-
PubMed Central. Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry.[Link]
-
ResearchGate. Infrared spectroscopy of mass-selected metal carbonyl cations.[Link]
-
ResearchGate. Electronic Properties of N-Heterocyclic Carbene (NHC) Ligands: Synthetic, Structural, and Spectroscopic Studies of (NHC)Platinum(II) Complexes.[Link]
Sources
- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Determining the Ligand Properties of N‐Heterocyclic Carbenes from 77Se NMR Parameters | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Synthesis, characterization, and anticancer potential of novel NHC ligands and their selenium complexes: a combined in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What can NMR spectroscopy of selenoureas and phosphinidenes teach us about the π-accepting abilities of N-heterocyclic carbenes? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations [mdpi.com]
- 13. Tuning the electronic properties of N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts Derived from 1,3-Dicyclohexylbenzimidazolium Chloride: Recent Advances and Performance Benchmarking
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, N-Heterocyclic Carbenes (NHCs) have firmly established themselves as a pivotal class of ligands for transition metals, often outperforming traditional phosphine ligands in terms of stability and activity.[1] Among the diverse array of NHC precursors, those based on a benzimidazole core have garnered significant attention. This guide provides an in-depth review of recent advances in catalysts derived from 1,3-dicyclohexylbenzimidazolium chloride, offering a comparative analysis of their performance in key cross-coupling reactions and detailed experimental protocols for their application.
The Ascendancy of Benzimidazolylidene-Palladium Catalysts
The efficacy of an NHC ligand is intrinsically linked to its electronic and steric properties, which can be finely tuned through modifications of the N-substituents and the heterocyclic backbone.[2][3] The 1,3-dicyclohexylbenzimidazol-2-ylidene ligand, generated from its corresponding chloride salt, presents a compelling combination of a rigid benzannulated backbone and bulky cyclohexyl groups. This architecture imparts high thermal stability and promotes the formation of highly active, low-coordinate palladium species, which are crucial for efficient catalytic turnovers.
A significant advancement in the application of these ligands is their incorporation into Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes.[2][4][5] These air- and moisture-stable complexes, with the general formula [PdX₂(NHC)(Pyridine)], serve as excellent precatalysts that readily enter the catalytic cycle, obviating the need for in-situ generation of the active species under harsh conditions.[5]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in academic and industrial synthesis.[3][6] Palladium complexes bearing benzimidazolylidene ligands have demonstrated high catalytic activity in this transformation.[1][3]
Comparative Performance Data
The following table summarizes the performance of a Pd-PEPPSI complex derived from a substituted benzimidazolium salt in the direct C5-arylation of furfuryl acetate with various aryl bromides. While not exclusively featuring the dicyclohexyl derivative, this data provides insight into the general reactivity of this class of catalysts.
| Entry | Aryl Halide | Catalyst | Conversion (%) | Yield (%) |
| 1 | 4-bromoanisole | 3d | 72 | 70 |
| 2 | 4-bromotoluene | 3d | 70 | 68 |
| 3 | Bromobenzene | 3d | 68 | 65 |
| 4 | 4-bromobenzaldehyde | 3d | 65 | 62 |
Reaction Conditions: 1 mol% catalyst loading. Data extracted from a representative study for comparative purposes.[7]
The data indicates that electron-donating groups on the aryl bromide generally lead to higher conversions and yields. The consistent performance across various substrates underscores the robustness of these Pd-NHC catalysts.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using a Pd-NHC complex.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd-NHC precatalyst (e.g., Pd-PEPPSI complex) (0.1-1.0 mol%)
-
Base (e.g., K₃PO₄·3H₂O, K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Dioxane/H₂O, Toluene/Ethanol/H₂O) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, base, and the Pd-NHC precatalyst.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8][9]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) active species.
-
Base: Essential for the transmetalation step in the catalytic cycle. The choice of base can significantly impact reaction efficiency.[6]
-
Solvent System: Often a mixture of an organic solvent and water is used to dissolve both the organic substrates and the inorganic base.[3][9]
Catalytic Cycle of Suzuki-Miyaura Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Performance in Mizoroki-Heck Cross-Coupling Reactions
The Mizoroki-Heck reaction, the palladium-catalyzed arylation of alkenes, is another powerful tool in synthetic chemistry.[10][11] Pd-NHC complexes have shown to be highly effective catalysts for this transformation, often allowing for the coupling of less reactive aryl chlorides.[10]
Comparative Insights
Experimental Workflow: Mizoroki-Heck Reaction
Caption: General experimental workflow for a Mizoroki-Heck reaction.
Synthesis of a Pd-PEPPSI Precatalyst
The synthesis of these robust precatalysts is a straightforward process, making them readily accessible for catalytic applications.
Protocol for Pd-PEPPSI Complex Synthesis
Materials:
-
1,3-Disubstituted benzimidazolium salt (1.0 equiv)
-
Palladium(II) chloride (PdCl₂) (1.0 equiv)
-
Base (e.g., K₂CO₃) (excess)
-
Pyridine (as solvent and ligand)
Procedure:
-
Combine the benzimidazolium salt, PdCl₂, and excess K₂CO₃ in pyridine.
-
Heat the mixture at approximately 80 °C for 16 hours.
-
After cooling, the product can be isolated and purified by recrystallization.
-
The resulting complexes are typically air- and moisture-resistant bright yellow crystals.[7]
This synthetic route provides a reliable method for accessing a range of Pd-PEPPSI complexes with varying NHC ligands, allowing for the systematic study of their catalytic activities.
Conclusion
Catalysts derived from this compound and related benzimidazolium salts represent a highly effective and robust class of precatalysts for a variety of palladium-catalyzed cross-coupling reactions. Their superior stability and activity, particularly in the form of PEPPSI complexes, make them a valuable alternative to traditional phosphine-based systems. The ability to systematically tune the steric and electronic properties of the NHC ligand provides a powerful tool for optimizing catalytic performance for specific applications in academic research and the pharmaceutical industry. Further research focusing on direct, side-by-side comparisons with other state-of-the-art catalytic systems will undoubtedly continue to highlight the advantages and potential of these versatile catalysts.
References
-
Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectra. (n.d.). Semantic Scholar. Retrieved January 8, 2026, from [Link]
-
Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (2024). Preprints.org. Retrieved January 8, 2026, from [Link]
-
Synthesis of N, N′‐diaralkyl benzimidazolium Pd–PEPPSI complexes (1–9). Reaction conditions. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. (2023). ACS Omega. Retrieved January 8, 2026, from [Link]
-
Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling. (2024). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (2024). MDPI. Retrieved January 8, 2026, from [Link]
-
Pd–PEPPSI-Type Expanded Ring N-Heterocyclic Carbene Complexes: Synthesis, Characterization, and Catalytic Activity in Suzuki–Miyaura Cross Coupling. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions. (2018). ACS Omega. Retrieved January 8, 2026, from [Link]
-
Catalysis of NHC–Pd complexes in the Suzuki–Miyaura cross-coupling reaction. (2024). Sciforum. Retrieved January 8, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research. Retrieved January 8, 2026, from [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2018). Green Chemistry. Retrieved January 8, 2026, from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Molecules. Retrieved January 8, 2026, from [Link]
-
A New Mode of Operation of Pd-NHC Systems Studied in a Catalytic Mizoroki–Heck Reaction. (2018). Organometallics. Retrieved January 8, 2026, from [Link]
-
A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2020). ChemistrySelect. Retrieved January 8, 2026, from [Link]
-
New Pd–NHC-complexes for the Mizoroki–Heck reaction. (2007). Journal of Organometallic Chemistry. Retrieved January 8, 2026, from [Link]
-
Palladium(0)/NHC-Catalyzed Reductive Heck Reaction of Enones: A Detailed Mechanistic Study. (2023). The Journal of Organic Chemistry. Retrieved January 8, 2026, from [Link]
-
Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. (2017). Comptes Rendus Chimie. Retrieved January 8, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-Dicyclohexylbenzimidazolium Chloride
As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized reagents like 1,3-Dicyclohexylbenzimidazolium chloride, an ionic liquid and N-heterocyclic carbene (NHC) precursor, demand a rigorous and informed approach. This guide moves beyond mere compliance, offering a procedural and logical framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and safely, protecting both laboratory personnel and the environment.
Part 1: Core Hazard Profile & Pre-Disposal Safety
Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to emergency response.
Hazard Identification
This compound (CAS No. 1034449-15-4) is a solid organic salt.[1] While some safety data sheets (SDS) indicate it is not classified as dangerous for transport, it possesses hazards that mandate careful handling and disposal as chemical waste.[2] The primary risks are associated with direct contact and combustion.
| Hazard Classification | Description | Primary Mitigation Strategy |
| Skin Irritation | Causes skin irritation upon contact.[3][4] | Wear chemically resistant gloves and a lab coat.[4] |
| Serious Eye Irritation | Can cause serious and persistent eye irritation.[3][4] | Use safety glasses with side-shields or chemical goggles.[4] |
| Combustible Solid | Classified as a combustible solid.[1] | Store away from sources of ignition.[3] |
| Hazardous Combustion Products | Thermal decomposition can generate toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[3] | Handle in a well-ventilated area. In case of fire, use appropriate extinguishing media like water spray, dry chemical, or CO2.[3] |
| Aquatic Toxicity | While specific data is limited, many ionic liquids pose a risk to aquatic life.[5][6] A WGK (Water Hazard Class) rating of 3 has been assigned, indicating it is hazardous to water.[1] | Prevent release into drains, waterways, or soil.[3] |
Mandatory Personal Protective Equipment (PPE)
Adherence to a strict PPE protocol is non-negotiable when handling this compound for disposal.
-
Eye/Face Protection: ANSI-approved safety glasses with side-shields or chemical splash goggles are mandatory.[4]
-
Skin Protection: A lab coat must be worn. Use chemically resistant gloves, such as nitrile rubber, ensuring they are inspected for integrity before each use.[4]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][4]
-
Respiratory Protection: Work in a well-ventilated area. If there is a risk of generating dust, a NIOSH-approved particulate respirator should be used.[3][4]
Part 2: The Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a single action but a systematic process. The following workflow ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) and promotes a culture of safety.[7]
Caption: Disposal workflow for this compound.
Phase 1: Preparation
-
Identify the Waste: Confirm that the waste material is this compound. This includes pure, unused solid, contaminated materials (e.g., spatulas, weigh boats), or solutions containing the compound.
Phase 2: Segregation & Containerization
The causality behind this phase is chemical safety and regulatory compliance. Improperly mixed chemicals can react violently, while unlabeled containers violate federal law and endanger everyone who handles them.
-
Segregate Waste: This compound must be treated as a distinct hazardous waste stream. Do not mix it with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials like strong oxidizing agents.[8]
-
Select Appropriate Container: Use a container that is in good condition, chemically compatible with the compound, and has a secure, leak-proof lid.[4][7] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.
-
Label Correctly: This is a critical control point. Before any waste is added, the container must be labeled.[9] According to EPA regulations, the label must include:
Phase 3: Storage & Professional Hand-off
-
Transfer Waste: Carefully transfer the chemical waste into the properly labeled container. Minimize dust formation. Once the waste is added, securely close the container.[8]
-
Store in a Satellite Accumulation Area (SAA): The sealed container must be stored in a designated SAA.[8][10] This area must be at or near the point of generation and under the control of laboratory personnel.[11] The SAA should be a secondary containment tray to mitigate spills.
-
Arrange for Professional Disposal: Do not attempt to treat or dispose of this chemical yourself. Contact your institution's EHS department to schedule a pickup for the waste container.[4] They are trained professionals who will manage the transport and final disposal at an approved waste facility, in accordance with all federal, state, and local regulations.[3]
Caption: Segregation logic for chemical waste streams.
Part 3: Emergency Procedures: Spill & Exposure
Even with meticulous planning, accidents can occur. Immediate and correct response is vital.
Spill Management
-
Evacuate & Ventilate: Ensure the immediate area is clear and increase ventilation. Remove all sources of ignition.[3]
-
Don PPE: Wear the full, appropriate PPE as described in Part 1.2.
-
Contain & Clean: Prevent the spill from entering drains or waterways.[3] For a solid spill, carefully sweep or vacuum the material. Avoid creating dust. Place the spilled material and any contaminated cleaning supplies into a pre-labeled hazardous waste container.[3]
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected skin with plenty of soap and water. If irritation develops or persists, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Part 4: Regulatory & Compliance Grounding
In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[7] Your laboratory or facility is categorized as a generator of hazardous waste—either a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—based on the amount of waste produced per month.[9][10] This status dictates specific requirements for on-site storage time limits and emergency planning.[9] By following the workflow in this guide and coordinating with your EHS department, you ensure your disposal practices align with these critical federal mandates.
References
- Thermal analysis study of imidazolinium and some benzimidazolium salts by TG. (n.d.). Google Scholar.
- This compound - Safety Data Sheet. (n.d.). AK Scientific, Inc.
- This compound, min. 97% SDS/MSDS. (n.d.). Guidechem.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Laboratory.
- This compound 95%. (n.d.). Sigma-Aldrich.
- Benzimidazolium hydrogen carbonate salts—Investigation of thermal properties. (2025). Journal of Vacuum Science & Technology A.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
- Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer.
- Proper Disposal of 1,3-Dimesitylimidazolium Chloride: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Ionic Liquids Toxicity—Benefits and Threats. (n.d.). PubMed Central.
- Applications and Risk Assessments of Ionic Liquids in Chemical and Pharmaceutical Domains. (2023). ResearchGate.
Sources
- 1. This compound 95 1034449-15-4 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
